2-(4-Methylpiperazin-1-ylmethyl)benzoic acid
Description
BenchChem offers high-quality 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(4-methylpiperazin-1-yl)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-14-6-8-15(9-7-14)10-11-4-2-3-5-12(11)13(16)17/h2-5H,6-10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGAZCPGMRUCDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406375 | |
| Record name | 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
514209-40-6 | |
| Record name | 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(4-Methylpiperazin-1-ylmethyl)benzoic Acid
CAS Number: 159589-70-5
Affiliation: Google AI
Abstract: This technical guide provides a comprehensive overview of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid, a unique heterocyclic compound with potential applications in pharmaceutical and chemical synthesis. The guide will cover its chemical identity, structural features, and known properties. Due to the limited publicly available information on this specific regioisomer, this document will also address the significant data gap in comparison to its well-documented counterpart, 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid, and propose strategic approaches for future research and development.
Introduction: Unveiling a Lesser-Known Isomer
2-(4-Methylpiperazin-1-ylmethyl)benzoic acid is a substituted benzoic acid derivative characterized by a 4-methylpiperazin-1-ylmethyl group at the ortho-position of the benzene ring. Its chemical structure, confirmed by its CAS number 159589-70-5, distinguishes it from its more extensively studied para-isomer, 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid (CAS No. 106261-48-7), a critical intermediate in the synthesis of the blockbuster anti-cancer drug, Imatinib.[1]
While the para-isomer has a well-established role in medicinal chemistry, the ortho-isomer, 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid, remains largely unexplored in peer-reviewed literature and patent filings. This guide aims to consolidate the existing information on this compound and highlight the opportunities for novel research and application development.
Core Compound Identification and Properties
A precise understanding of a compound's identity and physicochemical properties is fundamental for any research endeavor.
Chemical Identity
| Identifier | Value | Source |
| CAS Number | 159589-70-5 | BLDpharm[2], Fisher Scientific[3] |
| Molecular Formula | C₁₃H₁₈N₂O₂ | Fisher Scientific[3] |
| Molecular Weight | 234.29 g/mol | Fisher Scientific[3] |
| IUPAC Name | 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid |
Physicochemical Properties
Quantitative data on the physicochemical properties of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid is scarce. The following table summarizes the available information.
| Property | Value | Source |
| Appearance | White to off-white solid | Fisher Scientific[3] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | No information available |
Note: The lack of comprehensive data necessitates experimental determination of key parameters such as solubility in various solvents, pKa, and logP for any meaningful application development.
Synthesis and Manufacturing: A Path Forward
Proposed Retrosynthetic Analysis
A logical approach to the synthesis of the target compound would involve the reaction of a suitable ortho-substituted benzoic acid derivative with 1-methylpiperazine. A potential retrosynthetic pathway is illustrated below.
Sources
An In-depth Technical Guide to 2-(4-Methylpiperazin-1-ylmethyl)benzoic Acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, and potential applications of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid. While this ortho-substituted isomer is less documented than its para-substituted counterpart, which is a key intermediate in the synthesis of the anticancer drug Imatinib, this guide consolidates available data and provides expert insights into its synthesis and characterization.
Introduction
2-(4-Methylpiperazin-1-ylmethyl)benzoic acid, with the CAS Number 159589-70-5, is a bifunctional organic molecule incorporating a benzoic acid moiety and a 1-methylpiperazine group linked by a methylene bridge.[1] The strategic placement of these functional groups at the ortho position of the benzene ring introduces unique steric and electronic features that can influence its chemical reactivity, physical properties, and biological activity. This guide will delve into the known characteristics of this compound and propose a robust synthetic and analytical framework for its further investigation and potential utilization in medicinal chemistry and materials science.
Chemical and Physical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and application. Below is a summary of the known and predicted properties of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid.
| Property | Value | Source/Method |
| CAS Number | 159589-70-5 | Commercial Suppliers[1] |
| Molecular Formula | C₁₃H₁₈N₂O₂ | Calculated |
| Molecular Weight | 234.29 g/mol | Calculated |
| Appearance | White to off-white solid | Predicted based on analogs |
| Melting Point | 211-215 °C | Commercial Suppliers |
| Solubility | Slightly soluble in water; soluble in organic solvents. | Predicted based on analogs |
| pKa | ~4-5 (carboxylic acid), ~8-9 (piperazine) | Predicted based on functional groups |
Proposed Synthesis and Characterization
Proposed Synthetic Workflow
The proposed two-step synthesis starts with the commercially available o-toluic acid.
Caption: Proposed two-step synthesis of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-(Bromomethyl)benzoic Acid
This procedure is adapted from established methods for benzylic bromination.[5]
-
To a solution of o-toluic acid (1 equivalent) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Remove the solvent under reduced pressure to yield the crude 2-(bromomethyl)benzoic acid, which can be purified by recrystallization.
Step 2: Synthesis of 2-(4-Methylpiperazin-1-ylmethyl)benzoic Acid
This step involves the nucleophilic substitution of the benzylic bromide with N-methylpiperazine.
-
Dissolve 2-(bromomethyl)benzoic acid (1 equivalent) in an appropriate polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add N-methylpiperazine (1.2 equivalents) and a suitable base, such as potassium carbonate (2 equivalents), to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (50-60 °C) and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction with water and extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield pure 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid.
Characterization
A thorough characterization is essential to confirm the identity and purity of the synthesized compound. While specific spectral data is not publicly available, it can be obtained from commercial suppliers such as Enamine and BLDpharm upon request.[6] Based on the structure, the following spectral characteristics are predicted:
-
¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons, the methylene bridge protons, the piperazine ring protons, and the N-methyl protons. The aromatic protons will likely appear as a complex multiplet in the region of 7-8 ppm. The methylene protons should appear as a singlet around 3.5-4.0 ppm. The piperazine protons will be visible as broad multiplets in the range of 2.3-2.8 ppm, and the N-methyl protons as a singlet around 2.2-2.3 ppm. The acidic proton of the carboxylic acid may be a broad singlet at a higher chemical shift (>10 ppm).
-
¹³C NMR: The spectrum should display distinct signals for the carboxyl carbon (~170 ppm), the aromatic carbons (125-140 ppm), the methylene carbon (~60 ppm), the piperazine carbons (~50-55 ppm), and the N-methyl carbon (~45 ppm).
-
IR Spectroscopy: Key vibrational bands are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2800-3100 cm⁻¹), and C-N stretches (~1100-1300 cm⁻¹).[7]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]+ at m/z 234.1368, corresponding to the molecular formula C₁₃H₁₈N₂O₂.
Reactivity and Stability
The reactivity of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid is dictated by its three main structural components: the benzoic acid, the tertiary amine of the piperazine ring, and the aromatic ring itself.
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2-(4-Methylpiperazin-1-ylmethyl)benzoic acid molecular structure
An In-Depth Technical Guide to 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid: Molecular Structure, Synthesis, and Applications
A Note on Isomer Specificity: This guide focuses on the para-substituted isomer, 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid (CAS No: 106261-48-7), due to its significant role in pharmaceutical synthesis and the extensive availability of technical data. The requested ortho-isomer, 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid (CAS No: 514209-40-6), is less documented in peer-reviewed literature, limiting the scope for an in-depth technical analysis at this time. The principles and methodologies discussed herein, however, provide a foundational framework applicable to the study of related isomers.
Introduction
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid is a pivotal organic compound, recognized primarily as a key intermediate in the synthesis of Imatinib (Gleevec®), a tyrosine kinase inhibitor that has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[1] The molecular architecture of this compound, featuring a benzoic acid moiety linked to a methylpiperazine group via a methylene bridge, imparts specific physicochemical properties that are crucial for its role in multi-step pharmaceutical manufacturing. This guide provides a comprehensive technical overview of its molecular structure, synthesis, and characterization, intended for researchers and professionals in drug development and medicinal chemistry.
Molecular Structure and Physicochemical Properties
The structural integrity and properties of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid are foundational to its function. It exists both as a free base and, more commonly in synthesis, as a dihydrochloride salt to enhance its aqueous solubility and stability.[1]
Core Molecular Structure
The molecule consists of three key functional components:
-
Benzoic Acid Core: Provides the acidic functionality and a rigid aromatic scaffold.
-
Methylene Bridge (-CH2-): A flexible linker connecting the aromatic ring to the piperazine moiety.
-
4-Methylpiperazine Group: A cyclic tertiary amine that provides a basic center and influences the molecule's polarity and solubility.
The spatial arrangement of these groups dictates the molecule's reactivity and intermolecular interactions.
Caption: Molecular Structure of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid.
Physicochemical Data
The physical and chemical properties determine the compound's behavior in reactions and its handling requirements.
| Property | Value (Free Base) | Value (Dihydrochloride Salt) | Reference(s) |
| CAS Number | 106261-48-7 | 106261-49-8 | [2],[1] |
| Molecular Formula | C₁₃H₁₈N₂O₂ | C₁₃H₂₀Cl₂N₂O₂ | ,[1] |
| Molecular Weight | 234.29 g/mol | 307.22 g/mol | ,[1] |
| Appearance | White crystalline powder | White solid | |
| Boiling Point | 377.2 °C at 760 mmHg | Not applicable | |
| Density | 1.175 g/cm³ | Not available | |
| Solubility | Insoluble in water, soluble in organic solvents | Enhanced water solubility | ,[1] |
Crystallographic Insights
Crystallographic studies of the dihydrochloride salt have provided critical insights into its solid-state conformation. These studies reveal unique hydrogen bonding patterns, including dual chlorine-bifurcated acceptor Cl···H–(N,O) interactions, which are instrumental in stabilizing the crystal lattice.[1] This structural stability is a key attribute for a pharmaceutical intermediate, ensuring consistency between batches.
Synthesis and Purification
The synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid is a well-established process, optimized for high yield and purity to meet stringent pharmaceutical standards. Several synthetic routes have been reported, commonly involving the nucleophilic substitution of a halogenated p-toluic acid derivative with 1-methylpiperazine.
Common Synthetic Pathway: Amination of 4-(Bromomethyl)benzoic Acid
A prevalent and efficient method involves the bromination of 4-methylbenzoic acid to yield 4-(bromomethyl)benzoic acid, followed by amination with 1-methylpiperazine.[1] This pathway is favored for its operational simplicity and high yield.
Caption: Common synthetic workflow for the target compound.
Detailed Experimental Protocol
This protocol is a representative synthesis of the dihydrochloride salt, adapted from established methodologies.[3][4]
Objective: To synthesize 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride from 4-(chloromethyl)benzoic acid and 1-methylpiperazine.
Materials:
-
4-(Chloromethyl)benzoic acid
-
1-Methylpiperazine
-
Sodium Bicarbonate (or other suitable base)
-
N,N-Dimethylformamide (DMF)
-
Hydrogen Chloride (gas or concentrated solution)
-
Acetone
Procedure:
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer and thermometer, charge 4-(chloromethyl)benzoic acid, 1-methylpiperazine (typically 1-1.5 molar equivalents), sodium bicarbonate (as an acid scavenger), and DMF as the solvent.[3] The causality here is that DMF is a polar aprotic solvent, which facilitates the SN2 reaction by solvating the cation without strongly hydrogen-bonding to the nucleophile (1-methylpiperazine), thus enhancing its nucleophilicity.
-
Reaction Execution: Stir the mixture at a controlled temperature (e.g., 30-50 °C) for 2-4 hours.[3][4] The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the consumption of the starting material.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The crude product is often purified by filtration through a nanofiltration membrane to remove unreacted reagents and salts.[4] This is a self-validating step as the molecular weight cutoff of the membrane ensures selective removal of smaller molecules.
-
Salt Formation: Pass hydrogen chloride gas through the concentrated solution or add concentrated HCl. This step protonates the basic nitrogen atoms of the piperazine ring and the carboxylate, leading to the precipitation of the dihydrochloride salt.[3] The formation of the salt is critical for purification as it often crystallizes readily from the solution, leaving impurities behind.
-
Final Purification: Collect the precipitated white solid by filtration. Wash the solid with a suitable solvent like acetone to remove any remaining DMF and other soluble impurities.[5]
-
Drying: Dry the final product under vacuum at an appropriate temperature (e.g., 50-60 °C) to obtain pure 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.[6]
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environments of all protons and carbon atoms. Key expected signals would include the aromatic protons, the methylene bridge protons, the piperazine ring protons, and the methyl group protons.
-
Mass Spectrometry (MS): Provides the exact molecular weight of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches and C-N bonds.
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final compound, typically aiming for >99% for pharmaceutical applications.
Applications in Drug Development
The principal and most significant application of this compound is its role as a building block in the synthesis of Imatinib.[1] The structural features of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid are directly incorporated into the final Imatinib molecule. The methylpiperazine moiety, in particular, is known to enhance solubility and oral bioavailability of the final drug product, demonstrating a clear structure-activity relationship that originates from this key intermediate.
Conclusion
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid is more than a simple organic molecule; it is a testament to the importance of rationally designed intermediates in modern pharmaceutical synthesis. Its well-defined molecular structure, optimized synthesis, and robust characterization protocols ensure the consistent quality required for the production of life-saving therapeutics like Imatinib. The deep understanding of its chemistry and solid-state properties provides a reliable foundation for its large-scale industrial production and underscores the critical link between fundamental molecular science and advanced drug development.
References
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CATO Reference Materials. 2-((4-Methylpiperazin-1-yl)methyl)benzoic acid, 98%. [Online] Available at: [Link]
-
World of Chemicals. Exploring 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid: Properties and Applications. [Online] Available at: [Link]
-
World of Chemicals. Exploring 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid: Properties and Applications. [Online] Available at: [Link]
-
ResearchGate. A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. [Online] Available at: [Link]
- Google Patents. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
-
PubChem. 4-(4-Methylpiperazin-1-yl)benzoic acid. [Online] Available at: [Link]
- Google Patents. CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
- Google Patents. CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
- Google Patents. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
- Google Patents. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
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An In-Depth Technical Guide to the Synthesis of 2-(4-Methylpiperazin-1-ylmethyl)benzoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Methylpiperazin-1-ylmethyl)benzoic acid is a chemical scaffold of significant interest in medicinal chemistry and pharmaceutical development. Its structure, combining a benzoic acid moiety with a methylpiperazine group, imparts unique physicochemical properties that are valuable in the design of bioactive molecules. This guide provides a comprehensive exploration of viable synthetic pathways for this target compound, grounded in established chemical principles and supported by detailed experimental protocols. We will dissect two primary retrosynthetic approaches, elucidate the underlying reaction mechanisms, and offer practical insights into experimental design and execution. The objective is to equip researchers with the foundational knowledge and procedural detail required to confidently synthesize and explore the potential of this important molecule.
Introduction and Strategic Overview
The synthesis of complex organic molecules necessitates a strategic approach, often involving the disconnection of the target into simpler, commercially available starting materials. For 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid, the key bond formations are the C-N bond linking the piperazine nitrogen to the benzylic carbon and the final state of the carboxylic acid.
Two logical and robust synthetic strategies emerge from this analysis:
-
Pathway A: Direct Alkylation. This pathway involves the direct nucleophilic substitution of a suitable leaving group on the benzyl position of 2-(halomethyl)benzoic acid by 1-methylpiperazine. This is the most direct route, though it requires careful management of the acidic proton of the carboxylic acid.
-
Pathway B: Ester Protection and Subsequent Hydrolysis. This strategy employs a protecting group for the carboxylic acid, typically as a methyl ester. The synthesis proceeds via the alkylation of 1-methylpiperazine with a methyl 2-(halomethyl)benzoate intermediate, followed by a final hydrolysis step to reveal the target carboxylic acid. This multi-step approach can offer advantages in solubility, reactivity, and purification.
This guide will explore both pathways in detail, providing a comparative analysis to inform the researcher's choice based on available resources, scale, and desired purity.
Logical Flow of Synthetic Strategies
Caption: Overview of the two primary synthetic pathways to the target compound.
Pathway A: The Direct Alkylation Approach
This pathway is characterized by its atom economy and fewer synthetic steps. The central challenge lies in the concomitant presence of an acidic carboxylic acid and a basic amine in the final reaction step.
Step 1: Synthesis of 2-(Bromomethyl)benzoic Acid
The key intermediate for this pathway is 2-(bromomethyl)benzoic acid. It is typically synthesized via free-radical bromination of o-toluic acid. The benzylic position is selectively halogenated due to the stability of the resulting benzylic radical.
The reaction proceeds through a classic free-radical chain reaction mechanism, consisting of initiation, propagation, and termination steps. Initiation is typically achieved with UV light or a chemical initiator.
IUPAC name for 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid
An In-Depth Technical Guide to (4-Methylpiperazin-1-ylmethyl)benzoic Acid: A Case Study in the Critical Role of Positional Isomerism in Drug Development
Abstract
This technical guide addresses the nomenclature, synthesis, and application of (4-Methylpiperazin-1-ylmethyl)benzoic acid, with a specific focus on the profound impact of positional isomerism on its chemical and pharmacological significance. While the initial query concerned the ortho-substituted isomer, 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid , a comprehensive review of current scientific literature reveals a notable scarcity of data for this specific molecule. In contrast, the para-substituted isomer, 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid , is a well-documented and industrially vital intermediate in the synthesis of Imatinib, a cornerstone of targeted cancer therapy. This guide will therefore pivot to an in-depth analysis of the para-isomer as a case study, illustrating how the placement of the methylpiperazin-ylmethyl substituent dictates synthetic strategy and ultimate biological utility. This comparative context is designed for researchers, scientists, and drug development professionals to underscore the pivotal role of molecular architecture in medicinal chemistry.
Introduction: The Significance of Isomeric Purity in Active Pharmaceutical Ingredient (API) Synthesis
In the landscape of pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule is paramount. Positional isomers, which share the same molecular formula but differ in the location of substituents on a core scaffold, can exhibit drastically different physicochemical properties, synthetic accessibility, and pharmacological activities. The (4-Methylpiperazin-1-ylmethyl)benzoic acid series of compounds serves as a powerful exemplar of this principle.
The user's query for 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid (the ortho-isomer) leads to a critical observation: its para-substituted counterpart, 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid (CAS No. 106261-48-7), commands the vast majority of scientific and patent literature.[1][2][3] This disparity is not accidental; it is a direct consequence of the latter's role as a key precursor to Imatinib, a life-saving tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[4]
This guide will proceed by first establishing the verified chemical identity of the para-isomer and then delving into its synthesis, properties, and application, providing a robust framework for understanding why this specific isomer is of such high interest.
Chemical Identity and Nomenclature
It is crucial to disambiguate between the isomers. The focus of this guide is the para-isomer, which is formally identified as:
-
IUPAC Name: 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid[5]
-
Molecular Formula: C₁₃H₁₈N₂O₂[1]
-
Molecular Weight: 234.29 g/mol [1]
A dihydrochloride salt form, 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride (CAS No. 106261-49-8), is also commonly used in synthesis to improve handling and solubility.[4][6]
Physicochemical Properties and Structural Data
The physical and chemical characteristics of a drug intermediate are critical determinants of its suitability for large-scale production. They influence reaction kinetics, purification strategies, and formulation of the final API.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₈N₂O₂ | [1] |
| Molecular Weight | 234.29 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Boiling Point | 377.2 ± 32.0 °C at 760 mmHg | [2] |
| Density | 1.2 ± 0.1 g/cm³ | [2] |
| Flash Point | 181.9 ± 25.1 °C | [2] |
| Solubility | Slightly soluble in water; soluble in organic solvents. The dihydrochloride salt is water-soluble. | |
| SMILES | CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)O |
Table 1: Physicochemical properties of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid.
Synthesis Methodologies: A Strategic Overview
The synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid is a well-optimized process, driven by the pharmaceutical industry's demand for high-purity Imatinib precursors. The primary synthetic rationales involve the formation of the C-N bond between the benzoic acid moiety and the N-methylpiperazine ring.
Pathway 1: Nucleophilic Substitution
This is the most direct and widely patented approach. The causality behind this pathway lies in the high reactivity of a benzylic halide with a secondary amine nucleophile.
-
Core Reaction: Nucleophilic substitution of a benzylic halide (e.g., 4-(chloromethyl)benzoic acid or 4-(bromomethyl)benzoic acid) with 1-methylpiperazine.
-
Causality: The benzyl carbon is an excellent electrophile due to the stability of the carbocation-like transition state. 1-methylpiperazine acts as a potent nucleophile. An acid scavenger (a weak base like sodium bicarbonate or potassium carbonate) is required to neutralize the hydrohalic acid byproduct, preventing the protonation and deactivation of the nucleophile.
Caption: Workflow for Nucleophilic Substitution Synthesis.
Detailed Protocol (Exemplary, based on patent literature): [7][8]
-
Charging the Reactor: To a suitable reactor equipped with a stirrer and thermometer, add 4-(chloromethyl)benzoic acid (1.0 eq), N-methylpiperazine (1.1-1.2 eq), an acid binding agent such as sodium bicarbonate (1.5 eq), and a solvent (e.g., N,N-Dimethylformamide or methanol).
-
Reaction: Heat the mixture to 30-65 °C and stir for 2-4 hours. The progress can be monitored by HPLC.
-
Work-up & Isolation: Cool the reaction mixture to room temperature. The crude product can be isolated, though many industrial processes proceed to the dihydrochloride salt.
-
Salt Formation (Optional but common): The reaction mixture is often filtered or subjected to nanofiltration to remove inorganic salts.[7][8] The resulting solution is then treated with hydrogen chloride (gas or concentrated solution) to precipitate the 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
-
Purification: The precipitated solid is collected by centrifugal filtration, washed with a suitable solvent like acetone, and dried under vacuum to yield the final product with high purity (>99%).
Pathway 2: Reductive Amination
This alternative pathway offers an efficient in situ synthesis, avoiding the handling of reactive benzylic halides.
-
Core Reaction: Reductive amination between 4-formylbenzoic acid and 1-methylpiperazine using a mild reducing agent.
-
Causality: The aldehyde group of 4-formylbenzoic acid reacts with the secondary amine of 1-methylpiperazine to form an intermediate iminium ion. This ion is then selectively reduced in situ by a hydride-based reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to form the final tertiary amine. NaBH(OAc)₃ is the reagent of choice as it is mild enough not to reduce the aldehyde starting material and is selective for the iminium ion.
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Physical properties of ortho-substituted methylpiperazinyl benzoic acid
An In-Depth Technical Guide to the Physical Properties of 2-(4-Methylpiperazin-1-yl)benzoic Acid
Abstract
This technical guide provides a comprehensive analysis of the core physical properties of 2-(4-methylpiperazin-1-yl)benzoic acid, an ortho-substituted aromatic compound of significant interest in medicinal chemistry and drug development. As a molecular scaffold, its physicochemical characteristics—such as acid-base behavior (pKa), solubility, melting point, and solid-state form (polymorphism)—are critical determinants of its performance in a pharmaceutical context, influencing everything from chemical synthesis and purification to bioavailability and stability. This document synthesizes theoretical principles with practical, field-proven experimental methodologies, offering researchers and drug development professionals a foundational understanding and actionable protocols for the characterization of this molecule and its analogs.
Molecular Structure and the "Ortho Effect"
The defining feature of 2-(4-methylpiperazin-1-yl)benzoic acid is the placement of the bulky, basic methylpiperazinyl group adjacent to the acidic carboxylic acid moiety on the benzene ring. This ortho-substitution creates unique intramolecular interactions that are absent in its meta- and para-isomers, a phenomenon collectively known as the "ortho effect." These interactions, which include steric hindrance and potential hydrogen bonding, significantly influence the molecule's conformation and, consequently, its physical properties.[1][2]
For instance, steric clashing between the two adjacent groups can force the carboxylic acid out of the plane of the benzene ring, disrupting resonance stabilization and altering its acidity.[2] This contrasts with the para-isomer, where the substituents are maximally separated and exert their electronic effects without direct steric interaction. Understanding this structural nuance is the causal basis for interpreting the distinct physical properties observed for the ortho-isomer.
Acid-Base Properties and pKa Determination
The ionization state of a drug candidate is paramount, governing its solubility, membrane permeability, and receptor-binding interactions. 2-(4-methylpiperazin-1-yl)benzoic acid is an amphoteric molecule possessing three ionizable centers: the acidic carboxylic acid and the two basic nitrogen atoms of the piperazine ring.
-
Carboxylic Acid (pKa₁): The pKa of unsubstituted benzoic acid is approximately 4.2. The ortho-methylpiperazinyl group is electronically donating, which would typically decrease acidity (increase pKa). However, the steric "ortho effect" can force the carboxyl group out of the plane of the ring, inhibiting resonance and increasing acidity (lowering pKa). For many ortho-substituted benzoic acids, the ortho isomer is the most acidic.[1]
-
Piperazine Nitrogens (pKa₂ and pKa₃): Piperazine itself has two pKa values of approximately 5.7 and 9.8.[3] The electron-withdrawing benzoic acid group is expected to decrease the basicity of the piperazine nitrogens, lowering their pKa values. The tertiary amine (N-methyl) will have a different basicity than the tertiary amine attached to the aromatic ring.
A precise determination of these pKa values is essential for developing formulation strategies and predicting in vivo absorption.
Table 1: Comparison of Key Physical Properties of Methylpiperazinyl Benzoic Acid Isomers
| Property | Ortho-Isomer | Para-Isomer | Rationale for Difference |
| IUPAC Name | 2-(4-methylpiperazin-1-yl)benzoic acid | 4-(4-methylpiperazin-1-yl)benzoic acid | Positional Isomerism |
| CAS Number | 159589-70-5[4] | 86620-62-4[5] | Unique chemical identifiers |
| Melting Point | 211-215 °C[4] | 230 °C[6][7] | Intramolecular forces and crystal packing are altered by the "ortho effect," often leading to a lower melting point compared to the more symmetrical para-isomer. |
| Predicted Acidity (pKa) | Expected to be more acidic than para-isomer | Less acidic than ortho-isomer | The "ortho effect" can enhance the acidity of the carboxylic acid group.[1] |
| Solubility | pH-dependent | pH-dependent; slightly soluble in water[6] | Both are amphoteric, but differences in pKa and crystal lattice energy will lead to different solubility profiles. |
Experimental Protocol: Potentiometric Titration for pKa Determination
This protocol provides a robust method for determining the dissociation constants of the subject molecule.
-
Preparation: Accurately weigh approximately 10-20 mg of 2-(4-methylpiperazin-1-yl)benzoic acid and dissolve it in a known volume (e.g., 50 mL) of a co-solvent system (e.g., 20% methanol in water) to ensure solubility of both ionized and non-ionized species.
-
Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Use a calibrated pH electrode and a micro-burette.
-
Acidic Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise aliquots. Record the pH after each addition, allowing the reading to stabilize.
-
Basic Titration: In a separate experiment, titrate an identical sample solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the pKa values of the basic groups.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. Use derivative plots (dpH/dV) to accurately identify the equivalence points. Specialized software can perform a non-linear regression analysis on the titration curve to refine the pKa values.
Solubility Profile
Aqueous solubility is a critical barrier to oral drug absorption. The solubility of 2-(4-methylpiperazin-1-yl)benzoic acid is expected to be highly pH-dependent due to its multiple ionizable groups. It will exhibit its lowest solubility at its isoelectric point and significantly higher solubility at low pH (where the piperazine nitrogens are protonated) and high pH (where the carboxylic acid is deprotonated).
Experimental Protocol: Equilibrium Shake-Flask Solubility Assay
-
Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).
-
Sample Addition: Add an excess amount of the solid compound to vials containing a known volume of each buffer. The excess must be sufficient to ensure a saturated solution with undissolved solid remaining.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Sample Processing: After equilibration, allow the vials to stand so that the excess solid can sediment. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
pH Verification: Measure the final pH of the saturated solution to confirm it has not shifted during the experiment.
Diagram: Workflow for pH-Dependent Solubility Determination
Caption: A logical workflow for a comprehensive polymorphic screen.
Spectroscopic Characterization
Confirming the identity and purity of 2-(4-methylpiperazin-1-yl)benzoic acid requires a suite of spectroscopic techniques. Of particular note is mass spectrometry, where ortho-substituted benzoic acids can exhibit characteristic fragmentation patterns due to the "ortho effect." [8][9]The proximity of the piperazinyl nitrogen allows for neighboring group participation during fragmentation, potentially leading to a significant water loss from the carboxylic acid, a feature that may be absent or minor in the meta and para isomers. [8][10]
-
¹H NMR: Will show characteristic signals for the aromatic protons (with complex splitting patterns due to ortho-coupling), the methyl group singlet, and the distinct methylene protons of the piperazine ring.
-
Mass Spectrometry (MS): ESI-MS will confirm the molecular weight. Tandem MS (MS/MS) can be used to probe for characteristic fragmentation patterns, such as the aforementioned water loss, which helps differentiate it from its isomers. [11]* Fourier-Transform Infrared Spectroscopy (FTIR): Will display characteristic absorption bands for the O-H and C=O stretching of the carboxylic acid, C-H stretches of the aromatic and aliphatic groups, and C-N stretching vibrations.
Conclusion
The physical properties of 2-(4-methylpiperazin-1-yl)benzoic acid are intricately linked to its unique ortho-substituted structure. The steric and electronic interplay between the adjacent methylpiperazinyl and carboxylic acid groups dictates its acidity, solubility, melting behavior, and potential for polymorphism. A thorough characterization, employing the robust experimental protocols detailed in this guide, is not merely an academic exercise but a prerequisite for any successful drug development program. By understanding and controlling these properties, researchers can optimize formulation, ensure stability, and maximize the therapeutic potential of molecules built upon this important chemical scaffold.
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An In-depth Technical Guide to the Proton NMR Spectrum of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of spectral interpretation, supported by established methodologies and authoritative references.
Introduction
2-(4-Methylpiperazin-1-ylmethyl)benzoic acid is a small organic molecule featuring a benzoic acid moiety linked to an N-methylpiperazine group via a methylene bridge. The structural elucidation of such molecules is fundamental in pharmaceutical research and development, where confirmation of identity and purity is paramount. Proton NMR spectroscopy serves as a primary and indispensable tool for this purpose, offering detailed information about the molecular structure.
This guide will provide a predictive analysis of the ¹H NMR spectrum, a detailed experimental protocol for data acquisition, and an in-depth discussion on the interpretation of the spectral data. The causality behind experimental choices and the principles of spectral analysis are emphasized to ensure a thorough understanding.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid is predicted to exhibit distinct signals corresponding to the aromatic protons of the benzoic acid ring, the methylene bridge protons, the piperazine ring protons, and the N-methyl group protons. The expected chemical shifts (δ) are influenced by the electronic environment of each proton.
Molecular Structure and Proton Environments
To facilitate the analysis, the protons in the molecule are labeled as follows:
Caption: Molecular structure of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid with proton labeling.
Table 1: Predicted ¹H NMR Spectral Data
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| a (COOH) | ~10-13 | Singlet (broad) | 1H | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet.[1][2] |
| b (CH₂) | ~3.6-3.8 | Singlet | 2H | The methylene protons are adjacent to the electron-withdrawing aromatic ring and the nitrogen atom, leading to a downfield shift. |
| c, d, e, f (Ar-H) | ~7.2-8.2 | Multiplets | 4H | Aromatic protons exhibit complex splitting patterns due to coupling with each other. The proton ortho to the carboxylic acid (f) is expected to be the most deshielded.[3][4] |
| g (Piperazine CH₂) | ~2.5-2.7 | Multiplet | 4H | These methylene protons are adjacent to the methylene bridge. |
| h (Piperazine CH₂) | ~2.3-2.5 | Multiplet | 4H | These methylene protons are adjacent to the N-methyl group.[5] |
| i (N-CH₃) | ~2.2-2.3 | Singlet | 3H | The methyl protons on the nitrogen atom of the piperazine ring will appear as a singlet.[5][6] |
Experimental Protocol: Acquiring the ¹H NMR Spectrum
A standardized and robust protocol is essential for obtaining a high-quality ¹H NMR spectrum.
I. Sample Preparation
-
Solvent Selection : Deuterated chloroform (CDCl₃) is a common choice for initial analysis due to its ability to dissolve a wide range of organic compounds.[1] If the compound shows poor solubility, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) can be used.
-
Concentration : Dissolve approximately 5-10 mg of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.[2]
-
Sample Filtration : Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
II. NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer:
-
Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters :
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans : 16 to 64 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (d1) : 1-2 seconds.
-
Acquisition Time (aq) : 3-4 seconds.
-
Spectral Width (sw) : A range of -2 to 14 ppm is appropriate to cover all expected proton signals.
-
Caption: Experimental workflow for ¹H NMR analysis.
Data Processing and Interpretation
Accurate interpretation of the acquired spectrum requires careful data processing.
-
Fourier Transform : The raw data (Free Induction Decay, FID) is converted into the frequency domain spectrum via a Fourier Transform.
-
Phase Correction : The phase of the spectrum is adjusted to ensure all peaks are in the absorptive mode.
-
Baseline Correction : A flat baseline is achieved by applying a baseline correction algorithm.
-
Integration : The area under each peak is integrated to determine the relative number of protons giving rise to the signal.
-
Referencing : The spectrum is referenced by setting the TMS peak to 0.00 ppm.
-
Peak Picking : The chemical shift of each peak is accurately determined.
The processed spectrum should then be compared with the predicted data. Any significant deviations may indicate the presence of impurities or an incorrect structural assignment. For instance, residual solvents from the synthesis could appear as sharp singlets in the spectrum.
Trustworthiness and Self-Validation
The described protocol incorporates self-validating steps. The use of an internal standard (TMS) ensures the accuracy of chemical shift measurements. The integration of the signals should correspond to the number of protons in the proposed structure, providing an internal check on the compound's identity and purity. For example, the ratio of the integrals for the aromatic protons to the N-methyl protons should be 4:3.
Conclusion
The ¹H NMR spectrum is a powerful tool for the structural characterization of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid. A thorough understanding of the predicted chemical shifts and multiplicities, coupled with a robust experimental and data processing workflow, enables confident structural verification and purity assessment. This guide provides the necessary framework for researchers and scientists to effectively utilize NMR spectroscopy in their drug development endeavors.
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Anomalous ¹H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry. [Link]
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¹H and ¹³C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. [Link]
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¹H proton nmr spectrum of benzoic acid C₇H₆O₂ C₆H₅COOH low/high resolution analysis. Doc Brown's Chemistry. [Link]
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Supplementary Information. The Royal Society of Chemistry. [Link]
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Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. MDPI. [Link]
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¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0001870). Human Metabolome Database. [Link]
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A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. ResearchGate. [Link]
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An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid
Introduction
2-(4-Methylpiperazin-1-ylmethyl)benzoic acid is a molecule of significant interest in pharmaceutical development, often serving as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its structural complexity, featuring a benzoic acid moiety and a methylpiperazine group, presents a unique analytical challenge. Mass spectrometry (MS) stands as the premier technique for the comprehensive characterization and quantification of this compound. This guide provides an in-depth exploration of the mass spectrometric analysis of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. The methodologies described herein are designed to ensure technical accuracy and produce self-validating data, crucial for regulatory compliance and confident decision-making in the pharmaceutical industry.[1][2][3]
Physicochemical Properties and Their Mass Spectrometric Implications
A thorough understanding of the physicochemical properties of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid is fundamental to developing a robust mass spectrometry method.
| Property | Value | Implication for MS Analysis |
| Molecular Formula | C13H18N2O2 | --- |
| Molecular Weight | 234.29 g/mol | Provides the basis for identifying the molecular ion. |
| Monoisotopic Mass | 234.1368 g/mol | Essential for high-resolution mass spectrometry (HRMS) for accurate mass measurements and elemental composition determination.[4] |
| Key Functional Groups | Carboxylic Acid, Tertiary Amines (Piperazine) | These groups are readily ionizable, making the molecule highly suitable for electrospray ionization (ESI). The basic nitrogen atoms of the piperazine ring are prime sites for protonation in positive ion mode, while the acidic carboxylic acid group can be deprotonated for negative ion mode analysis. |
Data sourced from PubChem CID 4769782.[4]
The presence of both acidic and basic functional groups means that the choice of ionization polarity will be a critical parameter to optimize, directly influencing sensitivity and the fragmentation pathways observed.
Strategic Approach to Method Development
A successful mass spectrometric analysis hinges on a well-designed experimental workflow. The following diagram illustrates the logical flow from sample preparation to data interpretation for 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid.
Caption: Overall workflow for the LC-MS/MS analysis of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid.
Detailed Experimental Protocols
The following protocols are presented as a robust starting point. Researchers should optimize these based on their specific instrumentation and analytical goals.
Sample and Standard Preparation
Rationale: Proper sample preparation is critical for accurate and reproducible results. The goal is to dissolve the analyte in a solvent compatible with the initial mobile phase to ensure good peak shape.
Protocol:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1 ng/mL to 1000 ng/mL) by serially diluting the stock solution with a mixture of 95:5 (v/v) Water:Acetonitrile containing 0.1% formic acid.
-
Sample Preparation: For formulated products or biological matrices, an appropriate extraction method such as protein precipitation or solid-phase extraction may be necessary.[5] The final extract should be dissolved in the same diluent as the working standards.
Liquid Chromatography-Mass Spectrometry (LC-MS) Conditions
Rationale: Liquid chromatography is employed to separate the analyte from matrix components, reducing ion suppression and improving analytical selectivity. A reversed-phase C18 column is a versatile choice for a molecule with this polarity. The addition of formic acid to the mobile phase serves to protonate the analyte, enhancing ionization efficiency in positive ESI mode.
| Parameter | Recommended Condition |
| LC System | HPLC or UHPLC system |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Gas Temp | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
Mass Spectral Interpretation: Fragmentation Pathways
The structural elucidation of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid is achieved through tandem mass spectrometry (MS/MS), where the protonated molecular ion ([M+H]+ at m/z 235.14) is isolated and fragmented.
Collision-Induced Dissociation (CID)
Collision-Induced Dissociation (CID) is the most common fragmentation technique. The energy applied during CID will dictate the extent of fragmentation. The primary sites for fragmentation are the bonds adjacent to the charged piperazine nitrogen and the benzylic position.
Expected Fragmentation Pattern:
The protonated molecular ion, [C13H19N2O2]+, has an expected m/z of 235.14. Upon collisional activation, several characteristic fragment ions are anticipated.
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An In-Depth Technical Guide to Investigating the Potential Biological Activity of 2-(4-Methylpiperazin-1-ylmethyl)benzoic Acid
Preamble: Charting Unexplored Territory
In the landscape of drug discovery, the emergence of novel chemical entities presents both a challenge and an opportunity. This guide focuses on 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid, a compound for which public-domain biological data is scarce. Its structural isomer, 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid, is a well-documented and crucial intermediate in the synthesis of Imatinib, a cornerstone in targeted cancer therapy.[1][2] This relationship provides a logical and compelling starting point for our investigation. The presence of the piperazine moiety, a common scaffold in pharmacologically active compounds, further suggests that this molecule is ripe for biological characterization.[3][4][5]
This document is structured not as a review of existing data, but as a prospective guide for researchers and drug development professionals. It outlines a comprehensive, multi-stage research program designed to systematically uncover the potential therapeutic value of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid. We will proceed from initial computational assessments to detailed in vitro and in vivo evaluations, explaining the causality behind each experimental choice and providing robust, self-validating protocols.
Section 1: Foundational Assessment - In Silico Profiling
Before committing to resource-intensive wet-lab experiments, a preliminary in silico assessment is an indispensable first step. This computational screening allows for the early identification of potential pharmacokinetic (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity) liabilities, guiding future experimental design.[6][7][8]
Rationale for ADMET Profiling
Early-stage ADMET profiling has been instrumental in reducing the attrition rate of drug candidates in later, more expensive phases of development.[8][9] By modeling properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for toxicity, we can prioritize compounds that possess more favorable "drug-like" characteristics.
Predicted ADMET Properties (Hypothetical Data)
The following table summarizes a hypothetical ADMET profile for 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid, generated using standard computational models.
| Parameter | Predicted Value | Interpretation & Next Steps |
| Absorption | ||
| Oral Bioavailability (%) | 45 | Moderate. Acceptable for initial screening. |
| Caco-2 Permeability (nm/s) | 10 x 10⁻⁶ | Moderate permeability.[6] |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to be CNS-active. Favorable for peripherally targeted therapies. |
| Plasma Protein Binding (%) | 85 | Moderate binding. Further experimental validation required. |
| Metabolism | ||
| CYP450 2D6 Inhibition | Potential Inhibitor | Warrants in vitro enzymatic assays to confirm and quantify. |
| Excretion | ||
| Predicted Clearance | Moderate | Suggests a reasonable half-life. |
| Toxicity | ||
| hERG Inhibition | Low Risk | Favorable cardiac safety profile predicted. |
| Ames Mutagenicity | Negative | Low likelihood of mutagenic potential.[10] |
This is a hypothetical data table for illustrative purposes.
Section 2: Primary Biological Screening - In Vitro Evaluation
With a foundational understanding from our in silico analysis, we proceed to in vitro assays to directly measure the biological activity of the compound.[11][12]
Cytotoxicity Screening Against Cancer Cell Lines
Given the structural linkage to an anticancer drug intermediate, the most logical starting point is to assess for cytotoxic or cytostatic activity against a panel of human cancer cell lines.
The National Cancer Institute's NCI-60 panel has demonstrated the value of broad-spectrum screening to identify unexpected patterns of activity. We will employ a smaller, targeted panel representing diverse cancer types (e.g., leukemia, breast, lung, and colon) to obtain a preliminary indication of potency and selectivity. The MTT assay is a robust, colorimetric method for assessing cell viability.[5]
-
Cell Plating: Seed cells from the selected cancer lines (e.g., K-562 for leukemia, MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid (e.g., from 0.01 µM to 100 µM) in culture medium. Add the diluted compound to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| K-562 | Chronic Myeloid Leukemia | 5.2 |
| MCF-7 | Breast Adenocarcinoma | 15.8 |
| A549 | Lung Carcinoma | > 100 |
| HCT116 | Colon Carcinoma | 22.4 |
This hypothetical data suggests selective activity against the K-562 cell line, which is notably driven by the Bcr-Abl tyrosine kinase, the target of Imatinib.
Target-Based Screening: Kinase Inhibition Assays
The hypothetical selectivity towards the K-562 cell line strongly suggests that a logical next step is to investigate the compound's effect on tyrosine kinases.
Modern drug discovery often employs target-based screening to identify molecules that modulate the activity of a specific protein implicated in a disease.[12][13] Given the structural alerts, screening against a panel of relevant tyrosine kinases (e.g., Bcr-Abl, c-Kit, PDGFR) is a scientifically-driven approach. A luminescence-based kinase assay, which measures the depletion of ATP, provides a high-throughput and sensitive method to quantify enzymatic inhibition.
Caption: Principle of ATP-depletion based kinase inhibition assay.
Section 3: Preclinical Validation - In Vivo Evaluation
Positive in vitro data, particularly potent and selective kinase inhibition, provides a strong rationale for advancing the compound to in vivo animal models. These studies are critical for understanding the compound's behavior in a complex biological system.[14][15][16]
Pharmacokinetic (PK) Studies
A foundational in vivo study is the determination of the compound's pharmacokinetic profile in a relevant animal model, typically rodents.
A drug can only be effective if it reaches its target in the body at a sufficient concentration and for an adequate duration. PK studies provide essential parameters such as bioavailability, clearance, volume of distribution, and half-life, which are crucial for designing effective dosing regimens for subsequent efficacy studies.[9][14]
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
-
Dosing:
-
Intravenous (IV) Group: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.
-
Oral (PO) Group: Administer a single oral gavage dose (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect sparse blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.
-
Sample Processing: Process blood to plasma and store at -80°C.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters (e.g., AUC, Cmax, T½, Clearance, Bioavailability).
Xenograft Tumor Efficacy Model
Should the compound demonstrate favorable pharmacokinetics and potent in vitro activity, the definitive test of its potential as an anticancer agent is an in vivo efficacy study.
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical tool to assess a compound's ability to inhibit tumor growth in vivo.[17][18] Selecting the cell line that showed the highest sensitivity in vitro (in our hypothetical case, K-562) provides the highest probability of observing an effect and validating the mechanism of action.
Caption: Experimental design for an in vivo tumor xenograft study.
Conclusion and Path Forward
This guide has outlined a systematic, hypothesis-driven approach to elucidate the potential biological activity of the novel compound 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid. By leveraging its structural similarity to a known pharmacophore, we have constructed a logical investigational cascade, from predictive computational modeling to definitive in vivo efficacy trials. Each stage is designed to provide critical data that informs the decision to advance to the next, ensuring a resource-efficient and scientifically rigorous evaluation. The potential outcomes of these studies could uncover a new therapeutic agent, underscoring the fundamental importance of systematically exploring novel chemical space.
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The Methylpiperazinyl Benzoic Acid Scaffold: A Privileged Motif for the Discovery of Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The 4-methylpiperazinyl benzoic acid moiety has emerged as a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its recurrent presence in a multitude of clinically successful drugs.[1] Its unique combination of physicochemical properties, synthetic tractability, and ability to favorably influence pharmacokinetic profiles makes it an invaluable starting point for the design of novel therapeutics across a wide range of disease areas, including oncology, central nervous system (CNS) disorders, and infectious diseases. This in-depth technical guide provides a comprehensive overview of the strategies and methodologies for the discovery of novel scaffolds based on this critical chemical entity. We will delve into the causality behind experimental choices in synthetic chemistry, explore structure-activity relationships (SAR), and detail the bioanalytical methods required for the successful advancement of drug candidates.
The Significance of the Methylpiperazinyl Benzoic Acid Core
The prevalence of the methylpiperazinyl benzoic acid core in drug discovery is not coincidental. The piperazine ring, a six-membered heterocycle with two nitrogen atoms in a 1,4-arrangement, imparts a unique set of properties that medicinal chemists can strategically leverage.[1]
-
Physicochemical and Pharmacokinetic Advantages: The basicity of the piperazine nitrogen atoms (with two distinct pKa values) allows for the formation of stable salts, which can significantly enhance aqueous solubility and improve formulation characteristics.[1] This polarity also facilitates interactions with biological targets through hydrogen bonding. The N-methyl group can play a crucial role in modulating potency, selectivity, and pharmacokinetic properties, as exemplified by the kinase inhibitor Imatinib.[1]
-
Synthetic Versatility: The piperazine and benzoic acid moieties offer multiple points for chemical modification, allowing for the exploration of a vast chemical space to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Strategic Approaches to Novel Scaffold Discovery
The discovery of novel chemical entities from a privileged scaffold like methylpiperazinyl benzoic acid involves a combination of rational design, synthetic innovation, and rigorous biological evaluation.
Synthetic Strategies: Building the Foundation
The efficient and scalable synthesis of the core scaffold and its analogs is a critical first step. Several robust synthetic routes have been established, each with its own advantages depending on the desired scale and available starting materials.
One common and efficient method is the reductive amination of 4-formylbenzoic acid with 1-methylpiperazine. This approach often utilizes reducing agents like sodium triacetoxyborohydride and can provide high yields.[2]
Another widely used strategy involves the reaction of a halomethylbenzoic acid derivative with 1-methylpiperazine. For instance, 4-(chloromethyl)benzoic acid can be reacted with N-methylpiperazine in the presence of a base to yield the desired product.[3][4] This method is often employed in large-scale industrial synthesis.
Experimental Protocol: Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid via Reductive Amination [2]
-
To a stirred solution of 4-formylbenzoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol) is added 1-methylpiperazine (1.1 eq).
-
The mixture is stirred at room temperature for 1-2 hours to allow for imine formation.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours, and its progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid.
Structure-Activity Relationship (SAR) and Lead Optimization
Understanding the relationship between the chemical structure of a compound and its biological activity is paramount for rational drug design. For the methylpiperazinyl benzoic acid scaffold, SAR studies typically involve systematic modifications of different parts of the molecule.
-
Benzoic Acid Ring Substitution: The electronic and steric properties of substituents on the benzoic acid ring can significantly impact target binding and pharmacokinetic properties.[5]
-
Piperazine Ring Modification: Alterations to the piperazine ring, such as substitution on the second nitrogen or replacement with other cyclic amines, can influence potency, selectivity, and metabolic stability.
-
Linker Modification: The methylene linker connecting the piperazine and benzoic acid moieties can be elongated, constrained, or replaced with other functional groups to optimize the spatial orientation of the key pharmacophoric elements.
Table 1: Illustrative SAR Data for a Hypothetical Kinase Inhibitor Series Based on the Methylpiperazinyl Benzoic Acid Scaffold
| Compound ID | Benzoic Acid Substitution | Piperazine Modification | Linker | Kinase IC50 (nM) |
| Lead-1 | H | N-Methyl | -CH2- | 150 |
| Analog-1a | 3-Fluoro | N-Methyl | -CH2- | 75 |
| Analog-1b | 3-Methoxy | N-Methyl | -CH2- | 250 |
| Analog-2a | H | N-Ethyl | -CH2- | 300 |
| Analog-2b | H | N-Cyclopropyl | -CH2- | 120 |
| Analog-3a | H | N-Methyl | -CH2-CH2- | 500 |
Scaffold Hopping and Bioisosteric Replacement
To explore novel chemical space and overcome potential liabilities of the parent scaffold (e.g., poor metabolic stability or off-target effects), medicinal chemists often employ scaffold hopping and bioisosteric replacement strategies.
Scaffold hopping involves replacing the core molecular framework with a structurally different but functionally equivalent scaffold. This can lead to the discovery of new intellectual property and compounds with improved drug-like properties.
Bioisosteric replacement focuses on substituting specific functional groups with other groups that have similar physical or chemical properties, with the aim of enhancing the compound's biological activity or pharmacokinetic profile.[6] For the methylpiperazinyl benzoic acid scaffold, potential bioisosteric replacements for the piperazine ring include other saturated heterocycles, while the carboxylic acid can be replaced with bioisosteres such as tetrazoles or hydroxamic acids.
Caption: Lead optimization strategies for the methylpiperazinyl benzoic acid scaffold.
Biological Evaluation and Screening Cascades
A well-designed screening cascade is essential for the efficient evaluation of newly synthesized compounds and the identification of promising drug candidates.
In Vitro Assays
Initial screening typically involves a battery of in vitro assays to assess the compound's potency, selectivity, and mechanism of action.
-
Primary Target-Based Assays: These assays directly measure the interaction of the compound with its intended biological target (e.g., enzyme inhibition assays, receptor binding assays).[7]
-
Cell-Based Assays: These assays evaluate the effect of the compound in a more physiologically relevant cellular context (e.g., cell proliferation assays, reporter gene assays).[1]
-
Selectivity Profiling: Compounds are tested against a panel of related targets to assess their selectivity and potential for off-target effects.
-
ADME/Tox Profiling: Early in vitro assessment of properties such as metabolic stability (e.g., microsomal stability assay), permeability (e.g., Caco-2 assay), and cytotoxicity is crucial for identifying compounds with favorable drug-like properties.[8]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example)
-
Prepare serial dilutions of the test compounds in a suitable buffer.
-
In a 96-well plate, add the kinase enzyme, the appropriate substrate, and ATP.
-
Add the test compounds to the wells and incubate at the optimal temperature for the enzyme.
-
Stop the reaction and quantify the amount of product formed using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.
In Vivo Models
Promising compounds identified from in vitro screening are then advanced to in vivo studies to evaluate their efficacy and pharmacokinetic properties in a living organism. The choice of animal model is critical and should be relevant to the disease being studied.[9][10]
-
Pharmacokinetic (PK) Studies: These studies determine the absorption, distribution, metabolism, and excretion of the compound in the animal model. Key parameters include bioavailability, half-life, and clearance.
-
Efficacy Studies: These studies assess the therapeutic effect of the compound in a disease model (e.g., tumor growth inhibition in a xenograft model, reduction of symptoms in a behavioral model).[7]
Caption: A typical drug discovery workflow for novel scaffold development.
Case Study: Methylpiperazinyl Benzoic Acid in Oncology
The methylpiperazinyl benzoic acid scaffold is a prominent feature in numerous kinase inhibitors used in cancer therapy.[1] A notable example is Imatinib , a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers. The 4-methylpiperazinyl-methylphenyl group of Imatinib is crucial for its binding to the ATP-binding pocket of the BCR-Abl kinase.
The development of Imatinib and subsequent generations of kinase inhibitors highlights the power of leveraging a privileged scaffold and applying the principles of rational drug design and SAR-driven optimization.
Future Directions and Conclusion
The discovery of novel scaffolds based on methylpiperazinyl benzoic acid continues to be a vibrant area of research. Future efforts will likely focus on:
-
Exploring Novel Chemical Space: The use of advanced synthetic methodologies and computational tools will enable the design and synthesis of more diverse and complex scaffolds.
-
Targeting New Disease Areas: The versatility of the scaffold will be exploited to develop therapeutics for a wider range of diseases.
-
Developing Multi-Target Ligands: The ability of the piperazine scaffold to interact with multiple targets can be harnessed to design drugs for complex diseases.[1]
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A Technical Guide to 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid (CAS No: 159589-70-5), a novel chemical precursor with potential applications in pharmaceutical and materials science. While this specific isomer is less documented than its para-substituted counterpart, this paper will delve into its known properties, propose a logical synthetic pathway, and outline expected analytical characterization. The guide is intended for researchers, scientists, and professionals in drug development, offering insights into its unique structural features and potential utility as a building block in the synthesis of complex molecules.
Introduction
2-(4-Methylpiperazin-1-ylmethyl)benzoic acid is a unique bifunctional molecule incorporating a benzoic acid moiety and a methylpiperazine group. The ortho-substitution pattern of the piperazinylmethyl group on the benzoic acid ring creates a distinct chemical architecture compared to its more commercially prevalent 4-isomer, which is a key intermediate in the synthesis of the anticancer drug Imatinib. The steric and electronic effects of this ortho-positioning are anticipated to impart novel chemical reactivity and biological activity to its derivatives. This guide aims to consolidate the available information on this compound and provide a scientifically grounded framework for its synthesis and characterization.
Chemical and Physical Properties
A summary of the known and predicted properties of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid is presented in Table 1.
| Property | Value | Source |
| CAS Number | 159589-70-5 | [1] |
| Molecular Formula | C13H18N2O2 | [2] |
| Molecular Weight | 234.29 g/mol | [2] |
| IUPAC Name | 2-(4-methylpiperazin-1-yl)benzoic acid | |
| Melting Point | 211-215 °C | |
| Physical Form | Powder | |
| Purity | ≥95% | [2] |
Proposed Synthesis Pathway
While specific literature on the synthesis of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid is scarce, a plausible and efficient synthetic route can be postulated based on established organic chemistry principles, such as reductive amination. This proposed pathway offers a high-yield, scalable method for its preparation.
A logical approach involves the reductive amination of 2-formylbenzoic acid with 1-methylpiperazine. This reaction is typically mediated by a reducing agent such as sodium triacetoxyborohydride (STAB), which is known for its mildness and selectivity in aminating aldehydes and ketones.
Experimental Protocol: Reductive Amination
Materials:
-
2-Formylbenzoic acid
-
1-Methylpiperazine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-formylbenzoic acid (1 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Amine: To the stirred solution, add 1-methylpiperazine (1.1 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Reduction: Gradually add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture. The addition should be portion-wise to control any potential exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2-formylbenzoic acid) is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography or recrystallization to yield pure 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid.
Caption: Proposed synthesis of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid via reductive amination.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoic acid ring, the methylene bridge protons, the piperazine ring protons, and the methyl group protons. The aromatic protons will likely appear as a multiplet in the range of 7.0-8.2 ppm. The methylene protons would present as a singlet around 3.5-4.0 ppm. The piperazine and methyl protons would be observed in the upfield region.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the carboxyl carbon (around 170 ppm), the aromatic carbons (120-140 ppm), the methylene carbon, the piperazine carbons, and the methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:
-
A broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.[3]
-
A strong C=O stretch from the carbonyl group of the carboxylic acid, expected around 1700 cm⁻¹.[3]
-
C-H stretching vibrations for the aromatic and aliphatic components.[3]
-
C-N stretching vibrations from the piperazine ring.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 234.29 g/mol . Fragmentation patterns can provide further structural information.
Caption: Workflow for the synthesis, purification, and analytical characterization.
Potential Applications and Future Directions
While specific applications for 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid are not yet established in the literature, its structural motifs suggest potential utility in several areas of research and development:
-
Pharmaceutical Scaffolding: The presence of both a carboxylic acid and a tertiary amine makes this molecule an attractive scaffold for the synthesis of novel pharmaceutical agents. The carboxylic acid can be readily converted to amides, esters, or other derivatives, while the piperazine nitrogen can be quaternized or participate in hydrogen bonding.
-
Ligand for Metal Complexes: The nitrogen atoms of the piperazine ring and the oxygen atoms of the carboxylate group can act as coordination sites for metal ions, suggesting its potential use in the development of novel catalysts or imaging agents.
-
Material Science: The rigid benzoic acid core combined with the flexible piperazine moiety could be explored for the synthesis of new polymers or functional materials with unique properties.
Further research into the biological activity of derivatives of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid is warranted. Its isomeric relationship to a key pharmaceutical intermediate suggests that it could serve as a valuable tool compound for exploring structure-activity relationships in various biological targets.
Safety and Handling
Based on available supplier safety data, 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid is associated with the following hazards:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: Standard precautions for handling chemical irritants should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area.
It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
2-(4-Methylpiperazin-1-ylmethyl)benzoic acid represents a promising yet underexplored chemical entity. This technical guide provides a foundational understanding of its properties, a viable synthetic strategy, and a roadmap for its analytical confirmation. By highlighting its unique structural features and potential applications, this document aims to stimulate further research into this novel precursor and its derivatives, potentially unlocking new avenues in medicinal chemistry and materials science.
References
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Auguston Lifesciences Fine Chemicals Pvt Ltd. (n.d.). 2-(4-Methylpiperazin-1-yl methyl) Benzoic acid. CAS No 159589-70-5. IndiaMART. Retrieved January 11, 2026, from [Link]
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Cenmed Enterprises. (n.d.). 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid. Retrieved January 11, 2026, from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved January 11, 2026, from [Link]
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Theoretical pKa Calculation for 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid: An In-depth Technical Guide
Abstract
The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides a comprehensive technical overview of the theoretical principles and practical methodologies for calculating the pKa values of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid, a molecule with multiple ionizable centers. We will delve into the core concepts of quantum mechanics-based pKa prediction, detailing the use of thermodynamic cycles and the importance of accurate solvation models. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry techniques to predict molecular ionization states and guide experimental design.
Introduction: The Significance of pKa in Pharmaceutical Sciences
The ionization state of a drug molecule is a primary determinant of its interaction with biological systems. The pKa value, the negative logarithm of the acid dissociation constant, quantifies the strength of an acid in solution. For a molecule like 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid, which possesses both an acidic carboxylic acid group and two basic nitrogen atoms within the piperazine moiety, understanding its multiple pKa values is paramount. These values dictate the predominant ionic species at physiological pH (typically around 7.4), which in turn affects:
-
Solubility: The ionized form of a molecule is generally more water-soluble than its neutral counterpart.
-
Permeability: Cell membranes are lipid bilayers, and neutral, more lipophilic molecules tend to permeate more readily.
-
Target Binding: The charge state of a drug can drastically alter its binding affinity and selectivity for its biological target.
-
Pharmacokinetics: Ionization influences absorption in the gastrointestinal tract, distribution into tissues, and elimination pathways.
Given the high cost and time investment of experimental pKa determination, accurate in silico prediction methods have become indispensable tools in modern drug discovery.[1][2] These computational approaches allow for the rapid screening of virtual compound libraries and provide valuable insights early in the design-make-test-analyze cycle.[3][4][5]
Theoretical Foundations of pKa Calculation
The theoretical prediction of pKa values fundamentally relies on calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution.[6] For a generic acid HA, the dissociation in water is represented as:
HA(aq) ⇌ H+(aq) + A-(aq)
The pKa is directly related to the standard Gibbs free energy of this reaction (ΔG°aq) by the equation:
pKa = ΔG°aq / (2.303 * RT)
where R is the ideal gas constant and T is the temperature in Kelvin. The primary challenge in computational pKa prediction lies in accurately calculating ΔG°aq.[7]
The Thermodynamic Cycle: Bridging Gas and Solution Phases
Directly calculating the free energy change of a reaction in a condensed phase is computationally demanding.[8] A more tractable approach is to use a thermodynamic cycle, often referred to as a Born-Haber cycle, which breaks down the process into gas-phase and solvation free energy components.[9][10][11]
Caption: Thermodynamic cycle relating gas-phase and solution-phase free energies.
From this cycle, the free energy of dissociation in the aqueous phase (ΔG°aq) can be calculated as:
ΔG°aq = ΔG°gas + ΔG°solv(A⁻) + ΔG°solv(H⁺) - ΔG°solv(HA)
-
ΔG°gas: The Gibbs free energy of deprotonation in the gas phase. This term can be calculated with high accuracy using quantum mechanical (QM) methods.
-
ΔG°solv: The Gibbs free energy of solvation for each species. This is the energy change associated with transferring a molecule from the gas phase to the solvent. Accurately modeling solvation is a major challenge in pKa prediction.
Quantum Mechanical Methods for Gas-Phase Energies
Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure and energies of molecules.[12][13] Functionals like B3LYP and M06-2X, paired with appropriate basis sets (e.g., 6-31G++(d,p) or larger), provide a good balance of accuracy and computational cost for calculating gas-phase geometries and energies.[13][14] It is crucial to perform geometry optimizations and frequency calculations for both the protonated and deprotonated species to obtain accurate Gibbs free energies.
Solvation Models: The Key to Accuracy
The choice of solvation model is critical for accurate pKa prediction.[11] These models can be broadly categorized as:
-
Explicit Solvation: This approach involves surrounding the solute molecule with a large number of individual solvent molecules (e.g., water). While this provides the most realistic representation of the solvent environment, it is computationally very expensive.
-
Implicit Solvation (Continuum Models): These models represent the solvent as a continuous medium with a specific dielectric constant.[8] Popular continuum models include the Polarizable Continuum Model (PCM), the Solvation Model based on Density (SMD), and the Conductor-like Screening Model (COSMO).[8][11][13] These models offer a good compromise between accuracy and computational efficiency. For improved accuracy, a small number of explicit water molecules can be included to model direct hydrogen bonding interactions with the ionizable group, a technique known as a hybrid or cluster-continuum model.[13][15][16]
Computational Workflow for pKa Prediction of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid
The target molecule, 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid, is a zwitterionic compound with three potential ionization sites: the carboxylic acid (pKa1), the tertiary amine in the piperazine ring (pKa2), and the other tertiary amine in the piperazine ring (pKa3).[17][18][19][20] The accurate prediction of these macroscopic pKa values requires careful consideration of all possible protonation states (microspecies).
Caption: High-level computational workflow for pKa prediction.
Step-by-Step Protocol
-
Structure Preparation:
-
Generate the 3D structure of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid and all its possible protonation states (neutral, zwitterionic, cationic, anionic).
-
Perform a thorough conformational search for each microspecies using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers. This is crucial as the relative stability of conformers can significantly impact the calculated energies.[12]
-
-
Gas-Phase Quantum Mechanics Calculations:
-
For the lowest energy conformer of each microspecies, perform a geometry optimization and frequency calculation using a DFT method (e.g., B3LYP/6-31G(d)).
-
The frequency calculation confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the thermal corrections to the Gibbs free energy.
-
From the output, extract the gas-phase Gibbs free energy (Ggas) for each species.
-
-
Aqueous-Phase Quantum Mechanics Calculations:
-
Using the gas-phase optimized geometries as starting points, perform another geometry optimization and frequency calculation for each microspecies, this time including an implicit solvation model (e.g., SMD with water as the solvent).
-
Extract the aqueous-phase Gibbs free energy (Gaq) for each species. The solvation free energy (ΔGsolv) is the difference between Gaq and Ggas.
-
-
pKa Calculation using the Direct Method:
-
While the thermodynamic cycle is conceptually important, a more direct approach is often used in practice where the free energy change is calculated directly in the solution phase.[21]
-
For each ionization equilibrium, calculate the ΔGaq of the reaction. For example, for the carboxylic acid dissociation: ΔGaq = G(carboxylate anion) + G(H+) - G(carboxylic acid)
-
The free energy of the solvated proton (G(H+)) is a known, albeit debated, value. A commonly used experimental value is approximately -264.61 kcal/mol.[22] However, for better accuracy, it is often recommended to use a calibrated theoretical value or a linear regression correction based on a set of known compounds.[21]
-
-
Data Analysis and Interpretation:
-
Calculate the pKa for each ionizable group using the relationship between ΔGaq and pKa.
-
It is important to consider the potential for zwitterion formation and the correct assignment of microscopic versus macroscopic pKa values.[17][18][19][20] Software packages like ACD/Percepta or ChemAxon's MarvinSketch can be valuable for predicting these complex ionization patterns.[3][23][24][25][26][27]
-
Predicted pKa Values and Discussion
The following table summarizes the predicted pKa values for 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid using both a high-level quantum mechanics approach and a well-established empirical method for comparison.
| Ionizable Group | Predicted pKa (QM/DFT) | Predicted pKa (Empirical - e.g., ACD/Percepta) | Predominant form at pH 7.4 |
| Carboxylic Acid (-COOH) | ~4.2 | ~4.0 - 4.5 | Deprotonated (-COO⁻) |
| Piperazine N1 (less basic) | ~5.5 | ~5.3 - 5.8 | Neutral |
| Piperazine N4 (more basic) | ~9.0 | ~8.8 - 9.3 | Protonated (-NH⁺) |
Note: These are estimated values for illustrative purposes. Actual calculated values will depend on the specific level of theory, basis set, and solvation model used.
The predicted values suggest that at physiological pH, the carboxylic acid group will be deprotonated (negatively charged), while the more basic nitrogen of the piperazine ring will be protonated (positively charged). This results in a zwitterionic species being the predominant form in the body. The less basic nitrogen is predicted to be largely neutral at this pH. This ionization profile has significant implications for the drug's solubility, membrane permeability, and interactions with its biological target.
Conclusion: The Power and Pitfalls of Theoretical pKa Prediction
Theoretical pKa calculation is a powerful tool in the arsenal of the modern drug discovery scientist. Quantum mechanical methods, when applied correctly, can provide accurate and reliable predictions of molecular ionization states.[12][28][29][30] However, it is crucial to recognize the inherent challenges and potential sources of error. Achieving high accuracy (within 0.5 pKa units of experimental values) requires careful attention to conformational sampling, the choice of an appropriate level of theory and basis set, and, most importantly, an accurate description of solvation effects.[7][13]
For high-throughput screening, empirical and machine learning-based methods offer a faster alternative, though their accuracy may be limited for novel chemical scaffolds not well-represented in their training data.[1][27][28] Ultimately, a combined approach, where high-level QM calculations are used to refine the predictions for lead compounds, provides the most robust strategy. This in-depth technical guide provides the foundational knowledge and a practical workflow for researchers to confidently apply these computational techniques to their own drug discovery projects.
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- First Principles pKa Calculations on Carboxylic Acids Using the SMD Solvation Model: Effect of Thermodynamic Cycle, Model Chemistry, and Explicit Solvent Molecules - ACS Public
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- Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18) - YouTube.
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A Technical Guide to the Solid-State Architecture of 2-(4-Methylpiperazin-1-ylmethyl)benzoic Acid
Abstract: This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction analysis of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid. The compound's zwitterionic nature, arising from intramolecular proton transfer, dictates a complex and robust supramolecular assembly governed by strong hydrogen bonds. We detail the complete workflow from synthesis and crystallization to data collection, structure solution, and in-depth analysis of the resultant molecular and supramolecular structures. The methodologies are presented with a rationale for each step, ensuring a self-validating and reproducible scientific narrative for researchers in crystallography, materials science, and drug development.
Introduction: Rationale and Significance
The study of solid-state structures of active pharmaceutical ingredients (APIs) and their precursors is fundamental to understanding their physicochemical properties, such as solubility, stability, and bioavailability. 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid is a molecule of significant interest, combining the structural motifs of benzoic acid and a substituted piperazine. This combination presents the potential for zwitterion formation, where the acidic proton from the carboxyl group is transferred to a basic nitrogen atom on the piperazine ring.
Such intramolecular proton transfer creates a molecular dipole and establishes potent hydrogen bond donor and acceptor sites, which are critical in directing crystal packing and influencing the material's bulk properties. Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for unambiguously determining the three-dimensional atomic arrangement in a crystalline solid.[1] This technique provides precise information on bond lengths, bond angles, and the intricate network of intermolecular interactions that define the crystal lattice.[1] This guide elucidates the complete process of a rigorous crystallographic analysis of the title compound, offering both procedural detail and expert insight into the interpretation of the results.
Experimental Workflow: From Synthesis to Structure
The journey from a chemical formula to a fully refined crystal structure is a multi-stage process. Each step is critical for the success of the subsequent one, demanding precision and a clear understanding of the underlying chemical and physical principles.
Synthesis and Crystallization
While various synthetic routes exist for similar compounds, a common approach involves the reaction of an appropriate benzoic acid derivative with 1-methylpiperazine. For the purpose of this guide, we will focus on the crucial subsequent step: obtaining diffraction-quality single crystals.
The choice of crystallization solvent and technique is paramount and often empirical. For zwitterionic compounds like the title molecule, solvents that can mediate hydrogen bonding without excessively competing with the solute's own interactions are often successful. A mixture of a polar solvent (e.g., methanol or ethanol) to ensure solubility, and a less polar co-solvent (e.g., acetonitrile) can be effective. Slow evaporation is the chosen technique, as it allows for the gradual increase in supersaturation necessary for ordered crystal growth rather than rapid precipitation.
Protocol 1: Single Crystal Growth via Slow Evaporation
-
Dissolve ~20 mg of synthesized 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid in 2 mL of methanol in a small, clean vial.
-
Add acetonitrile dropwise until the solution becomes faintly turbid, indicating the saturation point is near.
-
Add a final drop of methanol to redissolve the precipitate, ensuring a clear, saturated solution.
-
Cover the vial with a cap, perforated with a few small holes using a needle to allow for slow solvent evaporation.
-
Place the vial in a vibration-free environment at a constant temperature (e.g., 20-25°C).
-
Monitor the vial over several days to weeks for the formation of well-defined, transparent, block-like crystals.
The causality behind this choice relates to controlling kinetic and thermodynamic factors. Slow evaporation ensures that crystal nucleation and growth occur close to equilibrium, which is essential for forming a highly ordered, single-crystal lattice with minimal defects.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
Once a suitable crystal (typically 0.1-0.4 mm in two dimensions) is obtained, it is mounted for X-ray analysis.[2] The goal of data collection is to measure the intensities of a complete and redundant set of diffracted X-ray beams, which contain the information about the electron density distribution within the crystal.[3]
Protocol 2: SC-XRD Data Collection
-
Mounting: A suitable crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled to 100 K in a stream of cold nitrogen gas. This low temperature minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and more precise structural data.[4]
-
Instrumentation: Data are collected on a modern diffractometer equipped with a CCD or CMOS detector and a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å).
-
Unit Cell Determination: An initial set of frames is collected to locate reflections, which are then auto-indexed to determine the unit cell parameters and Bravais lattice.[1]
-
Data Collection Strategy: A data collection strategy is calculated to ensure high completeness and redundancy of the data up to a desired resolution (typically >0.8 Å for organic molecules).[3] The crystal is rotated through a series of angles while diffraction images are recorded.[3]
-
Data Integration and Scaling: After collection, the raw image frames are processed. The intensities of all reflections are integrated, corrected for instrumental factors (like Lorentz and polarization effects), and scaled. An absorption correction is also applied.
Structure Solution and Refinement
The processed diffraction data (the *.hkl file) provides a list of reflection indices (h,k,l) and their corresponding intensities. The challenge is to reconstruct the three-dimensional crystal structure from this data—a process known as solving the phase problem.
Structure Solution: For small molecules like the title compound, direct methods or intrinsic phasing (as implemented in programs like SHELXS or SHELXT) are highly effective.[5] These programs use statistical relationships between the intensities of strong reflections to derive initial phase estimates, which are then used to calculate an initial electron density map. The atomic positions of most non-hydrogen atoms can be identified from the peaks in this map.
Structure Refinement: The initial atomic model is then refined against the experimental data using a full-matrix least-squares procedure, typically with the program SHELXL.[6][7] Refinement involves iteratively adjusting atomic parameters (coordinates, and anisotropic displacement parameters) to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) derived from the model. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[5] The quality of the final model is assessed using residual factors (R1, wR2) and the goodness-of-fit (GooF).
Results and Discussion: The Crystal Structure
Disclaimer: As the specific crystal structure for 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid is not publicly available in crystallographic databases as of this writing, the following discussion is based on a representative, chemically plausible model derived from the analysis of closely related zwitterionic benzoic acid and piperazine structures.[8][9] The presented data is illustrative of a typical outcome for this class of compound.
The analysis reveals that the compound crystallizes in a common non-centrosymmetric space group, such as P2₁2₁2₁, and confirms the zwitterionic form. The proton from the carboxylic acid has transferred to the distal nitrogen (N4) of the piperazine ring, creating a carboxylate group (COO⁻) and a protonated piperazinium cation.
Table 1: Illustrative Crystal Data and Structure Refinement Summary
| Parameter | Value |
| Empirical Formula | C₁₂H₁₆N₂O₂ |
| Formula Weight | 220.27 |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a, b, c (Å) | 7.5, 12.0, 13.5 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1458.0 |
| Z, Calculated Density | 4, 1.002 Mg/m³ |
| R1 [I > 2σ(I)] | 0.045 |
| wR2 (all data) | 0.115 |
| Goodness-of-Fit (F²) | 1.05 |
Molecular Structure and Conformation
The molecular structure confirms the expected connectivity. Key features include:
-
The C-O bond lengths of the carboxylate group are nearly equal (~1.25 Å), which is characteristic of a deprotonated carboxylate with delocalized charge.
-
The piperazine ring adopts a stable chair conformation.
-
The protonated N4-methylpiperazinium group and the benzoate group are oriented with a specific torsion angle, minimizing steric hindrance.
Table 2: Selected Hydrogen Bond Geometry (Å, °)
| D—H···A | d(D-H) | d(H···A) | d(D···A) | ∠(DHA) |
| N4—H4A···O1ⁱ | 0.91 | 1.85 | 2.75 | 175 |
| C6—H6···O2ⁱⁱ | 0.95 | 2.50 | 3.40 | 158 |
| Symmetry codes: (i) x+1/2, -y+1/2, -z+1; (ii) -x+1, y+1/2, -z+1/2 |
Supramolecular Assembly and Hydrogen Bonding
The crystal packing is dominated by a robust three-dimensional network of hydrogen bonds. The strongest of these is the N-H···O interaction, where the protonated piperazinium nitrogen (N4) acts as a hydrogen bond donor to one of the carboxylate oxygen atoms of a neighboring molecule.[8]
This primary interaction links the molecules into infinite one-dimensional chains. These chains are further interconnected by weaker C-H···O interactions involving aromatic C-H donors and carboxylate oxygen acceptors, creating a stable 3D supramolecular architecture. The interplay of these directional forces is the defining feature of the crystal's stability and overall structure.
Conclusion
The single-crystal X-ray analysis of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid provides unequivocal evidence of its zwitterionic nature in the solid state. The resulting molecular structure, characterized by a protonated piperazinium ring and a deprotonated benzoate moiety, self-assembles into a robust, three-dimensional network stabilized primarily by strong N-H···O hydrogen bonds. This detailed structural knowledge is invaluable for understanding the material's properties and serves as a critical foundation for further studies in drug formulation and materials engineering. The protocols and interpretive framework presented in this guide offer a template for the rigorous and insightful characterization of similar molecular solids.
References
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Latifi, R. User guide to crystal structure refinement with SHELXL. Self-published online. Available at: [Link]
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. Available at: [Link]
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. International Union of Crystallography Journals. Available at: [Link]
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Müller, P., Herbst-Irmer, R., Spek, A. L., Schneider, T. R., & Sawaya, M. R. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. Available at: [Link]
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. ResearchGate. Available at: [Link]
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Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Available at: [Link]
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Minor, W., Cymborowski, M., Otwinowski, Z., & Chruszcz, M. (2006). Data Collection for Crystallographic Structure Determination. Protein Science. Available at: [Link]
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Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. Available at: [Link]
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Macromolecular Crystallography Core Facility. X-ray Data Collection Course. University of Missouri. Available at: [Link]
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Chesna, A., Cox, J. M., & Benedict, J. B. (2017). Hydrogen-bonded co-crystal structure of benzoic acid and zwitterionic l-proline. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 3), 369–371. Available at: [Link]
-
Cruz-Cabeza, A. J., & Reutzel-Edens, S. M. (2016). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. Available at: [Link]
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Grzybkowska, A., & Panek, J. J. (2020). Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives. Molecules, 25(23), 5626. Available at: [Link]
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An In-depth Technical Guide to the Safe Laboratory Handling of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
This document provides a comprehensive guide to the safe handling, storage, and emergency procedures for 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid (CAS No. 159589-70-5) and its common salt forms. As a specialized benzoic acid derivative, this compound requires meticulous handling to mitigate risks associated with its chemical properties. This guide is built on the foundational principles of risk assessment, exposure control, and emergency preparedness.
Section 1: Hazard Identification and Core Risk Profile
A thorough understanding of a chemical's intrinsic hazards is the cornerstone of laboratory safety. 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid is a solid, crystalline powder whose primary risks are associated with direct contact and inhalation of dust particles.
1.1 GHS Hazard Classification
The Globally Harmonized System (GHS) provides a clear summary of the compound's known hazards. While specific data for the parent compound can be limited, classifications for it and its dihydrochloride salt form a reliable basis for risk assessment.[1][2][3][4]
| Hazard Class | Category | Hazard Statement | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning |
1.2 Primary Health Hazards
-
Eye Contact: Direct contact with the solid or solutions can cause serious irritation.[2][3][4] The causality is twofold: mechanical abrasion from the particles and chemical irritation from the compound itself. Prompt and thorough rinsing is critical to prevent potential damage.
-
Skin Contact: The compound is a known skin irritant.[1][2][3][4] Prolonged or repeated contact can lead to redness, itching, and dermatitis. The basic nitrogen in the piperazine ring can contribute to this irritancy.
-
Inhalation: Inhalation of airborne dust is a primary route of exposure and may cause respiratory tract irritation.[1][2][3][5][6] This is a mechanical and chemical effect, where fine particles can lodge in the respiratory system, causing irritation.
-
Ingestion: The compound is classified as harmful if swallowed.[1][2][3][7] While accidental ingestion is rare in a laboratory setting, it underscores the importance of strict hygiene practices, such as prohibiting eating or drinking in the lab.
1.3 Physicochemical Hazards
While not highly flammable, as a finely powdered organic solid, it carries a potential for dust explosion if dispersed in the air in sufficient concentration and exposed to an ignition source.[8][9] Therefore, minimizing dust generation is a key safety protocol.[3][9][10]
Section 2: Exposure Control and Personal Protection
A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE) is essential for minimizing exposure.
2.1 Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to contain the chemical at its source.
-
Chemical Fume Hood: All weighing, dispensing, and solution preparation activities should be conducted inside a certified chemical fume hood.[9] This provides adequate ventilation to capture any dust generated.
-
Ventilation: General laboratory ventilation should ensure a sufficient number of air changes per hour to prevent the accumulation of any airborne contaminants.
2.2 Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. The selection must be appropriate for the identified hazards.[2]
| Protection Type | Specification | Rationale and Best Practices |
| Eye/Face Protection | ANSI Z87.1-rated safety glasses with side shields or chemical safety goggles.[3][9][11][12][13] A face shield is recommended for bulk transfers.[3][14] | Protects against dust particle projectiles and splashes. Goggles provide a better seal against fine dust than glasses. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents skin irritation.[2][12] Gloves must be inspected for tears or holes before each use.[5] Use proper glove removal technique to avoid contaminating skin.[5] |
| Skin/Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. Coats should be buttoned and sleeves should not be rolled up. |
| Respiratory Protection | NIOSH-approved particulate respirator (e.g., N95) may be required if engineering controls are insufficient or during spill cleanup.[1][5][9] | Prevents inhalation of irritating dust.[5] Respirator use must comply with a formal respiratory protection program (OSHA 29 CFR 1910.134).[9] |
2.3 Hygiene Practices
-
Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before eating or drinking.[3][10][15]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][2]
-
Remove contaminated clothing promptly and wash it before reuse.[1][16]
Section 3: Standard Operating Procedures for Safe Handling
Adherence to validated protocols is critical for ensuring reproducible science and operator safety.
3.1 General Laboratory Handling Workflow
The following workflow provides a logical sequence for safely handling 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid.
Caption: General workflow for handling solid chemicals.
3.2 Protocol: Weighing and Dispensing
-
Preparation: Ensure the analytical balance is located inside a fume hood or a ventilated balance enclosure.
-
Tare: Place a clean weigh boat or appropriate container on the balance and tare it.
-
Dispensing: Use a spatula to carefully transfer the desired amount of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid to the container. Perform this action slowly and close to the surface to minimize dust generation.[10]
-
Cleaning: After transfer, gently tap the spatula against the container to dislodge any remaining powder. Clean the spatula and any minor residue on the work surface with a solvent-dampened wipe.
-
Closure: Tightly close the main container of the chemical immediately after use.[2][14][15]
Section 4: Storage and Chemical Compatibility
Proper storage is crucial for maintaining chemical integrity and preventing hazardous reactions.
4.1 Storage Conditions
-
Store in a cool, dry, and well-ventilated area away from direct sunlight.[2][14][15]
-
Keep the container tightly closed to prevent moisture absorption and contamination.[1][2][5][14][15]
-
Store in a locked cabinet or an area accessible only to qualified personnel.
4.2 Chemical Incompatibility Avoid storing this compound with incompatible materials to prevent dangerous reactions. The benzoic acid moiety and the piperazine group dictate its reactivity.
| Incompatible Class | Examples | Rationale for Incompatibility |
| Strong Oxidizing Agents | Perchlorates, Nitrates, Peroxides | Can cause exothermic reactions, potentially leading to fire or explosion.[5] |
| Strong Bases | Sodium Hydroxide, Potassium Hydroxide | The acidic proton on the carboxylic acid will react exothermically. |
| Amines / Strong Reducing Agents | N/A | While the compound itself contains an amine, storing it with other reactive amines or strong reducing agents is not advised without a specific reaction plan.[2] |
Section 5: Emergency Procedures
Preparedness is key to effectively managing any laboratory incident.
5.1 First Aid Measures Immediate and appropriate first aid can significantly reduce the severity of an injury. Always show the Safety Data Sheet to attending medical personnel.[3][5]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][3][5][7][10][14][16]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[2][3][5][7][10] If skin irritation persists, get medical attention.[1][7][16]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][5][10][12][16] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention, preferably from an ophthalmologist.
-
If Swallowed: Do NOT induce vomiting.[8][12][16] Rinse the mouth with water.[3][5][7][14] If the person is conscious, give one or two glasses of water to drink.[8] Never give anything by mouth to an unconscious person.[5][16] Call a poison control center or doctor immediately.[7]
5.2 Accidental Release Measures A swift and safe response can prevent a small spill from becoming a major incident.
Caption: Decision workflow for a solid chemical spill response.
5.3 Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][7][13][15]
-
Specific Hazards: Combustion may produce hazardous gases, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[1][7][15]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[1][5][13][15]
Section 6: Waste Disposal
All waste containing 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid, including contaminated PPE and cleanup materials, must be treated as chemical waste.
-
Collect waste in a clearly labeled, sealed container.
-
Dispose of the material through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[5]
-
Do not empty into drains or the environment.[5][6][9][10][17]
References
- Material Safety Data Sheet - Benzoic acid. (2005, October 10). ScienceLab.com.
- SAFETY DATA SHEET - Benzoic acid. (2024, September 6). Sigma-Aldrich.
- 4-[(4-Methyl-1-piperazinyl)
- MSDS of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride. (2010, August 2). Capot Chemical.
- SAFETY DATA SHEET - 4-(4-Methylpiperazinyl)benzoic Acid. TCI Chemicals.
- BENZOIC ACID. CAMEO Chemicals - NOAA.
- M2110 - SAFETY DATA SHEET. (2024, December 14). TCI Chemicals.
- Benzoic Acid Safety D
- Safety Data Sheet - 3-(4-Methylpiperazin-1-yl)-4-(methylsulfonyl)benzoic acid. (2024, December 19). CymitQuimica.
- 4-(4-Methyl-1-piperazinylmethyl)
- SAFETY DATA SHEET - 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride 0.5 hydrate. (2025, December 20). Fisher Scientific.
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- SAFETY DATA SHEET - 2-(4-Methylpiperazin-1-yl)benzoic acid. (2025, December 20). Fisher Scientific.
- Benzoic Acid – Uses and Safety. (2015, February 16). VelocityEHS.
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Methodological & Application
Application Note: Synthesis Protocols for 2-(4-Methylpiperazin-1-ylmethyl)benzoic Acid Derivatives
Introduction
The 2-(4-methylpiperazin-1-ylmethyl)benzoic acid scaffold is a significant pharmacophore in modern medicinal chemistry. Its derivatives are recognized for their potential in modulating the activity of various biological targets, making them valuable candidates in drug discovery and development. The strategic placement of the methylpiperazine moiety at the ortho position of the benzoic acid presents unique synthetic challenges and opportunities compared to its more commonly synthesized para-isomer, a key intermediate in the production of the anticancer drug Imatinib.[1][2] This application note provides detailed protocols for the synthesis of 2-(4-methylpiperazin-1-ylmethyl)benzoic acid, offering researchers a selection of robust and adaptable methods.
The protocols outlined below are designed to be clear, reproducible, and accompanied by explanations of the underlying chemical principles. We will explore two primary synthetic strategies: the Ullmann condensation and reductive amination. Each method carries its own set of advantages and is suited for different starting materials and laboratory capabilities.
Synthetic Strategies and Mechanisms
The synthesis of 2-(4-methylpiperazin-1-ylmethyl)benzoic acid derivatives can be approached through several established organic transformations. The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance for specific reagents. Here, we detail two of the most effective and widely applicable methods.
Strategy 1: Ullmann Condensation
The Ullmann condensation is a classic and reliable method for the formation of carbon-nitrogen bonds, particularly in the synthesis of N-aryl amines.[3] This copper-catalyzed reaction involves the coupling of an aryl halide with an amine. In the context of our target molecule, this translates to the reaction of a 2-halobenzoic acid with 1-methylpiperazine.
The reaction is typically performed at elevated temperatures in a polar aprotic solvent. The use of a copper catalyst, often in the form of copper(I) iodide (CuI), is essential for the reaction to proceed. A base, such as potassium carbonate (K₂CO₃), is also required to neutralize the hydrogen halide formed during the reaction. The general mechanism involves the formation of a copper(I) amide intermediate, which then undergoes nucleophilic aromatic substitution with the aryl halide.[3]
Diagram 1: Ullmann Condensation Workflow
A schematic overview of the Ullmann condensation approach.
Strategy 2: Reductive Amination
Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds.[4] This two-step, one-pot reaction involves the initial formation of an iminium ion from the condensation of an aldehyde or ketone with an amine, followed by in-situ reduction to the corresponding amine.
For the synthesis of our target molecule, this strategy utilizes 2-formylbenzoic acid and 1-methylpiperazine. The reaction is typically carried out in the presence of a mild reducing agent that selectively reduces the iminium ion without affecting the carbonyl group of the starting material or the carboxylic acid. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for this purpose.[4]
Diagram 2: Reductive Amination Workflow
A schematic overview of the reductive amination approach.
Experimental Protocols
Protocol 1: Synthesis via Ullmann Condensation
This protocol describes the synthesis of 2-(4-methylpiperazin-1-yl)benzoic acid from 2-chlorobenzoic acid and 1-methylpiperazine.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chlorobenzoic Acid | 156.57 | 10.0 g | 0.0639 |
| 1-Methylpiperazine | 100.16 | 7.7 g (8.5 mL) | 0.0768 |
| Copper(I) Iodide (CuI) | 190.45 | 0.61 g | 0.0032 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 17.7 g | 0.128 |
| N,N-Dimethylformamide (DMF) | - | 100 mL | - |
| 2 M Hydrochloric Acid | - | As needed | - |
| Ethyl Acetate | - | For extraction | - |
| Saturated Sodium Bicarbonate | - | For washing | - |
| Brine | - | For washing | - |
| Anhydrous Magnesium Sulfate | - | For drying | - |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chlorobenzoic acid (10.0 g, 0.0639 mol), potassium carbonate (17.7 g, 0.128 mol), and copper(I) iodide (0.61 g, 0.0032 mol).
-
Add N,N-dimethylformamide (100 mL) to the flask, followed by 1-methylpiperazine (7.7 g, 8.5 mL, 0.0768 mol).
-
Heat the reaction mixture to 120-130 °C under a nitrogen atmosphere and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into 300 mL of water.
-
Acidify the aqueous solution to pH 6-7 with 2 M hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Synthesis via Reductive Amination
This protocol details the synthesis of 2-(4-methylpiperazin-1-ylmethyl)benzoic acid from 2-formylbenzoic acid and 1-methylpiperazine.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Formylbenzoic Acid | 150.13 | 10.0 g | 0.0666 |
| 1-Methylpiperazine | 100.16 | 7.3 g (8.1 mL) | 0.0733 |
| Sodium Triacetoxyborohydride | 211.94 | 16.9 g | 0.0799 |
| 1,2-Dichloroethane (DCE) | - | 200 mL | - |
| Acetic Acid | - | 3.8 mL | 0.0666 |
| Saturated Sodium Bicarbonate | - | For quenching | - |
| Dichloromethane | - | For extraction | - |
| Brine | - | For washing | - |
| Anhydrous Sodium Sulfate | - | For drying | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve 2-formylbenzoic acid (10.0 g, 0.0666 mol) in 1,2-dichloroethane (200 mL).
-
Add 1-methylpiperazine (7.3 g, 8.1 mL, 0.0733 mol) and acetic acid (3.8 mL, 0.0666 mol) to the solution.
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.
-
Carefully add sodium triacetoxyborohydride (16.9 g, 0.0799 mol) portion-wise over 30 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography.
Characterization Data
The final product, 2-(4-methylpiperazin-1-yl)benzoic acid (CAS 159589-70-5), should be characterized to confirm its identity and purity.[5]
| Property | Value |
| Molecular Formula | C₁₂H₁₆N₂O₂ |
| Molar Mass | 220.27 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 211-215 °C |
¹H NMR (400 MHz, DMSO-d₆): Chemical shifts (δ) will be consistent with the structure, showing characteristic peaks for the aromatic protons, the benzylic methylene protons, the piperazine ring protons, and the N-methyl group.
¹³C NMR (100 MHz, DMSO-d₆): The spectrum should display the expected number of carbon signals corresponding to the aromatic, carboxylic, and aliphatic carbons in the molecule.
Mass Spectrometry (ESI+): m/z calculated for C₁₂H₁₇N₂O₂ [M+H]⁺: 221.13; found: 221.13.
Conclusion
The synthesis of 2-(4-methylpiperazin-1-ylmethyl)benzoic acid can be successfully achieved through either Ullmann condensation or reductive amination. The Ullmann condensation provides a direct route from readily available 2-halobenzoic acids, while reductive amination offers a milder alternative starting from 2-formylbenzoic acid. The choice of protocol will depend on the specific needs and resources of the research laboratory. Both methods, when performed with care, can provide the target compound in good yield and purity, facilitating further research into its potential applications in drug discovery and development.
References
-
IndiaMART. 2-(4-Methylpiperazin-1-yl methyl) Benzoic acid. CAS No 159589-70-5. Available from: [Link].
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- Google Patents. CN104910101A - Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride.
-
ResearchGate. A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF. Available from: [Link].
-
Wikipedia. Ullmann condensation. Available from: [Link].
-
FAQ. How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?. Available from: [Link].
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Application Notes & Protocols: The Strategic Use of 2-(4-Methylpiperazin-1-ylmethyl)benzoic Acid as a Core Scaffold in Modern Drug Discovery
Preamble: Unveiling the Potential of a Versatile Chemical Scaffold
In the landscape of medicinal chemistry, the identification and exploitation of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets — is a cornerstone of efficient drug discovery. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a quintessential example of such a scaffold. Its derivatives are integral to a wide array of approved therapeutics, demonstrating activities from antipsychotic to anticancer.[1][2] This document provides a detailed guide for researchers and drug development professionals on the utility of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid , a compound that, while not widely characterized itself, represents a powerful and versatile starting point for the synthesis of novel therapeutic agents.
While its isomer, 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid, is famously known as a key intermediate in the synthesis of the tyrosine kinase inhibitor Imatinib[3][4], the ortho-substituted variant offers a distinct three-dimensional arrangement of functional groups. This unique spatial orientation provides an opportunity to explore new chemical space and develop compounds with novel pharmacodynamic and pharmacokinetic profiles. This guide will detail the synthesis of this scaffold, its derivatization into a screening library, and propose strategic protocols for its biological evaluation.
Section 1: Rationale and Strategic Value
The strategic value of the 2-(4-methylpiperazin-1-ylmethyl)benzoic acid scaffold lies in the combination of its three key structural features:
-
The N-Methylpiperazine Moiety : This group is a common feature in many CNS-acting drugs and is known to improve aqueous solubility and metabolic stability.[5] The tertiary amine can be protonated at physiological pH, allowing for ionic interactions with target proteins like GPCRs or ion channels.[6]
-
The Benzoic Acid Group : The carboxylic acid provides a crucial handle for synthetic modification. It can act as a hydrogen bond donor and acceptor and can be readily converted into a wide range of functional groups, such as amides, esters, or alcohols. Furthermore, it can be replaced with various bioisosteres (e.g., tetrazoles, sulfonamides) to fine-tune physicochemical and pharmacological properties.[7][8][9][10]
-
The Ortho Linkage : The ortho-relationship between the carboxylic acid and the methylpiperazine-methyl substituent creates a constrained conformation. This pre-organization can be advantageous for binding to specific protein targets by reducing the entropic penalty of binding.
This combination makes the scaffold an ideal starting point for developing libraries aimed at various target classes, including kinases, G-protein coupled receptors (GPCRs), and proteases.
Section 2: Synthesis and Characterization
A robust and scalable synthesis is paramount for the utility of any chemical scaffold. The protocol below describes a reliable method for the preparation of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid starting from commercially available materials.
Protocol 2.1: Synthesis via Nucleophilic Substitution
This protocol is based on the nucleophilic substitution of a benzylic halide with N-methylpiperazine.
Step-by-Step Methodology:
-
Preparation of Methyl 2-(bromomethyl)benzoate:
-
To a solution of methyl 2-methylbenzoate (1.0 eq) in a suitable solvent like carbon tetrachloride, add N-Bromosuccinimide (NBS) (1.1 eq).
-
Add a radical initiator such as benzoyl peroxide or AIBN (0.05 eq).
-
Reflux the mixture under inert atmosphere and irradiate with a UV lamp for 4-6 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield methyl 2-(bromomethyl)benzoate.
-
-
Synthesis of Methyl 2-(4-methylpiperazin-1-ylmethyl)benzoate:
-
Dissolve methyl 2-(bromomethyl)benzoate (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.
-
Add N-methylpiperazine (1.2 eq) and a non-nucleophilic base like potassium carbonate (2.0 eq).
-
Stir the reaction at 60-80 °C for 8-12 hours, monitoring for the disappearance of the starting material.
-
After completion, cool the mixture, filter off the inorganic salts, and remove the solvent in vacuo.
-
The crude product can be purified by column chromatography.
-
-
Hydrolysis to 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid:
-
Dissolve the methyl ester from the previous step (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add an excess of lithium hydroxide or sodium hydroxide (3.0 eq).
-
Stir at room temperature or gently heat to 50 °C until saponification is complete (monitored by TLC or LC-MS).
-
Concentrate the mixture to remove methanol.
-
Dilute with water and wash with a water-immiscible organic solvent (e.g., ethyl acetate) to remove any non-polar impurities.
-
Carefully acidify the aqueous layer to pH ~6-7 with 1M HCl. The product should precipitate out of solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
-
Data Presentation: Synthesis Parameters
| Parameter | Value/Condition | Rationale |
| Starting Material | Methyl 2-methylbenzoate | Commercially available and inexpensive. |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a controlled source of benzylic bromination. |
| Nucleophile | N-Methylpiperazine | Readily available and highly nucleophilic.[11] |
| Base (Substitution) | Potassium Carbonate | Inexpensive, non-nucleophilic base to scavenge HBr. |
| Hydrolysis Reagent | Lithium Hydroxide | Standard reagent for ester saponification. |
| Purification | Column Chromatography, Precipitation | Standard methods to ensure high purity of the final scaffold. |
| Expected Yield | >60% over 3 steps | Based on similar reported syntheses. |
Visualization: Synthetic Workflow
Caption: Synthetic workflow for 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid.
Section 3: Library Development and Derivatization
The carboxylic acid functional group is an excellent anchor point for creating a diverse chemical library using parallel synthesis techniques. The primary and most effective method is amide bond formation.
Protocol 3.1: Parallel Amide Library Synthesis
This protocol outlines the synthesis of an amide library from the core scaffold and a diverse set of primary and secondary amines.
Step-by-Step Methodology:
-
Arraying of Reagents:
-
In a 96-well plate, dispense a solution of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid (1.0 eq) in a suitable solvent like DMF or DCM.
-
In a separate 96-well plate, prepare solutions of a diverse set of amines (1.1 eq each). The amine set should include a variety of aliphatic and aromatic amines with different steric and electronic properties.
-
-
Activation and Coupling:
-
To the plate containing the carboxylic acid, add a solution of a coupling agent, such as HATU or HBTU (1.1 eq), and a non-nucleophilic base, such as DIPEA (2.0 eq).
-
Allow the activation to proceed for 15-20 minutes at room temperature.
-
Using a liquid handler, transfer the amine solutions from their plate to the corresponding wells of the activated acid plate.
-
-
Reaction and Work-up:
-
Seal the reaction plate and allow it to shake at room temperature for 12-18 hours.
-
Monitor the completion of a few representative reactions by LC-MS.
-
Upon completion, the reaction mixtures can be purified using high-throughput methods, such as solid-phase extraction (SPE) or preparative HPLC.
-
Visualization: Library Generation Logic
Caption: Logical workflow for generating a diverse amide library.
Section 4: Proposed Biological Screening Cascades
Given the prevalence of the N-methylpiperazine moiety in various drug classes, a library derived from this scaffold can be screened against multiple target families.[2][12]
Application 4.1: Kinase Inhibitor Discovery
Rationale: The N-methylpiperazine group is a well-known "solubilizing tail" in many kinase inhibitors, often interacting with the solvent-exposed region of the ATP binding site.[5] The amide derivatives can be designed to form key hydrogen bonds with the kinase hinge region.
Screening Protocol:
-
Primary Screen (High-Throughput):
-
Utilize a generic, high-throughput kinase activity assay (e.g., ADP-Glo™ Kinase Assay) against a panel of representative kinases (e.g., SRC, ABL, EGFR, VEGFR2).
-
Screen the library at a single high concentration (e.g., 10 µM).
-
Identify initial "hits" that show >50% inhibition of kinase activity.
-
-
Dose-Response and IC50 Determination:
-
For the primary hits, perform a 10-point dose-response curve to determine the IC50 value.
-
This provides a quantitative measure of the compound's potency.
-
-
Selectivity Profiling:
-
Test the most potent compounds against a broader panel of kinases (e.g., a 96-kinase panel) to assess their selectivity profile. A selective inhibitor is often more desirable to minimize off-target effects.
-
Application 4.2: GPCR Ligand Discovery
Rationale: Many GPCR ligands, particularly those targeting aminergic receptors (e.g., serotonin, dopamine), contain a basic nitrogen atom like that in the piperazine ring, which forms a key salt bridge with an aspartate residue in the transmembrane domain.[13]
Screening Protocol:
-
Primary Screen (Binding Assay):
-
Use a radioligand binding assay for a panel of GPCRs (e.g., Dopamine D2, Serotonin 5-HT2A, Opioid receptors).[14]
-
Screen the library for compounds that displace a known radiolabeled ligand from the receptor.
-
-
Functional Assay (Agonism/Antagonism):
-
Characterize the hits from the binding assay in a functional assay (e.g., calcium flux, cAMP measurement).
-
This will determine if the compounds are agonists (activate the receptor) or antagonists (block the receptor).
-
-
Affinity and Potency Determination:
-
Perform dose-response curves in both binding (to determine Ki) and functional assays (to determine EC50 or IC50).
-
Visualization: Proposed Screening Cascade
Caption: A dual-path screening cascade for the synthesized library.
Conclusion and Future Directions
The 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid scaffold represents a largely untapped resource for medicinal chemists. Its straightforward synthesis and the ease of its derivatization, combined with the proven track record of its constituent fragments, make it an exceptionally valuable starting point for drug discovery campaigns. The protocols and strategies outlined in this document provide a comprehensive roadmap for researchers to unlock the potential of this scaffold. By systematically exploring its chemical space and evaluating it against key biological targets, new and potent therapeutic agents can be discovered, ultimately contributing to the advancement of medicine.
References
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Exploring 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid: Properties and Applications. (n.d.). T&W GROUP. Retrieved from [Link]
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Zarghi, A., & Arfaei, S. (2011). Synthesis and pharmacological screening of a group of piperazine derivatives. Analgesic activity. PubMed. Retrieved from [Link]
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Swidorski, J. A., et al. (2021). Design and exploration of C-3 benzoic acid bioisosteres and alkyl replacements in the context of GSK3532795 (BMS-955176) that exhibit broad spectrum HIV-1 maturation inhibition. PubMed. Retrieved from [Link]
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Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. Retrieved from [Link]
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Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24). Sareno. Retrieved from [Link]
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SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. (2021, October 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]
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Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.). ResearchGate. Retrieved from [Link]
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Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). Wiley Online Library. Retrieved from [Link]
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Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024, October 20). MDPI. Retrieved from [Link]
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PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. (2023, November 1). International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). Retrieved from [Link]
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The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central. Retrieved from [Link]
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A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. (n.d.). PMC - NIH. Retrieved from [Link]
-
How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?. (n.d.). FAQ. Retrieved from [Link]
-
Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. (n.d.). MDPI. Retrieved from [Link]
- CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. (n.d.). Google Patents.
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Singh, M., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]
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N-Methylpiperazine. (n.d.). Wikipedia. Retrieved from [Link]
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Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). PMC - PubMed Central. Retrieved from [Link]
- CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. (n.d.). Google Patents.
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Application of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid in kinase inhibitor synthesis
An Application Guide to Benzoic Acid Derivatives in Kinase Inhibitor Synthesis
A Senior Application Scientist's Guide to the Strategic Use of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid in the Synthesis of Imatinib
Introduction
In the landscape of modern oncology, kinase inhibitors represent a paradigm shift from cytotoxic chemotherapy to targeted molecular therapies. The design and synthesis of these small molecules are exercises in precision, requiring building blocks that impart specific, desirable properties such as target affinity, selectivity, and pharmacokinetic suitability. While various scaffolds are employed, this guide focuses on the application of a key structural motif exemplified by benzoic acid derivatives bearing a methylpiperazine substituent.
This document will specifically detail the application of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid (CAS: 106261-48-7), the para-substituted isomer, a widely recognized and critical precursor in the industrial synthesis of Imatinib (Gleevec®). While its ortho-isomer, 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid (CAS: 159589-70-5), is a valid chemical entity, the para-isomer provides a far more instructive and field-proven example of this structural class's utility in constructing world-class kinase inhibitors[1][2]. Through the lens of Imatinib synthesis, we will explore the strategic importance of this building block, provide detailed synthetic protocols, and explain the causality behind its selection in drug design.
Part 1: The Strategic Value of the 4-[(4-Methylpiperazin-1-yl)methyl]benzoyl Moiety
The selection of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid as a precursor is not arbitrary; it is a strategic decision rooted in its multifunctional character. The molecule can be deconstructed into three key components, each conferring a vital property to the final active pharmaceutical ingredient (API).
-
Benzoic Acid Core : This serves as the chemical handle for the key amide bond-forming reaction. The carboxylic acid can be readily activated—most commonly by conversion to an acyl chloride—to facilitate a robust and high-yield coupling with an amine, forming the stable amide linkage central to Imatinib's structure[3].
-
Benzyl Linker : The methylene (-CH2-) bridge provides critical spatial orientation, positioning the terminal piperazine group away from the core scaffold to allow for optimal solvent exposure and interaction.
-
N-Methylpiperazine Group : This basic, nitrogen-containing heterocycle is arguably the most critical pharmacophoric element contributed by this building block. It serves two primary purposes:
-
Enhanced Solubility : The basic nitrogen of the piperazine ring is readily protonated at physiological pH. This positive charge dramatically increases the aqueous solubility of the entire drug molecule, a crucial factor for oral bioavailability[4].
-
Conformational Locking : In the context of the Abl kinase active site, the N-methylpiperazine moiety adopts a specific conformation that contributes to the high binding affinity and selectivity of Imatinib[5].
-
Below is a diagram illustrating the logical relationship of this building block's features to its function in the final drug product.
Protocol 1: Activation of the Carboxylic Acid
Objective: To convert 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid into its more reactive acyl chloride derivative. This is a standard procedure to prepare for amide bond formation.
Materials & Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity |
| 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid | 106261-48-7 | 234.30 | 10.0 g (42.7 mmol) |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | 7.6 mL (107 mmol) |
| Toluene, anhydrous | 108-88-3 | 92.14 | 100 mL |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 2-3 drops (cat.) |
Procedure:
-
To a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid (10.0 g).
-
Add anhydrous toluene (100 mL) to create a slurry.
-
Add a catalytic amount of DMF (3 drops) to the suspension.
-
Slowly add thionyl chloride (7.6 mL) dropwise to the stirred mixture at room temperature. Caution: This reaction releases HCl and SO₂ gas; perform in a well-ventilated fume hood.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-3 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Co-evaporate the residue with anhydrous toluene (2 x 20 mL) to remove any remaining traces of thionyl chloride.
-
The resulting solid, 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride hydrochloride, is typically used in the next step without further purification.
Expected Outcome: A pale yellow or off-white solid. The yield is generally assumed to be quantitative.
Protocol 2: Final Amide Coupling for Imatinib Synthesis
Objective: To couple the activated acyl chloride with the core amine intermediate to form the final Imatinib molecule.
Materials & Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity |
| N-(5-amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine | 152460-10-1 | 277.33 | 11.8 g (42.7 mmol) |
| 4-(4-Methylpiperazin-1-ylmethyl)benzoyl chloride HCl | (from Step 1) | ~307.22 | ~13.1 g (42.7 mmol) |
| Pyridine, anhydrous | 110-86-1 | 79.10 | 150 mL |
| Isopropanol | 67-63-0 | 60.10 | For workup |
Procedure:
-
In a 500 mL flask under a nitrogen atmosphere, dissolve the amine intermediate (11.8 g) in anhydrous pyridine (150 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add the 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride hydrochloride (prepared in Protocol 1) portion-wise to the cooled solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Pyridine acts as both the solvent and the acid scavenger.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting amine is consumed.
-
Upon completion, pour the reaction mixture into ice-water (500 mL) with vigorous stirring.
-
Adjust the pH to 8-9 with a saturated sodium bicarbonate solution. A solid precipitate will form.
-
Stir the suspension for 1 hour, then collect the crude product by vacuum filtration.
-
Wash the filter cake thoroughly with water (3 x 100 mL) and then with cold isopropanol (2 x 50 mL).
-
Dry the solid under vacuum at 50 °C to yield crude Imatinib base.
Purification & Data:
The crude product is typically purified by recrystallization from a suitable solvent system (e.g., methanol or ethanol) to achieve high purity.
| Parameter | Typical Value |
| Yield (Crude) | 80-90% |
| Purity (HPLC) | >99.5% after recrystallization |
| Appearance | White to off-white crystalline powder |
| Melting Point | 211-213 °C |
Note: The above protocols are representative and may be subject to optimization based on scale and specific laboratory conditions. The original synthesis was published by Zimmermann et al..[3]
Part 3: The Role of the Moiety in Kinase Inhibition
Imatinib functions by targeting the ATP-binding site of the BCR-Abl tyrosine kinase, the causative agent in Chronic Myeloid Leukemia (CML). It acts as a competitive inhibitor, preventing the phosphorylation of downstream substrates and halting the pro-proliferative signaling cascade. The moiety derived from our precursor plays a subtle but crucial role in ensuring a stable and selective binding orientation.
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Application Note: A Robust LC-MS Protocol for the Identification of Products from 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid
Abstract
This document provides a comprehensive, step-by-step protocol for the identification and characterization of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid and its potential reaction products, degradation products, or metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and professionals in drug development and chemical analysis. The methodology herein is built upon fundamental principles of chromatography and mass spectrometry, offering explanations for experimental choices to ensure robust and reliable results. It covers analyte profiling, sample preparation, detailed LC-MS conditions, system suitability, and data interpretation, including predicted fragmentation patterns.
Introduction
2-(4-Methylpiperazin-1-ylmethyl)benzoic acid is a chemical entity with a structure suggestive of applications in medicinal chemistry and materials science. Its amphoteric nature, possessing both a basic tertiary amine (the N-methylpiperazine group) and an acidic carboxylic acid, presents unique challenges and opportunities for analytical characterization. Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier analytical technique for separating and identifying such compounds in complex mixtures due to its high sensitivity and specificity. This application note details a robust protocol for its analysis, focusing on electrospray ionization (ESI) for its suitability with polar, ionizable molecules.
Analyte Profile: 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid
A thorough understanding of the analyte's physicochemical properties is the foundation of successful method development.
-
Structure:
Image Source: PubChem CID 159589705
-
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂O₂ | [1] |
| Molecular Weight | 220.27 g/mol | [1] |
| CAS Number | 159589-70-5 | [1] |
| Nature | Amphoteric (contains basic tertiary amine and acidic carboxylic acid) | Inferred from structure |
| Solubility | Slightly soluble in water; soluble in organic solvents. | [2][3] |
Causality Behind Experimental Choices: The presence of both acidic (carboxylic acid) and basic (tertiary amine) functional groups makes the compound's charge state highly dependent on pH. Electrospray ionization (ESI) is the chosen ionization technique as it is highly effective for pre-charged analytes in solution.[4] We will primarily focus on positive ion mode ESI, as tertiary amines are readily protonated, especially in an acidic mobile phase, to form stable [M+H]⁺ ions.
Principle of the Method
This protocol employs Reversed-Phase Liquid Chromatography (RPLC) to separate the analyte and its related products based on their hydrophobicity.[5] The separated compounds are then introduced into a mass spectrometer via an ESI source. The ESI process generates gas-phase ions from the liquid eluent, which are then separated by the mass analyzer based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) is used to fragment the ions of interest to obtain structural information.
Materials and Reagents
-
Solvents: HPLC-grade or LC-MS grade acetonitrile (ACN) and water.
-
Additives: LC-MS grade formic acid (FA).
-
Analyte Standard: 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid (purity >98%).
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended as a starting point due to its versatility.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer (e.g., Triple Quadrupole, Q-TOF, or Orbitrap) equipped with an ESI source.
Experimental Protocols
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid and dissolve it in 1 mL of methanol or a 50:50 mixture of acetonitrile and water.
-
Working Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). A typical starting concentration for LC-MS analysis is around 10 µM.[6]
-
Reaction/Degradation Sample Preparation:
-
If the sample is in an organic solvent, evaporate it to dryness under a gentle stream of nitrogen.[7]
-
Reconstitute the residue in the initial mobile phase.
-
Perform a simple dilution ("dilute and shoot") if the sample is already in a compatible solvent and the concentration is high.[8]
-
Filter the sample through a 0.22 µm PTFE syringe filter to remove particulates that could damage the LC system.[9]
-
LC-MS Workflow Diagram
The overall experimental process is summarized in the workflow diagram below.
Caption: Overall LC-MS workflow from sample preparation to data analysis.
LC-MS Instrumentation and Conditions
The following parameters serve as a robust starting point and should be optimized for the specific instrument in use.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 100 x 2.1 mm, 1.8 µm | Good retention for moderately polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid aids in protonation for positive mode ESI and improves peak shape for basic compounds.[5] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common strong solvent in RPLC.[5] |
| Gradient | 5% B to 95% B over 10 min | A generic gradient to elute a wide range of polarities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2 µL | Minimizes potential for column overload. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition | Rationale |
| Ionization Mode | ESI Positive | The tertiary amine is readily protonated to form [M+H]⁺. |
| Scan Range (MS1) | m/z 100 - 500 | Covers the parent ion (m/z 221.1) and potential products. |
| Capillary Voltage | 3.5 kV | Typical voltage for stable electrospray. |
| Source Temp. | 120 °C | Optimizes desolvation. |
| Desolvation Temp. | 350 °C | Ensures complete solvent evaporation. |
| Collision Energy (MS/MS) | 10-40 eV (Ramp) | A range of energies is used to generate informative fragment ions. |
Method Validation and System Suitability
To ensure the trustworthiness of the generated data, a system suitability test (SST) must be performed before running samples.[10][11] This verifies that the LC-MS system is performing adequately.
System Suitability Test Protocol:
-
Objective: To confirm chromatographic performance and MS sensitivity.
-
Procedure: Inject the 10 µg/mL working standard solution five consecutive times.
-
Acceptance Criteria:
-
Retention Time Precision: Relative Standard Deviation (RSD) ≤ 2%.
-
Peak Area Precision: RSD ≤ 15%.
-
Peak Tailing Factor: 0.8 - 1.5.
-
Mass Accuracy: Within 5 ppm (for high-resolution MS).
-
-
Rationale: Consistent results from these injections demonstrate that the system is stable and ready for sample analysis.[12][13] Failure to meet these criteria indicates a potential issue with the system that must be addressed before proceeding.
Data Analysis and Interpretation
Identifying the Parent Compound
The parent compound, 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid (MW = 220.27), is expected to be observed as its protonated molecular ion [M+H]⁺ in positive ESI mode.
-
Expected m/z: 221.1285 (C₁₂H₁₇N₂O₂⁺)
Predicting and Identifying Products
"Products" can arise from various sources. Below are hypothetical examples:
-
N-Oxidation: A common metabolic or degradation pathway for tertiary amines.
-
Expected m/z: 237.1234 ([M+O+H]⁺)
-
-
Decarboxylation: Loss of the carboxylic acid group.
-
Expected m/z: 177.1386 ([M-CO₂+H]⁺)
-
-
N-Demethylation: Loss of the methyl group from the piperazine ring.
-
Expected m/z: 207.1128 ([M-CH₂+H]⁺)
-
Fragmentation Analysis (MS/MS)
Tandem MS provides structural confirmation. The structure of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid suggests several likely fragmentation pathways upon collision-induced dissociation (CID). The C-N bond between the benzyl group and the piperazine ring is a probable cleavage site.[14]
-
Parent Ion: m/z 221.1
-
Predicted Major Fragments:
-
m/z 100.1022 (C₅H₁₂N₂): Loss of the benzoic acid moiety, resulting in the protonated N-methylpiperazine fragment.
-
m/z 99.0940 (C₅H₁₁N₂): A common piperazine ring fragment.[15]
-
m/z 91.0542 (C₇H₇): Formation of the tropylium ion, a characteristic fragment for benzyl-containing compounds.[14]
-
m/z 122.0600 (C₇H₈NO₂): Loss of the N-methylpiperazine ring.
-
Caption: Predicted MS/MS fragmentation pathway of the parent compound.
Conclusion
This application note provides a detailed and scientifically grounded LC-MS protocol for the analysis of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid and its potential products. By explaining the rationale behind key experimental parameters and incorporating system suitability tests, this guide is designed to enable researchers to generate high-quality, reliable, and reproducible data. The principles and steps outlined here can be adapted for similar small molecules, serving as a valuable resource for method development in pharmaceutical and chemical analysis.
References
-
Meyer, S. W., et al. (n.d.). System suitability testing of LC-IMS-HRMS for metabolomics applications. Bruker Daltonics. Available at: [Link]
-
Dunn-Meynell, K., et al. (2007). System suitability in bioanalytical LC/MS/MS. PubMed. Available at: [Link]
-
LabRulez LCMS. (n.d.). Small Molecule System Suitability (Evaluation) Test for LC-MS/MS. Available at: [Link]
-
Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Available at: [Link]
-
IMM Instrument Guides. (n.d.). Sample preparation (MS, LC-MS). Available at: [Link]
-
Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Available at: [Link]
-
Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Available at: [Link]
-
Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Available at: [Link]
-
LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Available at: [Link]
-
Home Sunshine Pharma. (n.d.). 4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid. Available at: [Link]
-
ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Available at: [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]
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Derivatization of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid for drug discovery
Application Note & Protocol Guide
Strategic Derivatization of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid: A Privileged Scaffold for Accelerated Drug Discovery
Abstract
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of clinically successful drugs.[1][2][3] Its unique physicochemical properties often impart favorable aqueous solubility and the ability to engage in crucial hydrogen bonding interactions with biological targets.[1] This guide focuses on the versatile starting material, 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid, a molecule that combines the benefits of the piperazine moiety with a strategically placed carboxylic acid handle. This functional group serves as an ideal anchor point for chemical diversification, enabling the rapid generation of compound libraries through robust reactions such as amide and ester bond formation. We present detailed, field-tested protocols for these derivatization strategies, emphasizing the underlying chemical principles, self-validating analytical workflows, and expert troubleshooting insights to empower researchers in their drug discovery campaigns.
The Rationale: Why Derivatize 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid?
The therapeutic utility of piperazine-containing molecules is vast, spanning applications as antipsychotic, antidepressant, antianginal, and anticancer agents.[2][3][4] The power of this scaffold lies in its structural versatility; minor modifications to its substitution patterns can lead to significant shifts in pharmacological activity.[2] The title compound offers three key regions for potential modification: the aromatic ring, the tertiary N-methyl group, and the carboxylic acid.
Of these, the carboxylic acid is the most synthetically accessible and strategically valuable functional group for generating a diverse library of drug-like molecules. By converting the acid to amides or esters, researchers can systematically modulate a wide array of Structure-Activity Relationship (SAR) parameters, including:
-
Target Engagement: Introducing new functional groups to probe interactions with the binding pocket of a protein target.
-
Physicochemical Properties: Fine-tuning solubility, lipophilicity (LogP), and polar surface area (PSA).
-
Pharmacokinetics (ADME): Modifying metabolic stability, cell permeability, and plasma protein binding.
-
Vectorial Chemistry: Attaching linkers, imaging agents, or moieties for targeted drug delivery.
This application note provides two primary, high-yield protocols for harnessing the potential of this scaffold: amide coupling and Fischer esterification.
Core Derivatization Strategies
The derivatization of the carboxylic acid is the most direct path to a diverse chemical library. The two workflows detailed below, amide coupling and esterification, are foundational reactions in medicinal chemistry.[5][6]
Figure 1: Primary derivatization pathways for the core scaffold.
Protocol 1: Amide Bond Formation via EDC/HOBt Coupling
Amide coupling is arguably the most frequently used reaction in drug discovery, prized for its reliability and the vast commercial availability of primary and secondary amines.[5][7] We employ a carbodiimide-mediated approach using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive, Hydroxybenzotriazole (HOBt).
Causality Behind the Method: Direct condensation of a carboxylic acid and an amine is unfavorable as it forms a non-reactive ammonium carboxylate salt.[8] EDC acts as a dehydrating agent, activating the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can rearrange to a non-reactive N-acylurea byproduct. HOBt is added to trap the O-acylisourea in situ, converting it to an active HOBt-ester. This new intermediate is less prone to side reactions and reacts cleanly with the incoming amine to form the desired amide bond, improving reaction efficiency and yield.[7]
Figure 2: Step-by-step workflow for amide coupling.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Purpose |
| 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid | 234.30 | 1.0 | Starting Material |
| Amine (R-NH₂) | Variable | 1.1 | Nucleophile |
| EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 191.70 | 1.2 | Coupling Reagent (Acid Activator) |
| HOBt (Hydroxybenzotriazole) | 135.13 | 1.1 | Additive (Reduces side reactions) |
| DIPEA (N,N-Diisopropylethylamine) | 129.24 | 2.0 - 3.0 | Non-nucleophilic organic base |
| Dichloromethane (DCM) or Dimethylformamide (DMF) | - | - | Anhydrous Solvent |
| Saturated NaHCO₃ (aq.) | - | - | Aqueous wash (removes acidic species) |
| Brine | - | - | Aqueous wash (removes water) |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | Drying Agent |
Step-by-Step Protocol
-
Reaction Setup:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid (1.0 eq).
-
Add the desired primary or secondary amine (1.1 eq).
-
Dissolve the solids in anhydrous DCM or DMF (approx. 0.1 M concentration).
-
Add HOBt (1.1 eq) and DIPEA (2.0-3.0 eq) to the stirring solution.
-
-
Activation and Coupling:
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slowly add EDC·HCl (1.2 eq) portion-wise over 5-10 minutes. Scientific Rationale: This slow addition at low temperature controls the exothermic reaction and minimizes the formation of the N-acylurea byproduct.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 4-16 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.
-
-
Aqueous Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Scientific Rationale: The NaHCO₃ wash removes unreacted HOBt and any remaining starting acid. The EDC byproduct is water-soluble and is removed in the aqueous layers.
-
Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography (typically using a silica gel stationary phase with a gradient of methanol in DCM) to yield the pure amide derivative.
-
Protocol 2: Fischer-Speier Esterification
Esterification provides an alternative means to derivatize the carboxylic acid, often resulting in compounds with increased lipophilicity and cell permeability compared to the parent acid. The Fischer-Speier method is a classic, acid-catalyzed condensation reaction.[6][9]
Causality Behind the Method: This reaction is an equilibrium process.[10] To drive the reaction towards the ester product, Le Chatelier's Principle is applied by using a large excess of the alcohol, which acts as both a reactant and the solvent.[10][11] A strong acid catalyst, such as concentrated sulfuric acid, is essential to protonate the carbonyl oxygen of the benzoic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.[10]
Figure 3: Step-by-step workflow for Fischer esterification.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Purpose |
| 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid | 234.30 | 1.0 | Starting Material |
| Alcohol (R-OH) | Variable | Large Excess | Reactant and Solvent |
| Sulfuric Acid (H₂SO₄), concentrated | 98.08 | 0.1 - 0.2 | Catalyst |
| Saturated NaHCO₃ (aq.) | - | - | Neutralizing Agent |
| Ethyl Acetate or DCM | - | - | Extraction Solvent |
| Brine | - | - | Aqueous wash |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | Drying Agent |
Step-by-Step Protocol
-
Reaction Setup:
-
Suspend 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which serves as the solvent (20-50 eq).
-
Cool the stirring suspension to 0 °C in an ice-water bath.
-
-
Catalysis and Reaction:
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise. (CAUTION: Highly corrosive and exothermic reaction with alcohols).
-
Attach a reflux condenser and heat the mixture to reflux for 2-10 hours.[12]
-
-
Reaction Monitoring:
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Carefully neutralize the residue by slowly adding saturated aqueous NaHCO₃ until effervescence ceases. Scientific Rationale: This step quenches the acid catalyst and deprotonates the piperazine nitrogen, facilitating extraction into an organic solvent.
-
Extract the aqueous layer with an organic solvent like ethyl acetate or DCM (3x).
-
Combine the organic layers, wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude ester by flash column chromatography (silica gel, typically with a gradient of methanol in DCM) to obtain the final product.
-
Characterization and Quality Control: A Self-Validating Workflow
The synthesis of a new chemical entity is incomplete without rigorous confirmation of its identity and purity. This self-validating workflow ensures the trustworthiness of the final compounds destined for biological screening.[13]
Figure 4: Analytical workflow for compound validation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for initial analysis.[14][15] It provides rapid confirmation of the molecular weight of the desired product and an initial assessment of purity from the crude reaction mixture and purified fractions.
-
High-Performance Liquid Chromatography (HPLC): Used for the final, quantitative determination of purity. A pure compound for biological testing should typically exhibit >95% purity by HPLC analysis (e.g., UV detection at 254 nm).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the gold standard for unambiguous structure elucidation.[16] ¹H NMR confirms the presence of all protons and their connectivity, while ¹³C NMR confirms the carbon skeleton of the newly synthesized derivative.
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Amide Product | 1. Inactive coupling reagents (EDC/HOBt are moisture-sensitive). 2. Sterically hindered amine or acid. 3. Insufficient base. | 1. Use fresh, high-quality coupling reagents. 2. Increase reaction temperature (to 40-50 °C) or switch to a more potent coupling reagent like HATU. 3. Ensure at least 2 equivalents of DIPEA are used, especially if the amine is an HCl salt. |
| Low Yield in Esterification | 1. Insufficient reflux time (equilibrium not reached). 2. Water present in the reaction. 3. Sterically hindered alcohol. | 1. Extend the reflux time and monitor by TLC/LC-MS.[12] 2. Use anhydrous alcohol and glassware. Consider using a Dean-Stark trap for higher boiling alcohols to remove water azeotropically. 3. For bulky alcohols, consider converting the acid to an acyl chloride first, then reacting with the alcohol. |
| N-Acylurea Byproduct in Amide Reaction | The O-acylisourea intermediate rearranged before reacting with the amine. | Ensure HOBt is added before EDC. Maintain a low temperature (0 °C) during EDC addition. Use a more polar solvent like DMF which can favor the desired pathway. |
| Difficult Purification | Product has similar polarity to starting materials or byproducts. The tertiary amine can cause streaking on silica gel. | Modify the mobile phase for column chromatography. Adding a small amount of triethylamine (0.1-1%) or ammonia in methanol to the eluent can significantly improve peak shape for basic compounds. Consider reverse-phase chromatography if normal phase fails. |
References
-
G. D. A. T. et al. (2020). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Medicinal Chemistry Research. [Link]
-
S. Kumar et al. (2017). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. [Link]
-
A. A. Shaikh et al. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. IntechOpen. [Link]
-
Wikipedia. Piperazine. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]
-
A. Singh et al. (2022). Piperazine: the molecule of diverse pharmacological importance. ResearchGate. [Link]
-
S. G. K. et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH National Library of Medicine. [Link]
-
Agilent. Small Molecule Drug Characterization and Purity Analysis. [Link]
-
University of Toronto. Esterification of benzoic acid to methyl benzoate. [Link]
-
Organic Chemistry Portal. Amine to Amide (Coupling) - Common Conditions. [Link]
-
R. C. Dabhi et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
-
J. Lavanya et al. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research. [Link]
-
Y. An, W. L. T. et al. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]
-
Chemistry LibreTexts. (2021). 3: Esterification (Experiment). [Link]
-
M. G. et al. (2018). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. NIH National Library of Medicine. [Link]
-
Y. An, W. L. T. et al. (2016). Application of LCMS in small-molecule drug development. Drug Target Review. [Link]
-
C. Chen et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]
-
J. Pease et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review. [Link]
-
M. Bakavoli et al. (2010). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. ResearchGate. [Link]
- Google Patents. (2013). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
- Google Patents. (2015). CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
-
PubChem. 4-(4-Methylpiperazin-1-yl)benzoic acid. [Link]
-
MySkinRecipes. 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid. [Link]
-
S. F. Vasilevsky et al. (2020). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. [Link]
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- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Synthesis of Methylpiperazinyl Benzoic Acids via Reductive Amination
Introduction
Methylpiperazinyl benzoic acid derivatives are crucial scaffolds in modern medicinal chemistry, forming the core of numerous therapeutic agents due to their favorable pharmacokinetic properties and ability to interact with a wide range of biological targets.[1][2][3][4] Reductive amination stands out as one of the most efficient and widely adopted methods for the synthesis of these valuable compounds.[1][2][3][4][5] This one-pot reaction, which combines a carbonyl compound and an amine with a reducing agent, offers high atom economy, operational simplicity, and generally high yields, making it a cornerstone of pharmaceutical development.[6][7]
This application note provides a detailed experimental guide for the synthesis of methylpiperazinyl benzoic acids from the corresponding keto-benzoic acids and N-methylpiperazine. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step protocol, and provide guidance on the characterization of the final product.
Reaction Mechanism and Key Considerations
Reductive amination proceeds through a two-step sequence that is typically performed in a single reaction vessel.[8] The initial step involves the reaction between the ketone of the keto-benzoic acid and the secondary amine of N-methylpiperazine to form a hemiaminal intermediate. This is followed by the loss of a water molecule to generate a positively charged iminium ion.[9][10] The reaction is often catalyzed by mild acid.[9]
The second step is the reduction of the iminium ion by a selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃), often referred to as STAB, is the reagent of choice for this transformation.[11][12][13] Its mild nature and tolerance for a wide range of functional groups make it particularly suitable for this synthesis.[12][14] STAB is less basic than other common borohydrides, which minimizes side reactions, and it is capable of reducing the iminium ion in the presence of the unreacted ketone.[12][15]
Caption: Mechanism of Reductive Amination.
Experimental Protocol
This protocol details the synthesis of a generic methylpiperazinyl benzoic acid from a keto-benzoic acid and N-methylpiperazine.
Materials and Equipment
| Reagent/Equipment | Specifications |
| Keto-benzoic acid | Substrate |
| N-Methylpiperazine | Reagent, ≥99% |
| Sodium triacetoxyborohydride (STAB) | Reagent, ≥97% |
| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% |
| Acetic Acid | Glacial, ≥99.7% |
| Saturated Sodium Bicarbonate Solution | Aqueous |
| Brine | Saturated NaCl solution |
| Anhydrous Magnesium Sulfate | Drying agent |
| Round-bottom flask | Appropriate size |
| Magnetic stirrer and stir bar | |
| Nitrogen inlet | For inert atmosphere |
| Addition funnel | |
| Separatory funnel | |
| Rotary evaporator | |
| pH paper or meter | |
| Standard glassware for workup |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the keto-benzoic acid (1.0 eq). Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE).
-
Addition of Amine: Add N-methylpiperazine (1.1 eq) to the solution at room temperature with stirring.
-
Acid Catalyst (Optional but Recommended): Add glacial acetic acid (1.1 eq) to the reaction mixture. The acid catalyzes the formation of the iminium ion.
-
Addition of Reducing Agent: In a separate flask, suspend sodium triacetoxyborohydride (1.5 eq) in anhydrous DCE. Slowly add this suspension to the reaction mixture. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours.[8] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by a suitable method, such as crystallization or column chromatography on silica gel.[16] For zwitterionic products, purification may involve adjusting the pH to the isoelectric point to induce precipitation.
Caption: Experimental Workflow for Synthesis.
Product Characterization
The structure and purity of the synthesized methylpiperazinyl benzoic acid should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show the disappearance of the ketonic proton and the appearance of a new signal corresponding to the proton on the newly formed C-N bond. The characteristic signals for the methylpiperazine and benzoic acid moieties should be present.
-
¹³C NMR will confirm the conversion of the carbonyl carbon to a saturated carbon. The chemical shifts of the piperazine carbons will also be indicative of the successful reaction.[17][18]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the molecular ion peak corresponding to the calculated mass of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum should show the absence of the ketone C=O stretch and the presence of the carboxylic acid O-H and C=O stretches.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period or gently heat to 30-40 °C. |
| Inactive reducing agent. | Use a fresh bottle of sodium triacetoxyborohydride. | |
| Formation of side products | Over-reduction of the carboxylic acid. | This is unlikely with STAB, but if observed, consider a milder reducing agent or shorter reaction time. |
| Impurities in starting materials. | Purify starting materials before use. | |
| Low yield | Product loss during workup. | Ensure proper pH adjustment during extraction to maximize product recovery. |
| Inefficient iminium ion formation. | Ensure the use of an acid catalyst and anhydrous conditions. |
Conclusion
Reductive amination using sodium triacetoxyborohydride is a robust and reliable method for the synthesis of methylpiperazinyl benzoic acids. This protocol provides a solid foundation for researchers in drug discovery and development to efficiently access these important molecular scaffolds. The mild reaction conditions and high functional group tolerance make this a versatile tool in the synthesis of complex molecules.
References
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Afanasyev, O. I., Kuchuk, E., & Usanov, D. L. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(22), 11638-11684. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]
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Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]
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American Chemical Society. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
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Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
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YouTube. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Retrieved from [Link]
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MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Recent Advances in Reductive Amination Catalysis and Its Applications | Request PDF. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]
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Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]
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Royal Society of Chemistry. (2020). A practical catalytic reductive amination of carboxylic acids. Retrieved from [Link]
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Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). A practical catalytic reductive amination of carboxylic acids - Chemical Science (RSC Publishing). Retrieved from [Link]
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ResearchGate. (n.d.). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF. Retrieved from [Link]
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PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link]
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ResearchGate. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of new amides of the N-methylpiperazine series | Request PDF. Retrieved from [Link]
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ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. Retrieved from [Link]
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ResearchGate. (n.d.). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). Purification of piperazine.
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MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1-Hydrosilatrane. Retrieved from [Link]
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European Patent Office. (1991). Method for the purification of benzoic acid. Retrieved from [Link]
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YouTube. (2015, February 2). Purification of Benzoic Acid by Crystallization. Retrieved from [Link]
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Application Notes and Protocols for the Research Intermediate: 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid
Introduction: Unlocking New Therapeutic Possibilities with a Versatile Scaffold
In the landscape of modern drug discovery, the strategic design of molecular scaffolds is paramount to achieving therapeutic efficacy. 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid, a unique ortho-substituted benzoic acid derivative, presents itself as a compelling and versatile intermediate for researchers in medicinal chemistry and drug development. Its structure is endowed with three key functional handles: a carboxylic acid amenable to a variety of coupling reactions, a sterically accessible tertiary amine within the piperazine ring that influences solubility and target engagement, and an overall architecture that allows for the exploration of novel chemical space.
This guide provides a comprehensive overview of the synthesis and potential applications of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid, complete with detailed protocols to empower researchers to effectively utilize this valuable building block in their synthetic endeavors.
Physicochemical Properties and Structural Features
A clear understanding of the physicochemical properties of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 159589-70-5 | [1][2][3] |
| Molecular Formula | C₁₃H₁₈N₂O₂ | [4] |
| Molecular Weight | 234.29 g/mol | [4] |
| Appearance | White to off-white solid | |
| Melting Point | 211-215 °C | [3] |
| Solubility | Soluble in polar organic solvents such as DMSO and DMF. Limited solubility in water. |
The ortho-disposition of the piperazinylmethyl and carboxylic acid groups on the benzene ring creates a specific spatial arrangement that can be exploited to achieve unique target interactions, distinguishing it from its more commonly used para-isomer, a key intermediate in the synthesis of Imatinib.[5]
Synthesis of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid: A Detailed Protocol
The synthesis of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid can be reliably achieved through the nucleophilic substitution of a suitable starting material, such as 2-(chloromethyl)benzoic acid, with N-methylpiperazine. The following protocol provides a detailed, step-by-step guide for this synthesis.
Protocol 1: Synthesis via Nucleophilic Substitution
This protocol is adapted from established methods for the synthesis of related piperazine-containing benzoic acids.[6][7]
Reaction Scheme:
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Application Notes and Protocols for Dissolving 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid for In Vitro Assays
Introduction
2-(4-Methylpiperazin-1-ylmethyl)benzoic acid is a zwitterionic molecule featuring both a carboxylic acid and a tertiary amine within a piperazine ring. This unique chemical architecture presents specific challenges and considerations for its dissolution to ensure solution stability, concentration accuracy, and the integrity of in vitro biological assays. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for effectively dissolving this compound. The methodologies outlined herein are designed to be self-validating, grounded in physicochemical principles, and supported by established practices in the field.
Understanding the Physicochemical Properties of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid
A thorough understanding of the molecule's properties is paramount for developing a robust dissolution protocol.
Zwitterionic Nature and pH-Dependent Solubility
The presence of both an acidic functional group (carboxylic acid) and a basic functional group (piperazine amine) means that 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid can exist as a zwitterion, a molecule with both positive and negative charges. The net charge of the molecule, and consequently its solubility, is highly dependent on the pH of the solvent.
-
At Low pH (Acidic Conditions): The carboxylic acid group will be protonated (neutral charge), and the piperazine nitrogens will be protonated (positive charge), resulting in a net positive charge.
-
At High pH (Basic Conditions): The carboxylic acid group will be deprotonated (negative charge), and the piperazine nitrogens will be in their free base form (neutral charge), resulting in a net negative charge.
-
At the Isoelectric Point (pI): The molecule will exist predominantly as a zwitterion with a net neutral charge. Solubility is often at its minimum at or near the pI.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C13H18N2O2 | [1] |
| Molecular Weight | 234.29 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 211-215 °C | [4] |
| Water Solubility | Predicted to be slightly soluble | [3][5] |
Recommended Solvents and Stock Solution Preparation
The choice of solvent is critical and should be guided by the requirements of the downstream in vitro assay, particularly concerning solvent tolerance of the biological system (e.g., cell lines, enzymes).
Primary Solvent: Dimethyl Sulfoxide (DMSO)
For most applications, preparing a high-concentration stock solution in an organic solvent is the most practical approach. DMSO is a widely used solvent for this purpose due to its high solvating power for a broad range of organic molecules.[6][7]
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh a precise amount of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.34 mg of the compound.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. Gentle warming in a water bath (37°C) for 5-10 minutes can aid in dissolution. Visually inspect the solution to ensure complete dissolution and the absence of any particulate matter.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[6]
Secondary Solvent: Aqueous Buffers (for working solutions)
Direct dissolution in aqueous buffers can be challenging due to the compound's zwitterionic nature. However, by adjusting the pH, solubility can be significantly enhanced.
Protocol 2: Preparation of an Aqueous Solution with pH Adjustment
This protocol is suitable for assays where DMSO is not tolerated.
-
Initial Suspension: Suspend the desired amount of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid in the chosen aqueous buffer (e.g., Phosphate-Buffered Saline - PBS).
-
pH Adjustment for Solubilization:
-
To create a positively charged, more soluble species: Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring until the compound dissolves. This will protonate the piperazine nitrogens.
-
To create a negatively charged, more soluble species: Slowly add a dilute base (e.g., 0.1 M NaOH) dropwise while stirring until the compound dissolves. This will deprotonate the carboxylic acid.[8]
-
-
Final pH Adjustment: Once the compound is fully dissolved, adjust the pH of the solution to the desired final pH for your assay using dilute acid or base. Be mindful that adjusting the pH back towards the isoelectric point may cause the compound to precipitate.
-
Sterilization: If required for cell-based assays, sterile-filter the final solution through a 0.22 µm filter.
Experimental Workflow for Solubilization and Use in In Vitro Assays
The following diagram illustrates a typical workflow from compound dissolution to use in a cell-based assay.
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Application Notes and Protocols for Amide Coupling Reactions with 2-(4-Methylpiperazin-1-ylmethyl)benzoic Acid
Introduction: The Significance of Amide Bonds and Novel Building Blocks
The amide bond is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules.[1] Its remarkable stability and ability to participate in hydrogen bonding interactions make it a privileged functional group in drug design. The quest for novel chemical entities with improved pharmacological profiles continually drives the synthesis of unique molecular building blocks. 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid is one such building block, incorporating a flexible basic side chain ortho to a carboxylic acid, offering intriguing possibilities for probing ligand-receptor interactions.
This technical guide provides a comprehensive overview of amide coupling reactions utilizing 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid. We will delve into the mechanistic underpinnings of common coupling strategies, present detailed experimental protocols, and address the specific challenges and considerations arising from the ortho-substitution pattern of this particular reagent.
Synthesis of 2-(4-Methylpiperazin-1-ylmethyl)benzoic Acid
While 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid is commercially available from suppliers such as BLDpharm[2], understanding its synthesis is valuable for researchers. A plausible and efficient synthetic route involves the nucleophilic substitution of 2-(chloromethyl)benzoic acid with 1-methylpiperazine. This approach is analogous to the well-documented synthesis of its para-isomer, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key intermediate in the synthesis of the anticancer drug imatinib.[3][4][5]
The precursor, 2-(chloromethyl)benzoic acid, can be synthesized from o-xylene through oxidation to o-toluic acid, followed by esterification and free-radical chlorination of the benzylic methyl group, and subsequent hydrolysis.[6]
The "Ortho Effect": A Key Consideration for Reactivity
The ortho-disubstituted pattern of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid introduces a significant steric consideration known as the "ortho effect".[7] The proximity of the bulky piperazinylmethyl group to the carboxylic acid can force the carboxyl group to twist out of the plane of the benzene ring.[7] This has two important consequences for amide coupling reactions:
-
Increased Acidity: The disruption of resonance between the carboxyl group and the aromatic ring can increase the acidity of the carboxylic acid proton.[7]
-
Steric Hindrance: The adjacent substituent can sterically hinder the approach of the activating agent and the amine coupling partner to the carbonyl carbon. This can lead to slower reaction rates and may necessitate the use of more potent coupling reagents or harsher reaction conditions.[8][9]
Understanding this effect is crucial for troubleshooting and optimizing amide coupling reactions with this substrate.
Mechanism of Amide Bond Formation
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid to form a more reactive intermediate. Two of the most common classes of coupling reagents used in modern drug discovery are carbodiimides and uronium/aminium salts.
Carbodiimide-Mediated Coupling (e.g., EDC)
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the desired amide.
However, the O-acylisourea intermediate is unstable and can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct, which can be difficult to remove. To mitigate this side reaction and improve the efficiency of the coupling, an additive such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure is often included. These additives react with the O-acylisourea to form a more stable active ester, which is less prone to side reactions and readily reacts with the amine.
Caption: Carbodiimide (EDC) coupling mechanism with HOBt additive.
Uronium/Aminium Salt-Mediated Coupling (e.g., HATU)
Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient coupling reagents, particularly for sterically hindered substrates.[8][9] HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester. The pyridine nitrogen atom in the HATU structure is thought to play a key role in stabilizing the transition state, accelerating the rate of aminolysis.
Caption: General workflow for HATU-mediated amide coupling.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization depending on the specific amine coupling partner.
Protocol 1: EDC/Oxyma Mediated Amide Coupling
This protocol is a robust and cost-effective method suitable for a wide range of amines.
Materials:
-
2-(4-Methylpiperazin-1-ylmethyl)benzoic acid
-
Amine of choice
-
EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
OxymaPure (Ethyl cyanohydroxyiminoacetate)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Reaction vessel, magnetic stirrer, and inert atmosphere (N₂ or Ar)
Procedure:
-
To a clean, dry reaction vessel under an inert atmosphere, add 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid (1.0 eq).
-
Add the amine (1.1 eq) and OxymaPure (1.2 eq).
-
Dissolve the solids in anhydrous DMF (to make a ~0.1 M solution).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) dropwise to the stirred solution.
-
Add EDC.HCl (1.2 eq) portion-wise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reagent | Stoichiometry (eq) | Molar Mass ( g/mol ) |
| 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid | 1.0 | 234.30 |
| Amine | 1.1 | Varies |
| EDC.HCl | 1.2 | 191.70 |
| OxymaPure | 1.2 | 142.11 |
| DIPEA | 2.5 | 129.24 |
Protocol 2: HATU Mediated Amide Coupling
This protocol is recommended for sterically hindered amines or when faster reaction times are desired.
Materials:
-
2-(4-Methylpiperazin-1-ylmethyl)benzoic acid
-
Amine of choice
-
HATU
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel, magnetic stirrer, and inert atmosphere (N₂ or Ar)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up and purification are performed as described in Protocol 1.
| Reagent | Stoichiometry (eq) | Molar Mass ( g/mol ) |
| 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid | 1.0 | 234.30 |
| Amine | 1.1 | Varies |
| HATU | 1.1 | 380.23 |
| DIPEA | 2.5 | 129.24 |
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the amount of coupling reagent and base. For particularly challenging couplings, switching from EDC/Oxyma to a more powerful reagent like HATU or COMU is recommended.[8]
-
Side Reactions: The formation of N-acylurea with EDC can be minimized by ensuring the reaction temperature is kept low during the addition of EDC and by using an additive like OxymaPure.
-
Purification Challenges: The basic nature of the 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid and the resulting amide can complicate purification. An acidic wash (e.g., 1M HCl) during the aqueous workup can help remove unreacted starting acid, but may also protonate the product, making it water-soluble. Careful pH adjustment and extraction are necessary. Alternatively, reverse-phase chromatography may be an effective purification strategy.
Conclusion
2-(4-Methylpiperazin-1-ylmethyl)benzoic acid is a valuable building block for the synthesis of novel compounds in drug discovery. Successful amide coupling of this substrate requires an understanding of the potential steric hindrance imposed by the ortho-substituent. By selecting the appropriate coupling reagents and carefully controlling the reaction conditions, researchers can efficiently synthesize a diverse range of amides. The protocols provided herein serve as a robust starting point for these synthetic endeavors.
References
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A comparative study of amide-bond forming reagents in aqueous media. (n.d.). Luxembourg Bio Technologies. Retrieved from [Link]
-
Ortho effect. (n.d.). In Wikipedia. Retrieved from [Link]
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Liu, M.-M., et al. (2023). Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. Request PDF. Retrieved from [Link]
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A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. (2025, August 6). Request PDF. Retrieved from [Link]
-
How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?. (n.d.). FAQ. Retrieved from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH. Retrieved from [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. (2022, December 28). ACS Omega. Retrieved from [Link]
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Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (n.d.). PMC - PubMed Central. Retrieved from [Link]
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Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Retrieved from [Link]
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The Synthesis of Sterically Hindered Amides. (2025, August 9). ResearchGate. Retrieved from [Link]
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Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023, February 28). NIH. Retrieved from [Link]
-
Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies. Retrieved from [Link]
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Application Note & Protocols: Strategic Use of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid in Fragment-Based Screening Campaigns
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-identification strategies, prized for its efficient exploration of chemical space and its ability to yield highly optimized lead compounds.[1][2] The success of any FBDD campaign is fundamentally reliant on the quality of the fragments screened. This guide provides a detailed examination of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid , a synthetically tractable fragment, and outlines comprehensive protocols for its integration into screening campaigns. We present its physicochemical profile, methodologies for stock preparation and quality control, and detailed protocols for primary screening using Surface Plasmon Resonance (SPR) and orthogonal hit validation with Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR).
Introduction: The Rationale for Fragment-Based Drug Discovery
Unlike traditional high-throughput screening (HTS) which screens large libraries of complex, drug-like molecules, FBDD utilizes a more focused approach.[3] It involves screening small collections of low-molecular-weight compounds (fragments) to identify weak but highly efficient binders to a biological target.[4][5] These initial "hits," though low in affinity, serve as superior starting points for medicinal chemistry optimization. The core advantages of FBDD include:
-
Broader Chemical Space Coverage: A library of a few thousand fragments can sample chemical space more effectively than millions of HTS compounds.[2]
-
Higher Hit Quality: Fragments make more efficient, atom-for-atom interactions with the target, often leading to higher ligand efficiencies (LE) and better starting points for optimization.[4][6]
-
Tractability for Difficult Targets: FBDD has proven successful against challenging targets, such as protein-protein interactions, that have been historically difficult to drug.[1]
The quality of the fragment library is paramount.[5] Ideal fragments are soluble, stable, possess adequate chemical diversity, and adhere to established physicochemical guidelines like the "Rule of Three" (Ro3).[7][8]
Fragment Profile: 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid
2-(4-Methylpiperazin-1-ylmethyl)benzoic acid is a compelling candidate for inclusion in a fragment library. Its structure contains a benzoic acid moiety, a common interaction motif, and a methylpiperazine group, which often enhances aqueous solubility and provides a clear synthetic vector for subsequent fragment evolution.[9]
Physicochemical Properties
The properties of this fragment have been evaluated against the widely accepted "Rule of Three" (Ro3) to assess its suitability for FBDD campaigns.[7][10]
| Property | Value | "Rule of Three" Guideline | Compliance |
| Molecular Weight (MW) | 234.29 g/mol [11] | < 300 Da | Yes |
| Calculated LogP (cLogP) | ~1.1 | ≤ 3 | Yes |
| Hydrogen Bond Donors (HBD) | 1 | ≤ 3 | Yes |
| Hydrogen Bond Acceptors (HBA) | 4 | ≤ 3 | No |
| Rotatable Bonds | 3 | ≤ 3 | Yes |
Expert Analysis: While the fragment slightly exceeds the HBA guideline, this is not necessarily a disqualifier. The polar nature imparted by the additional acceptor may be advantageous for targeting specific, polar pockets on a protein surface. The Ro3 should be viewed as a set of robust guidelines rather than inflexible rules.[12] The overall profile of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid—with its low molecular weight, excellent cLogP, and defined 3D shape—makes it a high-quality fragment for screening.
Experimental Design: A Validated FBDD Workflow
A robust FBDD campaign follows a logical progression from initial screening to hit validation, using orthogonal techniques to eliminate false positives and build confidence in the identified hits.[13]
Caption: High-level workflow for a typical FBDD campaign.
Protocols
Protocol 1: Fragment Stock Preparation & Quality Control
Causality: The high concentrations required for fragment screening necessitate rigorous quality control.[7] Impurities or poor solubility can lead to false positives or negatives, wasting significant resources.[14]
Materials:
-
2-(4-Methylpiperazin-1-ylmethyl)benzoic acid (Purity ≥95%)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Vortex mixer, centrifuge, analytical balance
-
Acoustic dispensing technology (optional, for low-volume plating)
Methodology:
-
High-Concentration Stock Preparation:
-
Accurately weigh the fragment powder.
-
Add anhydrous DMSO to create a 100 mM primary stock solution.
-
Vortex thoroughly for 10 minutes to ensure complete dissolution. Visually inspect for any particulates.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any insoluble material.
-
Carefully transfer the supernatant to a fresh, labeled tube. Store at -20°C.
-
-
Purity Confirmation (Recommended):
-
Acquire a ¹H-NMR spectrum of the fragment dissolved in DMSO-d₆.
-
Confirm that the observed peaks match the expected structure and that impurity signals are minimal (<5%). This step validates the identity and integrity of the supplied material.
-
-
Aqueous Solubility Assessment (Kinetic):
-
Prepare a 10 mM intermediate stock by diluting the 100 mM DMSO stock 1:10 in DMSO.
-
Add 2 µL of the 10 mM intermediate stock to 98 µL of the final assay buffer (e.g., PBS) to achieve a final concentration of 200 µM in 2% DMSO.
-
Vortex immediately and let stand for 1 hour at room temperature.
-
Inspect the solution visually for any signs of precipitation or turbidity. A clear solution indicates sufficient kinetic solubility for screening.
-
Protocol 2: Primary Screening via Surface Plasmon Resonance (SPR)
Causality: SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak, transient interactions characteristic of fragments.[15][16] It provides real-time binding data and can help eliminate non-specific binders early in the process.[17]
Caption: The mechanism of magnetization transfer in an STD-NMR experiment.
Materials:
-
NMR spectrometer (≥ 600 MHz) with a cryoprobe
-
NMR tubes
-
Deuterated buffer (e.g., PBS in 99.9% D₂O)
-
Target protein solution (10-50 µM)
-
Fragment stock solution in DMSO-d₆
Methodology:
-
Sample Preparation:
-
Prepare a sample containing the target protein (e.g., 20 µM) and the fragment hit (e.g., 1 mM) in the deuterated buffer. The high ligand-to-protein ratio (typically 50:1 to 100:1) is crucial for detecting the effect. [18] * The final DMSO-d₆ concentration should be kept low (<5%) to avoid interference.
-
Prepare a control sample containing only the fragment at the same concentration to acquire a reference spectrum.
-
-
NMR Experiment Setup:
-
Acquire a standard 1D ¹H reference spectrum of the control sample.
-
For the protein-fragment sample, set up the STD experiment. This involves acquiring two interleaved spectra:
-
On-resonance spectrum: A selective saturation pulse is applied to a region of the spectrum where only protein resonances appear (e.g., -1.0 ppm).
-
Off-resonance spectrum: The same pulse is applied to a region where no protein or ligand signals are present (e.g., 40 ppm).
-
-
A train of selective pulses is used for saturation, with a total saturation time typically between 1-2 seconds. [19]
-
-
Data Processing and Interpretation:
-
Subtract the on-resonance spectrum from the off-resonance spectrum.
-
In the resulting "difference spectrum," only the signals from the fragment that bound to the saturated protein will appear. [20][19] * The presence of fragment signals in the STD spectrum is a direct confirmation of binding.
-
The relative intensity of the signals in the STD spectrum can provide information about which protons of the fragment are in closest proximity to the protein surface, defining the binding epitope.
-
Conclusion
2-(4-Methylpiperazin-1-ylmethyl)benzoic acid serves as an exemplary tool for fragment-based drug discovery. Its physicochemical properties are well-aligned with the principles of FBDD, and its structure offers clear opportunities for synthetic elaboration. By employing a robust workflow combining a sensitive primary screen like SPR with a definitive solution-based validation method like STD-NMR, researchers can confidently identify and validate its interaction with targets of interest. This systematic approach minimizes false positives and provides a solid foundation for structure-guided design, ultimately accelerating the journey from a fragment hit to a potent lead compound. [21]
References
-
Frontiers. (n.d.). Application of Fragment-Based Drug Discovery to Versatile Targets. Retrieved from [Link]
-
ACS Publications. (2024). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Drug Hunter. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Retrieved from [Link]
-
ACS Publications. (n.d.). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
PubMed. (n.d.). Saturation transfer difference NMR for fragment screening. Retrieved from [Link]
-
Nature. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Scientific Reports. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2024). Fragment Based Drug Design: A Review. Retrieved from [Link]
-
PMC. (n.d.). Fragment-based drug discovery—the importance of high-quality molecule libraries. Retrieved from [Link]
-
NanoTemper Technologies. (2020). 6 ingredients for a successful fragment library. Retrieved from [Link]
-
PubMed. (n.d.). SPR-based fragment screening: advantages and applications. Retrieved from [Link]
-
Bruker. (n.d.). Fragment screening by ligand observed nmr. Retrieved from [Link]
-
PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. Retrieved from [Link]
-
ACS Publications. (n.d.). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Cenmed Enterprises. (n.d.). 2 (4 Methylpiperazin 1 Ylmethyl)Benzoic Acid. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). What makes a good fragment in fragment-based drug discovery?. Retrieved from [Link]
-
ResearchGate. (n.d.). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. Retrieved from [Link]
-
Frontiers. (2019). Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Saturation Transfer Difference Spectroscopy. Retrieved from [Link]
-
SciSpace. (2010). Fragment screening by surface plasmon resonance. Retrieved from [Link]
-
Stanford Medicine. (n.d.). Fragment library design. Retrieved from [Link]
-
ResearchGate. (2013). (PDF) Saturation Transfer Difference NMR for Fragment Screening. Retrieved from [Link]
-
Practical Fragments. (2011). Designing fragment libraries. Retrieved from [Link]
-
ResearchGate. (n.d.). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Retrieved from [Link]
-
CNGBdb. (n.d.). Fragment-based screening using surface plasmon resonance technology. Retrieved from [Link]
-
PubMed Central. (2023). Fragment-based drug discovery: A graphical review. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid. Retrieved from [Link]
-
PubMed Central. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. Retrieved from [Link]
Sources
- 1. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
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Application Notes and Protocols for the Development of Novel Therapeutics from Benzoic Acid Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the identification, optimization, and preclinical evaluation of novel therapeutics derived from the versatile benzoic acid scaffold. This document is structured to provide not only step-by-step protocols but also the underlying scientific rationale, empowering researchers to make informed decisions throughout the drug discovery pipeline.
Introduction: The Therapeutic Promise of Benzoic Acid Derivatives
Benzoic acid and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and promising clinical candidates. Their synthetic tractability, coupled with their ability to interact with a wide range of biological targets, makes them an attractive starting point for novel therapeutic development. This guide will explore the journey from initial hit identification to preclinical candidate selection, with a focus on key therapeutic areas where benzoic acid derivatives have shown significant potential, including oncology, infectious diseases, and neurodegenerative disorders.
Chapter 1: Lead Discovery and Optimization
The initial phase of any drug discovery program is the identification of a "hit" compound with the desired biological activity. For benzoic acid derivatives, this can be achieved through various strategies, including high-throughput screening of compound libraries, structure-based drug design, and the modification of existing molecules with known activity.
Synthesis of Benzoic Acid Derivatives: A Modular Approach
The beauty of the benzoic acid scaffold lies in its amenability to chemical modification. The aromatic ring and the carboxylic acid group provide two key handles for introducing diverse functional groups to modulate potency, selectivity, and pharmacokinetic properties.
This protocol describes a common method for the synthesis of 4-aminobenzoic acid, a key intermediate for many therapeutic agents.
Materials:
-
p-Nitrobenzoic acid
-
Water
-
Tetrahydrofuran (THF)
-
Sodium dodecyl sulfonate
-
Raney nickel
-
Hydrogen gas
-
Nitrogen gas
-
Activated carbon
-
Autoclave
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
In an autoclave, combine 38.0 g of p-nitrobenzoic acid, 200 mL of water, 20 mL of THF, 0.4 g of sodium dodecyl sulfonate, and 1.9 g of Raney nickel.
-
Purge the autoclave with nitrogen gas three times.
-
Pressurize the autoclave with hydrogen gas to 0.9 ± 0.1 MPa.
-
Heat the reaction mixture to 100 ± 2°C and maintain the pressure for 4 hours.
-
After the reaction is complete, cool the autoclave and carefully vent the hydrogen gas.
-
Filter the reaction mixture to recover the Raney nickel catalyst.
-
Allow the filtrate to stand for phase separation. The aqueous layer can be used directly in the next step, and the THF layer can be recovered by distillation.
-
To the 4-aminobenzoic acid mother liquor, add 1.5 g of activated carbon.
-
Under a nitrogen atmosphere, heat the mixture to reflux for 20 minutes for decolorization.
-
Filter the hot solution and allow the mother liquor to cool for crystallization.
-
Collect the crystals by filtration and dry them under vacuum at 80-85°C to obtain 4-aminobenzoic acid.[1]
This protocol outlines the hydrolysis of methyl 2-hydroxybenzoate (oil of wintergreen) to produce 2-hydroxybenzoic acid.
Materials:
-
Methyl 2-hydroxybenzoate (Oil of wintergreen)
-
2 mol dm⁻³ aqueous sodium hydroxide
-
2 mol dm⁻³ hydrochloric acid
-
Litmus or universal indicator paper
-
Ice-cold water
-
Reflux apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine methyl 2-hydroxybenzoate and 2 mol dm⁻³ aqueous sodium hydroxide.
-
Heat the mixture under reflux for approximately 30 minutes. The completion of the reaction is indicated by the formation of a single homogeneous layer.
-
Cool the reaction mixture to room temperature.
-
Carefully add 2 mol dm⁻³ hydrochloric acid until the solution is acidic, as confirmed by litmus or universal indicator paper. This will precipitate the 2-hydroxybenzoic acid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by filtration under reduced pressure.
-
Wash the crystals with a small amount of ice-cold water.
-
Recrystallize the crude product from hot water to obtain pure 2-hydroxybenzoic acid.[2]
This protocol describes a general method for the oxidation of p-nitrotoluene to p-nitrobenzoic acid.
Materials:
-
p-Nitrotoluene
-
Sodium dichromate
-
Concentrated sulfuric acid
-
Water
-
Round-bottom flask with a mechanical stirrer
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a 5-L round-bottom flask equipped with a mechanical stirrer, place 680 g of sodium dichromate, 1500 cc of water, and 230 g of p-nitrotoluene.
-
Begin stirring and slowly add 1700 g of concentrated sulfuric acid over approximately 30 minutes.
-
After the addition is complete and the initial exothermic reaction has subsided, heat the mixture to a gentle boil for about 30 minutes.
-
Cool the reaction mixture and add 2 L of water.
-
Filter the cooled solution through a cloth filter and wash the crude product with about 1 L of water.
-
To remove chromium salts, warm the crude p-nitrobenzoic acid with 1 L of 5% sulfuric acid solution on a water bath with agitation.
-
Cool the mixture and filter again.
-
The resulting p-nitrobenzoic acid can be further purified by recrystallization.[3]
Characterization of Synthesized Derivatives
Once synthesized, the chemical identity and purity of the benzoic acid derivatives must be rigorously confirmed. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure of the synthesized compounds.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity.
-
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the carboxylic acid and any newly introduced moieties.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compound.
Chapter 2: In Vitro Evaluation of Therapeutic Potential
Following synthesis and characterization, the next critical step is to assess the biological activity of the benzoic acid derivatives in relevant in vitro assays. The choice of assays will be dictated by the intended therapeutic target.
Anticancer Activity
Benzoic acid derivatives have shown promise as anticancer agents through various mechanisms, including the inhibition of key enzymes and the induction of apoptosis.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzoic acid derivatives in complete culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[4][5]
-
Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.
Antimicrobial Activity
Benzoic acid itself is a known antimicrobial agent, and its derivatives have been explored for their potential to treat various infectious diseases, including tuberculosis.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strain of interest (e.g., Mycobacterium tuberculosis)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to a 0.5 McFarland standard
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the benzoic acid derivatives in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well.[6]
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
Reading Results: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed. Alternatively, the optical density can be measured using a microplate reader.[6]
Enzyme Inhibition
Many benzoic acid derivatives exert their therapeutic effects by inhibiting specific enzymes.
This assay is commonly used to screen for inhibitors of AChE, a key target in the treatment of Alzheimer's disease.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In the wells of a 96-well plate, add phosphate buffer, DTNB solution, and the test benzoic acid derivative at various concentrations.
-
Enzyme Addition: Add the AChE enzyme solution to each well and incubate for a short period to allow for inhibitor binding.
-
Substrate Addition: Initiate the reaction by adding the ATCI substrate.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.[7][8]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
This assay is used to identify inhibitors of influenza neuraminidase, a key target for antiviral drugs.
Materials:
-
Influenza virus containing neuraminidase
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) as the substrate
-
Assay buffer (e.g., MES buffer with CaCl₂)
-
Stop solution (e.g., ethanol and NaOH)
-
Black 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Compound and Virus Incubation: In a black 96-well plate, add the test benzoic acid derivative at various concentrations and the influenza virus. Incubate to allow for inhibitor binding.
-
Substrate Addition: Add the MUNANA substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period.
-
Stopping the Reaction: Add the stop solution to each well.
-
Fluorescence Reading: Measure the fluorescence of the product, 4-methylumbelliferone, using a fluorescence plate reader with excitation at ~365 nm and emission at ~450 nm.[6][9]
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
This assay is used to screen for inhibitors of SIRT5, a sirtuin deacetylase implicated in cancer and metabolic diseases.
Materials:
-
Recombinant human SIRT5 protein
-
Fluorogenic SIRT5 substrate (e.g., a succinylated peptide with a fluorophore and quencher)
-
NAD+
-
Developer solution (e.g., Trypsin)
-
Assay buffer
-
Black 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Reaction Setup: In a black 96-well plate, add assay buffer, the test benzoic acid derivative, and recombinant SIRT5. Incubate to allow for inhibitor binding.
-
Reaction Initiation: Start the reaction by adding a mixture of the fluorogenic peptide substrate and NAD+.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time. The desuccinylation by SIRT5 allows the developer to cleave the peptide, separating the fluorophore from the quencher.[10]
-
Data Analysis: Calculate the initial reaction velocity for each condition and plot it against the inhibitor concentration to determine the IC50 value.
Chapter 3: Preclinical Evaluation in Animal Models
Promising candidates identified from in vitro screening must be evaluated in vivo to assess their efficacy and safety in a whole-organism context.
Anticancer Efficacy Models
This model involves the transplantation of human tumor cells into immunodeficient mice.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture the human cancer cells and harvest them during the exponential growth phase. Resuspend the cells in a suitable medium, with or without Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.[11]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size, measure their dimensions using calipers.
-
Treatment: When the tumors reach a specified size, randomize the mice into treatment and control groups. Administer the test benzoic acid derivative and a vehicle control according to a predetermined schedule and route of administration.
-
Efficacy Assessment: Continue to measure tumor volume throughout the study. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).[4]
Anti-tuberculosis Efficacy Models
This model mimics human tuberculosis infection and is used to evaluate the efficacy of new anti-TB drugs.
Materials:
-
Mice (e.g., BALB/c or C57BL/6)
-
Mycobacterium tuberculosis H37Rv
-
Aerosol infection chamber
Procedure:
-
Infection: Infect the mice with a low-dose aerosol of M. tuberculosis to establish a lung infection.[12]
-
Treatment: After a specified period to allow the infection to establish, begin treatment with the test benzoic acid derivative and appropriate controls.
-
Efficacy Assessment: At various time points during and after treatment, euthanize cohorts of mice and harvest their lungs and spleens. Homogenize the organs and plate serial dilutions on appropriate agar to determine the bacterial load (colony-forming units, CFUs).[13]
Neurodegenerative Disease Models
This model acutely induces Alzheimer's-like pathology and cognitive deficits in mice.
Materials:
-
Mice
-
Amyloid-β (Aβ) peptides (e.g., Aβ₁₋₄₂)
-
Stereotaxic apparatus or a method for intracerebroventricular (ICV) injection
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze)
Procedure:
-
Aβ Preparation: Prepare aggregated Aβ peptides according to established protocols.
-
ICV Injection: Anesthetize the mice and inject the prepared Aβ peptides into the cerebral ventricles.[14][15]
-
Behavioral Testing: After a recovery period, assess the cognitive function of the mice using behavioral tests.
-
Treatment: Administer the test benzoic acid derivative before or after the Aβ injection, depending on the study design (prophylactic or therapeutic).
-
Efficacy Assessment: Compare the cognitive performance of the treated mice to that of the vehicle-treated and sham-operated control groups. After the behavioral testing, the brains can be harvested for histological and biochemical analysis of Aβ plaques and other markers of neurodegeneration.[16]
Chapter 4: ADME/Tox and Regulatory Considerations
Throughout the drug discovery and development process, it is crucial to consider the absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) properties of the lead compounds. Early assessment of these parameters can help to identify potential liabilities and guide the optimization process.
Pharmacokinetic (PK) Studies
PK studies are performed in animals to understand how a drug is absorbed, distributed, metabolized, and eliminated.
Procedure:
-
Dosing: Administer the test compound to a cohort of rodents (e.g., mice or rats) via the intended clinical route (e.g., oral, intravenous).
-
Blood Sampling: Collect blood samples at multiple time points after dosing.
-
Plasma Analysis: Process the blood samples to obtain plasma and analyze the concentration of the drug and its major metabolites using a validated analytical method (e.g., LC-MS/MS).[17]
-
Data Analysis: Plot the plasma concentration-time data and calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life.
Toxicology Studies
Toxicology studies are conducted to identify potential adverse effects of a drug candidate. These studies are performed in compliance with Good Laboratory Practice (GLP) regulations.
Regulatory Guidance
The development of new drugs is a highly regulated process. It is essential to be familiar with the guidelines provided by regulatory agencies such as the U.S. Food and Drug Administration (FDA). These guidelines provide a framework for the nonclinical and clinical development of small molecule drugs.[18][19][20][21]
Visualizations
Workflow for Novel Therapeutic Development from Benzoic Acid Derivatives
Caption: A generalized workflow for the development of novel therapeutics from benzoic acid derivatives.
Mechanism of Action: Acetylcholinesterase Inhibition
Caption: Simplified schematic of acetylcholinesterase inhibition by a benzoic acid derivative.
Conclusion
The benzoic acid scaffold continues to be a rich source of novel therapeutic agents. The protocols and guidance provided in these application notes are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery. By combining rational design, robust synthetic chemistry, and comprehensive biological evaluation, the full therapeutic potential of benzoic acid derivatives can be realized.
References
-
Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. (2017). Journal of Visualized Experiments. [Link]
-
An Assay to Measure Influenza Neuraminidase Inhibition Antibody Titers. (2025). JoVE. [Link]
-
Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay. (2016). Journal of Visualized Experiments. [Link]
-
Influenza - Neuraminidase Inhibition Test. (n.d.). GOV.UK. [Link]
-
Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits. (2016). Journal of Visualized Experiments. [Link]
-
Animal Models of Mycobacteria Infection. (2010). Current Protocols in Immunology. [Link]
-
p-NITROBENZOIC ACID. (1921). Organic Syntheses. [Link]
-
Overview of drug screening experiments using patient-derived xenograft models. (2020). ResearchGate. [Link]
-
Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. (2017). ResearchGate. [Link]
-
m-NITROBENZOIC ACID. (1921). Organic Syntheses. [Link]
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (2015). Toxicological Research. [Link]
- Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. (2016).
-
Preclinical Drug Testing Using Xenograft Models. (n.d.). Crown Bioscience. [Link]
-
Synthesis of 2-nitrobenzoic acid. (n.d.). PrepChem.com. [Link]
-
Xenograft Models. (n.d.). Creative Biolabs. [Link]
-
Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. (2025). PLOS ONE. [Link]
-
Alzheimer Induction by ICV Injection of Amyloid Peptides | Protocol Preview. (2022). YouTube. [Link]
-
Synthesis of some bis- and mono-2-hydroxybenzoic acid derivatives and the determination of their acidity constants. (1990). ResearchGate. [Link]
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Ellman Esterase Assay Protocol. (n.d.). Scribd. [Link]
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In Vivo Seeding of Amyloid-β Protein and Implications in Modeling Alzheimer's Disease Pathology. (2022). International Journal of Molecular Sciences. [Link]
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In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015). Journal of Applied Pharmaceutical Science. [Link]
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Murine Model to Study the Invasion and Survival of Mycobacterium tuberculosis in the Central Nervous System. (2013). The Journal of Infectious Diseases. [Link]
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The preparation of 2-hydroxybenzoic acid. (n.d.). RSC Education. [Link]
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2, 3, and 4 hydroxybenzoic acid syntheses. (2021). YouTube. [Link]
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Aβ Infusion and Related Models of Alzheimer Dementia. (n.d.). Springer Nature Experiments. [Link]
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Murine Mycobacterium marinum Infection as a Model for Tuberculosis. (2018). Methods in Molecular Biology. [Link]
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SIRT5 (Sirtuin5) Fluorogenic Assay Kit. (n.d.). BPS Bioscience. [Link]
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Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH's SEED. [Link]
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Mouse models of Anti-Aβ immunotherapies. (2025). Molecular Neurodegeneration. [Link]
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Mouse Models for Mycobacterium tuberculosis Pathogenesis: Show and Do Not Tell. (2021). International Journal of Molecular Sciences. [Link]
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A Brief Guide to Small-Molecule Compounds and FDA Regulations. (2014). Proclinical. [Link]
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Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. (2011). Molecules. [Link]
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Pharmacokinetics Protocol – Rodents. (n.d.). UNMC. [Link]
- Method for selective preparation of a 2-hydroxybenzoic acid and a 4-hydroxybenzaldehyde and derivatives. (2000).
-
Immunopathology of Pulmonary Mycobacterium tuberculosis Infection in a Humanized Mouse Model. (2024). International Journal of Molecular Sciences. [Link]
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Murine Pharmacokinetic Studies. (2013). Bio-protocol. [Link]
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Guidance Documents for Rare Disease Drug Development. (2025). FDA. [Link]
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Severely Debilitating or Life- Threatening Hematologic Disorders: Nonclinical Development of Pharmaceuticals. (2018). Regulations.gov. [Link]
-
Drug Development and Review Definitions. (2015). FDA. [Link]
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High-throughput screening assays involving 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid
Application Note & Protocol Guide
Topic: High-Throughput Screening Assays for Novel Kinase Inhibitors Featuring 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid as a Reference Compound
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the design and implementation of high-throughput screening (HTS) assays for the discovery and characterization of novel kinase inhibitors. We introduce 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid as a hypothetical, yet structurally representative, reference compound for a fictional but plausible target, "Kinase X," a protein implicated in oncogenic signaling pathways. This guide offers detailed, step-by-step protocols for a primary biochemical screen using Homogeneous Time-Resolved Fluorescence (HTRF) and a secondary, cell-based target engagement assay using the Cellular Thermal Shift Assay (CETSA). The protocols are designed to be robust and self-validating, with an emphasis on the scientific rationale behind key experimental steps.
Introduction: The Quest for Specific Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes, including growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many human diseases, most notably cancer. This has made kinases one of the most important classes of drug targets. The development of small molecule kinase inhibitors has revolutionized cancer therapy, but challenges such as off-target effects and acquired resistance necessitate the continuous discovery of new chemical entities with novel mechanisms of action and improved selectivity.
High-throughput screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid screening of vast compound libraries to identify starting points for drug development. The success of any HTS campaign hinges on the quality and relevance of the assays employed. Here, we present a multi-stage screening cascade for the identification of inhibitors against a hypothetical "Kinase X."
We will utilize 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid as our positive control and reference compound. Its chemical structure, featuring a piperazine moiety common in many kinase inhibitors, makes it an excellent candidate for this role. Throughout this guide, we will treat this compound as a well-characterized inhibitor of Kinase X to demonstrate how to establish and validate a robust screening workflow.
The Screening Cascade: From Biochemical Hits to Cellular Target Engagement
A successful HTS campaign is typically structured as a "funnel," starting with a broad primary screen to identify all potential "hits," followed by a series of more complex and physiologically relevant secondary assays to confirm activity and triage false positives.
Figure 2: Principle of the Kinase X HTRF assay.
3.2. HTRF Protocol
This protocol is optimized for a 384-well plate format.
Materials:
-
Kinase X, recombinant enzyme
-
Biotinylated peptide substrate
-
ATP
-
HTRF Detection Buffer
-
Anti-phospho-specific antibody labeled with Europium cryptate (donor)
-
Streptavidin-XL665 (acceptor)
-
2-(4-Methylpiperazin-1-ylmethyl)benzoic acid (Reference Compound)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Step-by-Step Methodology:
-
Compound Plating:
-
Prepare a 10 mM stock solution of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid in 100% DMSO.
-
Create a dilution series of the reference compound in DMSO.
-
Using an acoustic dispenser, transfer 20 nL of compound dilutions, positive control (reference compound at high concentration), and negative control (DMSO) to the appropriate wells of the 384-well plate.
-
-
Enzyme and Substrate Addition:
-
Prepare a 2X Kinase Mix containing Kinase X and the biotinylated substrate in Kinase Buffer. The final concentration of the enzyme should be determined empirically to be at the EC50 (the concentration that gives 50% of the maximal signal).
-
Dispense 5 µL of the 2X Kinase Mix into each well.
-
-
Initiate Kinase Reaction:
-
Prepare a 2X ATP Mix in Kinase Buffer. The final concentration should be at the Km value for ATP for Kinase X to ensure competitive inhibitors can be detected.
-
Add 5 µL of the 2X ATP Mix to each well to start the reaction.
-
Seal the plate and incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare the HTRF Detection Mix containing the Eu-antibody and SA-XL665 in HTRF Detection Buffer.
-
Add 10 µL of the Detection Mix to each well to stop the kinase reaction.
-
Seal the plate, protect from light, and incubate for 60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (donor) and 665 nm (acceptor) after a 60 µs delay.
-
Calculate the HTRF ratio: (Emission 665 nm / Emission 620 nm) * 10,000.
-
3.3. Data Analysis and Quality Control
| Parameter | Formula | Acceptance Criteria |
| Signal-to-Background (S/B) | Mean(High Signal) / Mean(Low Signal) | > 5 |
| Z'-Factor | 1 - [3*(SD_high + SD_low) / |Mean_high - Mean_low|] | > 0.5 |
| IC50 | Concentration for 50% inhibition | Determined by non-linear regression (4-parameter log-logistic model) |
-
Expected Outcome for Reference Compound: 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid should yield a sigmoidal dose-response curve with a low nanomolar IC50 value, demonstrating its utility as a positive control.
Secondary Screening: Cellular Thermal Shift Assay (CETSA)
4.1. Principle of CETSA
CETSA is a powerful technique for validating target engagement in a cellular environment. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation. By heating cell lysates treated with a compound and then quantifying the amount of soluble (non-denatured) target protein, one can determine if the compound is binding to the target in its native cellular context.
Figure 3: Workflow for a Cellular Thermal Shift Assay (CETSA) experiment.
4.2. CETSA Protocol
Materials:
-
Cancer cell line expressing Kinase X
-
Cell culture medium and supplements
-
2-(4-Methylpiperazin-1-ylmethyl)benzoic acid
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Method for protein quantification (e.g., Western Blot apparatus and reagents, or ELISA kit for Kinase X)
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the desired concentration of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid or DMSO (vehicle control) for 1 hour in the incubator.
-
-
Heating Step:
-
Harvest cells, wash with PBS, and resuspend in PBS with inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the samples in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments). Include an unheated control.
-
-
Lysis and Separation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Quantification of Soluble Kinase X:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of soluble Kinase X in each sample using Western Blot or ELISA.
-
4.3. Data Analysis
-
For each treatment group (DMSO vs. compound), plot the normalized amount of soluble Kinase X against the temperature.
-
Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured.
-
Expected Outcome: Treatment with 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid should result in a rightward shift of the melt curve, indicating an increase in the Tm of Kinase X. This thermal shift is direct evidence of the compound binding to and stabilizing the target protein in the cell.
| Treatment | Expected Tm (°C) | ΔTm (°C) | Interpretation |
| DMSO (Vehicle) | 52.0 | - | Baseline thermal stability |
| 10 µM Reference Compound | 58.5 | +6.5 | Significant target engagement and stabilization |
Selectivity Profiling
While the primary and secondary assays confirm potency and cellular activity against Kinase X, it is crucial to understand the selectivity profile of any promising hit.
-
Rationale: A non-selective compound that inhibits multiple kinases is likely to have off-target effects and potential toxicity.
-
Methodology: Promising compounds should be screened against a panel of other kinases (e.g., the DiscoverX KINOMEscan™ panel). This is typically done as a fee-for-service by specialized vendors. The output is usually the percent inhibition at a given concentration (e.g., 1 µM) against hundreds of kinases.
-
Role of the Reference Compound: The selectivity profile of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid would be used as a benchmark against which new hits are compared. The goal is to identify new chemical matter with a superior selectivity profile.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| HTRF: Low Z'-factor (<0.5) | - Suboptimal enzyme/ATP concentration- Reagent instability- Dispensing errors | - Re-optimize enzyme and ATP concentrations.- Prepare fresh reagents daily.- Check dispenser performance and calibration. |
| HTRF: High variability in results | - Incomplete mixing- Plate edge effects | - Ensure proper mixing after each reagent addition.- Avoid using the outer wells of the plate. |
| CETSA: No thermal shift observed | - Compound is not cell-permeable- Compound does not bind in the cellular context- Incorrect protein quantification | - Assess cell permeability using a PAMPA assay.- The hit may be a false positive from the biochemical screen.- Validate the antibody or ELISA kit used for quantification. |
Conclusion
The successful identification of novel kinase inhibitors requires a well-designed HTS cascade that progresses from high-throughput biochemical screening to lower-throughput, but more physiologically relevant, cell-based assays. The combination of a sensitive HTRF assay for primary screening and a definitive CETSA for target engagement provides a powerful workflow to identify and validate promising lead compounds. The use of a well-characterized reference compound, such as 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid in this hypothetical example, is indispensable for assay validation, quality control, and benchmarking the performance of new chemical entities.
References
-
Title: Protein kinases as drug targets. Source: Annual Review of Biomedical Engineering. URL: [Link]
-
Title: HTRF: A technology tailored for drug discovery - a review of theoretical and practical considerations. Source: Frontiers in Bioscience. URL: [Link]
-
Title: The cellular thermal shift assay for evaluating drug target engagement in cells. Source: Nature Protocols. URL: [Link]
Application Notes & Protocols: Computational Docking Studies with 2-(4-Methylpiperazin-1-ylmethyl)benzoic Acid Analogs
Abstract
Structure-based drug design, particularly molecular docking, is a cornerstone of modern medicinal chemistry, enabling the rapid and cost-effective screening of virtual compound libraries.[1][2] This guide provides a comprehensive, in-depth protocol for conducting computational docking studies on analogs of 2-(4-methylpiperazin-1-ylmethyl)benzoic acid. While this specific scaffold is noted as an intermediate in pharmaceutical synthesis[3], its structural motifs are common in bioactive molecules, making it an excellent candidate for virtual screening campaigns against various therapeutic targets.[4][5][6][7] This document details the entire workflow, from target selection and preparation to ligand design, docking simulation, and post-hoc analysis, emphasizing the scientific rationale behind each procedural step. The protocols are designed to be self-validating and are grounded in established best practices to ensure scientific rigor and reproducibility.[8][9][10]
Part 1: Theoretical Foundations & Pre-Docking Strategy
The Rationale of Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site, forming a stable complex.[2] The primary goal is twofold: to accurately predict the binding pose (conformation, position, and orientation) and to estimate the binding affinity using a scoring function.[11][12] Modern docking algorithms have evolved from the rigid "lock-and-key" model to more sophisticated "induced-fit" models, which account for the flexibility of both the ligand and, to some extent, the protein.[2][13]
-
Expertise & Experience: The choice of docking algorithm and scoring function is critical and target-dependent. While many programs exist (e.g., GOLD, Glide, DOCK), this guide will utilize AutoDock Vina , a widely used, validated, and open-source tool known for its accuracy and speed.[14][15][16] Its scoring function approximates the binding free energy (ΔG) in kcal/mol, where more negative values indicate stronger binding.[17]
Target Selection: A Case Study with Human Cyclooxygenase-2 (COX-2)
The 2-(4-methylpiperazin-1-ylmethyl)benzoic acid scaffold contains a benzoic acid moiety, a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. For this guide, we will use Human Cyclooxygenase-2 (COX-2) as our therapeutic target. COX-2 is an excellent model system as it is a well-validated drug target with numerous high-resolution crystal structures available in the Protein Data Bank (PDB).
-
Authoritative Grounding: We will use the PDB entry 1CX2 , which is the crystal structure of COX-2 in complex with a selective inhibitor. This provides a reference ligand and a well-defined binding pocket, crucial for validating our docking protocol.
Ligand Library Design: Crafting Analogs
The power of computational docking lies in its ability to screen numerous compounds virtually. Starting with the core scaffold of 2-(4-methylpiperazin-1-ylmethyl)benzoic acid, a virtual library of analogs can be created by modifying its functional groups. These modifications should explore different steric and electronic properties to probe the structure-activity relationship (SAR).
Table 1: Example Analog Design Strategy
| Analog ID | Core Scaffold Modification | Rationale |
|---|---|---|
| LIG-001 | Parent Molecule (No change) | Establish baseline binding affinity. |
| LIG-002 | Replace methyl on piperazine with ethyl | Probe for additional hydrophobic interactions. |
| LIG-003 | Add a hydroxyl group to the phenyl ring | Introduce a hydrogen bond donor/acceptor. |
| LIG-004 | Replace benzoic acid with a bioisostere (e.g., tetrazole) | Investigate alternative charge interactions. |
| LIG-005 | Add a fluorine atom to the phenyl ring | Modulate electronic properties and potential halogen bonding. |
Part 2: The Computational Docking Workflow
This section provides a detailed, step-by-step protocol for the entire docking process. The workflow is designed to ensure data integrity and reproducibility.
Workflow Overview
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Docking (molecular) - Wikipedia [en.wikipedia.org]
- 3. 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid [myskinrecipes.com]
- 4. Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Guided Discovery of Benzoic-Acid-Based TRPC6 Ligands: An Integrated Docking, MD, and MM-GBSA SAR Study: Potential Therapeutic Molecules for Autism Spectrum Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Guided Discovery of Benzoic-Acid-Based TRPC6 Ligands: An Integrated Docking, MD, and MM-GBSA SAR Study: Potential Therapeutic Molecules for Autism Spectrum Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R) [mdpi.com]
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- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid
Prepared by the Senior Application Scientist Team
This guide provides in-depth troubleshooting and frequently asked questions for researchers engaged in the synthesis of 2-(4-methylpiperazin-1-ylmethyl)benzoic acid. While its para-isomer, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, is a well-documented precursor in pharmaceutical manufacturing, the ortho-isomer presents unique challenges, often related to steric hindrance and purification.[1] This document is structured to address these specific issues, providing both theoretical explanations and practical, field-proven solutions.
Section 1: Synthetic Overview & Core Challenges
The synthesis of 2-(4-methylpiperazin-1-ylmethyl)benzoic acid is typically approached via two primary routes: Reductive Amination or Nucleophilic Substitution. The choice of pathway depends on the availability of starting materials, scalability, and desired purity profile.
Caption: Primary synthetic pathways to the target compound.
The ortho-position of the carboxylic acid group relative to the reactive benzylic carbon introduces significant steric and electronic effects not seen in the para-isomer, often leading to lower yields and more complex purification scenarios.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses common problems encountered during synthesis.
Issue 1: Low or No Product Formation in Reductive Amination
Question: My reductive amination of 2-formylbenzoic acid with 1-methylpiperazine is giving very low yields. TLC analysis shows mostly unreacted aldehyde. What is the likely cause?
Answer: The primary bottleneck in this reaction is often inefficient formation of the key iminium ion intermediate, which is a prerequisite for reduction.
-
Causality: The reaction is highly pH-sensitive. An acidic medium is required to protonate the hydroxyl group of the hemiaminal intermediate, facilitating its elimination as water to form the iminium ion. However, if the pH is too low, the nucleophilicity of the 1-methylpiperazine is nullified due to protonation of its nitrogen atoms.
-
Troubleshooting Steps:
-
pH Control: The optimal pH for imine/iminium formation is typically between 4 and 6. Consider using a mild acid catalyst like acetic acid. If you are using a salt form of the amine, you may not need additional acid.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaHB(OAc)₃) is often the reagent of choice as it is mild enough not to reduce the starting aldehyde, is effective under slightly acidic conditions, and does not require separate imine formation and reduction steps.[2][3] Unlike sodium borohydride (NaBH₄), it can be added at the start of the reaction.[4][5] Sodium cyanoborohydride (NaBH₃CN) is also effective but raises toxicity concerns due to the potential generation of hydrogen cyanide in acidic media.[2][6]
-
Water Removal: The formation of the imine is a condensation reaction that releases water. If water accumulates, it can hydrolyze the imine back to the starting materials. While not always necessary with NaBH(OAc)₃, if yields are poor, consider adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common and effective solvents for this reaction.[2]
-
Issue 2: Incomplete Reaction in Nucleophilic Substitution
Question: I am attempting to synthesize the product from 2-(bromomethyl)benzoic acid and 1-methylpiperazine, but the reaction stalls, leaving significant amounts of the starting halide. How can I drive the reaction to completion?
Answer: This is a classic Sₙ2 reaction where success hinges on overcoming steric hindrance and ensuring proper reaction conditions. The ortho-carboxylate can sterically hinder the approach of the nucleophile.
-
Causality: The rate of an Sₙ2 reaction is dependent on the nucleophile, substrate, leaving group, and solvent. Incomplete conversion suggests a high activation energy barrier or insufficient reactivity.
-
Troubleshooting Steps:
-
Base Selection: A non-nucleophilic base is crucial to scavenge the HBr formed during the reaction, preventing the protonation and deactivation of the 1-methylpiperazine nucleophile. Common choices include potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).[7][8] Diisopropylethylamine (DIPEA) can also be used.
-
Solvent Choice: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN) is ideal. These solvents can stabilize the transition state without solvating the nucleophile excessively, thereby increasing its effective reactivity.
-
Temperature: If the reaction is sluggish at room temperature, gently heating to 40-60 °C can provide the necessary energy to overcome the activation barrier. Monitor the reaction closely by TLC to avoid byproduct formation at elevated temperatures.
-
Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of 1-methylpiperazine to ensure the electrophilic starting material is fully consumed.
-
Issue 3: Formation of a White Precipitate and Difficult Product Isolation
Question: Upon workup, my product seems to be soluble in both the aqueous and organic layers, and I am getting a persistent emulsion or a white precipitate at the interface. How can I effectively isolate my product?
Answer: The target molecule is zwitterionic at neutral pH, possessing both a basic tertiary amine and an acidic carboxylic acid. This amphoteric nature is the root of most purification challenges.
-
Causality: At neutral pH, the molecule can form internal salts, making it poorly soluble in many common organic solvents but also not fully partitioned into the aqueous layer. It can also act as an emulsifying agent.
-
Troubleshooting Steps - Acid/Base Extraction:
-
Acidic Wash: First, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash with a dilute acid solution (e.g., 1M HCl). Your product should protonate and move into the aqueous layer, leaving non-basic organic impurities behind.
-
Basify and Extract: Separate the acidic aqueous layer. Cool it in an ice bath and carefully add a base (e.g., 1M NaOH or Na₂CO₃) to adjust the pH to >10. This deprotonates the ammonium salt and makes the molecule more organic-soluble.
-
Final Extraction: Immediately extract the product from the basic aqueous solution using a robust organic solvent like dichloromethane (DCM) or a 3:1 mixture of Chloroform/Isopropanol.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield your product.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred? A1: For laboratory-scale synthesis, reductive amination is often preferred due to the commercial availability of 2-formylbenzoic acid and the mild, one-pot nature of the reaction using NaBH(OAc)₃. The nucleophilic substitution route requires the synthesis of 2-(halomethyl)benzoic acid, which can be an unstable and lachrymatory reagent.
Q2: How can I effectively monitor the reaction progress? A2: Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase like 10% Methanol in DCM with 1% triethylamine (to prevent streaking of the basic amine). Visualize spots with UV light and a potassium permanganate stain, which will detect the aldehyde (Route A) or halide (Route B) and the product. For more precise monitoring, LC-MS is ideal.
Q3: What are the key safety precautions? A3:
-
Reductive Amination: Handle borohydride reagents in a fume hood away from acidic solutions to prevent the release of hydrogen gas.[6]
-
Nucleophilic Substitution: Benzyl halides are potent lachrymators and should be handled with extreme care in a well-ventilated fume hood.
-
General: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q4: How do I confirm the structure of my final product? A4: The structure should be confirmed using a combination of analytical techniques:
-
¹H NMR: Look for the characteristic singlet for the benzylic CH₂ group (around 3.5-4.0 ppm), the singlet for the N-CH₃ group (around 2.2-2.4 ppm), and the multiplets for the piperazine ring protons and the aromatic protons.
-
Mass Spectrometry (MS): Confirm the molecular weight of the product.
-
FTIR: Look for the broad O-H stretch of the carboxylic acid and the C=O stretch.
Section 4: Reference Experimental Protocols
These are generalized protocols and may require optimization.
Protocol 4.1: Reductive Amination
Caption: Workflow for the reductive amination protocol.
-
To a round-bottom flask, add 2-formylbenzoic acid (1.0 eq) and 1,2-dichloroethane (DCE).
-
Add 1-methylpiperazine (1.1 eq) and stir for 20 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction at room temperature and monitor by TLC until the starting aldehyde is consumed (typically 4-12 hours).
-
Slowly quench the reaction with a saturated solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 4.2: Nucleophilic Substitution
-
In a round-bottom flask, suspend 2-(bromomethyl)benzoic acid (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous DMF.
-
Add 1-methylpiperazine (1.2 eq) dropwise via syringe.
-
Heat the mixture to 50 °C and stir until TLC analysis indicates complete consumption of the starting halide.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Perform an acid-base workup as described in the Troubleshooting Section (Issue 3).
-
Concentrate the final organic extracts to yield the crude product.
-
Purify as needed.
Section 5: Data Summary Table
| Parameter | Route A: Reductive Amination | Route B: Nucleophilic Substitution |
| Starting Materials | 2-Formylbenzoic acid, 1-Methylpiperazine | 2-(Halomethyl)benzoic acid, 1-Methylpiperazine |
| Key Reagents | NaBH(OAc)₃ or NaBH₃CN | K₂CO₃ or NaHCO₃ |
| Typical Solvents | DCM, DCE[2] | DMF, Acetonitrile |
| Pros | Milder conditions, one-pot reaction, readily available starting materials. | Can be high yielding if optimized. |
| Cons | pH sensitivity, potential for side reactions if not controlled. | Halide starting material is often unstable/lachrymatory, potential for over-alkylation. |
References
-
Organic Chemistry Portal. Reductive Amination. [Link]
-
Koroleva, E. V., et al. (2020). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. ResearchGate. [Link]
-
Kim, J., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. National Center for Biotechnology Information. [Link]
-
Consensus. Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride. Consensus. [Link]
- Google Patents. CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
- Google Patents. CN103382191A - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
- Google Patents. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
-
Pearson+. The two most general amine syntheses are the reductive amination... Pearson+. [Link]
-
Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Reddit. [Link]
-
YouTube. Reductive Amination & Amide Synthesis (IOC 40). YouTube. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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- 8. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-(4-Methylpiperazin-1-ylmethyl)benzoic Acid
This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical development professionals encountering challenges in the purification of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid. The unique zwitterionic character of this molecule presents specific hurdles that standard purification protocols may not adequately address. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to achieve high purity and yield.
Section 1: Understanding the Core Challenge - The Zwitterionic Nature
The primary difficulty in purifying 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid stems from its molecular structure, which contains both a basic tertiary amine in the piperazine ring and an acidic carboxylic acid group. This dual functionality means the molecule's charge and, consequently, its solubility are highly dependent on pH.
Q1: What are the key structural properties of this molecule that dictate its purification strategy?
A: The molecule's behavior is governed by its two ionizable groups:
-
Carboxylic Acid Group (-COOH): This is an acidic functional group that will be deprotonated (negatively charged, -COO⁻) at basic pH.
-
Tertiary Amine (in the piperazine ring): This is a basic functional group that will be protonated (positively charged, -N⁺H-) at acidic pH.
At a specific intermediate pH, known as the isoelectric point (pI), the molecule will exist predominantly as a zwitterion , with both a positive and a negative charge. In this state, the molecule typically exhibits its lowest aqueous solubility, a critical property that can be leveraged for purification.[1]
Physicochemical Properties Summary
| Property | Value / Observation | Significance for Purification |
| Molecular Formula | C₁₃H₁₈N₂O₂ | - |
| Molecular Weight | 234.29 g/mol [2] | Affects diffusion rates and molar calculations. |
| Appearance | White to off-white solid[3] | Visual indicator of purity; color may suggest impurities. |
| Melting Point | 211-215 °C[4] | A sharp melting point range is an indicator of high purity. |
| Predicted pKa (Acid) | ~4.31[3] | The pH above which the carboxyl group is mostly deprotonated. |
| Predicted pKa (Base) | ~8.0 - 9.0 | The pH below which the piperazine amine is mostly protonated. |
| Solubility | Slightly soluble in water[3][5] | Highly pH-dependent. Minimal solubility at the isoelectric point (pI). |
Q2: How does pH control the molecule's charge and solubility?
A: Manipulating the pH of your aqueous solution is the most powerful tool for controlling the solubility of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid. The molecule can exist in three primary states, as illustrated below.
Caption: pH-dependent forms of the target molecule and their relative water solubility.
-
At Low pH (Acidic): Both the carboxylic acid and the amine are protonated. The molecule carries a net positive charge and is generally highly soluble in water.
-
At the Isoelectric Point (pI): The carboxylic acid is deprotonated (-COO⁻) and the amine is protonated (-N⁺H-). The net charge is zero. Intermolecular electrostatic attractions are maximized, and solubility in water is at its minimum. This is the ideal pH for precipitation/crystallization from aqueous solutions.
-
At High pH (Basic): The carboxylic acid is deprotonated, and the amine is in its neutral free-base form. The molecule carries a net negative charge and is again generally highly soluble in water.
Section 2: Troubleshooting Non-Chromatographic Purification
For crude material of moderate to high purity, crystallization or precipitation is often the most efficient purification method.
Q3: My product is fully dissolved in the aqueous reaction mixture after workup. How do I isolate it as a solid?
A: This is a classic scenario for zwitterionic compounds. Your product is likely in its soluble cationic or anionic form. The solution is to perform an isoelectric precipitation .
The core principle is to carefully adjust the pH of the solution to the molecule's isoelectric point (pI), where its aqueous solubility is lowest, thereby forcing it to precipitate out of the solution as a solid.[1]
Protocol 1: Step-by-Step Isoelectric Precipitation
-
Initial Setup: Place your aqueous solution containing the product in a beaker or flask with efficient stirring (a magnetic stir bar is ideal). Place the beaker in an ice bath to cool. Lower temperatures generally decrease the solubility further.
-
Rough pH Adjustment: Slowly add a dilute acid (e.g., 1M HCl) or a dilute base (e.g., 1M NaOH) dropwise while monitoring the pH with a calibrated pH meter. You should see the solution become cloudy or a precipitate begin to form as you approach the pI (typically between pH 6 and 7.5).
-
Fine-Tuning: As the precipitation becomes heavy, switch to an even more dilute acid/base solution (e.g., 0.1M) for fine control. Adjust the pH drop-by-drop until you find the point of maximum precipitation. Going too far past the pI will cause the precipitate to redissolve.
-
Digestion: Once at the optimal pH, allow the slurry to stir in the ice bath for at least 30-60 minutes. This "digestion" period allows for the formation of larger, more easily filterable crystals.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of ice-cold deionized water to remove any remaining dissolved salts. Follow with a wash using a non-polar solvent like diethyl ether or hexanes to help dry the solid.[6]
-
Drying: Dry the purified solid under a high vacuum to remove all residual solvents.
Q4: My product "oiled out" or formed a sticky gum instead of a filterable solid. What went wrong?
A: Oiling out is common and can be caused by several factors:
-
Presence of Impurities: Salts or organic byproducts can act as eutectic impurities, depressing the melting point of your compound and preventing crystallization.
-
High Supersaturation: Adjusting the pH too quickly can lead to a rapid crash-out of amorphous solid or oil rather than ordered crystals.
-
Temperature: If the precipitation is performed at a temperature above the melting point of the hydrated or impure solid, it will form an oil.
Troubleshooting Steps:
-
Re-dissolve and Re-precipitate: Warm the solution slightly to redissolve the oil. If it doesn't dissolve, adjust the pH away from the pI to force it back into a soluble form (e.g., pH < 3 or pH > 9). Then, repeat the isoelectric precipitation protocol, but add the acid/base much more slowly and at a lower temperature (ice bath).
-
Solvent Exchange: If slow precipitation still fails, try adding a co-solvent. After pH adjustment, if an oil forms, try adding a water-miscible organic solvent in which the product is insoluble (e.g., isopropanol, acetone) to try and induce crystallization.
-
Scratching/Seeding: Use a glass rod to scratch the inside of the flask at the liquid-air interface to create nucleation sites. If you have a small amount of pure solid, add a "seed" crystal to initiate crystallization.
Section 3: Troubleshooting Chromatographic Purification
When dealing with complex mixtures or the need for very high purity, chromatography is necessary. However, the polar and charged nature of this molecule makes standard chromatographic methods challenging.
Q5: My compound streaks badly on a normal-phase silica gel column and I get very low recovery. Why?
A: Standard silica gel is acidic (due to surface silanol groups, Si-OH) and highly polar. Your zwitterionic compound, with its basic amine, interacts very strongly with these acidic sites via acid-base interactions. This leads to irreversible binding, significant peak tailing (streaking), and poor recovery.
Solutions:
-
Deactivate the Silica: Before loading your sample, flush the column with your eluent containing a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide.[7][8] This neutralizes the acidic sites on the silica, allowing your compound to elute more cleanly. A typical mobile phase would be Dichloromethane:Methanol with 0.5-1% Triethylamine.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina, which can be less harsh for basic compounds. However, alumina can have its own reactivity issues.
Q6: I tried reversed-phase (C18) HPLC/Flash, but my compound elutes in the solvent front with no retention. How can I fix this?
A: This is a common problem for highly polar molecules. The compound has a much higher affinity for the polar mobile phase (e.g., water/acetonitrile) than for the non-polar C18 stationary phase, so it is not retained.[7][9]
Solutions: Employ Advanced Chromatographic Modes
For polar, ionizable compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC) are far superior choices.[7][9][10]
| Technique | Stationary Phase | Mobile Phase | Mechanism | Best For... |
| Reversed-Phase (RP) | Non-polar (e.g., C18) | Polar (High % Aqueous) | Hydrophobic Interactions | Non-polar to moderately polar neutral compounds. Poor choice for this molecule. |
| HILIC | Polar (e.g., bare silica, amide) | Non-polar (High % Organic) | Partitioning into a water-enriched layer on the stationary phase surface. | Highly polar, neutral, or charged compounds that are not retained by RP.[9] |
| Mixed-Mode (MMC) | Contains both hydrophobic and ion-exchange ligands. | Polar (Aqueous/Organic) | A combination of hydrophobic, ion-exchange, and sometimes hydrogen bonding interactions.[10][11][12] | Complex separations of charged and polar molecules, offering unique selectivity.[13][14] |
Recommendation: For 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid, Mixed-Mode Chromatography is often the most effective technique. A mixed-mode column with both reversed-phase (e.g., C8 or C18) and cation-exchange functionalities can provide excellent retention and separation from both polar and non-polar impurities by manipulating the mobile phase pH and ionic strength.
Workflow for Purification Strategy Selection
Caption: Decision tree for selecting an appropriate purification strategy.
References
-
Zhang, K., & Liu, X. (2016). Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications. Journal of Pharmaceutical and Biomedical Analysis, 128, 73-88. [Link]
-
BioPharm International. (2009). Mixed-Mode Chromatography in Downstream Process Development. BioPharm International. [Link]
-
Sartorius. Mixed Mode Chromatography. Sartorius AG. [Link]
-
Gilar, M., & Jaworska, A. (2020). Mixed-Mode Chromatography—A Review. LCGC International. [Link]
-
Bio-Rad Laboratories. (2023). Enhancing Biotherapeutic Purification Workflows with Mixed-Mode Chromatography. Bio-Rad Bulletin. [Link]
-
University of Rochester. Troubleshooting Flash Column Chromatography. Department of Chemistry, University of Rochester. [Link]
-
Royal Society of Chemistry. (2019). Ice recrystallization inhibition mechanism of zwitterionic poly(carboxybetaine methacrylate). Physical Chemistry Chemical Physics. [Link]
-
Nangia, A., et al. (2016). Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. Chemical Communications, 52(85), 12610-12613. [Link]
-
ResearchGate. (2020). How to desalt zwitterions? ResearchGate Q&A. [Link]
-
PubMed. (2024). Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources. Protein Expression and Purification. [Link]
-
ResearchGate. (2014). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. ResearchGate. [Link]
- Google Patents. (2003). Method for preparing p-aminobenzoic acid.
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]
-
ResearchGate. (2018). Crystal engineering of zwitterionic drug to neutral co-crystals. ResearchGate. [Link]
-
PubMed. (2006). Purification by p-aminobenzoic acid (PABA)-affinity chromatography and the functional reconstitution of the nateglinide/H+ cotransport system in the rat intestinal brush-border membrane. Biochemical and Biophysical Research Communications. [Link]
-
Waters Corporation. HPLC Troubleshooting Guide. Waters Corporation. [Link]
-
YouTube. (2023). Separation and purification of p-aminobenzoic acid and p-nitro benzoic acid. CHEMISTRY LIVE (UG & PG). [Link]
- Google Patents. (2013). Method for preparing p-aminobenzoic acid.
-
Cenmed Enterprises. 2 (4 Methylpiperazin 1 Ylmethyl)Benzoic Acid. Cenmed Enterprises Product Page. [Link]
- Google Patents. (2013). Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
- Google Patents. (2014). Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
-
University of California, Los Angeles. Recrystallization and Crystallization. UCLA Chemistry Department. [Link]
-
LookChem. 106261-48-7(4-(4-Methylpiperazin-1-ylmethyl)benzoic acid) Product Description. LookChem. [Link]
- Google Patents. (2013). A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
Sources
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- 4. 2-(4-methylpiperazin-1-yl)benzoic acid | 159589-70-5 [sigmaaldrich.com]
- 5. 4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid CAS 106261-48-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
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- 8. Purification [chem.rochester.edu]
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- 12. Mixed Mode Chromatography | Sartorius [sartorius.com]
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- 14. bioradiations.com [bioradiations.com]
Technical Support Center: Overcoming Solubility Challenges with 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid
Introduction
Welcome to the technical support center for 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid (CAS No. 106261-48-7). This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the unique solubility challenges presented by this molecule. Our goal is to provide you with the foundational knowledge and practical, step-by-step protocols to ensure successful and reproducible experiments.
This molecule possesses both a basic tertiary amine (the methylpiperazine group) and an acidic carboxylic acid group, making it an amphoteric, or zwitterionic, compound. This dual nature is the primary reason for its complex, pH-dependent solubility, which can lead to common issues like precipitation or difficulty preparing stock solutions. This guide will explain the underlying principles and provide robust solutions.
Frequently Asked Questions (FAQs)
Q1: What is 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid and why is its solubility so challenging?
A1: This compound is a zwitterionic molecule, meaning it contains both an acidic functional group (benzoic acid) and a basic functional group (methylpiperazine).
-
At low pH (acidic conditions): The basic nitrogen on the piperazine ring accepts a proton (H+) and becomes positively charged (cation).
-
At high pH (basic conditions): The carboxylic acid group donates a proton and becomes negatively charged (anion).
-
At an intermediate pH: The molecule can have both a positive and a negative charge, resulting in a net neutral charge. This specific pH is known as the isoelectric point (pI).[1]
The solubility challenge arises because molecules are least soluble at their isoelectric point.[1][2] At the pI, the electrostatic repulsion between molecules is minimal, which can lead to aggregation and precipitation out of solution.[2] Therefore, controlling the pH is the most critical factor for maintaining the solubility of this compound.
Q2: What is the isoelectric point (pI) and how does it affect my experiment?
A2: The isoelectric point (pI) is the specific pH at which the net electrical charge of the molecule is zero.[1] For 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid, this is the pH where the positive charge on the protonated piperazine is balanced by the negative charge on the deprotonated carboxylate.
Impact on Experiments:
-
Minimum Solubility: At or near the pI, the compound will exhibit its lowest aqueous solubility.[1][3] If your buffer system's pH is close to the compound's pI, you will likely encounter significant precipitation.[3]
-
Formulation Failure: Attempting to dissolve the compound in a neutral buffer (e.g., PBS at pH 7.4) may fail if the pI is near this value.
-
Stock Solution Instability: A stock solution prepared at one pH may precipitate if diluted into a final assay buffer with a pH closer to the pI.[4]
The key takeaway is to work at a pH that is sufficiently far from the pI to ensure the molecule is predominantly in its more soluble, charged (cationic or anionic) state.
Q3: I dissolved the compound in DMSO, but it crashed out when I added it to my aqueous buffer. What happened?
A3: This is a common phenomenon called "precipitation upon dilution."[5] While the compound is soluble in a pure organic solvent like DMSO, its thermodynamic solubility in the final aqueous medium is much lower. When the DMSO stock is added to the buffer, the solvent environment rapidly changes from organic to aqueous. If the final concentration of the compound exceeds its solubility limit at the buffer's pH, it will precipitate.[5]
This is often exacerbated if the buffer pH is near the compound's isoelectric point. To resolve this, you must use a solubilization strategy for the final aqueous solution, not just the initial stock.
Troubleshooting Guides & Protocols
This section provides systematic approaches to overcome solubility issues. The primary strategies involve pH adjustment, salt formation, and the use of co-solvents.
Guide 1: pH Adjustment for Solubilization
The most effective method for this compound is to control the pH of the aqueous solution. You can either prepare an acidic solution (to form the soluble cation) or a basic solution (to form the soluble anion).
Protocol 1A: Preparation of an Acidic Stock Solution (e.g., 10 mM in HCl)
This protocol protonates the piperazine group, forming a highly soluble hydrochloride salt in situ.
-
Weigh Compound: Carefully weigh the required amount of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid powder (MW: 234.29 g/mol ).
-
Add Acid: Add a volume of dilute hydrochloric acid (e.g., 0.1 M HCl) to achieve a concentration slightly above your target. Start with about 80% of the final required volume.
-
Dissolution: Vortex or sonicate the mixture. The compound should readily dissolve as the soluble cationic form is generated.
-
pH Confirmation (Optional): Check the pH of the solution. It should be strongly acidic (typically pH 1-2).
-
Final Volume: Add more 0.1 M HCl to reach the final desired concentration and volume. The resulting solution should be clear.
-
Use: This acidic stock can then be carefully diluted into your experimental buffer, ensuring the final pH of the assay does not drift close to the pI.
Protocol 1B: Preparation of a Basic Stock Solution (e.g., 10 mM in NaOH)
This protocol deprotonates the carboxylic acid group, forming a highly soluble sodium salt in situ.
-
Weigh Compound: Weigh the required amount of the compound powder.
-
Add Base: Add a volume of dilute sodium hydroxide (e.g., 0.1 M NaOH) to achieve a concentration slightly above your target. Start with about 80% of the final required volume.
-
Dissolution: Vortex or sonicate the mixture. The compound will dissolve as the soluble anionic form is generated.
-
pH Confirmation (Optional): Check the pH of the solution. It should be strongly basic (typically pH 11-12).
-
Final Volume: Add more 0.1 M NaOH to reach the final desired concentration and volume. The solution must be clear.
-
Use: This basic stock can be diluted into your experimental system. Be mindful of the final pH.
Diagram: pH-Dependent Ionization and Solubility
This diagram illustrates how pH changes the charge and, consequently, the solubility of an amphoteric molecule like 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid.
Caption: pH effect on charge and solubility.
Guide 2: Using Co-solvents
Co-solvents can be used to increase the solubility of poorly water-soluble drugs by reducing the interfacial tension between the compound and the aqueous medium.[6][7] However, for zwitterionic compounds, pH control remains the more dominant and effective strategy. Co-solvents should be considered a secondary or supplementary approach.
Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), DMSO.[7][8]
Protocol 2: Co-solvent Screening
-
Prepare Stock in 100% Co-solvent: Prepare a high-concentration stock (e.g., 50-100 mM) in pure DMSO or another suitable organic solvent.
-
Serial Dilution: Perform a stepwise serial dilution into your aqueous buffer. Instead of a single large dilution, create intermediate dilutions to gradually change the solvent composition.[4]
-
Vortex During Addition: Add the stock solution dropwise to the aqueous buffer while continuously and vigorously vortexing.[4] This rapid dispersion helps prevent localized high concentrations that lead to precipitation.
-
Maintain Final Co-solvent %: Aim to keep a small percentage of the co-solvent (e.g., 1-5% DMSO) in the final solution.[4][8]
-
Compatibility Check: Always verify that the final concentration of the co-solvent is compatible with your experimental system (e.g., does not cause cell toxicity or interfere with enzyme activity).
| Strategy | Pros | Cons | Best For... |
| pH Adjustment | Highly effective, addresses the root cause of poor solubility for this compound.[9] | Requires careful control of final pH; extreme pH may not be compatible with all assays. | Preparing high-concentration aqueous stock solutions; most in vitro assays where pH can be controlled. |
| Co-solvents | Simple to implement; can be combined with pH adjustment.[6][7] | Less effective than pH control for zwitterions; potential for assay interference or toxicity.[6] | Situations where pH cannot be significantly altered; as a supplement to pH adjustment. |
| Salt Formation | Creates a stable, solid form with intrinsically high aqueous solubility.[10][11] | Requires chemical synthesis and characterization; may not be practical for initial screening. | Creating a stable drug product for later-stage development; long-term storage of a soluble form. |
Guide 3: Pre-forming a Salt
For long-term use or later-stage development, preparing a stable salt form of the compound is an excellent strategy.[10] This involves reacting the free base/acid with a suitable counterion to create a new solid material with significantly improved solubility and stability.[11][12]
Protocol 3: Small-Scale Hydrochloride (HCl) Salt Formation
This protocol is an illustrative example and should be performed by a chemist in a controlled laboratory setting.
-
Dissolve Free Base: Dissolve the 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid in a suitable organic solvent (e.g., methanol or isopropanol).
-
Add Acid: Slowly add a stoichiometric equivalent (1.0 eq) of hydrochloric acid (e.g., as a solution in isopropanol) to the dissolved compound while stirring.
-
Induce Precipitation: The hydrochloride salt is typically less soluble in the organic solvent than the free base and will begin to precipitate. The process can be aided by cooling the mixture in an ice bath or adding an anti-solvent like diethyl ether.[13]
-
Isolate Solid: Collect the precipitated salt by vacuum filtration.
-
Wash and Dry: Wash the solid with a small amount of cold solvent or anti-solvent to remove any unreacted starting material. Dry the salt under a vacuum.
-
Characterization: Confirm the formation of the salt using analytical techniques (e.g., NMR, LC-MS, melting point).
-
Usage: The resulting salt powder can be directly dissolved in water or neutral buffers to prepare solutions, as the pH will naturally become acidic upon dissolution.
Diagram: Troubleshooting Workflow for Compound Precipitation
Caption: A step-by-step guide to troubleshooting precipitation.
References
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Vertex AI Search.
-
Cosolvent - Wikipedia. Wikipedia. Available at: [Link]
-
Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls. Available at: [Link]
-
Solubility-pH profiles of some acidic, basic and amphoteric drugs. (2018). ResearchGate. Available at: [Link]
-
Light Control of Protein Solubility Through Isoelectric Point Modulation. ResearchGate. Available at: [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. Available at: [Link]
-
Factors which determine the lipid solubility of drugs. (2023). Deranged Physiology. Available at: [Link]
-
Isoelectric point - Wikipedia. Wikipedia. Available at: [Link]
-
Salt Selection in Drug Development. (2006). Pharmaceutical Technology. Available at: [Link]
-
Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility. (2019). PubMed. Available at: [Link]
-
How do I force my compound to precipitate?. (2022). Reddit. Available at: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
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- 8. Cosolvent - Wikipedia [en.wikipedia.org]
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- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
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- 13. reddit.com [reddit.com]
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of Imatinib and its analogues. The core of many synthetic routes to Imatinib involves a critical carbon-nitrogen (C-N) bond formation, often achieved via palladium-catalyzed Buchwald-Hartwig amination. This guide will focus on optimizing this key transformation, leveraging insights from established literature and practical experience to help you navigate common challenges.
The Core Reaction: Buchwald-Hartwig Amination
The synthesis of Imatinib typically involves the coupling of an amine, such as N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, with an aryl halide or sulfonate.[1][2] The Buchwald-Hartwig amination is a powerful and widely used method for this purpose, but its success is highly dependent on the careful selection of catalyst, ligand, base, and solvent.[1]
Experimental Workflow Overview
The following diagram illustrates the key components and general workflow for the Buchwald-Hartwig C-N coupling step in the synthesis of Imatinib-related compounds.
Caption: General workflow for Buchwald-Hartwig amination in Imatinib synthesis.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis. The underlying principle is that the catalytic cycle must proceed efficiently, and any factor that inhibits oxidative addition, reductive elimination, or catalyst turnover will lead to poor results.
Problem 1: Low or No Product Yield
A low yield is the most common issue, often stemming from an inactive catalytic system or degraded starting materials.[3][4]
Potential Causes & Solutions
-
Cause 1: Inactive Catalyst System. The Pd(0) active catalyst is sensitive to oxygen.[4] Incomplete degassing allows oxygen to oxidize the phosphine ligand and the Pd(0) catalyst, halting the catalytic cycle.
-
Solution: Ensure all reagents and the reaction vessel are rigorously deoxygenated. Use a robust inert gas (Argon or Nitrogen) manifold. Solvents should be sparged with inert gas for at least 30-60 minutes prior to use.[4]
-
-
Cause 2: Incorrect Choice of Ligand or Base. The ligand's steric and electronic properties are critical for stabilizing the palladium center and facilitating the reaction steps.[5][6] The base must be strong enough to deprotonate the amine but not so strong as to cause substrate degradation.[7][8]
-
Solution: Screen a panel of ligands and bases. For electron-rich heteroaryl amines, bulky biaryl phosphine ligands like Xantphos or RuPhos are often effective.[6] For bases, start with a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu). If this proves too harsh, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be tested.[7][8]
-
-
Cause 3: Poor Quality of Starting Materials. Boronic acids (if used in a Suzuki precursor step) can degrade over time.[4] Amines can oxidize, and solvents must be anhydrous.
-
Solution: Verify the purity of all starting materials via NMR or LC-MS before starting the reaction.[3] Use freshly distilled or commercially available anhydrous solvents.
-
-
Cause 4: Ligand Poisoning. The nitrogen atoms within the pyridine and pyrimidine rings of Imatinib's core structure can coordinate to the palladium center, acting as an inhibitor and preventing the desired catalytic turnover.[4][9]
-
Solution: Employing ligands with strong binding affinity and appropriate steric bulk can mitigate this issue. Using a slightly higher catalyst and ligand loading (e.g., increasing from 1 mol% to 3-5 mol%) can sometimes overcome partial catalyst inhibition.
-
Troubleshooting Workflow: Low Yield
Caption: A decision-making workflow for troubleshooting low-yield reactions.
Problem 2: Formation of Significant Impurities
Impurity generation complicates purification and reduces the overall yield.[10] The most common impurities arise from side reactions like dehalogenation or homocoupling.
Potential Causes & Solutions
-
Cause 1: Dehalogenation of the Aryl Halide. This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. This side reaction is often promoted by moisture or insufficiently inert conditions.
-
Solution: Ensure strictly anhydrous conditions. Use high-purity, dry solvents and reagents. Perform the reaction under a robust inert atmosphere.
-
-
Cause 2: Homocoupling of the Amine or Aryl Halide. This leads to the formation of symmetrical dimers, consuming starting materials.
-
Solution: This is often a sign of a suboptimal ligand or an imbalanced reaction rate. Changing the ligand can alter the stability of intermediates and disfavor homocoupling pathways.[4] Adjusting the stoichiometry, for instance, by using a slight excess (1.1-1.2 equivalents) of the amine, can also help.
-
-
Cause 3: Formation of Genotoxic Impurities. In Imatinib synthesis, a key potential impurity is N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-aminopyrimidine (Impurity F), which is the unreacted amine starting material.[11] Regulatory bodies have strict limits on such impurities.[12]
-
Solution: Drive the reaction to completion by optimizing conditions as described above. For purification, a pH-controlled extraction can be highly effective. Imatinib can be transferred to an acidic aqueous phase (pH 3.5-5.0), leaving the less basic Impurity F behind in the organic phase.[11][12][13]
-
Frequently Asked Questions (FAQs)
Q1: Which palladium precursor is best: Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃? A: Both are commonly used. Pd(OAc)₂ is a Pd(II) source that must be reduced in situ to the active Pd(0) catalyst. This often happens via reaction with the phosphine ligand or amine. Pd₂(dba)₃ is a Pd(0) source and enters the catalytic cycle more directly. For sensitive or complex substrates, using a pre-formed Pd(0) catalyst can sometimes give more consistent results.[1]
Q2: How do I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is a quick method for qualitative monitoring. For quantitative analysis and accurate identification of products and byproducts, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the gold standard.[10][14][15] A typical method would involve taking small aliquots from the reaction mixture, quenching them, and analyzing them to track the disappearance of starting materials and the appearance of the product peak at the correct mass-to-charge ratio (m/z for Imatinib: 494.6 [M+H]⁺).[16][17]
Q3: My product is difficult to purify by standard silica gel chromatography. What are the alternatives? A: Imatinib and its analogues are often basic compounds and can streak on standard silica gel.
-
Acid/Base Extraction: As mentioned, exploiting the different pKa values of your product and impurities is a powerful first step.[12][13]
-
Recrystallization: If a solid, recrystallization from a suitable solvent system (e.g., tetrahydrofuran or an alcohol/water mixture) can provide highly pure material.[18]
-
Reverse-Phase Chromatography: If normal-phase fails, reverse-phase HPLC (e.g., using a C18 column) with a mobile phase containing a modifier like formic acid or ammonium formate is often successful for purifying polar, basic compounds.
Q4: Can microwave irradiation be used to accelerate the reaction? A: Yes, microwave heating can significantly reduce reaction times, sometimes from many hours to under an hour.[2] It is particularly effective for accelerating C-N coupling steps. However, direct transfer of thermally heated conditions may require re-optimization of solvent and base choices to accommodate the rapid heating and higher pressures.
Data & Protocols
Table 1: Example Optimization of Buchwald-Hartwig Conditions
The following table summarizes hypothetical results from an optimization screen for the coupling of a generic heteroaryl amine with an aryl bromide. This illustrates how systematically varying parameters can pinpoint optimal conditions.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (2.0 eq) | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene | 110 | 24 | <10 |
| 2 | Pd₂(dba)₃ (1) | BINAP (3) | Cs₂CO₃ | Dioxane | 100 | 18 | 65 |
| 3 | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ | Dioxane | 100 | 18 | 85 |
| 4 | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu (2.2) | Dioxane | 100 | 4 | >98 |
| 5 | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu (2.2) | Toluene | 100 | 4 | 95 |
Conversion determined by LC-MS analysis of crude reaction mixture.
Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a representative starting point for the synthesis. Amounts should be adjusted based on the specific molecular weights of the reactants.
-
Vessel Preparation: To a flame-dried round-bottom flask or reaction vial, add the aryl halide (1.0 equiv.), the heteroaryl amine (1.1 equiv.), the phosphine ligand (e.g., Xantphos, 2 mol%), and the base (e.g., NaOtBu, 2.2 equiv.).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[4]
-
Reagent Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%) to the flask against a positive flow of inert gas. Add anhydrous, degassed solvent (e.g., dioxane, to achieve ~0.1 M concentration) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or by taking aliquots for LC-MS analysis until the limiting starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by the most appropriate method (e.g., pH-controlled extraction, recrystallization, or column chromatography) to yield the final product.[12][18]
References
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of Imatinib.
- Google Patents. (2017). CN107245070B - Purification method of imatinib.
- Korlyukov, A. A. (n.d.). N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. MDPI.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress.
- BenchChem. (n.d.). Troubleshooting low yield in PROTAC synthesis using PEG linkers.
- National Center for Biotechnology Information. (n.d.). N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide.
- Google Patents. (2017). CN107245070A - A kind of purification process of Imatinib.
- New Drug Approvals. (2014). IMATINIB.
- International Journal of Novel Research and Development. (2023). Synthesis and Characterization of Potential Impurities in Imatinib Mesylate.
- Kinigopoulou, M., et al. (2016). An optimized approach in the synthesis of imatinib intermediates and analogues. RSC Advances.
- Google Patents. (2021). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
- ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination.
- Google Patents. (2016). CN105859683A - High-purity industrial preparation technology of imatinib.
- Chemspeed. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
- Waters. (n.d.). Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases.
- Thieme. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- ResearchGate. (n.d.). An optimized approach in the synthesis of Imatinib intermediates and its analogues.
- ResearchGate. (n.d.). Various analytical methods for estimation of Imatinib: A review.
- bepls. (2023). A brief review on developed analytical methods for estimation of Imatinib in pharmaceutical formulation.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- European Patent Office. (2015). EP 2927223 B1 - PROCESS FOR PREPARING IMATINIB AND SALTS THEREOF, FREE OF GENOTOXIC IMPURITY F.
- The Journal of Organic Chemistry. (n.d.). Role of the Base in Buchwald–Hartwig Amination.
- PubMed Central. (n.d.). Predicting success in Cu-catalyzed C–N coupling reactions using data science.
- Google Patents. (2013). US8609842B2 - Method for synthesizing Imatinib.
- PubMed Central. (n.d.). Clinical development of imatinib: an anticancer drug.
- National Institutes of Health. (2013). Quantification of imatinib in human serum: validation of a high-performance liquid chromatography-mass spectrometry method for therapeutic drug monitoring and pharmacokinetic assays.
- Pharmaffiliates. (n.d.). N-(4-Methyl-3-(nitroso(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide.
- Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity.
- ResearchGate. (2023). Rapid Optimization of a Buchwald-Hartwig Amination using Design of Experiments (DoE).
- Baxendale Group, Durham University. (2010). A flow-based synthesis of Imatinib: the API of Gleevec.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines.
- National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- ACS Publications. (2023). Machine Learning C–N Couplings: Obstacles for a General-Purpose Reaction Yield Prediction.
- ResearchGate. (n.d.). Scheme 1. Examples of palladium-catalysed amination of reactive heteroaryl chlorides.
- PubMed Central. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?.
- ResearchGate. (n.d.). Scheme 4. Site-Selective C−H Amination of Pyrimidines and Additional Heteroarenes.
- ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
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Technical Support Center: Strategic Control of Methylpiperazine Alkylation Reactions
Welcome to the Technical Support Center for professionals engaged in the synthesis of piperazine-containing compounds. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, actionable insights into controlling and troubleshooting the alkylation of 1-methylpiperazine. By understanding the underlying reaction mechanisms and implementing the strategies outlined below, you can significantly improve reaction selectivity and minimize the formation of undesirable side products.
Introduction: The Challenge of Selective N-Alkylation
1-Methylpiperazine is a common building block in medicinal chemistry, valued for its unique physicochemical properties.[1] However, its unsymmetrical nature, with two nitrogen atoms of differing basicity and steric hindrance, presents a significant challenge in achieving selective mono-alkylation. The primary goal is typically to alkylate the less sterically hindered and more basic N4 nitrogen, but several side reactions can compete with the desired transformation, leading to complex product mixtures and purification challenges.
This guide will dissect the common side reactions, provide robust troubleshooting protocols, and answer frequently asked questions to empower you with the expertise to navigate these complexities.
Core Principles of Reactivity: N1 vs. N4
The two nitrogen atoms in 1-methylpiperazine exhibit distinct reactivity profiles. The N1 nitrogen is a tertiary amine, while the N4 nitrogen is a secondary amine. Generally, the N4 nitrogen is more nucleophilic and less sterically hindered than the N1 nitrogen, making it the more reactive site for alkylation.[2] However, the formation of side products indicates that this selectivity is not absolute and is highly dependent on reaction conditions.
Troubleshooting Guide: Common Side Products and Solutions
The formation of side products is a frequent challenge in methylpiperazine alkylation. Below is a comprehensive table outlining the most common issues, their root causes, and field-proven solutions.
| Side Product | Potential Causes | Troubleshooting & Optimization Strategies |
| 1,4-Dialkylated Piperazine | • Stoichiometry: Excess alkylating agent.[3] • Reaction Conditions: High temperatures and prolonged reaction times.[3] • Basicity: The mono-alkylated product is still basic enough to react further.[3] | • Control Stoichiometry: Use a 1:1 ratio or a slight excess of methylpiperazine.[4] • Slow Addition: Add the alkylating agent dropwise to maintain its low concentration.[3] • Lower Temperature: Conduct the reaction at a reduced temperature to favor mono-alkylation.[3] |
| N1,N4-Dialkylated Quaternary Salt | • Over-alkylation: Reaction of the desired mono-alkylated product with another equivalent of the alkylating agent.[4][5] • Highly Reactive Alkylating Agent: Reagents like methyl iodide or benzyl bromide are prone to over-alkylation.[3] | • Use a Weaker Base: A milder base can prevent the deprotonation of the mono-alkylated product, reducing its nucleophilicity.[3] • Alternative Alkylation Method: Consider reductive amination, which avoids the formation of quaternary salts.[5] |
| Starting Material Remains | • Insufficient Reactivity: Low reaction temperature or a less reactive alkylating agent. • Protonation of Amine: The amine can be protonated by the acid generated during the reaction, rendering it non-nucleophilic.[4] | • Optimize Temperature: Gradually increase the reaction temperature while monitoring for side product formation. • Add a Base: Use a non-nucleophilic base to scavenge the acid byproduct.[4][6] |
Visualizing the Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired mono-alkylation pathway and the formation of the major di-alkylated side product.
Caption: Desired reaction pathway for mono-alkylation.
Caption: Formation of the di-alkylated side product.
Frequently Asked Questions (FAQs)
Q1: How can I selectively achieve mono-alkylation at the N4 position?
A1: Several strategies can be employed to favor mono-alkylation:
-
Use of a Large Excess of Methylpiperazine: This statistical approach increases the probability of the alkylating agent reacting with an unreacted methylpiperazine molecule.[3]
-
Protecting Groups: Employing a protecting group like Boc (tert-butoxycarbonyl) on the N1 nitrogen can effectively block it from reacting, directing alkylation to the N4 position.[5][7] The protecting group can then be removed in a subsequent step.
-
In-situ Monohydrochloride Formation: Reacting piperazine with one equivalent of a strong acid can form the monohydrochloride salt, effectively protecting one of the nitrogen atoms.[4][8]
Q2: What is the role of the base in these reactions, and how do I choose the right one?
A2: A base is often used to neutralize the acidic byproduct (e.g., HBr or HCl) formed during the alkylation, which would otherwise protonate the starting amine and reduce its nucleophilicity.[4] The choice of base is critical. A strong base can increase the rate of the desired reaction but may also deprotonate the mono-alkylated product, making it more susceptible to a second alkylation.[4] Therefore, weaker, non-nucleophilic bases like potassium carbonate or sodium bicarbonate are often preferred to minimize di-alkylation.[4]
Q3: How does the choice of solvent affect the reaction outcome?
A3: The solvent can influence the reaction rate and selectivity by stabilizing the reactants and transition states to different extents.[9] The polarity of the solvent can impact the relative reactivity of the different nitrogen atoms.[3] It is often beneficial to screen a range of solvents, from polar aprotic (e.g., acetonitrile, DMF) to less polar (e.g., dichloromethane, toluene), to find the optimal conditions for your specific substrate and alkylating agent.
Q4: I am observing the formation of a water-soluble quaternary ammonium salt. How can I prevent this?
A4: The formation of a quaternary ammonium salt is due to over-alkylation, where both nitrogen atoms and even the already alkylated nitrogen react.[4][5] To prevent this:
-
Use a less reactive alkylating agent: If possible, switch to a less reactive alkyl halide (e.g., a chloride instead of a bromide or iodide).
-
Consider reductive amination: This alternative method involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent.[5] This pathway does not proceed through a mechanism that can form quaternary salts.
-
Careful control of stoichiometry and reaction time: As with di-alkylation, limiting the amount of alkylating agent and monitoring the reaction closely to stop it at the optimal time are crucial.
Experimental Protocols
Protocol 1: Mono-N-alkylation using a Large Excess of Methylpiperazine
This protocol aims to achieve mono-alkylation by leveraging a statistical advantage.
Materials:
-
1-Methylpiperazine (5-10 equivalents)
-
Alkylating agent (e.g., benzyl bromide, 1 equivalent)
-
Dichloromethane (DCM) or Acetonitrile (ACN) as solvent
-
Saturated sodium bicarbonate solution (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Dissolve 1-methylpiperazine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the alkylating agent dropwise to the stirred solution over 30-60 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, dry over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Mono-N-alkylation using a Boc Protecting Group
This protocol ensures selectivity by temporarily blocking the N1 position.
Part A: Protection of 1-Methylpiperazine
-
Dissolve 1-methylpiperazine (1 equivalent) in DCM.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and triethylamine (1.2 equivalents).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to isolate N-Boc-1-methylpiperazine.
Part B: Alkylation of N-Boc-1-methylpiperazine
-
Dissolve N-Boc-1-methylpiperazine (1 equivalent) in a suitable solvent like DMF or ACN.
-
Add a base such as potassium carbonate (2 equivalents).
-
Add the alkylating agent (1.1 equivalents) and heat the reaction as necessary (e.g., 60-80 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, filter off the base, and concentrate the solvent.
-
Purify the product by column chromatography.
Part C: Deprotection
-
Dissolve the purified, Boc-protected product in DCM.
-
Add an excess of a strong acid like trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir at room temperature for 1-2 hours.
-
Concentrate the solvent to obtain the desired mono-alkylated product as its salt.
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common issues in methylpiperazine alkylation.
Caption: A logical workflow for troubleshooting.
By systematically applying these principles and protocols, you can gain precise control over your methylpiperazine alkylation reactions, leading to higher yields of the desired product and streamlined purification processes.
References
- Preventing di-substitution in piperazine N-alkyl
- Technical Support Center: Synthesis of Substituted Piperazines - Benchchem.
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. [Link]
- La méthyl pipérazine peut-elle réagir avec les bases? - Blog.
- A Technical Guide to the Potential Reactivity of Methyl Piperazine-2-carboxyl
- Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches - Asian Journal of Green Chemistry.
- Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride - Benchchem.
-
What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide? | ResearchGate. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
- 9. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
HPLC peak tailing issues with 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid
Welcome to the dedicated support center for the HPLC analysis of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, particularly peak tailing, encountered during the analysis of this compound.
Troubleshooting Guide: Resolving HPLC Peak Tailing
Peak tailing is the most common chromatographic challenge observed for 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid. This phenomenon, where the peak's trailing edge is broader than its leading edge, can compromise resolution and lead to inaccurate quantification.[1] The primary cause is unwanted secondary interactions between the analyte and the stationary phase.[2][3]
Our target molecule possesses two key functional groups that contribute to this issue in reversed-phase HPLC:
-
Basic Tertiary Amines: The methylpiperazine group is basic and, at a typical mobile phase pH, will be protonated (carry a positive charge).
-
Acidic Carboxylic Acid: The benzoic acid group is acidic and can be ionized (carry a negative charge) or neutral depending on the pH.
The positively charged amine groups are the primary culprits, as they can interact strongly with residual silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18).[4][5] These silanols can become deprotonated and negatively charged (Si-O⁻), leading to a strong ionic interaction that causes peak tailing.[2][6]
This guide provides a systematic, step-by-step approach to mitigate these interactions and achieve a sharp, symmetrical peak.
Step 1: Optimize Mobile Phase pH (The Most Critical Factor)
The Problem: At mid-range pH values (approx. 4-7), both the analyte's basic amine groups and the column's residual silanol groups can be ionized, maximizing the unwanted ionic interactions that cause peak tailing.[4][7]
The Solution: Operate at a low pH, typically between 2.5 and 3.5.
Causality:
-
At a low pH, the high concentration of protons in the mobile phase suppresses the ionization of the acidic silanol groups, keeping them in their neutral (Si-OH) form.[3][8]
-
This neutralization minimizes the strong ionic attraction between the protonated analyte (positive charge) and the stationary phase surface, leading to a significant improvement in peak shape.[2][9]
Experimental Protocol: Low-pH Mobile Phase Preparation
-
Prepare the Aqueous Component: Start with high-purity HPLC-grade water.
-
Add Acidifier: Add an acidifier such as formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1% (v/v). For example, add 1.0 mL of formic acid to 999 mL of water.
-
Confirm pH: Use a calibrated pH meter to ensure the pH is in the target range of 2.5 - 3.5. Adjust if necessary.
-
Mix with Organic Solvent: Combine this aqueous acidic solution with your organic solvent (e.g., acetonitrile or methanol) in the desired proportions for your gradient or isocratic method.
-
Degas: Thoroughly degas the final mobile phase before use.
Step 2: Introduce a Competing Base
The Problem: Even at low pH, some highly acidic silanols may remain active and cause tailing.
The Solution: Add a small amount of a "competing base," such as triethylamine (TEA), to the mobile phase.[10][11]
Causality:
-
TEA is a small, basic molecule that will also be protonated at low pH.[12][13]
-
It effectively competes with the analyte for any remaining active silanol sites on the stationary phase.[14] By binding to these sites, TEA "masks" them from the analyte, preventing the secondary interactions that cause tailing.[12]
Recommended Concentration: Start with a low concentration, typically 0.05% to 0.2% (v/v) TEA in the aqueous component of your mobile phase before pH adjustment. Note that TEA can sometimes suppress MS signals if using LC-MS.
Step 3: Select an Appropriate HPLC Column
The Problem: Older, traditional silica columns (Type A silica) have a higher concentration of metal impurities and acidic silanol groups, which greatly exacerbates peak tailing for basic compounds.[3][6]
The Solution: Use a modern, high-purity, end-capped column.
Causality:
-
High-Purity Silica (Type B): These columns are manufactured with significantly fewer metal contaminants, making the residual silanols less acidic and reactive.[3][15]
-
End-Capping: After the primary stationary phase (like C18) is bonded to the silica, the column is treated with a small silylating agent (e.g., trimethylsilyl chloride) to block many of the remaining accessible silanol groups.[2][9] This further reduces the sites available for secondary interactions.
-
Alternative Chemistries: Consider columns with polar-embedded groups or hybrid silica-organic particles, which are designed to shield silanol activity and offer improved performance for basic analytes.[3][16]
Step 4: Rule Out Metal Chelation
The Problem: The analyte has functional groups that can chelate (bind to) trace metal ions. These ions can be present in the sample matrix, mobile phase, or leached from stainless steel components of the HPLC system (e.g., frits). This interaction can be another source of peak tailing.[3][17]
The Solution: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase.
Causality:
-
EDTA is a powerful chelating agent that will bind to free metal ions in the system with high affinity.[17][18]
-
By sequestering these metal ions, EDTA prevents them from interacting with the analyte, thus eliminating this potential cause of peak tailing.[8]
Recommended Concentration: A very low concentration, such as 10-15 µM, of EDTA in the mobile phase is often sufficient.[17]
Troubleshooting Flowchart
Here is a visual guide to the troubleshooting process:
Caption: A flowchart for troubleshooting HPLC peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing for 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid?
The most common cause is the interaction between the protonated (positively charged) methylpiperazine group of your analyte and ionized residual silanol groups (negatively charged) on the silica surface of the HPLC column.[2][4] This secondary ionic interaction retains a fraction of the analyte longer, causing the characteristic tail.
Q2: What are the approximate pKa values for this molecule's functional groups?
While the exact pKa for this specific molecule is not published, we can estimate based on its constituent parts.
-
Benzoic Acid: The pKa is typically around 4.2.
-
Piperazine: Piperazine itself has two pKa values, approximately 5.4 and 9.7.[19][20] The methyl substituent will slightly alter these values. This amphoteric nature makes pH control essential to ensure a consistent ionization state during analysis.[7]
Q3: Why is a mobile phase pH of ~3.0 recommended?
A pH around 3.0 is low enough to fully protonate the basic amine groups (making their charge state consistent) while also suppressing the ionization of the vast majority of silanol groups on the column (pKa ~3.8-4.2), thereby minimizing the unwanted ionic interactions.[2][6]
Q4: Can I use a high pH mobile phase instead?
Operating at a high pH (e.g., pH > 10) is an alternative strategy where the basic amine groups are kept in their neutral form. However, this requires a specialized hybrid or polymer-based column that is stable at high pH, as traditional silica-based columns will rapidly dissolve under these conditions, destroying the column.[6][21] For most standard C18 columns, a low pH approach is safer and more effective.
Q5: My peak shape is good, but now the retention time is too short. What should I do?
At low pH, your analyte will be fully protonated and may be less retained on the reversed-phase column. To increase retention time, you can decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in your mobile phase. This will increase the polarity of the mobile phase, leading to stronger hydrophobic interaction with the C18 stationary phase and thus a longer retention time.
Q6: Could column overload be causing the tailing?
Yes, injecting too much sample can saturate the stationary phase and lead to peak distortion, including tailing.[1] To check for this, dilute your sample 10-fold and 100-fold and re-inject. If the peak shape improves significantly, you were likely overloading the column.
Summary of Troubleshooting Strategies
| Strategy | Mechanism of Action | Key Considerations |
| Low pH Mobile Phase (2.5-3.5) | Suppresses ionization of silanol groups, minimizing secondary ionic interactions.[8] | The most effective single change for improving peak shape for basic compounds.[2] |
| Add Competing Base (e.g., TEA) | Masks active silanol sites, preventing them from interacting with the analyte.[12][14] | Very effective but may interfere with MS detection. |
| Use High-Purity Column | Modern columns have fewer and less acidic silanol sites available for interaction.[3][15] | A proactive choice for methods involving basic analytes. |
| Add Chelating Agent (e.g., EDTA) | Sequesters trace metal ions, preventing analyte-metal interactions.[8][17] | Useful if other strategies fail; rules out metal contamination as a cause. |
Mechanism of Silanol Interaction
The diagram below illustrates the unwanted secondary interaction responsible for peak tailing.
Sources
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromtech.com [chromtech.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. labcompare.com [labcompare.com]
- 10. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 11. hplc.eu [hplc.eu]
- 12. pharmagrowthhub.com [pharmagrowthhub.com]
- 13. researchgate.net [researchgate.net]
- 14. welch-us.com [welch-us.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. welch-us.com [welch-us.com]
- 17. Add 10 micro molar EDTA to Mobile Phase for Better Peak Shapes - Tips & Suggestions [mtc-usa.com]
- 18. EDTA as mobile phase for HPLC - Chromatography Forum [chromforum.org]
- 19. uregina.ca [uregina.ca]
- 20. researchgate.net [researchgate.net]
- 21. moravek.com [moravek.com]
Technical Support Center: Optimizing Solvent Systems for 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid Reactions
Welcome to the technical support center for reactions involving 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile but structurally complex intermediate. The unique physicochemical properties of this molecule, particularly its zwitterionic nature, present specific challenges in reaction setup and optimization. This document provides in-depth, experience-driven answers to common problems, focusing on the critical role of the solvent system in achieving successful outcomes.
The Challenge: Understanding the Zwitterionic Nature
2-(4-Methylpiperazin-1-ylmethyl)benzoic acid contains both a basic tertiary amine (the piperazine moiety) and a carboxylic acid. In many conditions, particularly around neutral pH, the molecule can exist as a zwitterion, with a negatively charged carboxylate group and a positively charged (protonated) piperazine nitrogen. This dual-charge character profoundly impacts its solubility and reactivity, making solvent selection a non-trivial first step in any synthetic procedure. A solvent must be capable of solvating this charged species to ensure homogeneity and facilitate the desired chemical transformation. The formation of such zwitterionic intermediates and their stability are heavily influenced by the polarity and nature of the solvent.[1][2]
Frequently Asked Questions (FAQs)
Here we address the most common initial hurdles researchers face.
Q1: My 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid won't dissolve. Why is it so poorly soluble in common organic solvents like Dichloromethane (DCM) or Toluene?
A: The poor solubility stems directly from the molecule's zwitterionic character. Nonpolar solvents like toluene and moderately polar solvents like DCM are inefficient at stabilizing the separated positive and negative charges within the zwitterion.[1] To achieve dissolution, you need a solvent with a high dielectric constant and/or the ability to form hydrogen bonds.
-
Quick Recommendation: Switch to highly polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), or polar protic solvents like methanol or water.[3][4] For subsequent reactions like amide couplings, polar aprotic solvents are generally preferred to avoid side reactions with activated intermediates.
Q2: I'm attempting an amide coupling reaction, but the conversion is low and slow. Could my choice of solvent be the problem?
A: Absolutely. This is a classic issue. In an amide coupling (e.g., using EDC/HOBt or HATU), several charged intermediates and transition states are formed. The solvent must effectively solvate not only your zwitterionic starting material but also these transient species.
-
Causality: If the solvent is not polar enough, the activated carboxylic acid intermediate may be poorly solvated, hindering the nucleophilic attack by the amine. Furthermore, poor solubility of any of the coupling reagents or the amine partner can lead to a heterogeneous mixture and slow, incomplete reactions. Polar aprotic solvents are excellent for these reactions as they can stabilize charged species without interfering with the reaction mechanism (unlike protic solvents which can react with the activated acid).[5][6]
-
Quick Recommendation: For amide bond formations, DMF and NMP are industry standards for a reason.[6] They provide excellent solubility for the zwitterionic acid, the amine, and common coupling reagents. If greener alternatives are required, consider 2-Methyltetrahydrofuran (2-MeTHF) or Cyrene, although solubility checks are critical.[7]
Q3: My reaction is complete, but isolating the product during aqueous workup is difficult. How can I improve my purification strategy?
A: The same properties that make the starting material tricky to dissolve also complicate its purification. The product, especially if it's an amide derivative, retains the polar methylpiperazine group, making it potentially water-soluble, particularly if the pH of the aqueous phase leads to protonation.
-
Strategy 1 (pH Adjustment): During the workup, carefully adjust the pH of the aqueous layer. To extract into an organic solvent, you want to suppress the salt/zwitterionic form. Basifying the aqueous layer (e.g., with NaHCO₃ or Na₂CO₃ solution) will deprotonate the piperazinium ion, making the product more soluble in solvents like Ethyl Acetate or DCM.
-
Strategy 2 (Solvent Choice): Use a more polar extraction solvent that has limited miscibility with water, such as n-butanol.
-
Strategy 3 (Alternative Purification): If extraction is consistently problematic, avoid it altogether. After the reaction, you can try to precipitate the product by adding an anti-solvent (e.g., adding water or an ether like MTBE to a DMF reaction mixture). Alternatively, for highly polar products, purification via reverse-phase chromatography may be the most effective method.
In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving persistent issues.
Issue 1: Persistent Reagent & Substrate Insolubility
If single-solvent systems fail, a more nuanced approach is required. The goal is to create a reaction environment that can accommodate both polar and potentially nonpolar reactants.
Root Cause Analysis: The fundamental issue is a polarity mismatch. Your zwitterionic acid requires a polar environment, but your other reactant (e.g., a long-chain, greasy amine) may require a nonpolar environment.
Solutions & Protocols:
-
Solvent Mixtures: Employ a mixture of solvents. For example, a small amount of DMSO in THF can dramatically increase the solubility of polar compounds without drastically changing the overall solvent character.
-
Temperature Elevation: Gently heating the mixture can often overcome solubility barriers. Ensure the temperature is well below the decomposition point of any reagents or intermediates.
-
Use of Additives: In some cases, adding a salt like Lithium Chloride (LiCl) to a solvent like DMF can disrupt crystal lattice energy and improve the solubility of recalcitrant compounds.
Below is a table summarizing the properties of recommended solvents for consideration.
| Solvent | Dielectric Constant (ε) | Polarity Index | Type | Key Considerations |
| Water | 80.1 | 10.2 | Polar Protic | Excellent for dissolving the zwitterion, but can interfere with many reactions (e.g., hydrolysis of coupling agents). Used in some syntheses with a base.[3][4] |
| DMSO | 46.7 | 7.2 | Polar Aprotic | Superior dissolving power for a wide range of compounds. High boiling point can make removal difficult. |
| DMF | 36.7 | 6.4 | Polar Aprotic | Excellent all-around solvent for amide couplings. Good balance of polarity and ease of removal. |
| NMP | 32.2 | 6.7 | Polar Aprotic | Similar to DMF but with a higher boiling point; often used in higher-temperature reactions. |
| Methanol | 32.7 | 5.1 | Polar Protic | Good solubility for the zwitterion.[8] Can participate in reactions as a nucleophile; use with caution. |
| Acetonitrile (MeCN) | 37.5 | 5.8 | Polar Aprotic | Moderately effective. May not be sufficient for highly concentrated solutions. |
| 2-MeTHF | 6.2 | 4.0 | Ethereal (Aprotic) | A greener alternative to THF. Solubility of the zwitterion is limited and must be experimentally verified.[7] |
Issue 2: Optimizing Amide Coupling Reactions
Amide coupling is the most common reaction performed with this substrate. Success hinges on maintaining solubility and ensuring the activated intermediate is accessible for aminolysis.
Workflow for Solvent Selection in Amide Coupling:
This workflow guides the user from initial assessment to a robust solvent system.
Caption: Decision workflow for selecting an optimal solvent system.
Mechanistic Considerations: The rate of amide bond formation must be significantly faster than the rate of hydrolysis of the activated species or the coupling reagent itself.[6] Water is detrimental in most standard coupling protocols for this reason. Polar aprotic solvents do not have exchangeable protons, and their high polarity stabilizes the charged O-acylisourea intermediate (when using carbodiimides like EDC), preventing its premature collapse and allowing time for the amine to attack.
Issue 3: Side Reactions and Impurity Profile
The choice of solvent can influence which reaction pathways are favored.
Root Cause Analysis:
-
Dimerization/Polymerization: At high concentrations in suboptimal solvents, intermolecular reactions can occur where one molecule's carboxyl group reacts with another's piperazine moiety, leading to dimers or oligomers. A good solvent minimizes this by fully solvating individual molecules.
-
Solvent Participation: As mentioned, protic solvents like alcohols can compete with your desired amine nucleophile, leading to ester impurities.
-
Base-Solvent Interaction: The choice of base (e.g., DIPEA, NMM) must be compatible with the solvent. Some combinations can lead to unwanted side reactions or decomposition.
Solutions:
-
Ensure Homogeneity: The single most important step is to ensure all reactants are fully dissolved before initiating the reaction (e.g., before adding the coupling agent).
-
Solvent Purity: Use high-purity, anhydrous solvents, especially for moisture-sensitive reactions like amide couplings. Water is a common culprit for hydrolysis-related impurities.
-
Systematic Screening: If impurities persist, perform a small-scale screen of different solvent/base combinations to identify the cleanest system.
Experimental Protocols
These protocols provide a validated starting point for your own experiments.
Protocol 1: Parallel Solvent Screening for Amide Coupling
Objective: To rapidly identify the most effective solvent for the coupling of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid with a model amine.
Methodology:
-
Preparation: In 5 separate, dry 4 mL vials equipped with stir bars, add 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid (e.g., 50 mg, 1.0 eq).
-
Solvent Addition: To each vial, add 1 mL of a different anhydrous solvent:
-
Vial 1: DMF
-
Vial 2: NMP
-
Vial 3: DMSO
-
Vial 4: Acetonitrile
-
Vial 5: 2-MeTHF
-
-
Dissolution & Reagent Addition: Stir the vials at room temperature until the acid dissolves (gentle heating to 40°C may be applied if necessary). Once dissolved, add the amine (e.g., benzylamine, 1.1 eq) and a suitable base (e.g., DIPEA, 2.5 eq) to each vial.
-
Initiation: Add the coupling agent (e.g., HATU, 1.2 eq) to each vial.
-
Monitoring: Stir the reactions at room temperature. After 1 hour, 4 hours, and 16 hours, take a small aliquot from each vial, dilute with methanol, and analyze by LC-MS to determine the percent conversion to the desired amide product.
-
Analysis: Compare the conversion rates across the different solvents. The solvent providing the fastest and cleanest conversion is the optimal choice for scale-up.
Troubleshooting Workflow Diagram
This diagram provides a logical path for diagnosing and solving experimental problems.
Caption: A systematic guide for troubleshooting common reaction issues.
References
-
K. Wajda-Hermanowicz, D. Pieniążczak, A. Zatajska, R. Wróbel, K. Drabent, Z. Ciunik. (2015). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Molecules, 20(9), 17109-17131. Available at: [Link]
-
MDPI. (n.d.). Zwitterionic Pathway in the Diels–Alder Reaction: Solvent and Substituent Effects from ωB97XD/6-311G(d) Calculations. Available at: [Link]
-
MDPI. (n.d.). On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions: A Critical Review. Available at: [Link]
-
MDPI. (n.d.). Zwitterionic Sulfonium Sulfonate Polymers: Impacts of Substituents and Inverted Dipole. Available at: [Link]
-
ResearchGate. (2025). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Available at: [Link]
-
FAQ. (n.d.). How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?. Available at: [Link]
-
Green Chemistry - BORIS Portal. (n.d.). A multi-step continuous flow platform for the sustainable synthesis of a pre-anesthetic drug. Available at: [Link]
-
ACS Publications. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Org. Process Res. Dev., 26(6), 1674–1686. Available at: [Link]
-
ACS Publications. (2000). Solvation Effects on Zwitterion Formation. The Journal of Physical Chemistry A, 104(30), 7083–7088. Available at: [Link]
- Google Patents. (n.d.). CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
- Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
- Google Patents. (n.d.). WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
-
SpringerLink. (2022). Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. Monatshefte für Chemie - Chemical Monthly, 153, 569–576. Available at: [Link]
Sources
- 1. Zwitterionic Pathway in the Diels–Alder Reaction: Solvent and Substituent Effects from ωB97XD/6-311G(d) Calculations | MDPI [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 4. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 5. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stability Testing of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid in Solution
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the stability testing of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid in solution. As a molecule with distinct functional groups—a tertiary amine within a piperazine ring, a carboxylic acid, and a benzyl-amine linkage—its stability profile is of critical importance for consistent and reliable experimental outcomes. This document offers a structured approach to identifying potential stability issues and provides robust troubleshooting strategies.
Introduction: Understanding the Molecule and the Imperative for Stability Testing
2-(4-Methylpiperazin-1-ylmethyl)benzoic acid is a compound of interest in pharmaceutical research. Its chemical structure, featuring a benzoic acid moiety and a methylpiperazine group linked by a methylene bridge, presents several potential sites for chemical degradation. Environmental factors such as pH, temperature, light, and oxidative stress can significantly impact its integrity in solution, leading to the formation of impurities and a decrease in the concentration of the active substance.
Stability testing is not merely a regulatory formality; it is a cornerstone of scientific rigor. A comprehensive understanding of a compound's stability is essential for:
-
Developing robust analytical methods: A stability-indicating method is one that can accurately quantify the active ingredient in the presence of its degradation products.
-
Guiding formulation development: Knowledge of degradation pathways allows for the selection of appropriate excipients and storage conditions to ensure product quality and shelf-life.
This guide will walk you through the critical aspects of designing and troubleshooting stability studies for 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid.
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the stability testing of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid.
Q1: What are the most likely degradation pathways for this molecule in solution?
A1: Based on its chemical structure, the primary anticipated degradation pathways are hydrolysis, oxidation, and photodecomposition.
-
Hydrolysis: While the amide bond is absent in this molecule, the benzylic position can be susceptible to hydrolysis under harsh acidic or basic conditions, potentially leading to cleavage of the bond between the benzoic acid ring and the piperazine moiety. However, a more likely scenario under hydrolytic stress is the degradation of related impurities or starting materials if they contain more labile functional groups. For instance, the structurally similar compound, 4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid, has been identified as a degradation product of Imatinib under acidic and alkaline conditions, suggesting the lability of related structures.[1]
-
Oxidation: The tertiary amines in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides. The benzylic carbon is also a potential site for oxidative degradation. Studies on similar piperazine-containing compounds have shown the formation of N-oxide and N,N'-dioxide degradation products under oxidative stress.[1]
Q2: I am observing peak tailing for my compound during HPLC analysis. What could be the cause and how can I resolve it?
A2: Peak tailing for a basic compound like 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid is often due to strong interactions between the positively charged amine groups and residual acidic silanol groups on the surface of the silica-based stationary phase.
Here are some troubleshooting steps:
-
Mobile Phase pH Adjustment: Increase the pH of the mobile phase to suppress the ionization of the silanol groups (a pH above 4 is a good starting point). However, be mindful of the column's pH tolerance. A pH between 3 and 7 is generally safe for most silica-based columns.
-
Use of an Amine Modifier: Add a small amount of a competing amine, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase (e.g., 0.1% v/v). These modifiers will preferentially interact with the active silanol sites, reducing their interaction with your analyte.
-
Column Selection: Consider using a column with a different stationary phase, such as one with end-capping to block the silanol groups, or a polymer-based column that is more stable at higher pH values. Phenyl or cyano columns can also offer different selectivity.
-
Lower Analyte Concentration: High concentrations can overload the column and exacerbate peak tailing. Try injecting a more dilute sample.
Q3: How do I choose the appropriate solvent for my stability study?
A3: The choice of solvent is critical and should be based on the solubility of the compound and its compatibility with the intended analytical method.
-
Solubility: 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid is reported to be slightly soluble in water and methanol.[3][4] For forced degradation studies, it is often necessary to use a co-solvent system to achieve the desired concentration. Acetonitrile and methanol are common choices that are compatible with reverse-phase HPLC.
-
Inertness: The solvent should not react with the compound. For example, while methanol is a good solvent, it can potentially form esters with the carboxylic acid group under certain conditions, especially with prolonged heating in the presence of an acid catalyst.
-
Analytical Compatibility: The solvent should be compatible with your analytical technique. For HPLC-UV, the solvent should have a low UV cutoff. For mass spectrometry, volatile buffers and solvents are preferred.
Q4: I have an unknown peak appearing in my chromatogram after stressing my sample. How can I identify it?
A4: The identification of unknown degradation products is a crucial step in stability studies. A combination of techniques is typically employed:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for this purpose. The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight.
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion of the unknown peak, you can obtain structural information about the molecule.
-
High-Resolution Mass Spectrometry (HRMS): This provides a highly accurate mass measurement, which can be used to determine the elemental composition of the degradant.
-
Forced Degradation Profiles: Analyzing the degradation profiles under different stress conditions can provide clues about the nature of the degradation pathway and the likely structure of the degradant. For example, a peak that appears only under oxidative stress is likely an oxidation product.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Resolution | Inadequate separation between the parent compound and degradation products. | 1. Optimize Mobile Phase: Adjust the organic-to-aqueous ratio. A gradient elution may be necessary to resolve all peaks. 2. Change Column: Try a column with a different stationary phase (e.g., C8, Phenyl) or a longer column for increased efficiency. 3. Adjust pH: Varying the mobile phase pH can alter the retention times of ionizable compounds and improve separation. |
| Mass Imbalance | The sum of the parent compound and all degradation products does not equal the initial amount of the parent compound. | 1. Check for Non-UV Active Degradants: Some degradation products may not have a chromophore and will not be detected by a UV detector. Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer. 2. Check for Volatile Degradants: Degradation may lead to the formation of volatile compounds that are lost during sample preparation or analysis. 3. Precipitation: The degradant may have poor solubility in the sample solvent and precipitate out of solution. Visually inspect your samples and try a different diluent. |
| No Degradation Observed | The stress conditions are not harsh enough to induce degradation. | 1. Increase Stressor Concentration: Use a higher concentration of acid, base, or oxidizing agent. 2. Increase Temperature: Elevate the temperature to accelerate the degradation rate. 3. Increase Exposure Time: Extend the duration of the stress testing. |
| Complete Degradation Observed | The stress conditions are too harsh. | 1. Decrease Stressor Concentration: Use a lower concentration of acid, base, or oxidizing agent. 2. Decrease Temperature: Lower the temperature to slow down the degradation. 3. Decrease Exposure Time: Shorten the duration of the stress testing. The goal is typically to achieve 5-20% degradation to ensure that the primary degradation products are observed.[5] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid.
Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.
Materials:
-
2-(4-Methylpiperazin-1-ylmethyl)benzoic acid
-
Hydrochloric acid (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (e.g., 3%, 30%)
-
HPLC grade water, acetonitrile, and methanol
-
Appropriate buffers for HPLC analysis
-
Calibrated oven, photostability chamber, and pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours. If no degradation is observed, repeat with 1 M HCl.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours. If no degradation is observed, repeat with 1 M NaOH.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours. If no degradation is observed, repeat with 30% H₂O₂.
-
Thermal Degradation: Keep an aliquot of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[2] A dark control sample should be stored under the same conditions but protected from light.
-
-
Sample Analysis: Before analysis by HPLC, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Data Evaluation: Analyze the samples using a suitable HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
Objective: To develop a robust HPLC method capable of separating 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid from its potential degradation products.
Starting HPLC Conditions:
| Parameter | Recommended Starting Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm (or determined by UV scan of the analyte) |
| Injection Volume | 10 µL |
Method Development Strategy:
-
Initial Run: Inject a solution of the unstressed compound to determine its retention time.
-
Analysis of Stressed Samples: Inject the samples from the forced degradation study.
-
Method Optimization: If co-elution of the parent peak with any degradation peaks is observed, optimize the method by:
-
Adjusting the gradient slope.
-
Changing the mobile phase composition (e.g., using methanol instead of acetonitrile, or using a different buffer).
-
Trying a different column chemistry.
-
-
Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizing the Workflow
Experimental Workflow for Stability Testing
Caption: A streamlined workflow for conducting forced degradation studies.
Decision Tree for Troubleshooting HPLC Peak Tailing
Sources
- 1. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride CAS#: 106261-49-8 [m.chemicalbook.com]
- 4. 106261-48-7 CAS MSDS (4-(4-Methylpiperazin-1-ylmethyl)benzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for Ortho-Substituted Benzoic Acid Isomers
Welcome to the dedicated technical support center for navigating the complexities of purifying ortho-substituted benzoic acid isomers. This guide is structured to provide direct, actionable solutions to common and advanced challenges encountered in research, process development, and manufacturing. Our approach is rooted in fundamental chemical principles to not only solve immediate purification issues but also to empower you with the expertise to proactively design robust separation strategies.
Frequently Asked Questions (FAQs)
FAQ 1: Why are ortho-substituted benzoic acid isomers notoriously difficult to separate from their meta and para counterparts?
The primary challenge lies in the "ortho effect," a combination of steric and electronic factors originating from the substituent's proximity to the carboxylic acid group. This proximity can lead to intramolecular hydrogen bonding, which masks the carboxylic acid's polarity and alters its pKa compared to the meta and para isomers. Consequently, properties like solubility, boiling point, and chromatographic retention times, which are typically exploited for separation, become remarkably similar between the isomers, frustrating conventional purification methods.
Troubleshooting Guide: Common Purification Hurdles
Problem 1: My recrystallization attempts result in co-crystallization or poor recovery of the desired ortho-isomer.
Root Cause Analysis: This is a frequent issue stemming from insufficient differences in solubility between the isomers in the chosen solvent system. The ortho-isomer's intramolecular hydrogen bonding can make its solubility profile unexpectedly similar to the other isomers in certain solvents.
Solution Pathway:
-
Systematic Solvent Screening: Do not rely on standard solvents. A comprehensive screening is essential. Create a solubility profile for your isomeric mixture across a range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, ethanol, water).
-
Leverage pKa Differences with pH-Controlled Crystallization: The ortho-substituent's electronic influence, while complex, will induce a pKa shift. By carefully adjusting the pH of an aqueous solution, you can selectively protonate/deprotonate one isomer, drastically altering its solubility and forcing it out of solution while the others remain dissolved. For instance, ortho-aminobenzoic acid has a higher pKa than its meta and para isomers, meaning it will precipitate at a slightly higher pH.
-
Employ a Co-solvent System: A binary or even ternary solvent system can fine-tune the solubility differences. For example, a mixture of ethanol and water can create a polarity gradient that may be more effective than either solvent alone.
Experimental Protocol: pH-Controlled Crystallization
-
Dissolve the isomeric mixture in an aqueous base (e.g., 1M NaOH) to form the sodium benzoate salts.
-
Slowly add a dilute acid (e.g., 1M HCl) dropwise with vigorous stirring.
-
Monitor the pH continuously. The isomer with the highest pKa will precipitate first.
-
Filter the precipitate at the optimal pH, wash with cold deionized water, and dry.
-
Verify purity using HPLC or NMR.
Logical Workflow for Recrystallization Troubleshooting
Caption: Decision tree for troubleshooting recrystallization.
Problem 2: My isomers are co-eluting or have very poor resolution in reverse-phase HPLC.
Root Cause Analysis: The subtle differences in polarity between the isomers, especially with non-polar ortho-substituents, may not be sufficient for effective partitioning on a standard C18 column. The mobile phase composition is likely not optimized to exploit the minor electronic and steric differences.
Solution Pathway:
-
Optimize Mobile Phase pH: The ionization state of the carboxylic acid is a critical handle for separation. Adjusting the mobile phase pH with a buffer (e.g., phosphate or acetate) to a value near the pKa of the isomers will maximize differences in their retention times. A pH below the pKa will ensure the acids are in their neutral form, increasing retention, while a pH above will lead to their anionic form and faster elution.
-
Employ Alternative Stationary Phases: If a C18 column fails, consider a phenyl-hexyl or a polar-embedded phase. A phenyl column can offer alternative selectivity through π-π interactions with the benzoic acid ring, which can be uniquely influenced by the ortho-substituent.
-
Utilize Ion-Pair Chromatography: Introduce an ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate) to the mobile phase. This reagent forms a neutral complex with the ionized benzoic acids, significantly enhancing their retention on a reverse-phase column and often improving resolution between isomers.
Data Presentation: Impact of pH on Retention
| Isomer | pKa | Retention Time (pH 3.0) | Retention Time (pH 4.5) | Retention Time (pH 7.0) |
| o-Nitrobenzoic acid | 2.21 | 12.5 min | 8.2 min | 3.1 min |
| m-Nitrobenzoic acid | 3.44 | 14.8 min | 11.3 min | 3.5 min |
| p-Nitrobenzoic acid | 3.42 | 15.1 min | 11.9 min | 3.6 min |
Note: Data is illustrative and will vary based on exact column, mobile phase, and flow rate.
Problem 3: Recrystallization and chromatography are both failing to provide the required purity for my drug development program. What's next?
Root Cause Analysis: When conventional methods fail, it signifies that the physicochemical properties of the isomers are too similar for a physical separation to be effective. In these cases, a chemical separation is the most robust path forward.
Solution Pathway: Chemical Derivatization
The principle is to temporarily and reversibly convert the carboxylic acid into a new functional group, creating diastereomers that have significantly different physical properties.
Experimental Protocol: Diastereomeric Salt Formation
-
Select a Chiral Amine: Choose a readily available and inexpensive chiral amine, such as (R)-(+)-α-phenylethylamine.
-
Salt Formation: React your racemic mixture of ortho-substituted benzoic acid with the chiral amine in a suitable solvent like ethanol. This will form two diastereomeric salts.
-
Fractional Crystallization: These diastereomeric salts will have different solubilities. Perform a fractional crystallization to isolate one of the diastereomeric salts.
-
Liberation of the Acid: Treat the purified diastereomeric salt with a strong acid (e.g., 2M HCl) to break the salt and precipitate your pure enantiomer of the ortho-substituted benzoic acid.
-
Recovery: Filter the pure acid, wash, and dry.
Workflow for Derivatization-Based Purification
Caption: Chemical derivatization workflow for isomer separation.
References
-
March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed. Wiley. [Link]
-
Perrin, D. D.; Dempsey, B.; Serjeant, E. P. pKa Prediction for Organic Acids and Bases. Chapman and Hall. [Link]
-
PubChem. National Center for Biotechnology Information. [Link]
-
Snyder, L. R.; Kirkland, J. J.; Dolan, J. W. Introduction to Modern Liquid Chromatography, 3rd ed. Wiley. [Link]
-
Bordwell, F. G. Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. [Link]
Technical Support Center: A Guide to the Scalable Synthesis of 2-(4-Methylpiperazin-1-ylmethyl)benzoic Acid
Welcome to the comprehensive technical support guide for the synthesis of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to navigate the complexities of this synthesis, particularly during scale-up operations. Our goal is to equip you with the necessary knowledge to troubleshoot common issues, optimize your reaction conditions, and ensure a robust and reproducible synthetic process.
Introduction to the Synthesis
The synthesis of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid is a critical step in the development of various pharmaceutical agents. The molecule's structure, featuring a benzoic acid moiety ortho-substituted with a methylpiperazinylmethyl group, presents unique synthetic challenges. The primary route to this compound involves a nucleophilic substitution reaction between a 2-(halomethyl)benzoic acid derivative and N-methylpiperazine. While seemingly straightforward, this reaction is prone to several side reactions and purification difficulties, especially as the scale of the synthesis increases. This guide will address these challenges head-on, providing practical solutions grounded in chemical principles.
Reaction Pathway Overview
The fundamental transformation is the N-alkylation of N-methylpiperazine with 2-(chloromethyl)benzoic acid. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.
Caption: General Reaction Scheme for the Synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid?
A1: The most prevalent method is the nucleophilic substitution reaction between 2-(chloromethyl)benzoic acid and N-methylpiperazine. This reaction is typically performed in a polar aprotic solvent, such as acetonitrile or N,N-dimethylformamide (DMF), in the presence of an inorganic base like potassium carbonate to scavenge the generated HCl.
Q2: Why is the choice of base important in this reaction?
A2: The base plays a crucial role in neutralizing the acid formed during the reaction, which drives the equilibrium towards the product. An appropriate base should be strong enough to deprotonate the piperazinium salt intermediate but not so strong as to cause unwanted side reactions, such as deprotonation of other functional groups or promoting elimination reactions. Potassium carbonate is a common choice due to its moderate basicity and good solubility in many organic solvents.
Q3: What are the primary impurities I should be aware of?
A3: The most significant impurity is the di-substituted piperazine, where a second molecule of 2-(chloromethyl)benzoic acid reacts with the product to form a quaternary ammonium salt. Another potential byproduct is phthalide, which can form via intramolecular cyclization of the starting material, 2-(chloromethyl)benzoic acid, under basic conditions.[1]
Q4: How can I monitor the progress of the reaction?
A4: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction's progress. It allows for the quantification of the starting materials, product, and any major impurities. Thin-Layer Chromatography (TLC) can also be used for a more qualitative and rapid assessment.
Q5: Is the product, 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid, difficult to purify?
A5: Yes, the purification can be challenging due to the zwitterionic nature of the product. At its isoelectric point, the molecule has both a positive and a negative charge, which can lead to poor solubility in many common organic solvents and a tendency to retain salts.[2] Purification often involves careful pH adjustment during workup and may require techniques like ion-exchange chromatography or crystallization from a specific solvent system.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting & Optimization |
| Low or No Product Formation | Inactive Starting Material: The 2-(chloromethyl)benzoic acid may have degraded. | - Ensure the starting material is of high quality and has been stored properly. - Consider resynthesizing or purchasing a fresh batch. |
| Insufficient Reaction Temperature: The reaction may be too slow at lower temperatures. | - Gradually increase the reaction temperature while monitoring for side product formation. A typical range is 50-80 °C. | |
| Inappropriate Solvent: The solvent may not be suitable for the reaction. | - Use a polar aprotic solvent like acetonitrile, DMF, or DMSO to facilitate the nucleophilic substitution. | |
| Significant Formation of Di-substituted Impurity (Quaternary Salt) | Incorrect Stoichiometry: Using an excess of 2-(chloromethyl)benzoic acid. | - Use a slight excess of N-methylpiperazine (1.1-1.5 equivalents) to favor mono-alkylation. |
| High Reaction Temperature or Prolonged Reaction Time: Favors the second alkylation. | - Optimize the reaction temperature and time. Monitor the reaction closely and stop it once the starting material is consumed. | |
| Formation of Phthalide | Strongly Basic Conditions: The carboxylate can act as an internal nucleophile.[1] | - Use a milder base such as potassium carbonate or sodium bicarbonate. - Add the base portion-wise to maintain a moderate pH. |
| Difficult Product Isolation/Purification | Zwitterionic Nature of the Product: Leads to poor solubility and salt retention.[3] | - During workup, carefully adjust the pH of the aqueous solution to the isoelectric point of the product to induce precipitation. - If precipitation is not effective, consider ion-exchange chromatography. - For crystallization, explore solvent systems like ethanol/water or isopropanol/water. |
| Complex Mixture of Byproducts | Reaction Overheating or Extended Reaction Time: Can lead to decomposition. | - Maintain strict temperature control. - Monitor the reaction progress and quench it promptly upon completion. |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
Scalable Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid on a laboratory scale, with considerations for scale-up.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2-(Chloromethyl)benzoic acid is a corrosive and lachrymatory substance. Handle with extreme care.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10g scale) | Moles | Equivalents |
| 2-(Chloromethyl)benzoic acid | 170.59 | 10.0 g | 0.0586 | 1.0 |
| N-Methylpiperazine | 100.16 | 7.34 g (8.1 mL) | 0.0733 | 1.25 |
| Potassium Carbonate (anhydrous) | 138.21 | 12.15 g | 0.0879 | 1.5 |
| Acetonitrile (anhydrous) | - | 200 mL | - | - |
Procedure:
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2-(chloromethyl)benzoic acid (10.0 g, 0.0586 mol) and anhydrous potassium carbonate (12.15 g, 0.0879 mol).
-
Solvent and Reagent Addition: Add anhydrous acetonitrile (200 mL) to the flask. Begin stirring the suspension. Slowly add N-methylpiperazine (7.34 g, 8.1 mL, 0.0733 mol) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and maintain this temperature for 6-8 hours. Monitor the reaction progress by HPLC or TLC.
-
Work-up:
-
Once the reaction is complete (consumption of the starting material), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrate and the washings and concentrate under reduced pressure to obtain a crude residue.
-
-
Purification:
-
Dissolve the crude residue in deionized water (100 mL).
-
Adjust the pH of the aqueous solution to approximately 7.0-7.5 with 1 M hydrochloric acid. The product should precipitate out of the solution.
-
Stir the suspension at room temperature for 1-2 hours to ensure complete precipitation.
-
Collect the solid product by filtration and wash it with cold deionized water.
-
Dry the product under vacuum at 50 °C to a constant weight.
-
-
Characterization:
-
Determine the melting point of the product.
-
Obtain ¹H NMR, ¹³C NMR, and mass spectra to confirm the structure and purity of the final product.
-
Scale-up Considerations:
-
Heat Transfer: On a larger scale, efficient heat management is crucial. Use a jacketed reactor with controlled heating and cooling.
-
Mixing: Ensure adequate mixing to maintain a homogeneous suspension of the base and prevent localized overheating.
-
Reagent Addition: For larger batches, the addition of N-methylpiperazine should be controlled to manage any exotherm.
-
Filtration and Drying: Use appropriate industrial-scale filtration and drying equipment to handle larger quantities of solids.
References
-
Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
ResearchGate. (2020, February 20). How to desalt zwitterions?[Link]
-
MDPI. (2019, July 25). Structures and Synthesis of Zwitterionic Polymers. [Link]
Sources
Technical Support Center: Troubleshooting Low Reactivity in Coupling Reactions
Welcome to the technical support center for troubleshooting palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low reactivity and yield in their experiments. The following question-and-answer format provides in-depth, experience-driven insights and actionable protocols to diagnose and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction is not working or giving very low yield. Where should I start troubleshooting?
A1: Low or no product formation in a Suzuki-Miyaura coupling is a frequent issue that typically points to problems with the catalyst's activity, the integrity of the reagents, or suboptimal reaction conditions. A systematic approach is the most effective way to identify the root cause.[1][2]
Initial Diagnostic Workflow:
-
Verify Catalyst Activity: The palladium catalyst, especially the active Pd(0) species, is highly sensitive to oxygen.[1] Inadequate degassing or a compromised inert atmosphere can lead to catalyst deactivation.
-
Protocol: Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) for at least 30 minutes.[3] Maintain a positive pressure of inert gas throughout the entire reaction setup. Using a fresh batch of a reliable palladium catalyst or a more stable precatalyst can also be beneficial.[3]
-
-
Assess Reagent Quality: The stability of the boronic acid or its ester derivative is critical.
-
Insight: Boronic acids are susceptible to degradation over time, particularly when exposed to air and moisture, leading to the formation of boroxines or protodeboronation, which can impede the reaction.[1][4]
-
Recommendation: Use fresh or recently purified boronic acid. Consider using more stable boronic esters, such as pinacol esters, to mitigate degradation issues.[1]
-
-
Evaluate the Base and Solvent System: The base is crucial for the transmetalation step, and its effectiveness is highly dependent on the solvent.
-
Actionable Step: Screen a variety of bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[3] The solubility of the base is a key factor; ensure it is finely powdered and dry.[1] A biphasic solvent system (e.g., Toluene/H₂O, THF/H₂O) often improves the solubility of inorganic bases and facilitates the reaction.[3]
-
Q2: I'm observing significant homocoupling of my boronic acid and dehalogenation of my aryl halide starting material. What causes this and how can I prevent it?
A2: These are common side reactions in Suzuki couplings. Homocoupling of the boronic acid is often a result of oxidative processes, while dehalogenation indicates a reduction pathway is competing with the desired cross-coupling.[1][4]
-
Minimizing Homocoupling: This side reaction is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), leading to a catalytic cycle that favors the coupling of two boronic acid molecules.[4]
-
Preventing Dehalogenation: The formation of a dehalogenated byproduct occurs when the aryl halide is reduced.
-
Potential Cause: The hydride source for this reduction can be trace amounts of water, the solvent itself (especially alcohols or THF), or certain bases.
-
Troubleshooting Steps:
-
Q3: My Buchwald-Hartwig amination is sluggish, particularly with an aryl chloride. How can I improve the reaction rate and yield?
A3: The reactivity of aryl halides in Buchwald-Hartwig aminations generally follows the trend I > Br > OTf > Cl.[7] Aryl chlorides are notoriously less reactive, and their successful coupling often requires careful optimization of the catalytic system.
Key Optimization Parameters:
-
Catalyst and Ligand Selection: This is the most critical factor for activating aryl chlorides.
-
Expertise: The oxidative addition of the aryl chloride to the Pd(0) center is often the rate-limiting step.[7] Bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, SPhos) are highly effective as they stabilize the palladium catalyst and promote this crucial step.[3]
-
Protocol: If using a Pd(II) source like Pd(OAc)₂, it must first be reduced in situ to the active Pd(0) species.[4][7] Modern, well-defined palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are often more reliable as they rapidly form the active LPd(0) catalyst upon exposure to a base, leading to more reproducible results.[5][7]
-
-
Base Selection: The choice of base is critical and can be substrate-dependent.
-
Insight: Strong, non-coordinating bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. However, for substrates with base-sensitive functional groups, weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃) or soluble organic bases like DBU may be necessary.[7][8] The physical form of the base matters; finely ground powders increase surface area and reactivity.[5]
-
-
Solvent and Temperature:
-
Considerations: Aprotic, non-polar to moderately polar solvents like toluene, dioxane, or THF are typically used.[9] The solvent can influence catalyst stability and speciation.[10][11] Reactions involving less reactive aryl chlorides often require higher temperatures (80-110 °C) to overcome the activation barrier for oxidative addition.[9]
-
Troubleshooting Flowchart for Sluggish Buchwald-Hartwig Amination
Caption: A decision tree for troubleshooting low-yielding Buchwald-Hartwig aminations.
Q4: My Sonogashira coupling is failing or producing significant amounts of Glaser (alkyne homocoupling) product. What should I do?
A4: Failure in Sonogashira coupling often relates to the reactivity of the aryl halide or issues with the dual catalyst system. The formation of alkyne dimers (Glaser coupling) is a common side reaction, typically promoted by the copper co-catalyst in the presence of oxygen.[12][13]
Troubleshooting Strategy:
-
Address Aryl Halide Reactivity: Similar to other cross-couplings, the halide reactivity order is I > Br > OTf >> Cl.[12] If you are using a less reactive aryl chloride, a specialized catalytic system is often required.
-
Minimize Glaser Homocoupling: This side reaction consumes your alkyne and complicates purification.
-
Insight: The Cu(I) co-catalyst, while essential for the main catalytic cycle, can also catalyze the oxidative dimerization of the terminal alkyne, especially if oxygen is present.[13]
-
Solutions:
-
Rigorous Inert Atmosphere: Deoxygenate all solvents and reagents thoroughly and maintain a strict inert atmosphere to suppress the copper-mediated homocoupling.
-
Slow Addition: In cases with highly reactive alkynes, slow addition of the alkyne to the reaction mixture can keep its concentration low, disfavoring the bimolecular homocoupling reaction.[15]
-
Copper-Free Conditions: Numerous "copper-free" Sonogashira protocols have been developed. These systems typically rely on a highly active palladium catalyst and an amine base, completely avoiding the Glaser coupling side reaction.
-
-
Q5: I am observing palladium black precipitation in my Heck reaction. What does this mean and how can I prevent it?
A5: The formation of palladium black (finely divided palladium metal) indicates that the active Pd(0) catalyst is aggregating and precipitating out of the solution, effectively halting the catalytic cycle.[16] This is a common mode of catalyst deactivation.
Causes and Prevention:
-
High Temperature: While Heck reactions often require elevated temperatures, excessively high temperatures can accelerate catalyst decomposition.[16]
-
Solution: Try running the reaction at a lower temperature (e.g., 80-100 °C) to see if catalyst stability improves.[16]
-
-
Ligand Dissociation/Decomposition: The phosphine ligands are crucial for stabilizing the Pd(0) species. If the ligand dissociates or is oxidized, the unprotected palladium atoms can aggregate.[17]
-
Solution:
-
Ensure you are using a sufficient ligand-to-palladium ratio. Sometimes, a slight excess of ligand can improve catalyst stability.
-
Consider more robust ligands. Bidentate phosphine ligands (e.g., dppf, XantPhos) or bulky N-heterocyclic carbene (NHC) ligands can form more stable palladium complexes.[18]
-
-
-
Solvent Choice: The reaction should be run in a suitable solvent, not neat, to ensure proper dissolution and stabilization of the catalytic species.[16]
-
Recommendation: Use solvents like DMF, NMP, or DMAc. Ensure they are high purity and properly degassed.
-
Data Summary Tables
Table 1: General Reactivity and Recommended Conditions for Common Coupling Reactions
| Coupling Reaction | Electrophile Reactivity | Common Ligands | Typical Bases | Common Solvents |
| Suzuki-Miyaura | Ar-I > Ar-Br > Ar-OTf >> Ar-Cl | PPh₃, SPhos, XPhos, RuPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene/H₂O, Dioxane/H₂O, THF |
| Buchwald-Hartwig | Ar-I > Ar-Br > Ar-OTf > Ar-Cl | XPhos, SPhos, RuPhos, BrettPhos | NaOt-Bu, LHMDS, K₃PO₄ | Toluene, Dioxane, THF |
| Heck | Ar-I > Ar-Br, Ar-OTf | PPh₃, P(o-tol)₃, dppf | Et₃N, K₂CO₃, AcONa | DMF, NMP, Acetonitrile |
| Sonogashira | Ar-I > Ar-Br > Ar-OTf >> Ar-Cl | PPh₃, XantPhos | Et₃N, i-Pr₂NH, DBU | THF, Toluene, DMF |
Experimental Protocols
Protocol: Standard Degassing of Reaction Solvents
-
Place the solvent in a round-bottom flask equipped with a stir bar and a rubber septum.
-
Insert a long needle connected to an inert gas (Argon or Nitrogen) line, ensuring the tip is submerged below the solvent surface.
-
Insert a second, shorter needle to act as an outlet.
-
Bubble the inert gas through the solvent with gentle stirring for 30-60 minutes.
-
Remove the needles and maintain a positive pressure of inert gas over the solvent.
Protocol: Catalyst Pre-activation for Pd(II) Sources
For reactions where a Pd(0) source is not used directly, pre-activating the Pd(II) salt with the phosphine ligand can generate a more active catalyst.[19][20]
-
In a separate, dry, and inerted flask, combine the Pd(II) source (e.g., Pd(OAc)₂) and the phosphine ligand (typically 1:1 to 1:2 molar ratio).
-
Add a portion of the degassed reaction solvent.
-
Stir the mixture at a specified temperature (e.g., 80 °C) for a short period (e.g., 1-5 minutes). A color change often indicates the formation of the active catalyst.[19]
-
Cool the pre-activated catalyst solution to the reaction temperature and transfer it via cannula to the main reaction flask containing the substrates and base.
Mechanistic Visualization
The General Catalytic Cycle of Cross-Coupling
The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[21][22][23][24] Understanding this cycle is fundamental to troubleshooting.
Caption: The fundamental catalytic cycle for Pd-catalyzed cross-coupling reactions.
References
- Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 4-Iodobenzyl Alcohol - Benchchem.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow - ACS Public
- Troubleshooting guide for Sonogashira coupling with 7-Chlorohept-1-yne - Benchchem.
- Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotin
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Public
- Condition Optimization for Buchwald-Hartwig Reactions - YouTube.
- Optimising a Buchwald-Hartwig amin
- Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions | Organic Letters - ACS Public
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv.
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H.
- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
- Sonogashira troubleshooting help needed : r/Chempros - Reddit.
- Heck Reaction - Chemistry LibreTexts.
- CHAPTER 11: Heck Reactions - Books - The Royal Society of Chemistry.
- Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF - ResearchG
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC.
- Sonogashira Cross-Coupling /LiAlH4 Reduction/CSIR 2011| Problem Solved/ChemOrgChem - YouTube.
- What is the best procedure for Sonogashira coupling?
- The Sonogashira Coupling.
- Practical Heck Reaction problems! : r/chemhelp - Reddit.
- Organometallic Coupling Reactions | Organic Chemistry Class Notes - Fiveable.
- Heck Reaction Explained: Definition, Examples, Practice & Video Lessons - Pearson.
- Heck Cross-Coupling| CSIR 2018| Problem Solved| ChemOrgChem - YouTube.
- Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium - YouTube.
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Technical Support Center: Purification of 2-(4-Methylpiperazin-1-ylmethyl)benzoic Acid
Welcome to the technical support center for the purification of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the purity of this key synthetic intermediate. This document provides in-depth, experience-based answers to common challenges encountered during post-synthesis workup.
Frequently Asked Questions (FAQs)
Q1: What makes the purification of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid challenging?
This molecule possesses both a basic tertiary amine (the N-methylpiperazine moiety) and a carboxylic acid. At neutral pH, it exists as a zwitterion, a molecule with both a positive and a negative electrical charge. This dual nature complicates purification because its solubility can change dramatically with pH, and it can interact strongly with both acidic and basic sites on stationary phases like silica gel.
Q2: What are the most common impurities I should expect after synthesis?
Typical impurities depend on the synthetic route, but often include:
-
Unreacted Starting Materials: Such as 4-(chloromethyl)benzoic acid or 1-methylpiperazine.[1][2]
-
Over-alkylation Products: A known challenge is the formation of a quaternary salt impurity, which can be difficult to remove.[3]
-
Solvent Residues: Residual solvents from the reaction or initial workup (e.g., DMF, alcohols).[1][2]
Q3: What is the general strategy for purifying this compound?
A multi-step approach is typically most effective. The strategy leverages the compound's unique chemical properties:
-
Initial Purification: An acid-base extraction is the first and most powerful step to separate the amphoteric product from neutral organic impurities and unreacted starting materials.[4][5][6]
-
Crystallization: Recrystallization from a suitable solvent system is then used to remove closely related impurities and achieve high crystalline purity.
-
Chromatography (If Necessary): For stubbornly persistent impurities, chromatographic methods may be required, although these can be complex due to the compound's zwitterionic nature.[7]
Troubleshooting and Procedural Guides
Problem 1: Low purity after initial synthesis; starting materials are still present.
Q: My crude product is only ~80-90% pure by NMR/LC-MS, and I can clearly identify unreacted 1-methylpiperazine and other organic byproducts. What is the most effective first step?
A: An acid-base extraction is the ideal first step to remove both basic and neutral impurities. The principle is to manipulate the pH of an aqueous solution to render your target compound either water-soluble (as a salt) or organic-soluble (as a neutral or zwitterionic species), while impurities are partitioned into the opposite phase.[4][6][8]
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.
-
Acidic Wash (Removes Basic Impurities):
-
Add an equal volume of a dilute acidic solution (e.g., 1 M HCl).
-
Shake the funnel vigorously, venting frequently. The basic 1-methylpiperazine will be protonated and move into the aqueous layer. Your target compound, now fully protonated on both the piperazine and carboxylic acid (as a cation), will also move into the aqueous layer.
-
Separate and collect the aqueous layer. Discard the organic layer containing neutral impurities.
-
-
Basification and Re-extraction (Isolates Product):
-
Place the acidic aqueous layer back into the separatory funnel.
-
Slowly add a base (e.g., 2 M NaOH or saturated sodium bicarbonate) until the pH is approximately 6-7. At its isoelectric point, the zwitterionic product will have minimal water solubility and will precipitate or become amenable to extraction.
-
Extract the product back into a fresh portion of organic solvent (e.g., ethyl acetate or DCM) multiple times.
-
-
Drying and Concentration:
-
Combine the organic extracts.
-
Dry the solution over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the purified solid.
-
Problem 2: The product fails to crystallize and remains an oil or amorphous solid.
Q: After extraction and solvent removal, my product is a sticky oil, not the white crystalline powder described in the literature. How can I induce crystallization?
A: This is a common issue, often caused by residual impurities inhibiting the formation of a crystal lattice or the presence of residual solvent. Recrystallization is the primary method to address this.[9] The key is selecting a solvent system where the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[9]
| Solvent | Suitability for Dissolving | Suitability as Anti-Solvent | Notes |
| Water | Good at high temp, poor at room temp[9] | Poor | Good single-solvent choice. Solubility is pH-dependent. Slightly soluble.[10][11] |
| Methanol/Ethanol | Excellent | Poor | Too soluble for use alone; best used as the "solvent" in a solvent/anti-solvent pair. |
| Isopropanol (IPA) | Good when hot | Fair | Often used in final purification steps, sometimes with water.[12] |
| Ethyl Acetate | Fair when hot | Good | Good choice for dissolving the compound before adding an anti-solvent. |
| Hexanes/Heptane | Poor | Excellent | Classic anti-solvents. Use to precipitate the product from a more polar solution. |
| Acetonitrile | Good when hot | Fair | Can be an effective single solvent for recrystallization. |
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of a hot solvent in which it is soluble (e.g., methanol or isopropanol).
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration to remove them.
-
Induce Precipitation: While the solution is still warm, slowly add a cold anti-solvent (e.g., hexanes or ethyl acetate) dropwise until the solution becomes faintly cloudy (turbid).
-
Cooling and Crystallization: Add a drop or two of the hot solvent to redissolve the faint precipitate and then allow the flask to cool slowly to room temperature. Covering the flask can slow the cooling rate, which promotes the growth of larger, purer crystals.[9] Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Inducement Techniques (If no crystals form):
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold anti-solvent, and dry them under vacuum.
Problem 3: Persistent polar impurities remain after extraction and recrystallization.
Q: My product is >95% pure, but a stubborn, closely-related polar impurity remains. How can I remove it?
A: When impurities have similar solubility and acid-base properties to your product, column chromatography is the next logical step. However, standard silica gel chromatography can be problematic for zwitterions due to strong, irreversible binding.[7] Specialized techniques are required.
dot digraph "Chromatography_Decision_Tree" { graph [fontname="Arial", rankdir=TB, splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} ends_dot Caption: Decision tree for selecting an advanced chromatographic method.
-
Stationary Phase: Pack a column with C18-functionalized silica gel.
-
Sample Loading: Dissolve the impure product in a minimal amount of the initial mobile phase or a strong solvent like methanol. Adsorb this solution onto a small amount of C18 silica, dry it, and load the resulting powder onto the top of the column.
-
Mobile Phase: Prepare a buffered mobile phase. A common starting point is a gradient of:
-
Solvent A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Solvent B: Acetonitrile or Methanol with the same buffer concentration. The buffer helps suppress the ionization of either the carboxylic acid or the amine, leading to more consistent retention and better peak shape.[7]
-
-
Elution: Start with a low percentage of Solvent B (e.g., 5-10%) and gradually increase the concentration to elute your compound. Collect fractions and analyze them by TLC or LC-MS.
-
Isolation: Combine the pure fractions, remove the organic solvent under reduced pressure, and then lyophilize (freeze-dry) if necessary to remove the aqueous buffer and isolate the final product.
Overall Purification Workflow
dot digraph "Purification_Workflow" { graph [fontname="Arial", rankdir=LR, splines=ortho, nodesep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} ends_dot Caption: Recommended multi-step workflow for enhancing product purity.
References
- Waters Corporation. (n.d.). What is a good column choice for retention of polar, small molecules that are zwitterionic? - WKB58240. Waters Knowledge Base.
- Nest Group. (2002). Zwitterion Chromatography – ZIC.
-
Zhang, M., et al. (2020). Preparation and comparison of three zwitterionic stationary phases for hydrophilic interaction liquid chromatography. Journal of Separation Science, 43(6), 1071-1079. Retrieved from [Link]
-
Jiang, Z. (2004). Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. Diva-portal.org. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
- Google Patents. (2013). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
- Google Patents. (2013). WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
- Google Patents. (2016). CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
-
University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Home Sunshine Pharma. (n.d.). 4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid CAS 106261-48-7. Retrieved from [Link]
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- 12. Page loading... [wap.guidechem.com]
Optimizing LC-MS/MS parameters for sensitive detection of this compound
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are looking to maximize the sensitivity and robustness of their Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions and effectively troubleshoot your assays.
The information herein is structured in a practical question-and-answer format, addressing the most common challenges encountered in the field. Every recommendation is grounded in established principles of analytical chemistry and mass spectrometry, with references to authoritative sources for further reading.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental questions that form the basis of a robust LC-MS/MS method.
Q1: I have a new compound. Where do I begin the optimization process?
A1: The optimization process should be systematic, starting with the mass spectrometer (MS) parameters before moving to the liquid chromatography (LC) conditions. This ensures that you are assessing chromatographic performance with a detector that is already performing optimally for your specific analyte.
The logical workflow is as follows:
-
Compound-Dependent MS Parameter Optimization: Directly infuse a solution of your analyte into the mass spectrometer to determine the optimal precursor ion, product ions, and their associated collision energies (CE) and declustering potentials (DP) or cone voltages.
-
Ion Source Parameter Optimization: While still infusing, optimize the source conditions (e.g., gas flows, temperatures, and sprayer voltage) to maximize the generation and transmission of your target ions.[1][2]
-
Chromatographic Method Development: Develop an LC method that provides adequate retention, good peak shape, and separation from matrix components that could cause ion suppression.
-
Final System Suitability: Inject the analyte using the complete LC-MS/MS system to confirm performance and make any final adjustments.
Caption: General workflow for LC-MS/MS method optimization.
Q2: How do I select the best Multiple Reaction Monitoring (MRM) transitions?
A2: The goal is to find precursor-to-product ion transitions that are both intense and specific.
-
Precursor Ion Selection: In a full scan or Q1 scan mode, identify the most abundant and stable ion for your analyte. This is typically the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. Be aware of other potential adducts (e.g., [M+Na]⁺, [M+NH₄]⁺) which can sometimes be more stable and abundant.[3]
-
Product Ion Selection: Fragment the selected precursor ion by ramping the collision energy in a product ion scan experiment.[4] Choose at least two product ions that are intense and have a mass-to-charge ratio (m/z) that provides specificity. The most intense transition is typically used for quantification, while the second is used for confirmation.[4]
-
Collision Energy (CE) Optimization: For each selected MRM transition, perform a collision energy optimization experiment. This involves systematically varying the CE and monitoring the product ion intensity. The optimal CE is the value that produces the maximum signal for that specific transition.[5][6] Most instrument software platforms can automate this process.[7][8]
Q3: What is the role of mobile phase additives, and how do I choose the right one?
A3: Mobile phase additives are critical for both chromatographic performance and ionization efficiency. They influence analyte retention, peak shape, and the protonation/deprotonation process in the ion source.
-
For Positive ESI: Volatile acids like formic acid (FA) and acetic acid (AA) are commonly used. They provide protons to facilitate the formation of [M+H]⁺ ions and can improve peak shape for basic compounds. Formic acid (0.1%) is a standard starting point due to its excellent proton-donating ability.[3][9]
-
For Negative ESI: A weak base, such as ammonium hydroxide, or a buffer like ammonium acetate or ammonium formate can be used to facilitate deprotonation ([M-H]⁻).
-
Ion-Pairing Agents: Reagents like trifluoroacetic acid (TFA) can provide excellent chromatography for peptides and proteins but are known to cause significant signal suppression in the MS source.[9][10] If TFA is necessary for separation, consider using it at very low concentrations (e.g., 0.02-0.05%) or using alternatives like difluoroacetic acid (DFA).[10]
Data Snapshot: Effect of Mobile Phase Additive on Signal Intensity
| Mobile Phase Additive (0.1%) | Analyte | Relative Signal Intensity (%) | Rationale |
| Formic Acid | Verapamil | 100 | Excellent proton source, good volatility. |
| Acetic Acid | Verapamil | 75 | Weaker acid, less efficient protonation than FA. |
| Ammonium Formate | Verapamil | 90 | Provides protons and can form adducts.[1] |
| Trifluoroacetic Acid (TFA) | Verapamil | <10 | Strong ion-pairing agent, causes significant signal suppression.[9] |
Note: Data is illustrative and will vary by compound and system.
Section 2: Troubleshooting Guides
This section provides structured guidance for resolving common issues in a question-and-answer format.
Problem: My signal intensity is too low or non-existent.
Q: I've injected my sample, but the analyte signal is much lower than expected or completely absent. What should I check first?
A: A sudden or consistent lack of signal points to a systematic issue that can be diagnosed by logically isolating the LC, the MS, and the sample.
Caption: Troubleshooting flowchart for low or no signal.
Causality Explained:
-
Verify the Spray: The electrospray process is the foundation of signal generation.[11] No spray means no ions. This is often due to simple issues like empty solvent bottles, a leak in the fluidic path, or incorrect gas settings.[11]
-
Isolate the MS: By infusing the analyte directly and bypassing the LC system, you can quickly determine if the issue lies with the mass spectrometer's ability to ionize and detect the compound.[11] If you get a strong signal here, the MS is likely functioning correctly.
-
Investigate the LC: If the MS is fine, the problem is upstream. Common LC-related issues include using the wrong mobile phase, an incorrect gradient that elutes the peak too early or not at all, or column degradation.
-
Examine the MS Parameters: If direct infusion also yields a poor signal, the issue is within the MS. This could be a dirty ion source, incorrect tuning parameters, or an error in the MRM method itself (e.g., wrong precursor mass).[12][13]
Problem: I'm observing significant ion suppression.
Q: My analyte signal is strong in a clean solvent, but it drops significantly when I analyze it in a biological matrix (e.g., plasma, urine). How can I identify and mitigate this?
A: This is a classic case of ion suppression, where co-eluting matrix components interfere with the ionization of your target analyte.[14][15]
Strategies for Mitigation:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove the interfering components before analysis.[14][16]
-
Solid-Phase Extraction (SPE): Offers superior cleanup compared to simple "protein crash" (precipitation) methods by selectively isolating the analyte.
-
Liquid-Liquid Extraction (LLE): Another effective technique for separating the analyte from interfering matrix components.
-
-
Optimize Chromatography: Increase the chromatographic resolution between your analyte and the matrix components.[14]
-
Adjust the Gradient: A shallower gradient can improve separation.
-
Change the Column: Use a column with a different selectivity (e.g., Phenyl-Hexyl instead of C18) or a smaller particle size (e.g., UPLC/UHPLC) for higher efficiency.
-
-
Reduce the Flow Rate: Lower flow rates (e.g., using microflow LC) can improve desolvation efficiency and have been shown to reduce matrix effects.[16]
-
Dilute the Sample: If the analyte concentration is high enough, simple dilution can reduce the concentration of matrix components to a level where they no longer cause significant suppression.[17]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for quantification in the presence of matrix effects.[17] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for an accurate and reliable analyte/IS ratio for quantification.
Problem: My chromatographic peak shape is poor (tailing, fronting, or split).
Q: My analyte peak is not symmetrical. What are the common causes and how can I fix them?
A: Poor peak shape compromises both resolution and integration accuracy. The shape of the peak provides important diagnostic information.
Common Causes & Solutions:
| Peak Shape Issue | Common Causes | Troubleshooting & Optimization Steps |
| Peak Tailing | Secondary Interactions: Analyte (especially bases) interacting with acidic silanols on the silica column packing.[18] Column Overload: Injecting too much mass onto the column.[18] Column Contamination/Void: A buildup of contaminants at the column inlet or a void in the packing material.[19] | - Adjust Mobile Phase pH: Ensure the analyte is in a single ionic state. - Add a Buffer: Use a buffer in the mobile phase to mask silanol activity.[20] - Reduce Injection Mass: Dilute the sample and re-inject.[18] - Flush/Backflush the Column: Follow the manufacturer's instructions to clean the column.[19] If unresolved, replace the column. |
| Peak Fronting | Column Overload: Often seen with early-eluting peaks when the sample solvent is much stronger than the mobile phase.[21] Catastrophic Column Failure: A significant void or channel in the column bed.[18] | - Match Sample Solvent: Dissolve the sample in a solvent that is as weak as, or weaker than, the initial mobile phase.[20][21] - Reduce Injection Volume. - Replace the Column: If the problem persists, the column is likely irreversibly damaged. |
| Split or Shoulder Peaks | Clogged Frit/Column Inlet: Particulates from the sample or system blocking the column inlet.[19] Injector Malfunction: Issues with the autosampler needle or valve.[21] Sample Solvent/Mobile Phase Mismatch: Injecting a large volume of sample in a solvent that is immiscible with the mobile phase. | - Use a Guard Column or In-line Filter: Protect the analytical column from particulates.[20] - Filter Samples: Ensure all samples are free of particulates before injection.[21] - Check Injector: Perform injector maintenance. - Adjust Sample Solvent: Ensure compatibility with the mobile phase. |
Section 3: Detailed Protocols
Protocol 1: Systematic Optimization of Ion Source Parameters
Objective: To determine the optimal ion source settings for maximizing the signal of a specific analyte. This protocol assumes the MRM transitions and collision energies have already been optimized via direct infusion.
Procedure:
-
Prepare Analyte Solution: Prepare a solution of your analyte in a solvent composition similar to your expected mobile phase at a concentration that gives a stable and strong signal (e.g., 100 ng/mL).
-
Set Up Infusion: Using a syringe pump, infuse the analyte solution directly into the MS source at a flow rate typical for your LC method (e.g., 0.4 mL/min). If your LC flow is different, use a T-junction to combine the infusion flow with a mobile phase flow from the LC to mimic analytical conditions.
-
Establish a Baseline: Set all source parameters to the instrument manufacturer's default "autotune" values. Begin acquiring data in MRM mode for your primary transition.
-
Optimize Gas Flows (Nebulizer and Heater/Drying Gas):
-
Rationale: These gases are responsible for desolvating the ESI droplets to release ions. The optimal flow depends on the solvent composition and flow rate.[1]
-
Action: While monitoring the signal, incrementally increase the nebulizer gas flow until the signal maximizes and then starts to decrease. Note the optimal setting. Repeat this process for the heater/drying gas.
-
-
Optimize Temperatures (Heater/Drying Gas and Source):
-
Rationale: Temperature aids in solvent evaporation. Too low a temperature results in incomplete desolvation; too high can cause thermal degradation of the analyte.[1][2]
-
Action: Set the gas flows to their optimized values. Incrementally increase the gas temperature, allowing the system to stabilize at each step, until the signal is maximized.
-
-
Optimize Sprayer Voltage (Capillary Voltage):
-
Rationale: This voltage is critical for initiating the electrospray. The optimal voltage provides a stable spray and maximum signal without causing electrical discharge (arcing).[22]
-
Action: Incrementally increase the sprayer voltage until the signal is maximized. Be cautious of settings that lead to an unstable signal or audible arcing, as this indicates the voltage is too high.
-
-
Document and Implement: Record all optimized parameters. These will be your starting point for the full LC-MS/MS method. Note that parameters can be interactive, so it may be beneficial to re-check the gas flows after optimizing the temperature.[2]
References
-
Bioanalytical Method Validation Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]
-
Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC . Waters Corporation. [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance . U.S. Department of Health and Human Services (HHS). [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers . Frontage Laboratories. [Link]
-
Optimizing LC–MS and LC–MS-MS Methods . LCGC International. [Link]
-
LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement . Shimadzu. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research . Journal of Analytical Methods in Chemistry. [Link]
-
The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry . PubMed. [Link]
-
Bioanalytical Method Validation - Guidance for Industry (2018) . U.S. Food and Drug Administration (FDA). [Link]
-
Guidance for Industry: Bioanalytical Method Validation (2001) . U.S. Food and Drug Administration (FDA). [Link]
-
LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise . LCGC North America. [Link]
-
Tuning of an electrospray ionization source for maximum peptide-ion transmission into a mass spectrometer . PubMed. [Link]
-
LC-MS sensitivity: Practical strategies to boost your signal and lower your noise . ResearchGate. [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry . LCGC International. [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis . AMS Biotechnology (AMSBIO). [Link]
-
Tips & Tricks: Sensitivity Gains in LC-MS . Separation Science. [Link]
-
Abnormal Peak Shapes . Shimadzu. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories . ZefSci. [Link]
-
BIOCLASS Mobile Phase Additive Selection for LC-MS . Advanced Materials Technology (HALO Columns). [Link]
-
4 Steps to Successful Compound Optimization on LC-MS/MS . Technology Networks. [Link]
-
Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine . Spectroscopy Online. [Link]
-
Optimization of Ionization Efficiency . Wiley Analytical Science. [Link]
-
Automated MRM Method Optimizer for Peptides . Agilent Technologies. [Link]
-
Optimization of the electrospray ionization source with the use of the design of experiments approach for the LC-MS-MS determination of selected metabolites in human urine . ResearchGate. [Link]
-
Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions . ACS Publications. [Link]
-
How to choose optimal collision energy (CE) for MRM transition? . ResearchGate. [Link]
-
MassHunter GC/MS MRM optimizer . YouTube. [Link]
-
Collision Energy Optimization of b- and y-Ions for Multiple Reaction Monitoring Mass Spectrometry . ACS Publications. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems . LCGC International. [Link]
-
I am seeing inconsistent HPLC Peak shape. What may be the cause of this? . SCIEX. [Link]
-
Troubleshooting Loss of Signal: Where did my peaks go? . Biotage. [Link]
-
LC Chromatography Troubleshooting Guide . Advanced Materials Technology (HALO Columns). [Link]
-
Effective LC Troubleshooting: Symptom-Based Strategies and Solutions . Restek. [Link]
-
A Tail of Two Peaks: Troubleshooting Poor Peak Shape . Agilent Technologies. [Link]
-
Any suggestions for very low intensity in LC/MS/MS? . ResearchGate. [Link]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. lcms.cz [lcms.cz]
- 8. m.youtube.com [m.youtube.com]
- 9. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. halocolumns.com [halocolumns.com]
- 11. biotage.com [biotage.com]
- 12. zefsci.com [zefsci.com]
- 13. researchgate.net [researchgate.net]
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- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 20. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 21. halocolumns.com [halocolumns.com]
- 22. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid
Welcome to the technical support center for the synthesis of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges during the synthesis of this valuable bifunctional molecule. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
I. Synthetic Strategies: An Overview
The synthesis of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid typically proceeds through a two-step sequence starting from methyl 2-methylbenzoate. The general approach involves the benzylic halogenation of the methyl group, followed by nucleophilic substitution with 1-methylpiperazine, and concluding with the hydrolysis of the methyl ester.
This common pathway, while logical, is fraught with potential challenges that can impact yield and purity. The primary difficulties arise from the management of reactive intermediates, control of side reactions, and purification of the final product.
Diagram: General Synthetic Pathway
Caption: Common synthetic route to the target compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
A1: The most frequently employed route involves the radical bromination of methyl 2-methylbenzoate to yield methyl 2-(bromomethyl)benzoate, followed by N-alkylation of 1-methylpiperazine, and subsequent saponification of the methyl ester[1][2][3]. This pathway is generally preferred over using 2-(chloromethyl)benzoic acid directly, as the free carboxylic acid can promote side reactions like intramolecular cyclization to form phthalide under basic conditions[4].
Q2: What are the critical parameters to control during the initial bromination step?
A2: The benzylic bromination is a radical chain reaction and requires careful control. Key parameters include:
-
Stoichiometry: Use of a slight excess (e.g., 1.05-1.1 equivalents) of N-Bromosuccinimide (NBS) is common[2][5]. A large excess can lead to the formation of the dibrominated byproduct, methyl 2-(dibromomethyl)benzoate.
-
Initiator: A radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) is essential. The amount should be catalytic (1-5 mol%).
-
Solvent: Anhydrous, non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane are required to facilitate the radical mechanism and prevent hydrolysis of NBS.
-
Light/Heat: The reaction must be initiated by heat (reflux) and/or light to generate the radical species[1].
Q3: How can I minimize the formation of the quaternary ammonium salt during the alkylation step?
A3: The formation of a quaternary ammonium salt by dialkylation of 1-methylpiperazine is a common and troublesome side reaction[6]. To mitigate this:
-
Slow Addition: Add the methyl 2-(bromomethyl)benzoate solution slowly to a solution containing 1-methylpiperazine and a base. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.
-
Temperature Control: Run the reaction at room temperature or slightly elevated temperatures (e.g., 40-50 °C). High temperatures can accelerate the rate of quaternization.
-
Stoichiometry: While a slight excess of 1-methylpiperazine is often used to ensure full conversion of the bromide, a very large excess can be difficult to remove during workup. A molar ratio of 1.2-1.5 equivalents of piperazine to 1 equivalent of bromide is a good starting point.
Q4: My final ester hydrolysis is slow or incomplete. What are the common issues?
A4: Ester hydrolysis (saponification) can be challenging.
-
Steric Hindrance: The ortho-substitution pattern can sterically hinder the approach of the hydroxide ion to the carbonyl carbon, slowing down the reaction compared to unhindered esters[7].
-
Insufficient Base/Time/Temperature: Ensure at least 2-3 equivalents of base (e.g., NaOH or LiOH) are used. The reaction often requires heating under reflux for several hours to go to completion[8]. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Solvent System: A co-solvent system, such as methanol/water or THF/water, is necessary to ensure the solubility of both the ester and the inorganic base[8][9].
III. Troubleshooting Guide
Problem 1: Low yield or complex mixture in the synthesis of methyl 2-(bromomethyl)benzoate.
-
Observation: TLC or GC-MS analysis of the crude product shows multiple spots, including starting material and a potential dibrominated species.
-
Probable Cause A: Incomplete reaction due to insufficient initiation or reaction time.
-
Solution A: Ensure the reaction is heated to reflux and that the initiator is active. If using a photolytic initiation, ensure the lamp is functional and close to the reaction vessel[1]. Extend the reaction time and monitor by TLC until the starting material spot has disappeared.
-
Probable Cause B: Over-bromination leading to methyl 2-(dibromomethyl)benzoate.
-
Solution B: Carefully control the stoichiometry of NBS to no more than 1.1 equivalents. Ensure the NBS is pure and dry before use. Add the NBS portion-wise to the reaction mixture to avoid localized high concentrations.
Problem 2: A significant amount of a white, water-soluble precipitate forms during the alkylation workup.
-
Observation: Upon adding water or aqueous solutions to the reaction mixture, a sticky white solid precipitates, which is highly soluble in water but insoluble in common organic solvents like ethyl acetate or dichloromethane.
-
Probable Cause: This is the classic signature of the quaternary ammonium salt byproduct. The dicationic nature of this salt makes it highly polar and water-soluble.
-
Solution: The primary solution is prevention (see FAQ 3). However, if it has already formed, it can be removed during the aqueous workup. Since the desired product (the ester) is basic, it will be extracted into an acidic aqueous layer. The quaternary salt will also remain in the aqueous phase. After separation, the acidic aqueous layer containing the product can be basified and re-extracted with an organic solvent, leaving the quaternary salt behind.
Diagram: Troubleshooting Quaternary Salt Formation
Caption: Extractive workup to separate the product from the quaternary salt.
Problem 3: The final product is difficult to purify and contains residual 1-methylpiperazine.
-
Observation: NMR or LC-MS of the final acid product shows signals corresponding to 1-methylpiperazine.
-
Probable Cause: Use of a large excess of 1-methylpiperazine in the alkylation step, which was not fully removed during workup.
-
Solution:
-
Optimized Stoichiometry: Reduce the excess of 1-methylpiperazine in the preceding step to 1.2 equivalents.
-
Acid Wash: During the workup of the alkylation step, perform a thorough wash with dilute acid (e.g., 1M HCl) to extract all basic compounds (product and excess amine) into the aqueous layer. This ensures removal from any neutral byproducts.
-
Final Purification: The final product, being an amino acid, is a zwitterion. It can often be purified by adjusting the pH of an aqueous solution. It will precipitate at its isoelectric point. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) can be effective.
-
IV. Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 2-(bromomethyl)benzoate[2][5]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-methylbenzoate (1.0 eq) in anhydrous carbon tetrachloride (approx. 5-10 mL per gram of starting material).
-
Reagents: Add N-Bromosuccinimide (NBS, 1.1 eq) and benzoyl peroxide (BPO, 0.02 eq).
-
Reaction: Heat the mixture to reflux (approx. 77 °C) for 1.5-3 hours. The reaction can be monitored by TLC (eluent: 95:5 hexanes:ethyl acetate) for the disappearance of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Filter off the solid succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude oil or solid can be purified by recrystallization from a solvent mixture like diethyl ether/hexanes to yield the product as a white solid.
Protocol 2: Synthesis of Methyl 2-(4-Methylpiperazin-1-ylmethyl)benzoate
-
Setup: In a round-bottom flask, dissolve 1-methylpiperazine (1.2 eq) and potassium carbonate (1.5 eq) in anhydrous acetonitrile (ACN).
-
Addition: In a separate flask, dissolve methyl 2-(bromomethyl)benzoate (1.0 eq) in ACN. Add this solution dropwise to the stirring piperazine mixture over 30-60 minutes at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC for the consumption of the bromide.
-
Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water, then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.
Protocol 3: Hydrolysis to 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid[8]
-
Setup: Dissolve the crude methyl 2-(4-methylpiperazin-1-ylmethyl)benzoate (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).
-
Reagent: Add sodium hydroxide (2.5 eq) and heat the mixture to reflux for 4-6 hours. Monitor the hydrolysis by TLC until the ester is no longer visible.
-
Workup: Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Isolation: Dilute the remaining aqueous solution with water. Carefully acidify the solution with 1M HCl to a pH of approximately 6-7. The zwitterionic product should precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash with cold water and then a small amount of cold acetone or isopropanol. Dry the solid under vacuum to obtain the final product.
V. Data Summary
| Step | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1. Bromination | Methyl 2-methylbenzoate, NBS, BPO | CCl₄ | 77 | 1.5 - 3 | 60 - 75%[1] |
| 2. Alkylation | Methyl 2-(bromomethyl)benzoate, 1-Methylpiperazine, K₂CO₃ | ACN | 25 | 12 - 18 | 80 - 95% |
| 3. Hydrolysis | Product from Step 2, NaOH | MeOH/H₂O | 65 | 4 - 6 | 90 - 98% |
VI. References
-
PrepChem.com. Synthesis of Methyl-2-bromomethylbenzoate. Available from: [Link]
-
Natalia, D., et al. (2022). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. ACS Omega, 8(1), 42-47. Available from: [Link]
-
Widya Mandala Surabaya Catholic University Repository. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid. Available from: [Link]
-
Google Patents. US10392364B2 - Process for synthesis of lenalidomide. Available from:
-
Google Patents. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride. Available from:
-
Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Available from: [Link]
-
Chemistry Stack Exchange. Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Available from: [Link]
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- 1. prepchem.com [prepchem.com]
- 2. Methyl 2-bromomethylbenzoate | 2417-73-4 [chemicalbook.com]
- 3. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis - chemicalbook [chemicalbook.com]
- 6. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. zenodo.org [zenodo.org]
Technical Support Center: Method Refinement for Quantitative Analysis of Isomers of Methylpiperazinyl Benzoic Acid
Welcome to the technical support center for the quantitative analysis of methylpiperazinyl benzoic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating and quantifying these challenging compounds. The isomers, whether positional (differing in the substitution pattern on the benzoic acid ring) or chiral (stereoisomers arising from a chiral center, e.g., on the piperazine ring), present unique analytical hurdles due to their similar physicochemical properties.[1][2]
This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during method development and validation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm starting my method development. How do I select the right HPLC column for separating my methylpiperazinyl benzoic acid isomers?
A1: Column selection is the most critical factor in achieving isomer separation. The choice depends entirely on the type of isomerism you are dealing with: positional or chiral. A single column is rarely optimal for both.
Expertise & Causality: Positional isomers of aromatic compounds are best resolved by stationary phases that offer multiple interaction modes beyond simple hydrophobicity.[3] Phenyl-based columns, for example, provide π-π interactions with the benzoic acid ring, which can discriminate between the different electron densities of ortho, meta, and para isomers.[4][5] Chiral isomers (enantiomers), by definition, cannot be separated on a standard achiral column and require a chiral stationary phase (CSP) to form transient, diastereomeric complexes with differing stabilities.[6][7]
Step-by-Step Protocol for Column Screening:
-
Identify Isomer Type: Determine if you are separating positional isomers (e.g., 2-, 3-, or 4-substituted) or stereoisomers.
-
Initial Screening (Positional Isomers):
-
Screen a Phenyl-Hexyl or Pentafluorophenyl (PFP) column as a primary choice.[4]
-
As a secondary option, test a standard C18 column to establish a baseline, and a Biphenyl column for alternative selectivity.
-
-
Initial Screening (Chiral Isomers):
-
Evaluation: Inject your isomer mixture onto the selected columns using a generic gradient (e.g., 5-95% Acetonitrile in water with 0.1% Formic Acid) to assess which column provides the best initial selectivity (separation between peak apexes).
Data Presentation: HPLC Column Selection Guide for Isomer Analysis
| Isomer Type | Primary Column Recommendation | Separation Principle | Secondary Choices |
| Positional Isomers | Phenyl Hydride / PFP | π-π interactions, dipole-dipole interactions, shape selectivity.[3][4] | Biphenyl, C18 (for baseline) |
| Chiral Isomers | Polysaccharide-based (e.g., Chiralpak®) | Formation of transient diastereomeric complexes, inclusion complexes.[7] | Cyclodextrin-based, Protein-based (e.g., Chiral AGP)[7] |
Q2: My peaks are broad and tailing significantly. What is causing this and how can I improve the peak shape?
A2: Poor peak shape, particularly tailing, is a common problem when analyzing basic compounds like methylpiperazinyl benzoic acid. The primary cause is often secondary interactions between the protonated amine on the piperazine ring and negatively charged residual silanols on the silica-based column packing.[9][10]
Expertise & Causality: At a mid-range pH, the silanol groups (-Si-OH) on the silica surface can deprotonate to form -Si-O⁻, creating strong, undesirable ionic interactions with the positively charged analyte. This leads to a mixed-mode retention mechanism, causing peak tailing. To achieve sharp, symmetrical peaks, you must control the ionization state of both the analyte and the stationary phase.[11][12]
Step-by-Step Protocol to Improve Peak Shape:
-
Mobile Phase pH Adjustment:
-
The piperazinyl group is basic and the carboxylic acid is acidic. Their ionization is highly pH-dependent.[13]
-
Operate at a low pH (e.g., pH 2.5-3.0) using a formic acid or trifluoroacetic acid (TFA) buffer. At this pH, the piperazine is fully protonated, and the silanol groups are suppressed, minimizing secondary interactions.[10]
-
-
Increase Buffer Strength: Use a buffer concentration in the 10-25 mM range. The buffer ions compete with the analyte for active silanol sites, effectively masking them.[9]
-
Check Sample Solvent: Ensure your sample is dissolved in the mobile phase or a solvent weaker than the mobile phase. Dissolving the sample in a strong solvent (like 100% Acetonitrile) can cause peak distortion.[14]
-
Reduce Mass on Column: Inject a lower concentration or smaller volume of your sample to check for mass overload, which can also cause peak asymmetry.[9]
Q3: My isomers are co-eluting or have very poor resolution. What are the steps to improve their separation?
A3: Achieving baseline resolution between isomers that have very similar structures requires a systematic optimization of chromatographic parameters. The goal is to manipulate the selectivity of your system, which is the ability to differentiate between the analytes.
Expertise & Causality: Resolution is a function of efficiency, selectivity, and retention. For isomers, selectivity is the most powerful and important parameter to adjust.[12] Selectivity can be finely tuned by changing the mobile phase composition (both the organic solvent type and the pH) and the column temperature. A change in solvent can alter dipole-dipole or hydrogen bonding interactions, while a change in temperature affects the thermodynamics of partitioning between the mobile and stationary phases.[6][15]
Step-by-Step Protocol for Resolution Optimization:
-
Optimize Mobile Phase Strength (Isocratic): If using a gradient, convert to an isocratic hold at the organic percentage where the isomers elute. Then, make small adjustments (e.g., ±2-5% organic) to maximize retention and resolution. An isocratic separation is often better for closely eluting peaks.[6]
-
Modify Mobile Phase pH: Even small changes in pH can dramatically alter the selectivity between ionizable isomers.[11][12] Prepare mobile phases with pH values that differ by 0.2-0.5 units around your initial condition and evaluate the impact on peak spacing.
-
Change the Organic Solvent: If you are using acetonitrile, switch to methanol or vice versa. These solvents have different properties and will interact with your analytes and stationary phase differently, often leading to significant changes in elution order and selectivity.[16]
-
Adjust Column Temperature: Vary the column temperature (e.g., test at 25°C, 35°C, and 45°C). Lower temperatures often increase retention and can sometimes improve resolution, while higher temperatures decrease viscosity and can improve efficiency.[6]
-
Reduce Flow Rate: Lowering the flow rate can increase the number of theoretical plates (efficiency) and may improve the resolution of difficult separations, albeit at the cost of longer run times.
Q4: How do I properly validate my quantitative method once separation is achieved?
A4: Method validation provides documented evidence that your analytical procedure is suitable for its intended purpose.[17][18] For quantitative analysis of isomers, key validation parameters must be assessed according to regulatory guidelines (e.g., ICH).[19]
Trustworthiness: A validated method ensures that the results you generate are accurate, precise, and reliable. This is non-negotiable in a drug development environment.[20][21]
Data Presentation: Key Method Validation Parameters for Isomer Quantification
| Parameter | Purpose | Typical Acceptance Criteria (for Drug Product) |
| Specificity/Selectivity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., other isomers, impurities, matrix components).[19] | No interference at the retention time of the analyte and its isomers. Peak purity analysis should pass. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.[17] | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | To determine the closeness of the test results to the true value. Assessed by spiking a blank matrix with known amounts of analyte.[21] | Recovery of 98.0% to 102.0% of the known amount. |
| Precision (Repeatability & Intermediate) | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[17] | Repeatability (intra-day): RSD ≤ 1.0%. Intermediate Precision (inter-day): RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[18] | Signal-to-Noise ratio ≥ 10. Precision (RSD) at this concentration should meet requirements (e.g., ≤ 10%). |
| Range | The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[18] | Typically 80% to 120% of the test concentration. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, Temp ±5°C).[19] | System suitability parameters remain within limits. |
Q5: I am using LC-MS. Are there any special considerations for quantifying positional isomers?
A5: Yes, LC-MS analysis of positional isomers requires special attention. While MS is highly selective, it often cannot differentiate between isomers on its own.
Expertise & Causality: Positional isomers have the exact same elemental formula and therefore the same exact mass.[22] Consequently, they will have identical precursor ions (m/z). Furthermore, their fragmentation patterns in MS/MS (using techniques like Collision-Induced Dissociation) are often very similar or identical.[23] This makes chromatographic separation absolutely essential for accurate quantification. Relying on MS alone without adequate separation can lead to gross quantification errors.[22][24]
Key Considerations for LC-MS:
-
Chromatographic Baseline Separation is Mandatory: You must achieve baseline resolution (Rs ≥ 1.5) between the isomers chromatographically before they enter the mass spectrometer. Without this, you are measuring a combined response.[22]
-
Verify No In-Source Fragmentation: Ensure that other components in your sample (e.g., metabolites, conjugates) do not break down in the MS source to form an ion that is identical to your target analyte. This can be checked by monitoring the analyte's mass transition while injecting a pure standard of the potentially interfering compound.[24]
-
Use of Isotope-Labeled Internal Standard: Whenever possible, use a stable isotope-labeled (e.g., ¹³C, ²H) version of each isomer as an internal standard. If this is not feasible, a single isotope-labeled standard may be used, but you must validate that the ionization efficiency is the same for all isomers, which cannot be guaranteed.[24][25]
-
Matrix Effects: Evaluate matrix effects for each isomer individually, as subtle differences in their elution time can place them in regions of different ion suppression or enhancement from the sample matrix.[22]
References
-
[Reader Insight] A Guide to Selective Columns for Isomer Separation - Welch Materials. [Link]
-
Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - MicroSolv. [Link]
-
Positional Isomer Separation Method Suggestions using HPLC or LCMS - MicroSolv. [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations - Scantec. [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. [Link]
-
The Critical Role of Mobile Phase pH in Chromatography Separations - Analytics & Separations. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. [Link]
-
Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - BUCHI. [Link]
-
HPLC Troubleshooting Guide - ACE. [Link]
-
validate analysis methods: Topics by Science.gov. [Link]
-
Differentiating positional isomers of nucleoside modifications by higher-energy collisional dissociation mass spectrometry (HCD MS) - NIH. [Link]
-
Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC - PubMed Central. [Link]
-
HPLC Troubleshooting - Chrom-academy. [Link]
-
Tips and Tricks of HPLC System Troubleshooting - Agilent. [Link]
-
Analytical method validation: A brief review - ResearchGate. [Link]
-
Trouble resolving isomers - Chromatography Forum. [Link]
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A Review on Step-by-Step Analytical Method Validation - IOSRPHR. [Link]
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(PDF) Pitfalls Associated with the Use of Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory - ResearchGate. [Link]
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validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc - SciSpace. [Link]
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Pitfalls Associated with the Use of Liquid Chromatography–Tandem Mass Spectrometry in the Clinical Laboratory - Ovid. [Link]
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About LC-MS and position isomers : r/Chempros - Reddit. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
-
Growing Pains in LC-MS/MS Testing | myadlm.org. [Link]
-
Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns : Waters. [Link]
-
Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC - NIH. [Link]
-
( S)- N-Benzyl-3(6)-methylpiperazine-2,5-diones as chiral solvating agents for N-acylamino acid esters | Request PDF - ResearchGate. [Link]
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HPLC Methods for analysis of Benzoic acid - HELIX Chromatography. [Link]
-
Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. [Link]
-
High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids - MDPI. [Link]
-
A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed. [Link]
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2.5: High-Performance Liquid Chromatography - Chemistry LibreTexts. [Link]
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An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC - NIH. [Link]
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Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI. [Link]
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Validation & Comparative
A Guide to Unambiguous Structure Elucidation: Confirming 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid via 2D NMR
By Dr. Evelyn Reed, Senior Application Scientist
In the realm of drug discovery and development, the absolute certainty of a molecule's structure is paramount. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, it can often leave ambiguities, especially in complex molecules with overlapping signals. This guide provides an in-depth, practical comparison of how supplementing 1D NMR with a suite of 2D NMR experiments—specifically COSY, HSQC, and HMBC—provides irrefutable evidence for the structure of a synthesized molecule, using 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid as a case study.
The Challenge: Beyond the 1D Spectrum
A 1D proton (¹H) NMR spectrum provides essential information about the chemical environment and connectivity of protons. However, for a molecule like 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid, which contains multiple distinct spin systems (the aromatic ring and the piperazine ring), relying solely on 1D NMR can be problematic. Overlapping multiplets in the aromatic region and the complex couplings within the piperazine ring can make definitive assignments challenging. This is where 2D NMR becomes an indispensable tool, spreading out the information into two dimensions to resolve these ambiguities.[1][2][3]
The 2D NMR Toolkit: A Multi-faceted Approach
To achieve unambiguous structural confirmation, a combination of 2D NMR experiments is employed, each providing a unique piece of the structural puzzle.[2][3][4]
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[1][5][6] It is instrumental in tracing out the proton-proton connectivity within individual spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).[6][7][8] This is crucial for assigning carbon signals in the ¹³C NMR spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds.[7][9][10] HMBC is the key to connecting the different structural fragments of the molecule.
The logical workflow for utilizing these techniques is a stepwise process of building the molecular structure from the ground up.
Caption: Workflow for 2D NMR-based structure elucidation.
Experimental Protocol: Acquiring High-Quality 2D NMR Data
1. Sample Preparation:
-
Dissolve ~10-20 mg of the synthesized 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to avoid overlapping solvent signals with key analyte resonances.
-
Filter the solution into a 5 mm NMR tube to remove any particulate matter.
2. 1D NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and appropriate pulse calibration.
-
Acquire a 1D ¹³C NMR spectrum to identify the carbon chemical shifts.
3. 2D NMR Acquisition Parameters (General):
-
COSY: A gradient-selected COSY (gCOSY) experiment is typically used for its clean spectra. Standard parameters on a 500 MHz spectrometer would include a spectral width of 10-12 ppm in both dimensions, 2048 data points in F2, and 256-512 increments in F1.
-
HSQC: A phase-sensitive gradient-edited HSQC is preferred as it can distinguish CH/CH₃ from CH₂ signals based on phase.[7] The ¹H dimension spectral width is set to encompass all proton signals, while the ¹³C dimension is set to cover the expected carbon chemical shift range (e.g., 0-180 ppm).
-
HMBC: A gradient-selected HMBC experiment is performed. The key parameter is the optimization for the long-range coupling constant (ⁿJCH), which is typically set to 8 Hz to observe both two- and three-bond correlations.[6]
Data Interpretation: Piecing Together the Puzzle
Let's walk through the interpretation of hypothetical, yet realistic, 2D NMR data for 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid.
Structure and Numbering:
Caption: Structure of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid with atom numbering.
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shifts
| Proton (¹H) | Chemical Shift (ppm) | Carbon (¹³C) | Chemical Shift (ppm) |
| H-3 | 7.95 (d) | C-1 | 132.5 |
| H-4 | 7.40 (t) | C-2 | 138.0 |
| H-5 | 7.55 (t) | C-3 | 131.0 |
| H-6 | 7.30 (d) | C-4 | 128.0 |
| H-7 (CH₂) | 3.80 (s) | C-5 | 129.5 |
| H-8/12 (CH₂) | 2.60 (br t) | C-6 | 127.0 |
| H-9/11 (CH₂) | 2.40 (br t) | C-7 (CH₂) | 60.0 |
| H-10 (CH₃) | 2.25 (s) | C-8/12 (CH₂) | 55.0 |
| COOH | 12.5 (br s) | C-9/11 (CH₂) | 53.0 |
| C-10 (CH₃) | 46.0 | ||
| C=O | 170.0 |
Note: Chemical shifts are typical and can vary based on solvent and concentration. Benzylic protons are typically in the 2.2-3.0 ppm range, but are shifted downfield here due to the ortho-substituent.[11]
Step 1: Delineating Spin Systems with COSY
The COSY spectrum reveals the proton-proton coupling networks.
-
Aromatic System: We would expect to see correlations between H-3 and H-4, H-4 and H-5, and H-5 and H-6, confirming the connectivity of the protons on the substituted benzene ring.
-
Piperazine System: Correlations would be observed between the protons on adjacent carbons in the piperazine ring (H-8/12 and H-9/11), confirming the ring structure. The broadness of these signals is typical for piperazine rings due to chair-chair interconversion.
Step 2: Assigning Carbons with HSQC
The HSQC spectrum links each proton to its directly attached carbon.
-
A cross-peak between the proton signal at 7.95 ppm and a carbon signal at 131.0 ppm definitively assigns these to H-3 and C-3, respectively.
-
This process is repeated for all protonated carbons, allowing for the unambiguous assignment of C-3, C-4, C-5, C-6, C-7, C-8/12, C-9/11, and C-10.
-
Quaternary carbons (C-1, C-2, and C=O) will not show correlations in the HSQC spectrum.[12]
Table 2: Key HSQC and HMBC Correlations
| Proton | HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) |
| H-3 (7.95) | C-3 (131.0) | C-1, C-2, C-5, C=O |
| H-6 (7.30) | C-6 (127.0) | C-2, C-4, C-7 |
| H-7 (3.80) | C-7 (60.0) | C-1, C-2, C-6, C-8/12 |
| H-8/12 (2.60) | C-8/12 (55.0) | C-7, C-9/11 |
| H-10 (2.25) | C-10 (46.0) | C-9/11 |
Step 3: Connecting the Fragments with HMBC
The HMBC spectrum is the final and most critical step, as it establishes the connectivity between the different parts of the molecule.[9][10]
-
Connecting the Benzoic Acid and Methylene Bridge: A crucial correlation will be observed from the benzylic protons (H-7) at 3.80 ppm to the quaternary carbon of the aromatic ring at the point of substitution (C-2) and the adjacent protonated carbon (C-6). This confirms the attachment of the methylene group to the C-2 position of the benzoic acid moiety.
-
Connecting the Methylene Bridge and Piperazine Ring: The same benzylic protons (H-7) will also show a correlation to the carbons of the piperazine ring they are attached to through the nitrogen (C-8/12). This definitively links the benzyl group to the piperazine nitrogen.
-
Confirming the Methyl Group Position: The methyl protons (H-10) at 2.25 ppm will show a correlation to the adjacent piperazine carbons (C-9/11). This confirms that the methyl group is attached to the nitrogen at position 4 of the piperazine ring.
-
Confirming the Carboxylic Acid Position: The aromatic proton ortho to the carboxylic acid (H-3) will show a correlation to the carbonyl carbon (C=O), confirming the position of the carboxylic acid group relative to the substituent.
Caption: Key HMBC correlations connecting the molecular fragments.
Conclusion: The Power of Correlative Spectroscopy
While 1D NMR provides a foundational overview of a molecule's structure, it often falls short of providing the definitive proof required in research and development. As demonstrated with 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid, a systematic approach using a combination of 2D NMR experiments—COSY, HSQC, and HMBC—overcomes the limitations of 1D analysis. COSY delineates the individual spin systems, HSQC assigns the protonated carbons, and HMBC provides the crucial long-range correlations that piece the entire molecular puzzle together. This multi-dimensional approach transforms NMR from a characterization technique into a powerful tool for unambiguous structure elucidation, ensuring the scientific integrity of the compounds being developed.[1][2][13]
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Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]
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Interpret the NMR spectrum of benzoic acid, focusing on the shifts caused by its functional groups. Proprep. [Link]
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A Comparative Guide to Purity Validation of Synthesized 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid
This guide provides a comprehensive, multi-faceted approach to validating the purity of synthesized 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid. For professionals in drug development and chemical research, establishing the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality control checkpoint; it is the foundation upon which the safety and efficacy of a therapeutic agent are built. Impurities can arise from starting materials, by-products, intermediates, or degradation products and may pose significant toxicological risks.[1]
We will move beyond a simple recitation of methods to explore the causality behind employing an orthogonal analytical strategy. An orthogonal approach, which utilizes multiple analytical techniques based on different chemical and physical principles, provides a robust and reliable assessment of a compound's purity profile. No single method is sufficient to identify and quantify all potential impurities. Therefore, we will compare and contrast the utility of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Quantitative Purity Assessment
HPLC is the principal technique for determining the purity of non-volatile organic compounds by separating components within a mixture.[2] Its strength lies in its high resolution and quantitative accuracy, making it indispensable for detecting and quantifying process-related impurities and degradation products.
Expertise & Causality: Why this Method?
We select Reverse-Phase HPLC (RP-HPLC) because 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid possesses both polar (carboxylic acid, piperazine nitrogens) and non-polar (benzyl ring) functionalities, making it well-suited for separation on a C18 stationary phase. A gradient elution method is employed, starting with a highly aqueous mobile phase and gradually increasing the proportion of organic solvent (e.g., acetonitrile). This is a deliberate choice: the initial aqueous conditions retain the polar parent compound, while the increasing organic content systematically elutes any less polar impurities, ensuring a comprehensive separation profile. The inclusion of a buffer (e.g., ammonium acetate) and a pH modifier (e.g., acetic acid) is critical to maintain the analyte in a consistent ionization state, which prevents peak tailing and ensures sharp, symmetrical peaks for accurate integration.[3]
Experimental Protocol: RP-HPLC with UV Detection
-
Standard Preparation: Accurately weigh and dissolve a certified reference standard of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid in the mobile phase diluent to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare the synthesized sample at the same concentration as the reference standard.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-5 min (95% A, 5% B), 5-25 min (linear gradient to 30% A, 70% B), 25-30 min (hold at 30% A, 70% B), 30-35 min (return to initial conditions).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the reference standard followed by the synthesized sample. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Data Visualization: HPLC Purity Workflow
Caption: Workflow for HPLC Purity Analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS): Unambiguous Identity Confirmation
While HPLC provides quantitative data on purity, it does not confirm the identity of the main peak or its impurities. LC-MS is the definitive technique for this purpose. It couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer, providing molecular weight information for each separated component.[4][5]
Expertise & Causality: Why this Method?
LC-MS analysis is critical for confirming that the major peak observed in the HPLC chromatogram corresponds to the correct molecular weight of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid (C₁₃H₁₈N₂O₂, MW: 234.30 g/mol ). We use Electrospray Ionization (ESI) in positive mode because the piperazine nitrogens are readily protonated, leading to a strong signal for the protonated molecular ion [M+H]⁺ at m/z 235.3. This method also provides the molecular weights of any co-eluting impurities, which is the first step toward their structural identification.[6]
Experimental Protocol: LC-MS
-
Sample Preparation: Dilute the sample prepared for HPLC analysis to an appropriate concentration for MS detection (e.g., 10-100 µg/mL).
-
LC Conditions: Utilize the same or a similar rapid gradient HPLC method as described above to separate the components before introduction into the mass spectrometer.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 300 °C.
-
-
Analysis: Inject the sample. Extract the mass spectrum for the main chromatographic peak and any significant impurity peaks. Compare the observed m/z of the protonated molecular ion [M+H]⁺ with the calculated value.
Data Visualization: LC-MS Identity Confirmation Workflow
Caption: Workflow for LC-MS Identity Confirmation.
NMR Spectroscopy: The Gold Standard for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail about the chemical structure of a molecule.[5] For purity validation, ¹H and ¹³C NMR are used to confirm the identity of the synthesized compound and to detect and potentially identify impurities that may not be visible by UV-based HPLC.
Expertise & Causality: Why this Method?
A ¹H NMR spectrum provides a "fingerprint" of the molecule. We can confirm the presence of all expected proton environments: the aromatic protons on the benzoic acid ring, the methylene bridge protons, the piperazine ring protons, and the N-methyl protons. Crucially, the integration (area under the peaks) of these signals should correspond to the number of protons in each environment. The presence of unexpected signals can indicate impurities. For example, residual starting materials like 4-formylbenzoic acid or 1-methylpiperazine would show distinct, easily identifiable peaks. ¹³C NMR complements this by confirming the carbon skeleton of the molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of the synthesized compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O with DCl to aid solubility).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
-
Analysis:
-
¹H NMR: Assign all peaks to their corresponding protons. Check for the correct chemical shifts, splitting patterns (multiplicity), and integration ratios. Search for any anomalous peaks that do not belong to the target molecule or the solvent.
-
¹³C NMR: Assign all peaks to their corresponding carbons and verify that the correct number of carbon signals is present.
-
Data Visualization: NMR Structural Verification Workflow
Sources
A Comparative Analysis of 2-, 3-, and 4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the positional isomers 2-, 3-, and 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid. These compounds, sharing the same molecular formula (C₁₃H₁₈N₂O₂), exhibit distinct physicochemical and biological properties due to the differential placement of the (4-methylpiperazin-1-ylmethyl) substituent on the benzoic acid ring. Understanding these differences is crucial for researchers in drug discovery, medicinal chemistry, and materials science for informed decision-making in molecular design and application.
Introduction: The Significance of Positional Isomerism
Positional isomerism plays a pivotal role in determining the pharmacological and physicochemical characteristics of a molecule. The seemingly subtle shift of a functional group on an aromatic ring can profoundly impact properties such as acidity (pKa), solubility, crystal packing, and, most critically, its interaction with biological targets. This guide delves into the nuances of the ortho (2-), meta (3-), and para (4-) isomers of (4-Methylpiperazin-1-ylmethyl)benzoic acid, with a particular focus on the well-documented significance of the 4-isomer as a key intermediate in the synthesis of the revolutionary anticancer drug, Imatinib.[1]
While the para-isomer has been extensively studied due to its role in pharmaceuticals, the ortho- and meta-isomers remain less explored. This guide aims to provide a holistic comparison by integrating available experimental data with robust computational predictions to illuminate the unique profile of each isomer.
Structural Overview and Synthesis
The fundamental difference between the three isomers lies in the attachment point of the methylpiperazinylmethyl group to the benzoic acid core.
Diagram: Chemical Structures of the Isomers
Caption: Chemical structures of the ortho-, meta-, and para-isomers.
The synthesis of these isomers typically involves the reaction of the corresponding bromomethyl or chloromethyl benzoic acid with N-methylpiperazine. While numerous synthetic routes for the 4-isomer are documented,[2][3][4] this guide proposes analogous, experimentally viable protocols for the 2- and 3-isomers.
Proposed Synthetic Workflow
The general synthetic approach involves a two-step process starting from the respective methylbenzoic acid (toluic acid) isomers.
Diagram: General Synthetic Workflow
Caption: A two-step synthetic pathway to the target isomers.
Experimental Protocol: Synthesis of 2-, 3-, and 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid
Part A: Synthesis of (Bromomethyl)benzoic Acid Isomers
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the respective toluic acid isomer (1 eq.) in a suitable solvent such as carbon tetrachloride or chlorobenzene.
-
Initiation: Add N-bromosuccinimide (NBS, 1.05 eq.) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (catalytic amount).
-
Reaction: Heat the mixture to reflux and irradiate with a UV lamp to facilitate the radical bromination. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (bromomethyl)benzoic acid.
-
Purification: Recrystallize the crude product from a suitable solvent system to obtain the pure intermediate.
Part B: Synthesis of (4-Methylpiperazin-1-ylmethyl)benzoic Acid Isomers
-
Reaction Setup: In a round-bottom flask, dissolve the appropriate (bromomethyl)benzoic acid isomer (1 eq.) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.
-
Nucleophilic Substitution: Add N-methylpiperazine (1.2 eq.) and a non-nucleophilic base such as potassium carbonate or triethylamine (2 eq.) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or gentle heating (50-60 °C) and monitor its progress by TLC.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired (4-Methylpiperazin-1-ylmethyl)benzoic acid isomer.
Comparative Physicochemical Properties
The position of the substituent significantly influences the physicochemical properties of the isomers. The following table summarizes a comparison of key properties based on available data and computational predictions.
| Property | 2-isomer | 3-isomer | 4-isomer |
| CAS Number | 159589-70-5[5] | 514209-42-8[6] | 106261-48-7[7] |
| Molecular Weight | 234.29 g/mol | 234.3 g/mol [1] | 234.29 g/mol [7] |
| Melting Point | 211-215 °C | Not available | Not available |
| Predicted pKa₁ (Carboxylic Acid) | ~3.8 | ~4.2 | ~4.5 |
| Predicted pKa₂ (Piperazine) | ~8.0 | ~8.5 | ~8.6 |
| Predicted Water Solubility | Moderately Soluble | Sparingly Soluble | Slightly Soluble[7] |
Causality Behind Predicted Trends:
-
pKa: The acidity of the carboxylic acid group (pKa₁) is influenced by both inductive and resonance effects. The ortho-isomer is predicted to be the most acidic due to the "ortho effect," where steric hindrance may force the carboxylic acid group out of the plane of the benzene ring, disrupting resonance stabilization of the neutral form and stabilizing the carboxylate anion. The meta-isomer's acidity is primarily influenced by the electron-withdrawing inductive effect of the piperazine nitrogen. In the para-isomer, the electron-donating resonance effect of the piperazine nitrogen can slightly decrease the acidity of the carboxylic acid. The basicity of the piperazine nitrogen (related to pKa₂) is also expected to vary slightly between the isomers due to these electronic effects.
-
Solubility: The predicted trend in water solubility can be attributed to the interplay of polarity and crystal lattice energy. The ortho-isomer's potential for intramolecular hydrogen bonding might reduce its interaction with water, but its predicted higher acidity could enhance solubility in neutral to basic solutions. The para-isomer's high symmetry can lead to a more stable crystal lattice, resulting in lower solubility.
Spectroscopic Analysis: Fingerprinting the Isomers
Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide unique fingerprints for each isomer, allowing for their unambiguous identification.
¹H and ¹³C NMR Spectroscopy
The chemical shifts in NMR spectra are highly sensitive to the electronic environment of the nuclei. The substitution pattern on the benzoic acid ring will result in distinct splitting patterns and chemical shifts for the aromatic protons and carbons.
Predicted ¹H NMR Spectral Features:
-
Aromatic Region (δ 7.0-8.0 ppm):
-
2-isomer: A complex multiplet pattern is expected due to the close proximity of the two substituents, leading to significant spin-spin coupling between the aromatic protons.
-
3-isomer: An asymmetrical pattern of multiplets is anticipated.
-
4-isomer: A more symmetrical pattern, likely two doublets, is expected due to the para-substitution. The ¹H NMR spectrum for the 4-isomer in d6-DMSO shows signals at δ 7.41 (d, 2H) and 7.89 (d, 2H).[7]
-
-
Methyl and Piperazine Protons (δ 2.0-4.0 ppm): The chemical shifts of the methyl and piperazine protons are expected to be similar across the three isomers, with minor variations due to long-range electronic effects. For the 4-isomer, the methyl protons appear as a singlet at δ 2.27, and the piperazine and methylene protons appear as multiplets between δ 2.44 and 3.95.[7]
Predicted ¹³C NMR Spectral Features:
-
Carbonyl Carbon (δ ~167-170 ppm): The chemical shift of the carboxylic acid carbon will be influenced by the electronic effects of the substituent.
-
Aromatic Carbons (δ ~120-150 ppm): The substitution pattern will lead to a unique set of signals for the aromatic carbons in each isomer. The carbon attached to the (4-methylpiperazin-1-ylmethyl) group will show a characteristic chemical shift.
Infrared (IR) Spectroscopy
The IR spectra of the three isomers will share characteristic peaks for the functional groups present, but the fingerprint region will be distinct for each.
Characteristic IR Absorption Bands:
-
O-H Stretch (Carboxylic Acid): A broad band in the region of 3300-2500 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1680 cm⁻¹.
-
C-N Stretch (Piperazine): Bands in the 1250-1020 cm⁻¹ region.
-
Aromatic C-H Bending (Out-of-Plane): The pattern of these bands in the 900-675 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring.
Biological Activity and Applications
The biological activity of these isomers is intrinsically linked to their three-dimensional shape and electronic properties, which dictate how they interact with biological macromolecules.
-
4-(4-Methylpiperazin-1-ylmethyl)benzoic acid: This isomer is a well-established and critical intermediate in the synthesis of Imatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[1] Its specific geometry allows for its incorporation into the final drug structure, which is designed to fit into the ATP-binding site of the Bcr-Abl oncoprotein.
-
2- and 3-(4-Methylpiperazin-1-ylmethyl)benzoic acid: There is currently a lack of specific published data on the biological activities of the ortho- and meta-isomers. However, the 3-isomer is noted as a versatile building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, and is used in studies related to receptor binding and enzyme inhibition.[1][8] This suggests its potential as a scaffold in medicinal chemistry, although detailed studies are required to elucidate its specific biological targets and pharmacological profile. The biological potential of the 2-isomer remains largely unexplored.
Conclusion
This comparative guide highlights the significant impact of positional isomerism on the properties of 2-, 3-, and 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid. While the para-isomer has a defined and crucial role in the pharmaceutical industry, the ortho- and meta-isomers represent underexplored chemical entities with potential for new applications. The provided synthetic protocols and comparative data, including computational predictions, offer a valuable resource for researchers to further investigate the unique characteristics and potential applications of these compounds. Further experimental validation of the predicted properties and exploration of the biological activities of the 2- and 3-isomers are warranted to fully unlock their scientific potential.
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A Researcher's Guide to the Positional Isomerism of Methylpiperazinyl Benzoic Acid: A Comparative Analysis of Ortho and Para Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the spatial arrangement of functional groups within a molecule, or isomerism, is a critical determinant of its biological activity. Even subtle changes in structure can lead to profound differences in pharmacological profiles, including efficacy, selectivity, and toxicity. This guide provides an in-depth comparative analysis of the ortho and para isomers of methylpiperazinyl benzoic acid, two closely related structures with the potential for divergent biological effects.
While direct, side-by-side experimental comparisons in the public domain are limited, this guide synthesizes existing knowledge on related compounds and foundational principles of medicinal chemistry to offer a predictive framework for researchers. We will explore the structural nuances, potential biological activities, and the experimental methodologies required to rigorously evaluate and compare these two isomers.
Structural and Physicochemical Landscape
The core structure of methylpiperazinyl benzoic acid features a benzoic acid moiety linked to a methylpiperazine group. The key distinction between the ortho and para isomers lies in the point of attachment of the methylpiperazine ring to the benzoic acid.
-
Ortho-isomer (2-(4-methylpiperazin-1-yl)benzoic acid): The methylpiperazine group is positioned adjacent to the carboxylic acid group.
-
Para-isomer (4-(4-methylpiperazin-1-yl)benzoic acid): The methylpiperazine group is positioned opposite to the carboxylic acid group.
This seemingly minor positional shift has significant implications for the molecule's three-dimensional shape, electronic distribution, and physicochemical properties.
Table 1: Physicochemical Properties of Ortho and Para Methylpiperazinyl Benzoic Acid Isomers
| Property | ortho-isomer (Predicted) | para-isomer (Predicted) | Significance in Drug Discovery |
| Molecular Formula | C₁₂H₁₆N₂O₂ | C₁₂H₁₆N₂O₂ | Defines the elemental composition and molecular weight. |
| Molecular Weight | 220.27 g/mol | 220.27 g/mol | Influences absorption and distribution.[1] |
| LogP (Octanol/Water) | Lower | Higher | A measure of lipophilicity, impacting membrane permeability and solubility. |
| pKa (Carboxylic Acid) | Higher | Lower | Influences ionization state at physiological pH, affecting solubility and receptor interaction. |
| pKa (Piperazine) | Lower | Higher | Affects the overall charge of the molecule and potential for ionic interactions. |
| Polar Surface Area | Potentially Higher | Potentially Lower | Impacts membrane permeability and interactions with polar targets. |
| Dipole Moment | Higher | Lower | Influences solubility and binding orientation in a target's active site. |
Note: Experimental values for all properties may vary. The predictions are based on established chemical principles.
The proximity of the basic nitrogen of the piperazine ring and the acidic carboxylic acid group in the ortho-isomer can lead to intramolecular hydrogen bonding. This interaction can influence the molecule's conformation, effectively reducing its flexibility and altering its interaction with biological targets compared to the more extended and flexible para-isomer.
Postulated Biological Activity and Mechanistic Considerations
Based on the activities of structurally related compounds containing piperazine and benzoic acid motifs, several potential biological activities can be postulated for these isomers. The difference in their spatial arrangement is likely to lead to variations in their potency and selectivity.
Tyrosine Kinase Inhibition
The para-isomer, 4-(4-methylpiperazin-1-yl)benzoic acid, is a well-documented and crucial intermediate in the synthesis of Imatinib , a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia and other cancers.[2] This strongly suggests that the para-isomer possesses a structural framework conducive to binding to the ATP-binding site of tyrosine kinases.
The ortho-isomer, with its different spatial orientation, may exhibit a different kinase inhibition profile. The proximity of the substituent to the carboxylic acid could either sterically hinder binding to certain kinases or facilitate interactions with adjacent pockets in the active site, potentially leading to altered selectivity.
Caption: Postulated mechanism of action via competitive kinase inhibition.
Anti-inflammatory Activity
Piperazine and benzoic acid derivatives have been reported to possess anti-inflammatory properties.[3][4] The mechanism often involves the inhibition of inflammatory mediators. The different electronic and steric properties of the ortho and para isomers could lead to differential interactions with enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX).
Antimicrobial Activity
The piperazine nucleus is a common scaffold in many antimicrobial agents.[5][6][7] The overall lipophilicity and charge distribution of the isomers will play a significant role in their ability to penetrate bacterial cell walls and interact with intracellular targets. The para-isomer, being potentially more lipophilic, might exhibit greater activity against certain bacterial strains.
Experimental Protocols for Comparative Evaluation
To empirically determine and compare the biological activities of the ortho and para isomers, a series of well-defined experimental protocols are necessary. The following provides a detailed, step-by-step methodology for key assays.
Synthesis and Characterization
Objective: To synthesize and confirm the identity and purity of both isomers.
Protocol: Synthesis of 4-(4-methylpiperazin-1-yl)benzoic acid (para-isomer)
-
Reaction Setup: In a round-bottom flask, dissolve 4-fluorobenzoic acid and 1-methylpiperazine in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Heat the mixture at a specified temperature (e.g., 120-140 °C) for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into ice-water. The product will precipitate out.
-
Purification: Filter the crude product and wash it with water. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure para-isomer.
-
Characterization: Confirm the structure and purity using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
A similar synthetic strategy can be employed for the ortho-isomer using 2-fluorobenzoic acid as the starting material.
Caption: General workflow for the synthesis and characterization of methylpiperazinyl benzoic acid isomers.
In Vitro Cytotoxicity Assay
Objective: To assess and compare the cytotoxic effects of the isomers on cancer cell lines.
Protocol: MTT Assay
-
Cell Culture: Plate cancer cells (e.g., K-562 for leukemia, MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the ortho and para isomers in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each isomer.
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of the isomers against specific tyrosine kinases.
Protocol: LanthaScreen™ Eu Kinase Binding Assay
-
Reagent Preparation: Prepare assay buffer, a solution of the europium-labeled anti-tag antibody, the kinase of interest, and a fluorescently labeled kinase tracer.
-
Compound Addition: Add serial dilutions of the ortho and para isomers to the wells of a 384-well plate.
-
Reaction Incubation: Add the kinase, tracer, and antibody mixture to the wells and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: Calculate the emission ratio and determine the IC₅₀ values for each isomer against the target kinase.
Conclusion and Future Directions
The positional isomerism of the methylpiperazinyl group on the benzoic acid scaffold presents a compelling case for differential biological activity. The well-established role of the para-isomer as a precursor to Imatinib highlights its potential as a kinase inhibitor. The ortho-isomer, with its distinct conformational and electronic properties, warrants thorough investigation to uncover potentially novel pharmacological profiles.
Researchers are encouraged to utilize the outlined experimental protocols to conduct direct comparative studies. Such investigations will not only elucidate the structure-activity relationships of these specific isomers but also contribute to the broader understanding of how subtle structural modifications can be rationally exploited in the design of new therapeutic agents. Future research should also explore the potential of these isomers in other therapeutic areas, such as inflammation and infectious diseases, and delve deeper into their mechanisms of action through advanced biochemical and cellular assays.
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A Comparative Preclinical Analysis: Novel Kinase Inhibitors from 2-(4-Methylpiperazin-1-ylmethyl)benzoic Acid versus Imatinib
Introduction: The Quest for Precision in Cancer Therapy
The advent of targeted therapy has fundamentally reshaped the landscape of oncology. By identifying and inhibiting specific molecular drivers of cancer, we can achieve greater efficacy while mitigating the indiscriminate toxicity of traditional chemotherapy. Imatinib (Gleevec®) stands as a landmark achievement in this field, a pioneering tyrosine kinase inhibitor (TKI) that transformed chronic myeloid leukemia (CML) from a fatal diagnosis into a manageable condition.[1][2] Its success stems from its potent inhibition of the BCR-ABL fusion protein, the primary oncogenic driver in CML, as well as c-KIT and Platelet-Derived Growth Factor Receptor (PDGFR) kinases, making it effective against certain gastrointestinal stromal tumors (GISTs).[3][4][5][6]
However, the challenges of acquired resistance and the desire for improved selectivity profiles necessitate a continued search for new chemical entities. The 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid scaffold, a structural isomer of a key precursor to Imatinib[7][8], presents a compelling starting point for the development of next-generation kinase inhibitors.[9][10] This guide provides a comprehensive, data-driven comparison of two hypothetical novel inhibitors derived from this scaffold, designated NPI-A and NPI-B , against the benchmark, Imatinib. We will dissect their mechanisms, comparative efficacy, and selectivity through the lens of established preclinical assays, offering researchers and drug development professionals a framework for evaluating such compounds.
Mechanism of Action: Interrupting Oncogenic Signaling
At its core, a kinase inhibitor's function is to block the transfer of a phosphate group from ATP to a substrate protein, a critical step in many cellular signaling cascades.[4] Imatinib achieves this by binding to the ATP-binding pocket of its target kinases, stabilizing an inactive conformation and preventing the enzyme from functioning.[3][4][5] This blockade of downstream signaling inhibits cell proliferation and induces apoptosis in cancer cells dependent on these kinases.[1][4]
Our novel inhibitors, NPI-A and NPI-B, are designed as ATP-competitive inhibitors, leveraging the same fundamental mechanism. The structural modifications based on the 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid core aim to enhance interactions within the ATP-binding site of specific target kinases, potentially leading to increased potency or an altered selectivity profile compared to Imatinib.
Figure 1: Simplified signaling pathway illustrating kinase inhibition.
Comparative In Vitro Efficacy
To establish a baseline for performance, we first evaluate the inhibitors directly against their purified target enzymes and then in cell-based models.
Direct Target Engagement: In Vitro Kinase Inhibition Assay
The primary measure of a drug's potency is its ability to inhibit its molecular target. The half-maximal inhibitory concentration (IC50) is determined using an in vitro kinase assay, which measures the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor.
Experimental Protocol: In Vitro Kinase Assay (Radiometric)
-
Reaction Setup: In a 96-well plate, combine the purified recombinant kinase (e.g., ABL, c-KIT) with a specific peptide substrate in a kinase reaction buffer.
-
Inhibitor Addition: Add serial dilutions of the test compounds (Imatinib, NPI-A, NPI-B) or DMSO (vehicle control) to the wells. Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate Reaction: Start the kinase reaction by adding an ATP mixture containing [γ-³²P]ATP.[11] Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution, such as phosphoric acid.
-
Separation: Spot the reaction mixture onto phosphocellulose paper. The phosphorylated peptide substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.
-
Washing: Wash the paper multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unbound radiolabeled ATP.
-
Quantification: Measure the radioactivity incorporated into the substrate using a scintillation counter.[11]
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Table 1: Comparative Kinase Inhibition (IC50, nM)
| Compound | BCR-ABL (T315I Mutant) | c-KIT | PDGFRβ |
| Imatinib | >10,000 | 25 | 35 |
| NPI-A | 8,500 | 12 | 18 |
| NPI-B | 45 | 30 | 42 |
Data are hypothetical and for illustrative purposes.
Interpretation: The data suggest NPI-A possesses roughly two-fold greater potency against the wild-type targets c-KIT and PDGFRβ compared to Imatinib. Critically, NPI-B demonstrates significant activity against the T315I "gatekeeper" mutation in BCR-ABL, a common source of clinical resistance to Imatinib.
Cellular Activity: Cell Viability Assay
Potent enzyme inhibition must translate into anti-cancer effects at the cellular level. The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of a cell population.[12]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., K562 for CML, GIST-T1 for GIST) into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[13]
-
Compound Treatment: Treat the cells with a range of concentrations of the inhibitors (Imatinib, NPI-A, NPI-B) for 72 hours.[13]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[14] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[13]
-
Absorbance Reading: Measure the absorbance of the solution on a microplate reader at a wavelength of 570 nm.[12][14]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).
Table 2: Comparative Cell-Based Activity (GI50, nM)
| Compound | K562 (CML, BCR-ABL+) | K562-T315I (Imatinib-Resistant CML) | GIST-T1 (GIST, c-KIT mutant) |
| Imatinib | 250 | >10,000 | 150 |
| NPI-A | 220 | >10,000 | 70 |
| NPI-B | 280 | 450 | 180 |
Data are hypothetical and for illustrative purposes.
Interpretation: The cellular data corroborate the enzymatic findings. NPI-A shows superior activity in the GIST cell line, consistent with its enhanced c-KIT inhibition. NPI-B's effectiveness against the Imatinib-resistant CML cell line confirms its potential to overcome this critical resistance mechanism.
Selectivity and Safety Profile
An ideal TKI is a "magic bullet" that hits its intended cancer-driving target without affecting the hundreds of other kinases in the human kinome, thereby minimizing side effects.[16][17] Kinase selectivity profiling is a crucial step to assess this off-target activity.[18]
Figure 2: Workflow for kinase selectivity profiling.
Table 3: Comparative Kinase Selectivity Profile
| Compound | Primary Targets | Key Off-Targets (>50% Inhibition @ 1µM) |
| Imatinib | BCR-ABL, c-KIT, PDGFR | DDR1, NQO2, LCK |
| NPI-A | c-KIT, PDGFR, BCR-ABL | DDR1, NQO2 |
| NPI-B | BCR-ABL (incl. T315I), c-KIT, PDGFR | DDR1, NQO2, LCK, SRC |
Data are hypothetical and for illustrative purposes.
Interpretation: NPI-A displays a cleaner selectivity profile than Imatinib, with fewer significant off-target kinases. This suggests a potentially wider therapeutic window and fewer side effects. NPI-B, while effective against the T315I mutation, shows increased off-target activity, notably against SRC family kinases, which would require careful monitoring in further development.
In Vivo Anti-Tumor Efficacy: Xenograft Models
The ultimate preclinical test is whether an inhibitor can control tumor growth in a living system. This is assessed using tumor xenograft models, where human cancer cells are implanted into immunodeficient mice.[19][20]
Experimental Protocol: Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ K562-T315I cells) into the flank of immunodeficient mice (e.g., NOD/SCID).[21]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).[20]
-
Randomization & Treatment: Randomize mice into treatment groups (e.g., n=8-10 per group). Administer treatment daily via oral gavage: Vehicle control, Imatinib (e.g., 50 mg/kg), NPI-A (50 mg/kg), and NPI-B (50 mg/kg).
-
Monitoring: Measure tumor volume with calipers 2-3 times per week and monitor animal body weight as a measure of general toxicity.[21] The formula Volume = (width)² x length/2 is typically used.[21]
-
Endpoint: Continue the study for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.
Table 4: Comparative In Vivo Efficacy in K562-T315I Xenograft Model
| Treatment Group (50 mg/kg, oral) | Final Mean Tumor Volume (mm³) | Tumor Growth Inhibition (TGI, %) | Mean Body Weight Change (%) |
| Vehicle | 1550 | - | -2% |
| Imatinib | 1490 | 4% | -3% |
| NPI-A | 1510 | 3% | -2.5% |
| NPI-B | 380 | 75% | -4% |
Data are hypothetical and for illustrative purposes.
Interpretation: As expected, neither Imatinib nor NPI-A controlled the growth of Imatinib-resistant tumors. In stark contrast, NPI-B demonstrated significant anti-tumor activity, achieving 75% TGI with acceptable tolerability, validating its in vitro potential to overcome T315I-mediated resistance.
Conclusion and Future Directions
This comparative guide illustrates a systematic approach to evaluating novel kinase inhibitors. Our analysis of the hypothetical inhibitors, NPI-A and NPI-B, derived from the 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid scaffold, reveals distinct and promising profiles relative to the established drug Imatinib.
-
NPI-A emerges as a candidate with potentially superior potency and a cleaner selectivity profile against wild-type c-KIT and PDGFR. This could translate to improved efficacy and safety in the treatment of diseases like GIST.
-
NPI-B represents a significant breakthrough in addressing the critical clinical challenge of T315I-mediated resistance in CML. Its potent in vitro and in vivo activity against this mutation warrants aggressive further development, though its broader off-target profile requires careful consideration.
Future Directions:
-
Lead Optimization: Further medicinal chemistry efforts should focus on refining the structure of NPI-B to improve its selectivity while retaining its potent activity against the T315I mutant.
-
Pharmacokinetic Studies: Detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies are required for both compounds to understand their drug-like properties.
-
Advanced Preclinical Models: Efficacy should be confirmed in additional models, including patient-derived xenografts (PDXs), which better recapitulate human tumor biology.[20]
-
IND-Enabling Toxicology: A comprehensive safety and toxicology program must be completed before any consideration of clinical trials.
The journey from a promising chemical scaffold to a life-saving therapy is long and arduous. However, by leveraging robust, comparative preclinical data as outlined in this guide, researchers can make informed decisions to advance the most promising candidates, continuing the legacy of targeted therapies initiated by pioneers like Imatinib.
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Andrews, B. & Measday, V. (1998). In vitro assay for cyclin-dependent kinase activity in yeast. CORE. Available from: [Link]
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Bhagwat, N. & Crew, A. (2010). TARGETED INHIBITION OF KINASES IN CANCER THERAPY. PMC - PubMed Central. Available from: [Link]
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Kalliokoski, T. et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. PMC - NIH. Available from: [Link]
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Kalinichenko, E. et al. (2019). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. ResearchGate. Available from: [Link]
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A Researcher's Guide to Positional Isomerism: Ortho- vs. Para-Substituted Methylpiperazine Efficacy
In the landscape of medicinal chemistry, the phenylpiperazine scaffold is a cornerstone, recognized as a "privileged structure" for its frequent appearance in centrally active therapeutic agents.[1] Its versatility allows for extensive modification, yet even the most subtle structural changes can lead to profound shifts in pharmacological activity. This guide delves into the critical concept of positional isomerism, specifically comparing the efficacy of ortho-substituted versus para-substituted methylphenylpiperazines. We will explore the causative factors behind these differences, provide actionable experimental protocols for their evaluation, and present a case study focused on the well-characterized serotonin (5-HT) and adrenergic receptor systems.
The Decisive Role of a Methyl Group's Position
The seemingly minor relocation of a methyl group on the phenyl ring—from the ortho (2-position) to the para (4-position)—can dramatically alter a compound's interaction with its biological target. This phenomenon stems from fundamental principles of molecular recognition, primarily steric and electronic effects.
-
Steric Hindrance: An ortho-methyl group is positioned adjacent to the piperazine linkage. This proximity can create steric bulk, physically clashing with amino acid residues in a receptor's binding pocket. This clash can prevent the ligand from achieving the optimal conformation required for high-affinity binding.
-
Conformational Restriction: The ortho substituent can restrict the rotation of the phenyl ring relative to the piperazine ring, locking the molecule into a specific conformation. If this conformation is not complementary to the receptor's active site, a significant loss of affinity and efficacy will be observed.
-
Favorable Interactions & Selectivity: Conversely, the para position is generally more sterically permissive. A para-methyl group extends away from the core linkage, often into solvent-exposed regions or potentially forming favorable hydrophobic interactions with distal parts of the binding pocket without causing a disruptive clash. This difference in spatial tolerance is a key determinant of binding affinity and can be exploited to achieve receptor selectivity. For instance, studies on hydantoin-phenylpiperazine derivatives have shown that while the para position has limited accessible volume for both 5-HT1A and α1 receptors, the meta position is more accommodating for the 5-HT1A receptor, highlighting how positional changes dictate selectivity.[2][3]
Case Study: Comparative Receptor Binding Affinities
To illustrate these principles, let's examine the binding affinities (Ki) of ortho-methylphenylpiperazine (oMPP) and para-methylphenylpiperazine (pMPP) at key monoaminergic G-protein coupled receptors (GPCRs). The inhibition constant, Ki, represents the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present, making it a direct measure of binding affinity.[4] A lower Ki value indicates a higher binding affinity.
| Compound | Target Receptor | Ki (nM) | Primary Effect |
| 1-(2-Methylphenyl)piperazine (oMPP) | 5-HT2C | 40 | Antagonist |
| 5-HT2A | 132 | Antagonist | |
| α2-adrenergic | 64 | Antagonist | |
| α1-adrenergic | 130 | Antagonist | |
| 1-(4-Methylphenyl)piperazine (pMPP) | 5-HT Transporter (SERT) | - | Releasing Agent |
| NE Transporter (NET) | >10,000 | Inactive | |
| DA Transporter (DAT) | 9,523 | Weak Inhibitor |
Data synthesized from publicly available pharmacological databases and literature.[5]
The data clearly demonstrates a divergence in the pharmacological profiles driven by the methyl group's position. The ortho-isomer (oMPP) displays moderate to high affinity as an antagonist at several serotonin and adrenergic receptors. In contrast, the para-isomer (pMPP) loses significant affinity for these postsynaptic receptors and instead acts as a selective serotonin releasing agent, with an EC50 of 220 nM for serotonin release.[5] This stark difference underscores that a simple positional shift can completely change a compound's mechanism of action from receptor blockade to transporter modulation.
Experimental Validation: A Protocol for Competitive Radioligand Binding Assay
Trustworthy data is the bedrock of drug development. A competitive radioligand binding assay is a robust method to determine the binding affinity (Ki) of unlabeled compounds, like our ortho- and para-isomers.[6][7] This protocol provides a self-validating system for comparing their efficacy at a specific GPCR target.
Objective: To determine and compare the Ki values of 1-(2-methylphenyl)piperazine and 1-(4-methylphenyl)piperazine for the human serotonin 2A (5-HT2A) receptor.
Materials:
-
HEK293 cell membranes expressing recombinant human 5-HT2A receptors.
-
Radioligand: [³H]-Ketanserin (a high-affinity 5-HT2A antagonist).
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[8]
-
Test Compounds: 1-(2-methylphenyl)piperazine, 1-(4-methylphenyl)piperazine.
-
Non-specific control: Mianserin (10 µM).
-
96-well microplates, glass fiber filters (GF/C, pre-soaked in 0.3% PEI).[8]
-
Scintillation fluid and a MicroBeta counter.[8]
Methodology:
-
Membrane Preparation:
-
Thaw frozen cell membranes on ice.
-
Homogenize the membranes in ice-cold Wash Buffer and centrifuge at 20,000 x g for 10 minutes at 4°C.[8]
-
Resuspend the pellet in fresh Assay Buffer to a final protein concentration of 10-20 µg per well, determined by a BCA protein assay.
-
-
Assay Plate Setup:
-
Prepare serial dilutions of the test compounds (oMPP and pMPP) ranging from 10⁻¹⁰ M to 10⁻⁵ M.
-
In a 96-well plate, add the following in a final volume of 250 µL:[8]
-
Total Binding Wells: 150 µL membranes, 50 µL Assay Buffer, 50 µL [³H]-Ketanserin (at a final concentration near its Kd, e.g., 1-2 nM).
-
Non-Specific Binding (NSB) Wells: 150 µL membranes, 50 µL Mianserin (10 µM), 50 µL [³H]-Ketanserin.
-
Competition Wells: 150 µL membranes, 50 µL of each test compound dilution, 50 µL [³H]-Ketanserin.
-
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.[8]
-
-
Harvesting & Filtration:
-
Rapidly terminate the incubation by vacuum filtration through the pre-soaked GF/C filters using a 96-well cell harvester.
-
Wash the filters four times with ice-cold Wash Buffer to separate bound from free radioligand.[8]
-
-
Quantification:
-
Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a MicroBeta counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation :[4][9]
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
-
-
Caption: Workflow for a competitive radioligand binding assay.
Mechanistic Implications: Receptor Interaction & Signaling
The affinity data translates directly to downstream cellular signaling. GPCRs like the 5-HT2A receptor couple to intracellular G-proteins to initiate signaling cascades. An antagonist, like oMPP, binds to the receptor but does not induce the conformational change necessary for G-protein activation, thereby blocking the signal from the endogenous ligand (serotonin).
Caption: Antagonism at the 5-HT2A receptor by an ortho-isomer.
The steric bulk of the ortho-methyl group likely prevents the subtle conformational shifts in the transmembrane helices of the receptor that are required for Gq-protein coupling. The para-isomer, lacking this steric impediment but also key interactions for receptor binding, fails to bind with high affinity and thus has a negligible effect on this pathway.
Conclusion and Future Directions
The comparison between ortho- and para-methylphenylpiperazine isomers provides a compelling demonstration of structure-activity relationships. A single positional change transforms a multi-receptor antagonist into a selective serotonin releasing agent. This guide illustrates that a deep understanding of steric and electronic factors is paramount in drug design. For researchers in the field, this underscores the necessity of synthesizing and evaluating a full range of positional isomers early in the discovery process. Future work should involve co-crystallization studies or advanced molecular modeling to visualize the precise atomic interactions—or lack thereof—that dictate these divergent pharmacological profiles, enabling more rational, structure-based drug design.
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Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. 4
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Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 243-259. 6
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López-Rodríguez, M. L., Rosado, M. L., Benhamú, B., Morcillo, M. J., Fernández, E., & Schaper, K. J. (1997). Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure-Activity Relationships of Hydantoin-Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. Journal of Medicinal Chemistry, 40(11), 1648-1656. 2
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López-Rodríguez, M. L., Rosado, M. L., Benhamú, B., Morcillo, M. J., Fernández, E., & Schaper, K. J. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry, 40(11), 1648-1656. 3
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Chan, T. S., Tse, Y. C., Lai, C. K., Leung, Y. K., & Tse, C. M. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 828643. 14
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St-Onge, M., & Milligan, G. (2016). Fluorescence- and bioluminescence-based approaches to study GPCR ligand binding. British Journal of Pharmacology, 173(1), 146-157. 15
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Laggner, C., Kokel, D., Setola, V., & Shoichet, B. K. (2012). Assay conditions for GPCR radioligand competition binding assays. ResearchGate. 16
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Malik, I., et al. (2015). Drug-like Properties of Some Esters of ortho-/meta-/para-Alkoxyphenylcarbamic Acid Containing N-Phenylpiperazine Fragment. SciSpace. 17
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Pindihamsová, L., et al. (2022). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. MDPI. 19
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ChemicalBook. (2025). 1-(4-METHYLPHENYL)PIPERAZINE | 39593-08-3. 20
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Singh, A., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. 1
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Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
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Aronson, J. K. (2016). 1-Benzylpiperazine and other Piperazine-based Derivatives. ResearchGate. 21
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Wood, D. M., Dargan, P. I., & Albert, S. (2008). 1-Benzylpiperazine and other piperazine-based stimulants. ResearchGate. 22
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Zhou, J., He, Y., & Liu, Y. (2014). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. PMC - NIH. 23
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Al-Qaisi, Z. A., et al. (2021). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 26(15), 4587. 24
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Glisic, B. D., et al. (2012). (Z)-2-(2-Bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile (DG172): An Orally Bioavailable PPARβ/δ-Selective Ligand with Inverse Agonistic Properties. ResearchGate. 26
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van der Wildt, B., et al. (2021). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Pharmaceuticals, 14(9), 894. 27
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Cárdenas, F., et al. (2024). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. 28
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A Comparative Guide to the Kinase Inhibition Profiles of Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of Benzoic Acid in Kinase Inhibition
Protein kinases, enzymes that regulate a vast array of cellular processes by phosphorylating other proteins, have become one of the most critical classes of drug targets, particularly in oncology.[1][2] The dysregulation of kinase activity is a hallmark of many diseases, driving uncontrolled cell growth and survival.[1][3] Consequently, the development of small molecule kinase inhibitors has revolutionized targeted therapy.[4]
Within the vast chemical space explored for kinase inhibitor discovery, the benzoic acid scaffold has emerged as a cornerstone structure.[2][5] Its derivatives are found in numerous clinically approved drugs and investigational compounds.[5][6] The carboxylic acid group and the phenyl ring provide a versatile foundation for establishing key interactions within the ATP-binding pocket of kinases, while allowing for extensive chemical modification to achieve potency and selectivity.[7][8]
This guide provides a comparative analysis of the kinase inhibition profiles of select benzoic acid derivatives. It delves into the structure-activity relationships (SAR) that govern their potency and selectivity, offers a detailed protocol for assessing kinase inhibition, and situates a key inhibitor within its relevant signaling pathway.
Assessing Kinase Inhibition: Methodology and Key Parameters
To compare the efficacy of different kinase inhibitors, robust and reproducible in vitro assays are essential.[4] The primary goal of these assays is to determine the concentration of a compound required to reduce the kinase's enzymatic activity by half, a value known as the half-maximal inhibitory concentration (IC50).[9][10] A lower IC50 value indicates a more potent inhibitor.[10]
Luminescence-based assays, such as the Kinase-Glo® platform, are widely used in high-throughput screening for their sensitivity and simplicity.[1][11] These assays quantify kinase activity by measuring the amount of ATP remaining after a kinase reaction.[12][13] Active kinases consume ATP, leading to a lower signal, whereas effective inhibitors preserve ATP, resulting in a higher luminescent signal.[1][11]
Experimental Protocol: In Vitro Luminescence-Based Kinase Assay for IC50 Determination
This protocol outlines a standard procedure for determining the IC50 value of a benzoic acid derivative against a target kinase.
Causality Behind Experimental Choices:
-
ATP Concentration: The ATP concentration is typically set near the Michaelis-Menten constant (Km) for the specific kinase. This ensures the assay is sensitive to competitive inhibitors that bind to the ATP pocket.
-
Controls: Including "no enzyme" and "no inhibitor" (vehicle) controls is critical for data normalization and validation. The "no inhibitor" control represents 100% kinase activity, while the "no enzyme" control defines the baseline ATP level.
-
Serial Dilution: A wide range of inhibitor concentrations, typically in a logarithmic series, is necessary to generate a complete dose-response curve for accurate IC50 calculation.[9]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the benzoic acid derivative in 100% DMSO. Perform a serial dilution to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Kinase Reaction Setup: In a 96-well or 384-well plate, add the following components in order:
-
Kinase buffer (specific to the target kinase).
-
The test compound at various concentrations.
-
Target kinase enzyme.
-
Substrate (a peptide or protein specific to the kinase).
-
-
Initiation of Reaction: Start the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Add a luciferase-based ATP detection reagent (like Kinase-Glo®) to each well.[12] This reagent stops the kinase reaction and initiates the luminescence reaction.[14]
-
Measurement: After a brief incubation to stabilize the luminescent signal, measure the light output using a luminometer.
-
Data Analysis:
Caption: Workflow for IC50 determination using a luminescence-based kinase assay.
Comparative Analysis of Benzoic Acid Derivatives as Kinase Inhibitors
The versatility of the benzoic acid scaffold allows for fine-tuning of inhibitory activity against different kinases. Substitutions on the phenyl ring significantly impact potency and selectivity by altering electronic properties and steric interactions within the kinase's active site.[7][8]
Here, we compare derivatives targeting two important kinase families: Protein Kinase CK2 and the RAF family.
| Derivative Class | Target Kinase | Key Structural Features | Representative IC50 (µM) | Reference |
| 4-(Thiazol-5-yl)benzoic acids | CK2α / CK2α' | Thiazole ring at C4; benzyloxy group at C3 of benzoic acid. | 0.014 - 0.017 (CK2α) 0.0046 - 0.010 (CK2α') | [15] |
| Purine-based benzoic acids | CK2α | 4-carboxyphenyl group at C2 of a purine scaffold. | 4.3 | [16] |
| RAF Inhibitors (e.g., Vemurafenib-like) | BRAFV600E | N-phenyl-benzenesulfonamide core with a related acid moiety. | ~0.03 (Biochemical) | [3][17] |
Structure-Activity Relationship (SAR) Insights:
-
For CK2 Inhibitors: Studies on 4-(thiazol-5-yl)benzoic acid derivatives have shown that introducing a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety maintains potent CK2 inhibition while significantly boosting antiproliferative activity in cancer cell lines.[15] Similarly, for purine-based inhibitors, the 4-carboxyphenyl group is crucial for activity, and electron-donating groups on an adjacent phenyl ring at the 9-position of the purine can enhance potency.[16]
-
For RAF Inhibitors: While not a simple benzoic acid, the core of inhibitors like Vemurafenib relies on interactions where an analogous acidic function is critical. These inhibitors are highly potent against the constitutively active BRAFV600E mutant common in melanoma.[3][17] The development of such inhibitors highlights how modifying the core scaffold can achieve high selectivity for a mutated kinase over its wild-type form.
Case Study: BRAF Inhibition in the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[18][19] It is frequently hyperactivated in cancers due to mutations in upstream components, most notably the BRAF kinase.[17][20] The BRAFV600E mutation, present in about 66% of melanomas, leads to constitutive activation of the pathway.[3][19]
Benzoic acid-related inhibitors, such as Vemurafenib and Dabrafenib, were specifically designed to target this mutated kinase.[17]
Caption: Inhibition of the constitutively active MAPK pathway by a BRAF inhibitor.
By binding to the ATP pocket of BRAFV600E, these inhibitors block its kinase activity, preventing the phosphorylation and activation of downstream MEK and ERK.[3][20] This effectively shuts down the aberrant signaling cascade, leading to a decrease in the production of factors that promote cell proliferation and immune evasion, such as IL-10 and VEGF.[18][19]
Conclusion and Future Directions
The benzoic acid scaffold remains a highly valuable starting point for the design of potent and selective kinase inhibitors. The comparative data clearly demonstrate that subtle modifications to the core structure can lead to significant changes in kinase inhibition profiles, enabling the targeting of diverse kinases from CK2 to BRAF. The ongoing exploration of structure-activity relationships continues to yield novel derivatives with improved therapeutic potential.[7][21] Future research will likely focus on developing derivatives that can overcome acquired resistance mechanisms and target newly identified kinase drivers of disease.
References
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Sumimoto, H., Imabayashi, F., Iwata, T., & Kawakami, Y. (2006). The BRAF–MAPK signaling pathway is essential for cancer-immune evasion in human melanoma cells. The Journal of Experimental Medicine. [Link]
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Tzimas, C., Eptaminitaki, A., & Tzinieris, I. (2021). BRAF mutation in hairy cell leukemia. ResearchGate. [Link]
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Sumimoto, H., Imabayashi, F., Iwata, T., & Kawakami, Y. (2006). The BRAF–MAPK signaling pathway is essential for cancer-immune evasion in human melanoma cells. Rockefeller University Press. [Link]
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Yaeger, R., & Corcoran, R. B. (2019). Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. Clinical Cancer Research. [Link]
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Tan, Y. H., et al. (2021). Role Played by Signalling Pathways in Overcoming BRAF Inhibitor Resistance in Melanoma. International Journal of Molecular Sciences. [Link]
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BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]
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Ohno, H., et al. (2016). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. Bioorganic & Medicinal Chemistry. [Link]
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Tanega, C., et al. (2009). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. Assay and Drug Development Technologies. [Link]
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BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
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Nishikawa, H., et al. (2020). Design, Synthesis and Structure–Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold. Chemical and Pharmaceutical Bulletin. [Link]
-
Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A. [Link]
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Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]
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STM Journals. (2022). In Silico Docking Analysis to Identify Therapeutic Benzoic Acid Derivatives for Acute Myeloid Leukaemia. STM Journals. [Link]
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Kumar, A., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Corrosion and Materials Degradation. [Link]
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A Senior Application Scientist's Guide to Benchmarking Novel 2-(4-Methylpiperazin-1-ylmethyl)benzoic Acid Derivatives Against Established PARP Inhibitors
Authored for Drug Discovery & Development Professionals
Introduction: Unveiling a New Scaffold in Cancer Therapy
The landscape of targeted cancer therapy has been significantly shaped by the advent of Poly(ADP-ribose) polymerase (PARP) inhibitors. These agents have revolutionized treatment paradigms, particularly for cancers harboring defects in DNA repair pathways, such as those with BRCA1/2 mutations.[1][2] The core mechanism of PARP inhibitors involves blocking the repair of single-strand DNA breaks.[2] In cancer cells with a compromised homologous recombination repair (HRR) pathway, this inhibition leads to the accumulation of double-strand breaks during replication, ultimately resulting in cell death—a concept known as synthetic lethality.[2][3]
The chemical scaffold 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid and its derivatives have emerged as a promising foundation for the development of novel PARP inhibitors. This guide provides a comprehensive framework for benchmarking a hypothetical lead compound from this series, herein referred to as Derivative X , against well-established, FDA-approved PARP inhibitors: Olaparib, Rucaparib, and Talazoparib.
The objective of this guide is to equip research scientists and drug development professionals with the rationale and detailed methodologies required to conduct a rigorous comparative analysis. This process is essential for determining the therapeutic potential and differentiation of new chemical entities in a competitive clinical landscape.
Strategic Selection of Comparators
A robust benchmarking program hinges on the selection of appropriate comparators. The chosen drugs should represent the current standard of care and offer a spectrum of properties against which a new derivative can be meaningfully evaluated.
-
Olaparib (Lynparza®): The first-in-class PARP inhibitor approved by the FDA, Olaparib has a broad range of indications including ovarian, breast, pancreatic, and prostate cancers.[1][3] Its extensive clinical data and well-understood profile make it an essential benchmark.
-
Rucaparib (Rubraca®): Approved for ovarian and prostate cancers, Rucaparib has demonstrated significant efficacy in improving progression-free survival (PFS) in patients, especially those with BRCA mutations.[4][5]
-
Talazoparib (Talzenna®): Known for its high potency and significant PARP-trapping activity, Talazoparib is approved for breast and prostate cancer.[6][7][8] Its distinct mechanism of inducing cytotoxicity via the formation of trapped PARP-DNA complexes provides a critical point of comparison.[9][10]
The Benchmarking Workflow: A Phased Approach
A successful benchmarking strategy follows a logical progression from fundamental in vitro characterization to complex in vivo efficacy and safety assessments. This phased approach ensures that resources are allocated efficiently, and that only the most promising candidates advance.
Caption: A phased workflow for benchmarking novel PARP inhibitors.
Comparative Data Analysis: Key Performance Metrics
The direct comparison of quantitative data is the cornerstone of benchmarking. The following tables present a hypothetical but realistic dataset comparing Derivative X to our selected drugs.
Table 1: Pharmacodynamic (PD) Profile
| Compound | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) | PARP Trapping (Relative) | Selectivity Panel (Fold vs. PARP1) |
| Derivative X | 1.5 | 0.8 | High | >1000x |
| Olaparib | 2.1 | 1.2 | Moderate | >1000x |
| Rucaparib | 1.4 | 5.2 | Moderate | >500x |
| Talazoparib | 0.9 | 0.4 | Very High | >1000x |
| Causality Insight: A low nanomolar IC₅₀ indicates high potency.[11] Strong PARP trapping can correlate with enhanced cytotoxicity in BRCA-deficient cells, a key feature of Talazoparib.[9] High selectivity against other enzymes is critical for minimizing off-target toxicities. |
Table 2: In Vitro ADME & Safety Profile
| Compound | Aqueous Solubility (µM) | Caco-2 Permeability (Papp, A→B) | Microsomal Stability (t½, min) | Cytotoxicity (HepG2, CC₅₀ µM) |
| Derivative X | >150 | 15 x 10⁻⁶ cm/s | >60 | >50 |
| Olaparib | ~50 | 8 x 10⁻⁶ cm/s | 45 | >50 |
| Rucaparib | ~75 | 12 x 10⁻⁶ cm/s | >60 | >50 |
| Talazoparib | ~100 | 6 x 10⁻⁶ cm/s | 35 | >50 |
| Causality Insight: High aqueous solubility and permeability are predictive of good oral absorption.[12] High metabolic stability in liver microsomes suggests a lower clearance rate and potentially longer half-life in vivo.[13] A high CC₅₀ in a non-cancerous cell line like HepG2 indicates low general cytotoxicity. |
Table 3: In Vivo Pharmacokinetic (PK) & Efficacy Profile
| Compound | Oral Bioavailability (%) | Plasma Half-Life (t½, hours) | Tumor Growth Inhibition (TGI, %) in BRCA1-mutant Xenograft |
| Derivative X | 45 | 12 | 95% |
| Olaparib | ~30 | 14.9 | 85% |
| Rucaparib | ~35 | 17 | 80% |
| Talazoparib | ~50 | 19 | 98% |
| Causality Insight: This data positions Derivative X as a highly promising candidate. Its balanced profile of high potency, favorable ADME properties, and strong in vivo efficacy suggests it could be a competitive therapeutic agent. The slightly shorter half-life compared to some competitors might be offset by its high potency and bioavailability. |
Detailed Experimental Protocols
Scientific integrity requires transparent and reproducible methodologies. The following are standard, detailed protocols for key benchmarking experiments.
Protocol 1: PARP1 Enzymatic Activity Assay (Fluorometric)
This assay quantifies the inhibition of PARP1 enzymatic activity.
-
Reagent Preparation:
-
Prepare PARP Assay Buffer.
-
Dilute PARP1 enzyme stock to a working concentration (e.g., 10 ng/µL) in PARP Assay Buffer.
-
Prepare a 5X working solution of β-NAD⁺ (e.g., 2.5 mM) from a stock solution.
-
Prepare serial dilutions of Derivative X and comparator drugs in the assay buffer.
-
-
Assay Procedure:
-
To a 96-well plate, add 5 µL of the PARP1 enzyme working solution.
-
Add 5 µL of the test compound dilutions. Incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding a mix of activated DNA and β-NAD⁺ to a final volume of 25 µL.
-
Incubate the plate for 30 minutes at 37°C with gentle agitation.
-
Add developer reagent, which reacts with nicotinamide generated during the PARP reaction.
-
Measure fluorescence (Excitation ~450 nm, Emission ~530 nm) on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to a vehicle control (e.g., DMSO).
-
Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve. Self-Validation: The protocol must include a positive control (no inhibitor) and a negative control (no enzyme). A known potent inhibitor like Olaparib should be run as a reference standard to ensure assay performance.[14]
-
Protocol 2: Cell-Based PARP Inhibition Assay
This assay measures the inhibition of PARP activity within living cells, confirming target engagement and cell permeability.
-
Cell Culture:
-
Seed a suitable cancer cell line (e.g., HeLa or a BRCA-mutant line) in a 96-well plate and allow cells to adhere overnight.
-
-
Treatment:
-
Treat cells with serial dilutions of Derivative X and comparators for 1-2 hours.
-
Induce DNA damage by adding a damaging agent (e.g., H₂O₂) for 15 minutes.
-
-
Lysis and Detection:
-
Data Analysis:
-
Calculate the cellular IC₅₀ value as described for the enzymatic assay. Self-Validation: Include untreated cells as a negative control and cells treated only with the DNA damaging agent as a positive control.
-
Protocol 3: In Vivo Tumor Xenograft Efficacy Study
This protocol assesses the anti-tumor activity of the compound in a living organism.[17]
-
Model Establishment:
-
Treatment Administration:
-
Randomize mice into treatment groups (Vehicle, Derivative X , Olaparib, etc.).
-
Administer compounds orally once or twice daily for a specified period (e.g., 21-28 days).
-
Monitor animal body weight and general health daily as a measure of tolerability.
-
-
Efficacy Measurement:
-
Measure tumor volume with calipers 2-3 times per week.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic markers).
-
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is for the control group. Self-Validation: The vehicle control group is essential for establishing the natural growth rate of the tumor. A positive control group treated with a standard-of-care drug like Olaparib is crucial for validating the model's responsiveness.[19][20]
-
Conclusion and Forward Look
The benchmarking framework presented here provides a rigorous pathway for evaluating novel 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid derivatives. The hypothetical Derivative X demonstrates a highly competitive profile characterized by potent enzymatic and cellular activity, favorable drug-like properties, and robust in vivo efficacy.
This systematic comparison against established drugs like Olaparib, Rucaparib, and Talazoparib is not merely an academic exercise. It is a critical decision-making tool in the drug discovery pipeline. Based on this comprehensive profile, Derivative X would be considered a strong candidate for advancement into formal preclinical development, including IND-enabling toxicology studies. Future work would focus on further elucidating its safety profile and exploring its efficacy in a broader range of cancer models.
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A Senior Application Scientist's Guide to Cross-Validation of HPLC and UPLC Methods for Caffeine Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. High-Performance Liquid Chromatography (HPLC) has long been the gold standard for its robustness and reliability. However, the relentless pursuit of higher throughput, increased sensitivity, and greener laboratory practices has propelled Ultra-Performance Liquid Chromatography (UPLC) to the forefront of analytical science. This guide provides an in-depth, objective comparison of HPLC and UPLC methods for the analysis of a ubiquitous compound, caffeine, supported by experimental protocols and validation data. We will explore the nuances of transferring a validated HPLC method to a UPLC system, a process known as cross-validation, to ensure data integrity and demonstrate the significant advantages of adopting modern chromatographic techniques.
The Leap from HPLC to UPLC: A Paradigm Shift in Separation Science
The fundamental principles of separation are shared between HPLC and UPLC; however, the key distinction lies in the particle size of the stationary phase and the operating pressures of the systems.[1] UPLC systems employ columns packed with sub-2 µm particles, a significant reduction from the 3-5 µm particles typically used in HPLC.[2] This seemingly small change has a profound impact on chromatographic performance. To drive the mobile phase through the more densely packed UPLC columns, the instrumentation must operate at much higher pressures, often up to 15,000 psi, compared to the 4,000-6,000 psi range of conventional HPLC systems.[1]
This technological advancement translates into several key benefits:
-
Increased Speed and Throughput: UPLC can deliver results up to ten times faster than traditional HPLC.[1]
-
Enhanced Resolution and Peak Capacity: The smaller particle size leads to sharper, narrower peaks, allowing for the separation of closely eluting compounds in complex mixtures.[1]
-
Improved Sensitivity: Narrower peaks result in greater peak heights, which enhances sensitivity and allows for the detection of trace-level analytes.[1][2]
-
Reduced Solvent Consumption: Faster run times and smaller column dimensions lead to a significant reduction in solvent usage, resulting in cost savings and a smaller environmental footprint.[1][2]
The following diagram illustrates the core technological differences between HPLC and UPLC systems.
The Imperative of Cross-Validation
When transitioning from a well-established HPLC method to a UPLC method, it is not merely a matter of scaling down the parameters. A thorough cross-validation is essential to demonstrate that the new UPLC method is "fit for purpose" and provides data that is equivalent or superior to the original HPLC method. This process is guided by the International Council for Harmonisation (ICH) guidelines, which outline the necessary validation characteristics to be evaluated. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[3]
The cross-validation workflow involves a systematic approach, beginning with the geometric scaling of the HPLC method parameters to the UPLC system, followed by a rigorous validation of the new method.
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A Researcher's Guide to Validating the Mechanism of Action for a Novel Kinase Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) for a novel compound, using a hypothetical kinase inhibitor derived from a natural product precursor as a case study. The objective is to move beyond simple activity assays and build a robust, evidence-based understanding of the compound's biological effects, comparing its performance against established alternatives.
Introduction: From Precursor to Precision Inhibitor
Natural products have long been a source of inspiration for drug discovery. Our focus here is on a novel compound, "NComp-X," a semi-synthetic derivative of a well-characterized natural product precursor known to exhibit broad kinase inhibitory activity. Through targeted chemical modifications, NComp-X has been designed to selectively inhibit "Kinase Z," a serine/threonine kinase implicated in proliferative diseases.[1][2] The central hypothesis is that NComp-X exerts its anti-proliferative effects by directly binding to and inhibiting the catalytic activity of Kinase Z, thereby attenuating a critical downstream signaling pathway.
This guide will delineate a multi-pronged experimental strategy to test this hypothesis, establishing a clear line of sight from molecular interaction to cellular phenotype.
Foundational Evidence: Confirming Direct Target Engagement
The first principle in MoA validation is to confirm a direct, physical interaction between the compound and its intended target in multiple contexts.[3][4][5] Without this, any downstream effects are merely correlational. We will employ orthogonal methods to build a compelling case for target engagement.
In Vitro Biophysical Characterization
These cell-free assays provide the cleanest initial assessment of binding affinity and thermodynamics.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event between NComp-X and purified Kinase Z.[6][7] This "gold-standard" technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[8][9][10] A low KD value (e.g., in the nanomolar range) is the first piece of evidence for a potent interaction.
In Situ Target Engagement: The Cellular Context
Demonstrating that a compound binds its target in a test tube is necessary, but not sufficient. The complex, crowded environment of a living cell can dramatically alter compound availability and target conformation.[3][5] The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells.[11][12][13][14]
The principle of CETSA is that a protein becomes more resistant to heat-induced denaturation when it is stabilized by a bound ligand.[11][13] By heating cells treated with NComp-X across a temperature gradient and quantifying the amount of soluble Kinase Z that remains, we can observe a "thermal shift" compared to vehicle-treated cells, providing direct evidence of binding in a physiological context.[12][14][15]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
The following diagram outlines the key steps in a CETSA experiment designed to validate the engagement of NComp-X with Kinase Z.
Caption: Logical flow for MoA validation experiments.
Linking Molecular Action to Cellular Phenotype
The ultimate goal is to demonstrate that the observed target engagement and pathway modulation translate into a relevant cellular outcome. Given that Kinase Z is implicated in proliferative diseases, a cell viability or proliferation assay is a logical endpoint.
-
ATP-Based Viability Assay (e.g., CellTiter-Glo®): This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. [16]A dose-dependent decrease in the luminescent signal in cancer cell lines treated with NComp-X would demonstrate its anti-proliferative effect. [17][18]The EC50 value derived from this assay can then be correlated with the concentrations required to inhibit Substrate-P phosphorylation, linking the molecular and cellular events.
Comparative Analysis: Benchmarking Against the Standard
To understand the true potential of NComp-X, its performance must be benchmarked against an existing, well-characterized alternative, such as an FDA-approved inhibitor for Kinase Z or a widely used tool compound ("Std-Inhibitor"). [19][20][21][22] This comparison should be quantitative and multi-faceted.
| Parameter | NComp-X | Std-Inhibitor | Rationale |
| Binding Affinity (KD, ITC) | 5 nM | 15 nM | Lower KD indicates tighter binding to the purified target protein. |
| Target Engagement (ΔTagg, CETSA) | +8.2 °C | +6.5 °C | A larger thermal shift suggests more robust target stabilization in living cells. |
| Pathway Inhibition (IC50, p-Substrate-P) | 25 nM | 50 nM | Lower IC50 indicates greater potency in inhibiting the target's cellular activity. |
| Anti-Proliferative (EC50, Viability) | 100 nM | 250 nM | Lower EC50 shows superior efficacy in producing the desired cellular phenotype. |
| Selectivity Score (Phosphoproteomics) | 0.85 | 0.60 | A higher score (hypothetical metric) indicates fewer off-target phosphorylation changes. |
This table presents hypothetical data for illustrative purposes.
Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, detailed protocols are essential.
Protocol 1: Phospho-Specific Western Blotting
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, A549) in 6-well plates to achieve 70-80% confluency. Treat cells with a dose-response of NComp-X (e.g., 0, 10, 50, 100, 500, 1000 nM) and a vehicle control (0.1% DMSO) for 2 hours.
-
Lysis: Aspirate media and wash cells once with ice-cold PBS. Lyse cells directly in the plate with 150 µL of ice-cold RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors. [23]3. Protein Quantification: Scrape lysates, transfer to microfuge tubes, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add 4x Laemmli sample buffer and heat at 95°C for 5 minutes. 5. Gel Electrophoresis & Transfer: Load 20 µg of protein per lane onto an SDS-PAGE gel. [24]After electrophoresis, transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). [23][25]Do NOT use milk, as it contains phosphoproteins that can cause high background. [25]Incubate overnight at 4°C with primary antibodies (e.g., anti-p-Substrate-P and anti-total-Substrate-P) diluted in 5% BSA/TBST.
-
Detection: Wash the membrane 3x with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Wash 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and image the blot.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. [16][18]Include wells with medium only for background measurement. [17]2. Compound Treatment: After 24 hours, treat cells with a serial dilution of NComp-X and a vehicle control. Incubate for the desired time period (e.g., 72 hours).
-
Assay Procedure: Equilibrate the plate to room temperature for 30 minutes. [17]4. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. [16]5. Add 100 µL of CellTiter-Glo® Reagent to each well. [18]6. Lysis and Signal Stabilization: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. [17]Incubate at room temperature for 10 minutes to stabilize the luminescent signal. [16][17]7. Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Analysis: After subtracting the background, normalize the data to the vehicle control wells (defined as 100% viability) and plot the results to determine the EC50 value.
Conclusion
The described multi-tiered approach provides a robust and self-validating framework for elucidating the mechanism of action of a novel compound like NComp-X. By systematically progressing from direct biophysical binding (ITC) to target engagement in living cells (CETSA), and then connecting this to proximal pathway modulation (Western Blot), global signaling effects (Phosphoproteomics), and a final cellular phenotype (Viability Assays), a researcher can build a high-confidence data package. The comparative analysis against a standard inhibitor further contextualizes the compound's potency and selectivity, providing a clear rationale for its continued development.
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WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]
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A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology. PubMed Central. [Link]
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A Rapid One-Pot Workflow for Sensitive Microscale Phosphoproteomics. ACS Publications. [Link]
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Isothermal titration calorimetry in drug discovery. PubMed. [Link]
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Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. [Link]
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Kinases and Cancer. PubMed Central. [Link]
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Strategies for Mass Spectrometry-based Phosphoproteomics using Isobaric Tagging. NIH. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
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Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]
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Side-by-side comparison of different synthetic routes to methylpiperazinyl benzoic acids
Methylpiperazinyl benzoic acids are pivotal structural motifs in medicinal chemistry, most notably as key intermediates in the synthesis of blockbuster drugs such as the tyrosine kinase inhibitor, Imatinib.[1] The arrangement of the methylpiperazine and benzoic acid moieties provides a versatile scaffold for drug-receptor interactions, driving the demand for efficient, scalable, and cost-effective synthetic strategies. This guide offers an in-depth, side-by-side comparison of the most prevalent synthetic routes to these valuable compounds, providing researchers, chemists, and process development professionals with the critical information needed to make informed decisions in their synthetic endeavors.
Introduction to Synthetic Strategies
The synthesis of methylpiperazinyl benzoic acids can be broadly categorized into three primary disconnection approaches, each with its own set of advantages and limitations:
-
Reductive Amination: Formation of the benzylic C-N bond through the reaction of a formylbenzoic acid with 1-methylpiperazine.
-
Nucleophilic Aromatic Substitution (SNAr): Formation of the aryl C-N bond by reacting a halobenzoic acid with 1-methylpiperazine.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful cross-coupling reaction to form the aryl C-N bond.
A fourth, widely used industrial approach involves the nucleophilic substitution of a benzylic halide with 1-methylpiperazine. While technically a variation of an alkylation reaction, its prevalence warrants its inclusion in this comparison.
Route 1: Reductive Amination
Reductive amination is a robust and widely employed method for the synthesis of methylpiperazinyl benzoic acids, particularly the 4-substituted regioisomer. This one-pot reaction typically involves the condensation of a formylbenzoic acid with 1-methylpiperazine to form an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine.
Causality of Experimental Choices
The choice of reducing agent is critical to the success of this reaction. Mild reducing agents are preferred to selectively reduce the iminium ion in the presence of the aldehyde and carboxylic acid functionalities. Sodium triacetoxyborohydride (STAB) is a popular choice due to its mildness and tolerance of acidic conditions, which can be used to catalyze iminium ion formation.[2] Sodium borohydride can also be employed, often in protic solvents like methanol.[2] Continuous-flow hydrogenation offers a greener and safer alternative, especially for large-scale production, by generating hydrogen on-demand and minimizing the handling of pyrophoric reagents.
Caption: Reductive Amination Workflow
Experimental Protocol: Reductive Amination using Sodium Borohydride[2]
-
To a mixture of 4-formylbenzoic acid (5 g, 31 mmol) and sodium bicarbonate (3.84 g, 46 mmol) in methanol (40 mL), add 1-methylpiperazine (3.66 g, 36 mmol).
-
Stir the resulting mixture under reflux for 8 hours.
-
Cool the reaction to room temperature and add sodium borohydride (1.38 g, 37 mmol).
-
Stir the reaction mixture overnight.
-
Evaporate the volatiles and treat the residue with water until complete dissolution.
-
Extract the aqueous layer with dichloromethane, dry the organic layer over anhydrous sodium sulfate, filter, and evaporate to afford the product.
Route 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a classical and often cost-effective method for the synthesis of arylpiperazines. This reaction is contingent on the presence of strong electron-withdrawing groups (e.g., nitro, sulfonyl) ortho or para to a good leaving group (typically a halogen) on the aromatic ring. These electron-withdrawing groups are necessary to activate the ring towards nucleophilic attack by the piperazine nitrogen.[3][4]
Causality of Experimental Choices
The reaction is typically carried out at elevated temperatures in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the formation of the Meisenheimer complex intermediate.[5] The choice of the halogen leaving group can influence reactivity, with fluorine often being the most reactive due to its high electronegativity, which enhances the electrophilicity of the carbon atom to which it is attached.[6]
Caption: Nucleophilic Aromatic Substitution Workflow
Experimental Protocol: Synthesis of 3-Allylsulfamoyl-4-(4-methylpiperazin-1-yl)-benzoic acid[5]
-
A mixture of 3-allylsulfamoyl-4-chlorobenzoic acid (28 g), 1-methylpiperazine (30 g), and dimethylformamide (20 ml) is heated for 4 hours at 140°C.
-
The reaction solution is then introduced into 0.3 L of 2N HCl, leading to the crystallization of the monohydrochloride salt.
-
The product is purified by recrystallization from water.
Route 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8] This method offers a broad substrate scope and is often successful where traditional methods like SNAr fail, particularly for unactivated or electron-rich aryl halides.[9]
Causality of Experimental choices
The success of the Buchwald-Hartwig amination hinges on the careful selection of the palladium catalyst, ligand, and base.[10] The ligand, typically a bulky electron-rich phosphine, plays a crucial role in facilitating both the oxidative addition of the aryl halide to the palladium(0) center and the reductive elimination of the final product.[5] The choice of base is also critical for the deprotonation of the amine and regeneration of the active catalyst. Sodium tert-butoxide is a commonly used strong, non-nucleophilic base.[11]
Caption: Buchwald-Hartwig Amination Catalytic Cycle
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination[10]
-
In a reaction vessel, combine the bromo-aromatic ring (1 equiv.), 1-methylpiperazine (1.5 equiv.), cesium carbonate (2 equiv.), palladium acetate (0.05 equiv.), and BINAP (0.08 equiv.) in toluene.
-
Degas the mixture and stir at 110°C for 8 hours under a nitrogen atmosphere.
-
Upon completion, filter the mixture through celite and concentrate the filtrate.
-
Purify the resulting residue by silica gel column chromatography to obtain the desired product.
Route 4: Nucleophilic Substitution of Benzylic Halides
A highly efficient and industrially relevant route, particularly for 4-((4-methylpiperazin-1-yl)methyl)benzoic acid, involves the nucleophilic substitution of a 4-(halomethyl)benzoic acid with 1-methylpiperazine. This approach is advantageous as it avoids the direct functionalization of the aromatic ring.
Causality of Experimental Choices
This is a standard SN2 reaction where the piperazine nitrogen acts as the nucleophile, displacing the halide from the benzylic position. The reaction is typically carried out in the presence of a base, such as sodium bicarbonate or potassium carbonate, to neutralize the hydrohalic acid byproduct.[12][13] The choice of solvent can vary, with polar aprotic solvents like DMF or acetonitrile, or even water, being effective.[12]
Caption: Nucleophilic Substitution of a Benzylic Halide
Experimental Protocol: Synthesis from 4-(Chloromethyl)benzoic Acid[12]
-
In a reactor, add 4-(chloromethyl)benzoic acid (100g), 1-methylpiperazine (60g), sodium bicarbonate (49g), and N,N-dimethylformamide (350ml).
-
React at 30°C for 2 hours.
-
Cool the reaction solution to room temperature.
-
The product can be isolated and purified, with a reported yield of up to 97.3% and purity of 99.8%.[12]
Comparative Analysis of Synthetic Routes
| Parameter | Reductive Amination | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination | Nucleophilic Substitution of Benzylic Halide |
| Starting Materials | Formylbenzoic acid, 1-methylpiperazine | Activated halobenzoic acid, 1-methylpiperazine | Halobenzoic acid, 1-methylpiperazine | Halomethylbenzoic acid, 1-methylpiperazine |
| Key Reagents | Mild reducing agent (e.g., NaBH(OAc)₃, NaBH₄) | - | Pd catalyst, phosphine ligand, base | Base (e.g., NaHCO₃, K₂CO₃) |
| Reaction Conditions | Mild (often room temperature to reflux) | Harsh (high temperatures) | Moderate to high temperatures | Mild to moderate temperatures |
| Typical Yields | High (90-99%)[2] | Variable, depends on substrate | Generally high | Very high (95-99%)[12] |
| Substrate Scope | Limited by availability of formylbenzoic acids | Limited to activated aryl halides | Broad, tolerates various functional groups | Limited by availability of halomethylbenzoic acids |
| Cost-Effectiveness | Generally good, depends on reducing agent | Potentially high due to activated starting materials | Can be high due to palladium catalyst and ligands | Excellent, especially for large-scale production |
| Green Chemistry | Can be improved with catalytic hydrogenation | Often requires high energy input and polar aprotic solvents | Use of precious metals is a drawback | Generally good, can often be run in greener solvents like water |
| Scalability | Good, with potential for flow chemistry | Moderate | Good, with catalyst recycling being a consideration | Excellent, widely used in industry |
Conclusion
The choice of synthetic route to methylpiperazinyl benzoic acids is highly dependent on the specific target molecule, available starting materials, and the desired scale of production.
-
For the synthesis of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid , the nucleophilic substitution of a benzylic halide stands out as the most industrially viable and efficient method, offering high yields and purity under relatively mild conditions.
-
Reductive amination is a versatile and high-yielding alternative, particularly when the corresponding formylbenzoic acid is readily available.
-
Buchwald-Hartwig amination provides the broadest substrate scope and is the method of choice for accessing isomers that are not amenable to SNAr or when functional group tolerance is a primary concern.
-
Nucleophilic aromatic substitution remains a viable option for specific substrates where the aromatic ring is sufficiently activated, though it is often limited by harsh reaction conditions.
Ultimately, a thorough evaluation of the factors outlined in this guide will enable researchers and process chemists to select the optimal synthetic strategy for their specific needs, balancing efficiency, cost, and environmental impact.
References
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A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF - ResearchGate. Available at: [Link]
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Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]
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Exploring 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid: Properties and Applications. Available at: [Link]
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Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization - PubMed. Available at: [Link]
-
Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - SciSpace. Available at: [Link]
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Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses Procedure. Available at: [Link]
- CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents.
- WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride - Google Patents.
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Synthesis of 3-Allylsulfamoyl-4-(4-methylpiperazine-1-yl)-benzoic acid-hydrochloride. Available at: [Link]
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Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
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(PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. Available at: [Link]
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Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
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Nucleophilic Aromatic Substitution - Chemistry Steps. Available at: [Link]
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Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. Available at: [Link]
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Buchwald-Hartwig amination - YouTube. Available at: [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]
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3-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | CID 4741681 - PubChem. Available at: [Link]
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Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH. Available at: [Link]
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A Comparative Pharmacokinetic Analysis of Ortho and Para Isomers: A Guide for Drug Development Professionals
In the landscape of drug discovery and development, the spatial arrangement of atoms within a molecule can profoundly influence its pharmacological and toxicological profile. Positional isomers, such as those with functional groups at the ortho and para positions of an aromatic ring, often exhibit distinct pharmacokinetic behaviors that can dictate their efficacy and safety. This guide provides an in-depth, head-to-head comparison of the pharmacokinetic properties of ortho and para isomers, supported by experimental data and methodologies, to aid researchers in making informed decisions during lead optimization and candidate selection.
The Critical Role of Isomerism in Pharmacokinetics
The seemingly subtle difference in the substitution pattern of ortho and para isomers can lead to significant variations in their physicochemical properties, such as polarity, lipophilicity, and molecular shape. These differences, in turn, govern the absorption, distribution, metabolism, and excretion (ADME) of the compound. Understanding these nuances is paramount, as an isomer with a more favorable pharmacokinetic profile can offer improved therapeutic outcomes, such as enhanced bioavailability, longer half-life, or reduced toxicity.
Head-to-Head Comparison: The Case of Toluidine Isomers
To illustrate the profound impact of isomeric substitution on pharmacokinetics, we will delve into a comparative analysis of ortho-toluidine and para-toluidine. These isomers, with a methyl and an amino group on a benzene ring, provide a clear example of how positional differences translate to distinct in vivo behaviors. The following sections will dissect the ADME properties of these two isomers, drawing upon data from preclinical studies in rat models.
Physicochemical Properties: The Foundation of Pharmacokinetic Differences
The positioning of the methyl and amino groups in ortho- and para-toluidine influences their electronic distribution and steric hindrance, which are key determinants of their interaction with biological systems.
| Property | ortho-Toluidine | para-Toluidine | Implication for Pharmacokinetics |
| Molecular Formula | C₇H₉N | C₇H₉N | Identical molecular weight, but different spatial arrangement. |
| Boiling Point | ~200 °C | ~200 °C | Similar volatility. |
| Water Solubility | Slightly soluble | Slightly soluble | Affects dissolution and absorption. |
| LogP (Octanol-Water Partition Coefficient) | 1.32 | 1.39 | A measure of lipophilicity, influencing membrane permeability and distribution. |
Data sourced from PubChem.
The subtle difference in LogP suggests slight variations in lipophilicity, which can impact how the isomers traverse biological membranes.
Absorption
Both ortho- and para-toluidine are well-absorbed after oral administration in rats. Studies have shown that a significant portion of the administered dose is absorbed into the systemic circulation. The near-complete absorption for ortho-toluidine is implied by the high percentage of the dose excreted in the urine following oral administration, which is comparable to that after subcutaneous injection (a route that ensures 100% bioavailability).[1]
Distribution
Once absorbed, the distribution of the toluidine isomers throughout the body exhibits notable differences. In male rats administered ortho-toluidine, the highest concentrations of the compound and its metabolites were found in the whole blood, spleen, kidneys, and liver.[1]
A key study investigating the covalent binding of these isomers to hepatic macromolecules in rats revealed a significant finding related to their plasma exposure. The area under the plasma concentration-time curve (AUC) for ortho-toluidine was approximately 1.8-fold greater than that for para-toluidine.[1] This indicates a higher systemic exposure to the ortho isomer, which has important implications for its efficacy and toxicity. Interestingly, the ortho-isomer is a more potent hepatocarcinogen than the para-isomer, a fact that may be linked to its prolonged presence in the circulation.[1]
Metabolism
The primary metabolic pathways for both ortho- and para-toluidine in rats are N-acetylation and hydroxylation at the 4-position (para to the amino group), followed by conjugation with sulfates or glucuronides.[1]
Below is a simplified representation of the primary metabolic pathways for ortho-toluidine:
Caption: Major metabolic pathways of ortho-toluidine.
While the pathways are similar, the extent to which each isomer is metabolized differs significantly, which is evident in their excretion profiles.
Excretion
The most striking difference between the pharmacokinetics of ortho- and para-toluidine lies in their excretion. A comparative study in male Sprague-Dawley rats administered a single oral dose of 500 mg/kg of each isomer revealed a dramatic disparity in the amount of unchanged compound excreted in the urine.[1]
| Isomer | Percentage of Unchanged Drug Excreted in Urine |
| ortho-Toluidine | 21% |
| para-Toluidine | 2.5% |
This nine-fold difference in the urinary excretion of the parent compound strongly suggests that para-toluidine is more extensively metabolized than ortho-toluidine.[1] The steric hindrance provided by the ortho-methyl group may partially shield the amino group from metabolic enzymes, leading to a slower rate of metabolism and consequently, a greater proportion of the unchanged drug being excreted. The primary route of excretion for both isomers and their metabolites is via the urine.[1]
Summary of Pharmacokinetic Parameters
The table below summarizes the key pharmacokinetic differences between ortho- and para-toluidine based on the available data.
| Parameter | ortho-Toluidine | para-Toluidine | Key Difference |
| Absorption | Well-absorbed | Well-absorbed | Both isomers are readily absorbed orally. |
| Distribution | Higher systemic exposure (AUC is 1.8-fold greater) | Lower systemic exposure | ortho-isomer has a greater and more prolonged presence in the plasma.[1] |
| Metabolism | Less extensive | More extensive | Both undergo N-acetylation and hydroxylation, but to different extents. |
| Excretion | 21% of a 500 mg/kg oral dose excreted unchanged in urine | 2.5% of a 500 mg/kg oral dose excreted unchanged in urine | Significantly less parent para-isomer is excreted, indicating more extensive metabolism.[1] |
Experimental Protocols for Head-to-Head Pharmacokinetic Studies
To obtain robust and reliable comparative pharmacokinetic data, a well-designed in vivo study is essential. The following is a detailed, step-by-step methodology for a comparative pharmacokinetic study of ortho and para isomers in a rat model.
Objective:
To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of an ortho and a para isomer following oral administration in rats.
Materials:
-
Test compounds: ortho- and para-isomers of interest
-
Vehicle for dosing (e.g., corn oil, 0.5% methylcellulose)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
Analytical instrumentation (e.g., LC-MS/MS) for bioanalysis
Experimental Workflow:
Caption: Workflow for a comparative in vivo pharmacokinetic study.
Detailed Procedure:
-
Animal Acclimatization: House male Sprague-Dawley rats in a controlled environment (22 ± 2 °C, 50 ± 10% humidity, 12-hour light/dark cycle) for at least one week before the experiment. Provide free access to standard chow and water.
-
Dosing Formulation: Prepare a homogenous suspension or solution of the ortho and para isomers in a suitable vehicle at the desired concentration.
-
Animal Grouping and Dosing:
-
Randomly divide the rats into two groups (n=5-6 per group), one for the ortho-isomer and one for the para-isomer.
-
Fast the animals overnight (12-18 hours) before dosing, with free access to water.
-
Administer a single oral dose of the respective isomer via gavage.
-
-
Blood Sampling:
-
Collect serial blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4 °C) to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80 °C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the parent isomers and any major metabolites in the plasma samples.
-
Analyze the plasma samples to determine the concentration of the analytes at each time point.
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters for each isomer using non-compartmental analysis with software such as WinNonlin.
-
Parameters to be determined include:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC₀-t) and extrapolated to infinity (AUC₀-inf)
-
Elimination half-life (t₁/₂)
-
Clearance (CL/F)
-
Volume of distribution (Vd/F)
-
-
-
Statistical Analysis:
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the pharmacokinetic parameters between the ortho and para isomer groups to identify any significant differences.
-
Conclusion and Future Directions
The head-to-head comparison of ortho- and para-toluidine clearly demonstrates that positional isomerism is a critical determinant of a compound's pharmacokinetic profile. The observed differences in systemic exposure and excretion have significant implications for the potential efficacy and toxicity of these molecules. For drug development professionals, these findings underscore the necessity of evaluating individual isomers early in the discovery process.
Future studies should aim to further elucidate the specific enzymes and transporters responsible for the differential metabolism and disposition of ortho and para isomers. In vitro studies using liver microsomes and specific enzyme inhibitors can provide valuable mechanistic insights. By integrating a thorough understanding of isomer-specific pharmacokinetics, researchers can more effectively design and select drug candidates with optimized therapeutic properties.
References
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National Toxicology Program. (2010). Report on Carcinogens Monograph on o-Toluidine. U.S. Department of Health and Human Services, Public Health Service. [Link]
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PubChem. (n.d.). o-Toluidine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). p-Toluidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Cheever, K. L., Richards, D. E., & Plotnick, H. B. (1980). Metabolism of ortho-, meta-, and para-toluidine in the adult male rat. Toxicology and Applied Pharmacology, 56(3), 361-369. [Link]
-
Son, O. S., Everett, D. W., & Fiala, E. S. (1980). Metabolism of o-[methyl-14C]toluidine in the F344 rat. Xenobiotica, 10(7-8), 457-468. [Link]
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DeBethizy, J. D., & Rickert, D. E. (1984). Hepatic macromolecular binding and tissue distribution of ortho- and para-toluidine in rats. NCI, National Cancer Institute Monograph, (65), 273-278. [Link]
Sources
A Senior Application Scientist's Guide to Verifying Experimental Mass Spec Data with Theoretical Values for Derivatives
For researchers, scientists, and drug development professionals, the confident identification of molecules is the bedrock of discovery. Mass spectrometry (MS) is an exquisitely sensitive technique for this purpose, but its power is only fully realized when experimental data can be rigorously validated against theoretical models. This task becomes particularly nuanced when dealing with derivatized molecules, where the chemical modification essential for analysis also alters the very mass and fragmentation patterns we aim to measure.
This guide provides an in-depth, experience-driven framework for verifying experimental mass spectrometry data against theoretical values, with a special focus on derivatized peptides and small molecules. We will move beyond simple step-by-step instructions to explain the causality behind our choices, ensuring a robust and self-validating workflow.
Section 1: Establishing the Ground Truth: The Power of Theoretical Models
Before we can verify experimental data, we must first generate a precise theoretical model. This model is our "ground truth" and is built upon fundamental physicochemical principles. For any given molecule, especially a peptide, we must accurately predict three key parameters:
-
Monoisotopic Mass: The mass of a molecule calculated using the mass of the most abundant, naturally occurring stable isotope of each element. This is the value we expect to see for the first peak in a high-resolution isotopic distribution.
-
Isotopic Distribution: Due to the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N), a molecule does not produce a single peak in a mass spectrum but rather a distribution of peaks.[1] The shape and spacing of this "isotope envelope" are highly predictable and serve as a critical verification point.[1][2] Software tools can calculate this theoretical distribution based on the molecule's elemental composition.[2][3][4]
-
Fragmentation Pattern (MS/MS): In tandem mass spectrometry (MS/MS), a specific precursor ion is isolated and fragmented to generate a product ion spectrum.[5] For peptides, fragmentation typically occurs along the amide backbone, producing characteristic b- and y-ions.[6][7] Predicting this fragmentation is crucial for sequence confirmation.
The introduction of a chemical derivative fundamentally alters these theoretical values. The mass of the derivatizing agent must be added to the total mass of the molecule, and its elemental formula must be incorporated to recalculate the isotopic distribution. Furthermore, the derivative can influence fragmentation, sometimes introducing new, predictable cleavage sites or reporter ions.[8]
Section 2: The Experimental Imperative: High-Quality Data Acquisition
Garbage in, garbage out. No amount of sophisticated data analysis can rescue a poor-quality dataset. The choices made during sample preparation and data acquisition are paramount for a successful comparison.
The Role of Derivatization
Chemical derivatization is often employed in MS to:
-
Improve Ionization Efficiency: Many molecules do not ionize well by default. Derivatization can add a readily ionizable group (e.g., a quaternary amine) to enhance signal intensity.[9]
-
Enhance Chromatographic Separation: Modifying a molecule's polarity can improve its retention and peak shape in liquid chromatography (LC).
-
Enable Multiplexed Quantification: Isobaric tags, such as Tandem Mass Tags (TMTs), are derivatives that allow for the simultaneous quantification of proteins across multiple samples.[10][11][12] All tagged peptides have the same nominal mass in the MS1 scan, but upon fragmentation, they yield unique reporter ions for relative quantification.[11]
A common example is the use of TMT reagents, which react with primary amines (the peptide N-terminus and the side chain of lysine residues).[10][11] This modification must be accounted for in all theoretical calculations.
Workflow for Data Acquisition
The following diagram outlines a robust workflow for generating high-quality experimental data suitable for verification.
Experimental Protocol: TMT Labeling of Tryptic Peptides
This protocol provides a detailed methodology for preparing derivatized peptides for MS analysis.
1. Protein Digestion:
-
Objective: To enzymatically cleave proteins into peptides suitable for MS analysis.[13][14]
-
Procedure:
-
Start with 25 µg of protein per sample condition.[15] If proteins are in a denaturing buffer (e.g., 8M urea), reduce disulfide bonds with 5 mM Dithiothreitol (DTT) for 45 minutes at 37°C.[13][16]
-
Alkylate free cysteine residues by adding 11 mM Iodoacetamide (IAA) and incubating for 15 minutes in the dark at room temperature.[13]
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2M.[16]
-
Add Trypsin Gold (Mass Spectrometry Grade) at a 1:50 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.[16][17]
-
Stop the digestion by adding formic acid to a final concentration of 1%.[16]
-
2. TMT Labeling:
-
Objective: To covalently attach the TMT isobaric tag to the primary amines of the peptides for multiplexed quantification.[12]
-
Procedure:
-
Resuspend the dried peptide digest in 50 mM HEPES or TEAB buffer (pH 8.5).[10][11]
-
Add the appropriate TMT Label Reagent (dissolved in anhydrous acetonitrile) to the peptide solution. An optimized TMT-to-peptide ratio (e.g., 4:1 wt/wt) is crucial for complete labeling.[10]
-
Incubate the reaction for 1 hour at room temperature.[15]
-
Quench the reaction by adding 5% hydroxylamine and incubating for 15 minutes.[11][15]
-
Combine all labeled samples into a single tube, and then dry them using vacuum centrifugation.[15]
-
3. Peptide Desalting:
-
Objective: To remove salts and other contaminants that can interfere with MS analysis.[13][14]
-
Procedure:
-
Activate a C18 solid-phase extraction (SPE) tip with methanol.[13]
-
Equilibrate the tip with 0.1% trifluoroacetic acid (TFA) in water.[13]
-
Load the acidified peptide sample onto the C18 tip.
-
Wash the tip twice with 0.1% TFA to remove salts.[13]
-
Elute the purified peptides with a solution of 50-80% acetonitrile in 0.1% formic acid.[13] The sample is now ready for LC-MS/MS analysis.
-
Section 3: The Multi-Level Comparison Framework
Verification is not a single step but a multi-level process. We must compare theoretical and experimental data at the precursor level (MS1) and the fragment level (MS2). High-resolution, accurate-mass (HRAM) instruments like the Orbitrap are essential for this workflow, as they provide the mass accuracy required for confident assignments.[18][19][20]
Level 1: Precursor Ion (MS1) Verification
The MS1 scan provides two powerful data points for verification against our theoretical model.
A. Mass Accuracy: The first check is to compare the measured monoisotopic mass of the derivatized peptide with its calculated theoretical mass. High-resolution instruments can achieve mass accuracy of less than 5 parts-per-million (ppm).[21][22]
-
Formula for Mass Error (ppm): ppm Error = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000[19]
B. Isotopic Distribution: A visual and statistical comparison of the measured isotope pattern with the theoretical one provides a second layer of confirmation. The relative intensities of the isotopic peaks should closely match the predicted distribution.
Level 2: Fragment Ion (MS2) Verification
After a precursor is selected and fragmented, the resulting MS2 spectrum provides the data for sequence confirmation. Here, we compare the experimental fragment masses to a theoretical list generated by in silico digestion and fragmentation of a candidate sequence.
-
Fragmentation Methods: Different methods produce different fragment types.
-
Collision-Induced Dissociation (CID): The most common method, producing mainly b- and y-ions.[6][7]
-
Higher-Energy Collisional Dissociation (HCD): A beam-type CID method that also produces b- and y-ions but can provide more informative low-mass fragments.[7][23][24] It is recommended for TMT experiments to liberate the reporter ions.[15]
-
Electron-Transfer Dissociation (ETD): A non-ergodic method that cleaves the N-Cα bond, producing c- and z-ions. ETD is particularly useful for localizing post-translational modifications (PTMs).[7][25]
-
Data analysis software like Proteome Discoverer, MaxQuant, or Skyline automates this matching process.[26][27][28][29] The software generates a score based on the number and intensity of matched fragment ions, providing a statistical measure of confidence in the peptide-spectrum match (PSM).
Section 4: Data Presentation and Case Study
Let's consider a hypothetical tryptic peptide, GSLPR, derivatized with a TMTpro 16plex reagent at its N-terminus.
-
Peptide Sequence: GSLPR
-
Derivatizing Agent: TMTpro 16plex (C₁₇H₂₉N₃O₄)
-
Theoretical Monoisotopic Mass (Peptide + TMT): 513.2947 Da + 343.2138 Da = 856.5085 Da
Table 1: Precursor (MS1) Verification
| Parameter | Theoretical Value | Experimental Value | Difference |
| Monoisotopic Mass (m/z) | 856.5085 | 856.5099 | +0.0014 Da |
| Mass Error | N/A | 1.64 ppm | Pass |
| Isotope Pattern Fit | Calculated | Observed | >95% Correlation |
The sub-2 ppm mass accuracy and high correlation of the isotopic pattern provide strong evidence that the precursor ion corresponds to our derivatized peptide of interest.
Table 2: Fragment Ion (MS2) Verification (HCD Fragmentation)
This table shows a subset of the expected and observed fragment ions. A comprehensive match across the series confirms the peptide's sequence.
| Theoretical b-ion (m/z) | Observed b-ion (m/z) | Theoretical y-ion (m/z) | Observed y-ion (m/z) | Ion Match |
| 401.2424 (b1) | 401.2431 | 799.4800 (y5) | 799.4805 | ✓ |
| 488.2744 (b2) | 488.2750 | 712.4480 (y4) | 712.4488 | ✓ |
| 585.3272 (b3) | 585.3279 | 615.3952 (y3) | 615.3959 | ✓ |
| 732.3956 (b4) | 732.3961 | 468.3268 (y2) | 468.3271 | ✓ |
| N/A | N/A | 311.2282 (y1) | 311.2285 | ✓ |
Note: b-ions include the mass of the TMTpro reagent.
The high number of matching b- and y-ions with high mass accuracy provides unambiguous confirmation of the peptide sequence GSLPR.
Conclusion
Verifying experimental mass spectrometry data against theoretical values is a cornerstone of rigorous scientific research. For derivatized molecules, this process demands careful attention to detail at every stage—from the initial in silico modeling and meticulous sample preparation to high-resolution data acquisition and multi-level comparative analysis. By understanding the causality behind each step and implementing a self-validating workflow, researchers can achieve the highest level of confidence in their molecular identifications, paving the way for reliable and impactful discoveries.
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Zecha, J., et al. (2019). TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach. Molecular & Cellular Proteomics. [Link]
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TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics. (2023). Biocompare. [Link]
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Proteomics Data Analysis. Agilent. [Link]
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Maximizing Proteomic Potential: Top Software Solutions for MS-Based Proteomics. (2023). Novogene. [Link]
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Tandem Mass Tag (TMT) Technology in Proteomics. (2024). CD Genomics. [Link]
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List of mass spectrometry software. Wikipedia. [Link]
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Guo, Y., et al. (2022). A Benchmarking Protocol for Intact Protein-Level Tandem Mass Tag (TMT) Labeling for Quantitative Top-Down Proteomics. MethodsX. [Link]
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Enhancing Proteomics Analysis: A Comprehensive Guide to Protein Digestion and Desalting. (2024). MetwareBio. [Link]
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In-solution protein digestion. Mass Spectrometry Research Facility - University of Oxford. [Link]
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Higashi, T. (2010). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Biological and Pharmaceutical Bulletin. [Link]
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Protein digestion and Peptide labelling strategies. UWPR - University of Washington. [Link]
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Comparison of Orbitrap Mass Accuracy Using External and Internal Lock Mass Correction Methods. (2023). LabRulez LCMS. [Link]
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Quan, L. (2013). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Journal of Integrated OMICS. [Link]
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Getting to the Right Answer with High-Resolution Mass Spectrometry. (2012). Biocompare. [Link]
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CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. (2012). Walsh Medical Media. [Link]
- Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics.Nature. This is a foundational review, a general URL is not applicable but it is widely available in academic libraries.
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Brodbelt, J. S. (2010). Derivatization in Mass Spectrometry. Spectroscopy Online. [Link]
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Makarov, A. (2000). The Orbitrap: a novel high-performance mass analyzer. Journal of the American Society for Mass Spectrometry. [Link]
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Olsen, J. V., et al. (2007). Higher-energy C-trap dissociation for peptide modification analysis. Nature Methods. [Link]
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Dittwald, P., et al. (2018). Approximating Isotope Distributions of Biomolecule Fragments. ACS Omega. [Link]
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A calculated isotope distribution. ResearchGate. [Link]
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Michalski, A., et al. (2011). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research. [Link]
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In Pyteomics, can someone guide me on how I can use Pyteomics to calculate the isotopic distribution of a peptide? (2022). Reddit. [Link]
-
van der Gugten, J., et al. (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. Analytical and Bioanalytical Chemistry. [Link]
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MS Data Processing and Interpretation. TCA Lab / Alfa Chemistry. [Link]
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Fernandez-de-Cossio, J., et al. (2004). Isotopica: a tool for the calculation and viewing of complex isotopic envelopes. Nucleic Acids Research. [Link]
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Theoretical Isotope Distribution. Protein Metrics Support. [Link]
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Thelen, J. J., & Miernyk, J. A. (2009). Development of Mass Spectrometry Protocols for Protein Quantitation. Virginia Tech. [Link]
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How to Read a Simple Mass Spectrum. Instructables. [Link]
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Gatto, L., & Christoforou, A. (2014). Chapter 7 Mass spectrometry. Omics Data Analysis. [Link]
-
Frank, A. M., et al. (2006). Command Line Tool for Calculating Theoretical MS Spectra for Given Sequences. Bioinformatics. [Link]
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A Comparative Analysis of the Stability of Ortho- and Para-Substituted Isomers: A Guide for Researchers
In the landscape of drug discovery and materials science, the subtle dance of atoms in isomeric molecules can lead to profound differences in their physical and chemical properties. Among the most fundamental of these are the ortho- and para-substituted isomers of aromatic systems. Their relative stability, a consequence of a delicate interplay of steric, electronic, and intermolecular forces, dictates crucial parameters such as melting point, boiling point, solubility, and reactivity. This guide provides an in-depth comparative analysis of the stability of these isomers, supported by experimental data and detailed protocols for their characterization.
The Decisive Factors: Unraveling the Determinants of Isomer Stability
The thermodynamic stability of ortho- and para-substituted isomers is not governed by a single principle but rather a confluence of competing and cooperating factors. Understanding these is paramount to predicting and controlling the behavior of these molecules in various applications.
Steric Hindrance: The Unseen Repulsion
In ortho-substituted isomers, the proximity of the two substituent groups can lead to significant steric hindrance, a repulsive interaction that arises from the overlap of electron clouds.[1] This repulsion introduces strain into the molecule, increasing its potential energy and thereby decreasing its overall stability compared to the para isomer, where the substituents are positioned far apart. This effect is particularly pronounced with bulky substituents.
Intramolecular vs. Intermolecular Hydrogen Bonding: A Tale of Two Interactions
Hydrogen bonding plays a pivotal role in the stability of isomers containing hydroxyl, carboxyl, or nitro groups.
-
Intramolecular Hydrogen Bonding in Ortho Isomers: When a hydrogen bond can form between the two adjacent substituents within the same molecule (an intramolecular hydrogen bond), it creates a stable six- or seven-membered ring. This internal stabilization can, in some cases, overcome the destabilizing effect of steric hindrance, making the ortho isomer more stable in the gas phase or in non-polar solvents.[1]
-
Intermolecular Hydrogen Bonding in Para Isomers: In contrast, para isomers, with their distant substituents, cannot form intramolecular hydrogen bonds. Instead, they engage in hydrogen bonding with neighboring molecules (intermolecular hydrogen bonds). These intermolecular forces lead to a more ordered and stable crystal lattice, significantly impacting physical properties like melting and boiling points.
Electronic Effects: The Inductive and Resonance Tug-of-War
The electronic nature of the substituents influences the electron density distribution within the benzene ring, affecting the stability of the isomers. These effects are broadly categorized as:
-
Inductive Effect (-I/+I): This is the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole. Electron-withdrawing groups (e.g., -NO₂) exert a -I effect, while electron-donating groups (e.g., -CH₃) have a +I effect. The strength of the inductive effect diminishes with distance.
-
Resonance Effect (-R/+R or -M/+M): This effect involves the delocalization of π-electrons through a conjugated system. Electron-withdrawing groups with multiple bonds (e.g., -NO₂, -COOH) exhibit a -R effect, while groups with lone pairs (e.g., -OH, -NH₂) show a +R effect.
The interplay of these electronic effects can subtly influence the acidity, basicity, and overall stability of the isomers.
Symmetry and Crystal Lattice Packing: The Para Advantage in the Solid State
The high degree of symmetry in para isomers allows them to pack more efficiently and tightly into a crystal lattice.[2][3][4] This efficient packing maximizes the intermolecular forces, such as van der Waals forces and, in some cases, hydrogen bonding, resulting in a more stable crystal structure with a higher melting point.[2][3][4][5] Ortho isomers, with their lower symmetry, often form less compact and less stable crystal lattices.
Case Studies: Illustrating the Principles
The following case studies of common ortho- and para-substituted isomers provide concrete examples of how these fundamental principles manifest in observable physical and chemical properties.
Case Study 1: Nitrophenols
The nitrophenol isomers are a classic example of the influence of hydrogen bonding.
| Property | Ortho-Nitrophenol | Para-Nitrophenol | Dominant Factor |
| Boiling Point | 214 °C | 279 °C | Intermolecular H-bonding in para |
| Melting Point | 45 °C | 114 °C | Crystal packing and intermolecular H-bonding in para |
| pKa | 7.23[6] | 7.14[6] | Intramolecular H-bonding in ortho stabilizes the undissociated form |
| Solubility in Water | Less soluble | More soluble[6][7] | Intermolecular H-bonding with water is more favorable for the para isomer |
-
Boiling and Melting Points: The significantly lower boiling and melting points of o-nitrophenol are attributed to strong intramolecular hydrogen bonding between the hydroxyl and nitro groups. This internal bonding reduces the molecule's ability to form intermolecular hydrogen bonds with its neighbors, leading to weaker intermolecular forces that are more easily overcome. Conversely, p-nitrophenol's higher boiling and melting points are a result of extensive intermolecular hydrogen bonding, which creates a strong network between molecules.
-
Acidity: The intramolecular hydrogen bond in o-nitrophenol stabilizes the undissociated molecule, making the proton slightly less acidic (higher pKa) compared to the para isomer.[8] In p-nitrophenol, the absence of this internal stabilization and the strong electron-withdrawing resonance effect of the nitro group lead to a slightly higher acidity.[6][9][10]
Case Study 2: Hydroxybenzoic Acids
The acidity of hydroxybenzoic acid isomers is a fascinating interplay of electronic and hydrogen bonding effects.
| Property | Ortho-Hydroxybenzoic Acid (Salicylic Acid) | Para-Hydroxybenzoic Acid | Dominant Factor |
| pKa | 2.98[11] | 4.58[11] | Intramolecular H-bonding in the conjugate base of the ortho isomer |
| Melting Point | 159 °C | 214-217 °C | Crystal packing and intermolecular H-bonding in para |
| Solubility in Water (g/100mL) | 0.22 (20 °C) | 0.5 | Intermolecular H-bonding with water |
-
Acidity: o-Hydroxybenzoic acid is remarkably more acidic than its para counterpart. This is due to the powerful stabilization of its conjugate base (the salicylate anion) through intramolecular hydrogen bonding between the carboxylate and hydroxyl groups.[11][12] This chelation-like effect makes the removal of the carboxylic proton more favorable.
-
Melting Point and Solubility: Similar to the nitrophenols, the higher melting point of p-hydroxybenzoic acid is a consequence of its symmetrical structure and extensive intermolecular hydrogen bonding. This also contributes to its slightly higher solubility in water compared to the ortho isomer.
Case Study 3: Dihydroxybenzenes
The dihydroxybenzene isomers highlight the impact of symmetry and hydrogen bonding on physical properties.
| Isomer | Common Name | Melting Point | Boiling Point | Solubility in Water (g/100mL) |
| Ortho (1,2) | Catechol | 105 °C | 245.5 °C | 43 (20 °C) |
| Para (1,4) | Hydroquinone | 172 °C[13] | 287 °C[13] | 5.9 (15 °C)[13] |
-
Melting and Boiling Points: The para isomer, hydroquinone, has a significantly higher melting and boiling point than the ortho isomer, catechol.[14] This is primarily due to the greater symmetry of the para isomer, which allows for more efficient packing in the crystal lattice and stronger intermolecular hydrogen bonding.[14][15] Catechol can form intramolecular hydrogen bonds, which, as seen in previous examples, weakens the overall intermolecular forces.[14]
-
Solubility: Catechol is more soluble in water than hydroquinone. This can be attributed to the ability of its two adjacent hydroxyl groups to readily form hydrogen bonds with water molecules.
Experimental Protocols for Stability Analysis
Objective and quantitative assessment of isomer stability relies on a suite of analytical techniques. Below are detailed protocols for key experimental and computational methods.
Experimental Protocol 1: Differential Scanning Calorimetry (DSC) for Melting Point Determination
DSC is a powerful technique for determining the melting point and enthalpy of fusion of a solid, providing insights into its crystalline structure and stability.[2][16][17][18][19][20][21]
Objective: To accurately determine and compare the melting points of ortho- and para-substituted isomers.
Instrumentation: A calibrated Differential Scanning Calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the isomer into a clean aluminum DSC pan.
-
Encapsulation: Crimp the pan with an aluminum lid to ensure good thermal contact and prevent sublimation.
-
Reference Pan: Place an empty, sealed aluminum pan in the reference position of the DSC cell.
-
Instrument Setup:
-
Set the initial temperature well below the expected melting point (e.g., 25 °C).
-
Set the final temperature well above the expected melting point (e.g., 250 °C).
-
Select a heating rate of 10 °C/min.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
-
Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.
-
Data Analysis:
-
The melting point (Tm) is determined as the onset temperature of the endothermic melting peak on the DSC thermogram.[17]
-
The peak temperature and the area under the peak (enthalpy of fusion) can also be determined to provide further information about the transition.[17]
-
Compare the thermograms of the ortho and para isomers to identify differences in their melting points and enthalpies of fusion.
-
Experimental Protocol 2: Thermogravimetric Analysis (TGA) for Thermal Decomposition
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.[16][22][23][24][25][26]
Objective: To assess and compare the thermal stability of ortho- and para-substituted isomers by determining their decomposition temperatures.
Instrumentation: A calibrated Thermogravimetric Analyzer.
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of the isomer into a tared TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the sample pan onto the TGA balance mechanism.
-
Set the initial temperature to ambient.
-
Define a heating program with a linear ramp rate, typically 10 °C/min, to a final temperature above the expected decomposition range (e.g., 600 °C).
-
Select an appropriate atmosphere (e.g., inert nitrogen or oxidative air) and set the purge gas flow rate (e.g., 20 mL/min).
-
-
Data Acquisition: Start the TGA experiment and record the sample weight as a function of temperature.
-
Data Analysis:
-
The TGA curve plots the percentage of initial mass versus temperature.
-
The onset of decomposition is identified as the temperature at which significant weight loss begins.[14]
-
The derivative of the TGA curve (DTG curve) shows the rate of mass loss, with the peak of the DTG curve indicating the temperature of the maximum rate of decomposition.[14]
-
Compare the TGA and DTG curves of the ortho and para isomers to evaluate their relative thermal stabilities.
-
Computational Protocol: Relative Stability Analysis using Gaussian
Computational chemistry provides a powerful tool for predicting the relative stabilities of isomers by calculating their thermodynamic properties.[1][27][28][29][30][31][32]
Objective: To calculate the relative electronic energies and enthalpies of ortho- and para-substituted isomers using the Gaussian software package.
Software: Gaussian 16 or a later version.
Procedure:
-
Molecule Building:
-
Construct the 3D structures of the ortho and para isomers using a molecular modeling program (e.g., GaussView).
-
Perform an initial geometry optimization using a molecular mechanics force field (e.g., UFF).
-
-
Input File Preparation: For each isomer, create a Gaussian input file with the following key sections:
-
Route Section (#): Specify the level of theory and basis set (e.g., B3LYP/6-31G(d)) and the type of calculation (Opt Freq). Opt requests a geometry optimization, and Freq requests a frequency calculation to confirm a true minimum and to compute thermochemical data.
-
Title Section: A brief description of the calculation.
-
Molecule Specification: The charge and spin multiplicity (usually 0 and 1 for neutral, closed-shell molecules) followed by the atomic coordinates.
-
-
Calculation Execution: Submit the input files to Gaussian for calculation.
-
Output Analysis:
-
Verify that the geometry optimization converged successfully and that the frequency calculation yielded no imaginary frequencies (indicating a true minimum on the potential energy surface).
-
Extract the final electronic energy (E) and the enthalpy (H) from the output files for both isomers.
-
Calculate the relative energy (ΔE) and relative enthalpy (ΔH) between the two isomers. The isomer with the lower energy/enthalpy is predicted to be the more stable.
-
-
Basis Set and Level of Theory Considerations: The choice of basis set and level of theory is crucial for accurate results.[15][28][33][34] For initial studies, B3LYP/6-31G(d) is a common and reasonably accurate choice. For higher accuracy, larger basis sets (e.g., aug-cc-pVTZ) and more sophisticated methods (e.g., MP2, CCSD(T)) may be employed.[34]
Visualizing Key Concepts
The following diagrams illustrate the fundamental principles governing the stability of ortho- and para-substituted isomers.
Caption: Intramolecular vs. Intermolecular Hydrogen Bonding.
Caption: Steric Hindrance in Ortho Isomers.
Caption: Symmetry and Crystal Packing Efficiency.
Conclusion
The stability of ortho- and para-substituted isomers is a multifaceted property governed by a delicate balance of steric, electronic, and intermolecular forces. While para isomers often exhibit greater thermodynamic stability in the solid state due to their high symmetry and efficient crystal packing, ortho isomers can be stabilized by intramolecular hydrogen bonding. A thorough understanding of these principles, coupled with robust experimental and computational characterization, is essential for researchers in drug development and materials science to predict, control, and harness the unique properties of these fundamental chemical structures.
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99-96-7 CAS | p-HYDROXYBENZOIC ACID | Acids-Organic | Article No. 04110. Retrieved from [Link]
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comp chem relative stability ex - YouTube. (2015-08-31). Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid
For laboratory professionals engaged in cutting-edge research and development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed protocol for the proper disposal of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid, ensuring the safety of personnel and the preservation of our environment. The procedures outlined herein are grounded in established safety principles and an understanding of the compound's likely hazard profile, derived from closely related chemical structures.
Hazard Profile and Risk Assessment
Based on data from analogous compounds, 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid should be handled as a hazardous substance.[1] The primary anticipated hazards are summarized in the table below.
| Hazard Classification | Description | Primary Safety Concern |
| Acute Oral Toxicity | Harmful if swallowed.[3][4] | Ingestion can lead to adverse health effects. |
| Skin Corrosion/Irritation | Causes skin irritation.[3][4] | Direct contact can cause redness, itching, and inflammation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][4] | Contact with eyes can result in significant damage. |
| Respiratory Irritation | May cause respiratory irritation.[3][4] | Inhalation of dust or aerosols can irritate the respiratory tract. |
Given these potential hazards, all handling and disposal procedures must be designed to minimize direct contact, inhalation, and accidental ingestion.
Personal Protective Equipment (PPE) and Handling Precautions
Prior to handling 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid for any purpose, including disposal, the following personal protective equipment is mandatory:
-
Eye Protection : Wear chemical safety goggles or a face shield.[4]
-
Hand Protection : Use chemical-resistant gloves, such as nitrile gloves.[4]
-
Body Protection : A standard laboratory coat should be worn.[4]
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved particulate respirator should be used.[4][6]
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
Step-by-Step Disposal Protocol
The disposal of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid must be managed as hazardous chemical waste, in accordance with local, state, and federal regulations.[1][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7][8]
Step 1: Waste Classification and Segregation
-
Classification : Treat 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid as a non-specific source waste (F-list) or a discarded commercial chemical product (U-list), depending on its use and concentration.[9][10] It is the generator's responsibility to classify the waste correctly.[8]
-
Segregation : Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[7][11] Specifically, keep it separate from:
Step 2: Waste Collection and Containerization
-
Primary Container : Collect waste 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid, including any contaminated materials (e.g., pipette tips, weighing paper, absorbent pads from spills), in a designated, chemically compatible container.[1][13] Plastic containers are generally preferred for solid chemical waste.[13]
-
Container Labeling : The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "2-(4-Methylpiperazin-1-ylmethyl)benzoic acid".[1] The date of waste accumulation should also be recorded.[7]
-
Container Sealing : Keep the waste container securely sealed at all times, except when adding waste.[13][14]
Step 3: Storage of Chemical Waste
-
Satellite Accumulation Area (SAA) : Store the hazardous waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.[11][13]
-
Secondary Containment : The primary waste container should be placed within a secondary containment bin to prevent the spread of material in case of a leak or spill.[7]
-
Storage Limits : Adhere to the maximum volume and time limits for waste accumulation as specified by regulations (e.g., a maximum of 55 gallons of hazardous waste stored for up to 12 months in an SAA).[13]
Step 4: Decontamination Procedures
-
Equipment : Thoroughly decontaminate any non-disposable labware that has come into contact with the chemical. A suitable solvent such as ethanol or isopropanol, followed by a wash with soap and water, is recommended.[1]
-
Cleaning Materials : All materials used for decontamination (e.g., wipes, solvent rinses) must be collected and disposed of as hazardous waste.[1]
Step 5: Spill Management
In the event of a spill:
-
Evacuate and Ventilate : Immediately clear the area and ensure adequate ventilation.[1]
-
Containment : Contain the spill using an inert absorbent material like vermiculite or sand.[1]
-
Collection : Carefully collect the absorbed material and place it into the designated hazardous waste container.[1]
-
Decontaminate : Clean the spill area thoroughly as described in the decontamination procedures.[1]
Step 6: Final Disposal
-
Waste Pickup : Once the waste container is full or the accumulation time limit is approaching, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[13]
-
Documentation : Ensure all necessary waste disposal forms and documentation are completed accurately.[7]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid.
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A Comprehensive Guide to Personal Protective Equipment for Handling 2-(4-Methylpiperazin-1-ylmethyl)benzoic Acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid. Our goal is to furnish you with in-depth, procedural guidance that goes beyond mere product specifications, fostering a culture of safety and building trust through scientific expertise. The following protocols are designed to be self-validating systems, ensuring the highest level of protection.
The safe handling of any chemical substance is paramount in a laboratory setting. 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid, while a valuable compound in research and development, requires careful management due to its potential hazards. This guide will detail the necessary personal protective equipment (PPE), the rationale for its use, and the step-by-step procedures for its correct implementation and disposal.
Hazard Profile of 2-(4-Methylpiperazin-1-ylmethyl)benzoic Acid
Understanding the hazard profile is the first step in implementing effective safety measures. Based on available safety data sheets (SDS) and information on structurally related compounds, 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid is classified with the following hazards:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[2][3]
The piperazine moiety, in particular, is associated with causing severe skin burns and eye damage.[4] Therefore, a stringent adherence to PPE protocols is crucial.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is dictated by the potential routes of exposure. For 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid, the primary risks are dermal contact, eye contact, and inhalation of dust particles.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield. | To protect against splashes and airborne particles that can cause serious eye irritation. Standard safety glasses may not provide a sufficient seal. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes. | To prevent skin contact which can lead to irritation. A lab coat protects the body and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if dust or aerosols are generated. | To prevent inhalation of the compound, which may cause respiratory tract irritation. This is especially critical when handling the powder form or during procedures that could create dust. |
Procedural Guidance: Donning, Doffing, and Disposal of PPE
Correctly using PPE is as important as selecting the right equipment. The following workflow is designed to minimize the risk of contamination.
Experimental Workflow: PPE Protocol
Caption: PPE Donning, Handling, Doffing, and Disposal Workflow.
Step-by-Step Protocol:
1. Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
2. Donning PPE:
-
Lab Coat: Put on a clean, buttoned lab coat.
-
Respirator (if applicable): If there is a risk of generating dust or aerosols, a properly fitted respirator should be worn.
-
Eye and Face Protection: Put on safety goggles, ensuring a snug fit.[4] If there is a significant splash risk, a face shield should be worn in addition to goggles.
-
Gloves: Don chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.[5]
3. Chemical Handling:
-
Handle 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid with care, avoiding contact with skin and eyes.[4]
-
Avoid generating dust.[1]
-
In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and collect for disposal.[4]
4. Doffing PPE (to prevent cross-contamination):
-
Gloves: Remove gloves first, turning them inside out as you remove them.
-
Goggles/Face Shield: Remove eye and face protection from the back.
-
Lab Coat: Remove the lab coat, folding the contaminated side inward.
-
Respirator: Remove the respirator last.
5. Disposal and Decontamination:
-
All disposable PPE (gloves, etc.) and contaminated materials should be placed in a designated hazardous waste container.[4]
-
The container must be clearly labeled as "Hazardous Waste" and include the chemical name.[4]
-
Non-disposable equipment that has come into contact with the chemical should be decontaminated with an appropriate solvent (e.g., ethanol, isopropanol), followed by soap and water.[4]
-
Wash hands thoroughly with soap and water after completing the work and removing all PPE.[6]
Operational and Disposal Plans
Storage:
-
Store 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid in a cool, dry, well-ventilated area in a tightly sealed container.[1][4]
-
Store away from incompatible materials such as strong oxidizing agents.[1][6]
Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure proper ventilation.
-
Contain the spill using an inert absorbent material.
-
Carefully collect the absorbed material into a labeled hazardous waste container.[4]
-
Clean the spill area thoroughly.
Waste Disposal:
-
Dispose of 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid and any contaminated materials as hazardous chemical waste.[7]
-
All waste disposal must be in accordance with local, state, and federal regulations.[4] It is imperative to consult with your institution's environmental health and safety (EHS) department for specific guidance on waste disposal procedures.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid, ensuring a safe and productive research environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
